3,3-Dimethylpentanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3,3-dimethylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-4-7(2,3)5-6(8)9/h4-5H2,1-3H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPURPFNAFBQPON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30415229 | |
| Record name | 3,3-dimethylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3177-74-0 | |
| Record name | 3,3-dimethylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,3-Dimethylpentanoic Acid (CAS No. 3177-74-0)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3,3-dimethylpentanoic acid, a branched-chain carboxylic acid. As a Senior Application Scientist, my objective is to synthesize the available data into a practical resource, emphasizing not just the "what" but the "why" behind its properties and potential applications. This document will delve into its physicochemical characteristics, spectroscopic profile, synthesis, and its prospective role as a structural motif in medicinal chemistry.
Core Molecular Profile and Physicochemical Properties
This compound, also known as β,β-dimethyl valeric acid, is a saturated fatty acid characterized by a quaternary carbon at the C3 position.[1] This gem-dimethyl group is a key structural feature that imparts significant steric hindrance and influences the molecule's overall properties, from its chemical reactivity to its potential biological interactions. This structural element is often intentionally designed into pharmaceutical candidates to modulate metabolic stability by sterically shielding adjacent, metabolically labile positions from enzymatic degradation.
A summary of its key physicochemical properties is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 3177-74-0 | [1][2][3][4][5] |
| Molecular Formula | C₇H₁₄O₂ | [1][2][3][4][5] |
| Molecular Weight | 130.18 g/mol | [1][2][4][5] |
| IUPAC Name | This compound | [1][4] |
| Synonyms | beta,beta-dimethyl valeric acid, 3,3-dimethyl-pentanoic acid | [1][6] |
| Boiling Point | Not available | [3] |
| Melting Point | Not available | [3] |
| Density | Not available | [3] |
| SMILES | CCC(C)(C)CC(=O)O | [1][2] |
| InChIKey | UPURPFNAFBQPON-UHFFFAOYSA-N | [1][4] |
Spectroscopic Characterization: The Structural Fingerprint
Accurate structural confirmation is paramount in research and development. The following section details the expected spectroscopic signatures for this compound, which are critical for its unambiguous identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is predicted to be relatively simple and diagnostic. The key is to recognize the symmetry and spin-spin coupling patterns.
-
Ethyl Group (CH₃-CH₂): A triplet integrating to 3H (for the terminal methyl group) and a quartet integrating to 2H (for the methylene group).
-
Gem-Dimethyl Group (C(CH₃)₂): A sharp singlet integrating to 6H. The absence of adjacent protons results in no splitting.
-
Methylene Group (α-CH₂): A singlet integrating to 2H, adjacent to the carbonyl group.
-
Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield, whose chemical shift is concentration and solvent-dependent.
-
-
¹³C NMR: The carbon spectrum will show distinct signals for each of the unique carbon environments within the molecule, providing a clear carbon skeleton map.
Infrared (IR) Spectroscopy
The IR spectrum is dominated by the carboxylic acid functional group.
-
O-H Stretch: A very broad absorption band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.
-
C=O Stretch: A strong, sharp absorption peak will appear around 1710 cm⁻¹, indicative of the carbonyl group.
-
C-H Stretch: Absorptions in the 3000-2850 cm⁻¹ range will be present due to the sp³ hybridized C-H bonds of the alkyl chain.[7]
Mass Spectrometry (MS)
In mass spectrometry, this compound will exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. Common fragmentation patterns would involve the loss of the carboxylic acid group and cleavage at the branched carbon center.
Synthesis and Chemical Reactivity
Proposed Synthesis Workflow
While specific, optimized synthesis protocols for this compound are not widely published in the provided search results, a logical and robust synthetic route can be designed based on fundamental organic chemistry principles. A plausible approach involves the alkylation of a suitable enolate. The following workflow illustrates a common strategy, malonic ester synthesis, which allows for the controlled formation of the carboxylic acid.
Workflow: Malonic Ester Synthesis of this compound
Caption: A plausible synthetic route via malonic ester synthesis.
Experimental Protocol Considerations:
-
Step 1: First Alkylation: Diethyl malonate is deprotonated using a strong base like sodium ethoxide to form a stabilized enolate. This nucleophile is then reacted with an ethyl halide (e.g., ethyl iodide) to introduce the ethyl group. The reaction must be conducted under anhydrous conditions to prevent quenching of the base and enolate.
-
Step 2: Second Alkylation: A second deprotonation-alkylation sequence is performed, this time using an excess of methyl iodide to add the two methyl groups to the same α-carbon.
-
Step 3: Hydrolysis and Decarboxylation: The resulting substituted malonic ester is then hydrolyzed to the dicarboxylic acid using aqueous base (saponification), followed by acidification. Gentle heating of the acidified solution promotes decarboxylation, yielding the final this compound product.
Reactivity Profile
The reactivity of this compound is primarily governed by the carboxylic acid group. It undergoes standard transformations such as:
-
Esterification: Reaction with an alcohol under acidic conditions.
-
Amide Formation: Conversion to an acyl chloride (e.g., using thionyl chloride) followed by reaction with an amine.
-
Reduction: Reduction to the corresponding primary alcohol, 3,3-dimethylpentan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).
The gem-dimethyl group at the β-position provides significant steric bulk, which can hinder reactions involving the α-carbon but generally does not impede reactions at the carbonyl carbon itself.
Potential Applications in Drug Development
While this compound is not an active pharmaceutical ingredient itself, its structural features make it a valuable building block in medicinal chemistry. Its primary utility lies in its role as a lipophilic scaffold and a metabolic stabilizer .
The introduction of branched alkyl chains is a well-established strategy in drug design to enhance membrane permeability and modulate binding to hydrophobic pockets of target proteins. Analogues of successful drugs, such as pregabalin, have been explored with additional alkylation to improve potency and pharmacokinetic properties.[8] For example, the development of 4-methylpregabalin illustrates the principle of modifying a lead compound's alkyl backbone to fine-tune its activity.[8]
The diagram below illustrates the logical relationship between the structural features of a molecule like this compound and its potential impact on key drug-like properties.
Diagram: Structure-Property Relationships in Drug Design
Caption: Impact of structural features on drug-like properties.
Safety, Handling, and Storage
As a research chemical, this compound requires careful handling in a laboratory setting.
-
Hazard Identification: Some suppliers classify this chemical with GHS hazard statements such as H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage).[9] It may be classified under UN 3265, Corrosive liquid, acidic, organic, n.o.s.[9]
-
Precautions for Safe Handling:
-
Conditions for Safe Storage:
Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this compound.
Conclusion
This compound is a structurally interesting branched-chain fatty acid. While its direct applications are limited, its value as a synthetic building block in drug discovery is significant. The presence of the sterically demanding gem-dimethyl group offers a strategic tool for medicinal chemists to enhance metabolic stability and fine-tune the lipophilicity and binding characteristics of novel therapeutic agents. A thorough understanding of its synthesis, reactivity, and spectroscopic properties is essential for any researcher intending to incorporate this versatile scaffold into their development pipeline.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). EP0103136B1 - 5,5-dichloro-3,3-dimethylpentanoic acid and a process for its preparation.
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NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). 3-Hydroxy-2,3-dimethylpentanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Airgas. (n.d.). Safety Data Sheet. Retrieved from [Link]
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SpectraBase. (n.d.). This compound, methyl ester. John Wiley & Sons, Inc. Retrieved from [Link]
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LookChem. (n.d.). 3,4-DIMETHYLPENTANOIC ACID. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). C7H16 3,3-dimethylpentane low high resolution 1H proton nmr spectrum. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). C7H16 infrared spectrum of 3,3-dimethylpentane. Retrieved from [Link]
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MDPI. (2020). Polymeric Nanoparticles for Drug Delivery: Recent Developments and Future Prospects. Retrieved from [Link]
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Wikipedia. (n.d.). 4-Methylpregabalin. Retrieved from [Link]
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The Pivotal Role of Branched-Chain Carboxylic Acids in Cellular Signaling and Disease Pathophysiology: A Technical Guide
Preamble: Beyond Simple Metabolites
For decades, branched-chain carboxylic acids (BCCAs) were primarily viewed through the lens of intermediary metabolism, serving as substrates for energy production and building blocks for biosynthesis. While these roles are fundamental, a paradigm shift in our understanding has revealed a far more intricate and influential role for these molecules. BCCAs are now recognized as critical signaling molecules that modulate a vast array of cellular processes, from gene expression and protein synthesis to immune responses and cell fate decisions. Their dysregulation is increasingly implicated in the pathophysiology of a wide range of diseases, including metabolic disorders, cancer, and neurodegenerative conditions. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the multifaceted biological activities of BCCAs, underpinned by field-proven experimental insights and methodologies.
I. The Two Faces of Branched-Chain Carboxylic Acids: A Dichotomy of Function
The biological activities of BCCAs can be broadly categorized based on their origin and primary mechanisms of action: those derived from the catabolism of branched-chain amino acids (BCAAs) and the short-chain fatty acids (SCFAs) produced by gut microbiota.
A. BCAA-Derived Carboxylic Acids: Fuel, Signals, and Disease Mediators
The essential amino acids leucine, isoleucine, and valine are the precursors to a class of BCCAs known as branched-chain α-keto acids (BCKAs). The metabolism of these molecules is a critical nexus in cellular signaling and energy homeostasis.
A key regulator of cellular growth and proliferation is the mechanistic target of rapamycin (mTOR) pathway.[1][2] Leucine, in particular, is a potent activator of mTOR Complex 1 (mTORC1), a signaling hub that promotes protein synthesis and cell growth.[1][3] Dysregulation of BCAA metabolism and the subsequent accumulation of their corresponding carboxylic acid metabolites have been strongly associated with several pathological states:
-
Metabolic Diseases: Elevated circulating levels of BCAAs and their metabolites are a hallmark of obesity, insulin resistance, and type 2 diabetes.[4][5][6] This is often due to impaired catabolism of BCAAs, leading to their accumulation and subsequent disruption of glucose and lipid metabolism.[4][7] The accumulation of 3-hydroxyisobutyrate (3-HIB), a valine catabolite, has been shown to promote fatty acid accumulation in muscle, exacerbating insulin resistance.[5]
-
Cancer: Cancer cells exhibit altered BCAA metabolism to support their rapid growth and proliferation.[8][9][10] In some cancers, there is an increased uptake and catabolism of BCAAs to provide fuel for the tricarboxylic acid (TCA) cycle and building blocks for nucleotide and lipid synthesis.[9] In other contexts, the suppression of BCAA catabolism leads to their accumulation, which can activate pro-oncogenic pathways like mTOR.[11]
-
Neurological Disorders: BCAAs and their metabolites play a complex role in brain function. They are precursors for the synthesis of both excitatory (glutamate) and inhibitory (GABA) neurotransmitters.[12] However, imbalances in BCAA metabolism have been linked to neurodegenerative diseases such as Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis (ALS).[13][14] In genetic disorders like Maple Syrup Urine Disease (MSUD), a deficiency in the enzyme complex responsible for BCKA decarboxylation leads to the accumulation of these toxic metabolites, causing severe neurological damage.[15]
B. Short-Chain Fatty Acids: Gut-Derived Messengers with Systemic Impact
Short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate, are produced by the fermentation of dietary fibers by the gut microbiota.[1][2][8] These BCCAs are not only a primary energy source for colonocytes but also act as crucial signaling molecules with far-reaching effects on host physiology.[2][16] Their primary modes of action include:
-
G-Protein Coupled Receptor (GPCR) Activation: SCFAs act as ligands for several GPCRs, most notably Free Fatty Acid Receptor 2 (FFAR2, also known as GPR43) and FFAR3 (also known as GPR41).[11][15][17] Activation of these receptors on various cell types, including immune and epithelial cells, triggers a cascade of intracellular signaling events that modulate inflammation, hormone secretion, and gut barrier function.[4][11][18]
-
Histone Deacetylase (HDAC) Inhibition: Butyrate, in particular, is a potent inhibitor of histone deacetylases.[7][19] By preventing the removal of acetyl groups from histones, butyrate promotes a more open chromatin structure, leading to changes in gene expression. This epigenetic modification is a key mechanism through which SCFAs regulate immune cell differentiation and function.[7][19]
The biological activities of SCFAs are extensive and include:
-
Immune Regulation: SCFAs play a critical role in maintaining immune homeostasis in the gut and systemically.[5][6][7][10] They can induce the differentiation of regulatory T cells (Tregs), which are crucial for suppressing inflammatory responses.[4][10] They also modulate the function of other immune cells, including neutrophils, macrophages, and dendritic cells.[4][7]
-
Gut Health: Butyrate is the preferred energy source for colonocytes and is essential for maintaining the integrity of the intestinal barrier.[12][16] SCFAs also contribute to a healthy gut environment by lowering the luminal pH, which inhibits the growth of pathogenic bacteria.[20]
-
Metabolic Health: SCFAs have been shown to improve insulin sensitivity and glucose homeostasis.[21][22] They can also influence appetite and energy expenditure through the regulation of gut hormones like GLP-1 and PYY.[16][18]
II. Investigating the Biological Activity of Branched-Chain Carboxylic Acids: A Methodological Guide
A robust understanding of the biological effects of BCCAs requires a multifaceted experimental approach, combining in vitro and in vivo models with precise analytical techniques.
A. In Vitro Assays: Dissecting Cellular Mechanisms
In vitro assays are indispensable for elucidating the direct effects of BCCAs on specific cell types and for dissecting the underlying molecular mechanisms.
A fundamental first step in characterizing the biological activity of a BCCA is to determine its effect on cell viability and proliferation.
-
MTT Assay: This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.[10][11][13][23]
Detailed Protocol: MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the BCCA of interest. Include appropriate vehicle controls.
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
-
-
Clonogenic Assay: This assay assesses the ability of a single cell to undergo unlimited division and form a colony. It is a stringent test of cytotoxicity.[24][25][26]
Detailed Protocol: Clonogenic Assay
-
Cell Seeding: Plate a known number of cells in a 6-well plate or culture dish.
-
Treatment: Treat the cells with the BCCA of interest for a specified duration.
-
Incubation: Remove the treatment and allow the cells to grow for 1-3 weeks, until visible colonies are formed.
-
Fixation and Staining: Fix the colonies with a solution such as 10% neutral buffered formalin and then stain with a dye like crystal violet.[25]
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Calculation of Surviving Fraction: The surviving fraction is calculated as the number of colonies formed after treatment divided by the number of cells seeded, normalized to the plating efficiency of the control cells.[24]
-
The effect of BCCAs on cell migration, a crucial process in development, wound healing, and cancer metastasis, can be assessed using the following method.
-
Wound Healing (Scratch) Assay: This simple and cost-effective method is used to study collective cell migration.[4][9][18]
Detailed Protocol: Wound Healing Assay
-
Cell Seeding: Grow a confluent monolayer of cells in a 6-well or 12-well plate.
-
Creating the "Wound": Create a scratch or a cell-free gap in the monolayer using a sterile pipette tip.[9][27]
-
Treatment: Replace the medium with fresh medium containing the BCCA of interest or a vehicle control.
-
Image Acquisition: Capture images of the scratch at time zero and at regular intervals thereafter (e.g., every 6-12 hours) using a microscope.
-
Data Analysis: The rate of wound closure is quantified by measuring the change in the width or area of the scratch over time.[4]
-
To understand the molecular mechanisms by which BCCAs exert their effects, it is essential to investigate their impact on key signaling pathways.
-
Western Blotting: This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the analysis of changes in protein expression and phosphorylation status. For example, to study the effect of a BCCA on the mTOR pathway, one would probe for phosphorylated and total levels of mTOR, S6K, and 4E-BP1.[3][17][28]
Detailed Protocol: Western Blotting for mTOR Pathway Analysis
-
Protein Extraction: Lyse treated and control cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a method such as the BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a solution such as 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-phospho-mTOR).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Chromatin Immunoprecipitation (ChIP): This technique is used to investigate the interaction of proteins with DNA in the cell. To study the effect of HDAC-inhibiting BCCAs like butyrate, ChIP can be used to assess the levels of histone acetylation at specific gene promoters.[5][8]
Detailed Protocol: ChIP for Histone Acetylation
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the acetylated histone of interest (e.g., anti-acetyl-H3K27).
-
Immune Complex Capture: Capture the antibody-chromatin complexes using protein A/G-conjugated beads.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating.
-
DNA Purification: Purify the DNA.
-
Analysis: The purified DNA can be analyzed by quantitative PCR (qPCR) to determine the enrichment of specific DNA sequences or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.[8]
-
To assess the immunomodulatory effects of BCCAs, the levels of secreted cytokines can be measured.
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a highly sensitive and specific method for quantifying the concentration of a particular cytokine in a cell culture supernatant or biological fluid.[1][2][6][12]
Detailed Protocol: Sandwich ELISA for Cytokine Measurement
-
Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Blocking: Block the plate to prevent non-specific binding.
-
Sample and Standard Incubation: Add cell culture supernatants and a serial dilution of a known concentration of the cytokine standard to the wells.
-
Detection Antibody Incubation: Add a biotinylated detection antibody that recognizes a different epitope on the cytokine.
-
Enzyme Conjugate Incubation: Add an enzyme-conjugated streptavidin (e.g., streptavidin-HRP).
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB).
-
Stop Reaction: Stop the reaction with an acid solution.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength and calculate the cytokine concentration in the samples based on the standard curve.[20]
-
B. In Vivo Models: Understanding Systemic Effects
In vivo animal models are crucial for understanding the complex physiological and pathological roles of BCCAs in a whole-organism context.
-
Mouse Models of Colitis: To investigate the role of SCFAs in intestinal inflammation, mouse models of colitis, such as the dextran sulfate sodium (DSS) or trinitrobenzene sulfonic acid (TNBS) induced models, are commonly used.[7][14][15][29]
Experimental Protocol: DSS-Induced Colitis in Mice
-
Induction of Colitis: Administer DSS (typically 2-5%) in the drinking water of mice for a defined period (e.g., 5-7 days) to induce acute colitis. Chronic colitis can be induced by repeated cycles of DSS administration.[7][15]
-
BCCA Administration: The BCCA of interest can be administered orally (e.g., in the drinking water or by gavage) or by other routes before, during, or after the induction of colitis.
-
Monitoring of Disease Activity: Monitor the mice daily for clinical signs of colitis, including weight loss, stool consistency, and the presence of blood in the stool.
-
Tissue Collection and Analysis: At the end of the experiment, collect colon tissue for histological analysis of inflammation, measurement of cytokine levels by ELISA or qPCR, and analysis of immune cell populations by flow cytometry.
-
C. Analytical Techniques: Quantification of BCCAs
Accurate quantification of BCCAs in biological samples is essential for correlating their levels with biological effects.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds, including SCFAs. Derivatization is often required to increase the volatility of the BCCAs.[16][19][30][31]
Protocol Outline: GC-MS Analysis of SCFAs
-
Sample Preparation: Extract the SCFAs from the biological matrix (e.g., feces, plasma, or cell culture medium).
-
Derivatization: Chemically modify the SCFAs to make them more volatile (e.g., by esterification).
-
GC Separation: Inject the derivatized sample into a gas chromatograph, where the different SCFAs are separated based on their boiling points and interactions with the chromatographic column.
-
MS Detection and Quantification: As the separated compounds elute from the GC column, they are ionized and detected by a mass spectrometer. The mass spectrometer provides information about the mass-to-charge ratio of the fragments, which allows for the identification and quantification of each SCFA.
-
III. Data Presentation and Visualization
A. Quantitative Data Summary
| Branched-Chain Carboxylic Acid | Biological Activity | Model System | Key Findings | Reference |
| Leucine-derived BCKAs | Pro--oncogenic | Various Cancer Cell Lines | Activation of mTORC1 signaling, promotion of cell proliferation | [9],[11] |
| 3-Hydroxyisobutyrate (3-HIB) | Pro-diabetic | Mouse model of insulin resistance | Promotes fatty acid accumulation in muscle | [5] |
| Butyrate | Anti-inflammatory | Mouse model of colitis | Induction of regulatory T cells, inhibition of HDACs | [4],[10],[19] |
| Propionate | Immunomodulatory | In vitro immune cell cultures | Activation of FFAR2/FFAR3, regulation of cytokine production | [4] |
| Acetate | Neuro-modulatory | Mouse models | Can cross the blood-brain barrier and influence appetite | [18] |
B. Visualization of Signaling Pathways and Workflows
Caption: Signaling pathways of Short-Chain Fatty Acids (SCFAs).
Caption: Workflow for in vitro analysis of BCCA cytotoxicity.
IV. Conclusion and Future Directions
The study of branched-chain carboxylic acids has evolved from a niche area of metabolism to a forefront of research in cellular signaling and disease. The dual role of BCCAs as both metabolic intermediates and potent signaling molecules underscores their importance in maintaining physiological homeostasis. The methodologies outlined in this guide provide a robust framework for researchers to further unravel the complex biological activities of these fascinating molecules. Future research will undoubtedly focus on the therapeutic potential of targeting BCCA metabolism and signaling pathways for the treatment of a wide range of human diseases. The continued development of sophisticated analytical techniques and in vivo models will be paramount in translating our fundamental understanding of BCCA biology into novel clinical interventions.
V. References
-
Emerging roles for branched chain amino acid metabolism in cancer - PubMed Central - NIH. (n.d.). Retrieved from
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Are elevated levels of circulating BCAAs associated with metabolic disorders like obesity and cardiovascular disease? - Consensus. (n.d.). Retrieved from
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Branched-chain amino acids and cardiometabolic diseases: biomarker, causal agent, or both? - PMC. (n.d.). Retrieved from
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BCAA metabolism in cancer progression and therapy resistance: The balance between fuel and cell signaling - Frontiers. (n.d.). Retrieved from
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BCAA metabolism in cancer progression and therapy resistance: The balance between fuel and cell signaling - PubMed Central. (n.d.). Retrieved from
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Branched Chain Amino Acids - PMC - NIH. (n.d.). Retrieved from
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The role of BCAA metabolism in metabolic health and disease - PMC - PubMed Central. (2024, July 2). Retrieved from
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Branched-Chain Amino Acids - Nutrition and Traumatic Brain Injury - NCBI Bookshelf. (n.d.). Retrieved from
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Circulating Branched Chain Amino Acids and Cardiometabolic Disease | Journal of the American Heart Association. (2024, March 18). Retrieved from
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Potential Therapeutic Effects of Short-Chain Fatty Acids on Chronic Pain - PMC. (n.d.). Retrieved from
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Role of short‐chain fatty acids in host physiology - PMC - PubMed Central. (n.d.). Retrieved from
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Potential roles of branched-chain amino acids in neurodegeneration - ResearchGate. (2025, October 17). Retrieved from
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Branched-chain amino acids in tumors can be targeted to prevent and treat cancer. (2019, January 21). Retrieved from
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Brain Branched-Chain Amino Acids in Maple Syrup Urine Disease: Implications for Neurological Disorders - Semantic Scholar. (n.d.). Retrieved from
-
The Critical Role of the Branched Chain Amino Acids (BCAAs) Catabolism-Regulating Enzymes, Branched-Chain Aminotransferase (BCAT) and Branched-Chain α-Keto Acid Dehydrogenase (BCKD), in Human Pathophysiology - PubMed Central. (2022, April 5). Retrieved from
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Short chain fatty acids in human gut and metabolic health - PubMed. (2020, September 1). Retrieved from
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Branched-chain amino acids and the risks of dementia, Alzheimer's disease, and Parkinson's disease - Frontiers. (2024, April 9). Retrieved from
-
Clonogenic Assay - Bio-protocol. (n.d.). Retrieved from
-
Leucine may be the most well-known of the three BCAAs as one of its primary roles in the human body is to help facilitate muscle growth at the molecular level. (2021, July 13). Retrieved from
-
Short-chain fatty acids and ketones directly regulate sympathetic nervous system via G protein-coupled receptor 41 (GPR41) | PNAS. (2011, April 25). Retrieved from
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3,3-Dimethylpentanoic acid structural isomers and stereoisomers
An In-depth Technical Guide to the Isomerism of 3,3-Dimethylpentanoic Acid and its Congeners
Abstract
Isomerism, the phenomenon whereby molecules share the same molecular formula but differ in atomic arrangement, is a cornerstone of organic chemistry with profound implications in pharmacology and materials science. Even subtle variations in molecular architecture can drastically alter a compound's physical, chemical, and biological properties. This guide provides a comprehensive exploration of the structural and stereoisomers related to the C7H14O2 molecular formula, with a specific focus on this compound and its isomeric landscape. We will delve into the principles of constitutional isomerism and stereoisomerism, detail robust analytical methodologies for their identification and separation, and provide field-proven experimental protocols for researchers, scientists, and drug development professionals.
Introduction: The Isomeric World of C7H14O2
The molecular formula C7H14O2 represents a multitude of compounds, primarily saturated carboxylic acids and esters.[1] The parent structure for the carboxylic acids is heptanoic acid, a seven-carbon straight-chain fatty acid.[2][3] this compound (CAS 3177-74-0) is one such structural isomer, possessing a unique quaternary carbon at the third position.[4][5][6]
Understanding the isomeric forms of a molecule is critical in drug development. Different isomers can exhibit varied pharmacological activities, metabolic pathways, and toxicological profiles. A classic, albeit tragic, example is thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen.[7][8] Therefore, the precise identification, separation, and characterization of all possible isomers of a target compound are non-negotiable regulatory and scientific requirements.
This guide will first dissect the structural isomers of C7H14O2, focusing on the carboxylic acids, and then transition to the more nuanced topic of stereoisomerism as it applies to chiral members of this isomeric family.
Part I: Structural Isomers - The Blueprint of Connectivity
Structural isomers, or constitutional isomers, are compounds that share the same molecular formula but differ in the connectivity of their atoms.[9][10] This difference in atomic linkage leads to distinct physical and chemical properties. For the C7H14O2 carboxylic acids, structural isomerism arises from variations in the carbon skeleton, including chain length and branching.
Representative Structural Isomers of Heptanoic Acid
The C7H14O2 formula encompasses numerous carboxylic acid isomers. The variation in their carbon backbone directly influences properties like boiling point and solubility, which are key to designing separation strategies.
| Isomer Name | Structure | Key Feature | Predicted Boiling Point (°C) |
| Heptanoic Acid | CH3(CH2)5COOH | Straight Chain | 223 |
| This compound | CH3CH2C(CH3)2CH2COOH | Quaternary Carbon | ~200-210 |
| 2-Methylhexanoic Acid | CH3(CH2)3CH(CH3)COOH | Chiral Center (C2) | ~215-220 |
| 4-Methylhexanoic Acid | CH3CH2CH(CH3)(CH2)2COOH | Chiral Center (C4) | ~218-222 |
| 2,2-Dimethylpentanoic Acid | CH3(CH2)2C(CH3)2COOH | Quaternary Carbon (C2) | ~205-215 |
Note: Boiling points are approximate and can vary with pressure. Data is synthesized from general chemical principles where specific values are not available.
Analytical Workflows for Distinguishing Structural Isomers
Differentiating between structural isomers requires analytical techniques that can probe the unique electronic and physical environments within each molecule.
NMR spectroscopy is arguably the most powerful tool for elucidating molecular structure in solution.[9] It distinguishes isomers by analyzing the chemical environment of 1H (proton) and 13C nuclei.[11][12]
-
¹H NMR: Provides information on the number of different proton environments (chemical shift), the number of protons in each environment (integration), and the connectivity of adjacent protons (spin-spin splitting). For instance, the straight-chain heptanoic acid would show a complex multiplet pattern for its methylene protons, while this compound would exhibit two distinct singlets for its non-equivalent methyl groups.
-
¹³C NMR: Reveals the number of chemically unique carbon atoms in a molecule. Isomers with higher symmetry, like this compound, will have fewer signals than less symmetrical isomers like 2-methylhexanoic acid.
When coupled with Gas Chromatography (GC-MS), mass spectrometry provides both separation and structural information. The mass spectrometer ionizes molecules and breaks them into characteristic fragments. The resulting fragmentation pattern is a molecular fingerprint.[13]
-
Causality in Fragmentation: The stability of the resulting carbocations dictates the fragmentation pathway. For example, branched alkanoic acids often cleave at the branch point.[14] Short-chain carboxylic acids show prominent peaks corresponding to the loss of -OH (M-17) and -COOH (M-45).[15][16] The McLafferty rearrangement is a characteristic fragmentation for carboxylic acids with a gamma-hydrogen, producing a prominent peak that can be diagnostic.[15][17]
GC separates volatile compounds based on their boiling points and interaction with a stationary phase.[18] Structural isomers, having different shapes and intermolecular forces, will exhibit distinct retention times. Generally, more compact, branched isomers are more volatile and elute earlier than their straight-chain counterparts.[19] For acidic compounds like carboxylic acids, specialized acidic stationary phases or derivatization to esters is often required to prevent peak tailing and improve separation.[20][21][22]
Experimental Protocol: GC-MS Analysis of C7H14O2 Isomers
This protocol outlines a self-validating system for the separation and identification of heptanoic acid isomers.
-
Sample Preparation (Esterification):
-
Rationale: Carboxylic acids are polar and can interact strongly with the GC column, leading to poor peak shape. Conversion to less polar methyl esters improves chromatographic performance.[20]
-
To 1 mg of the isomer mixture in a vial, add 1 mL of 2% H2SO4 in methanol.
-
Cap the vial and heat at 60°C for 30 minutes.
-
Cool to room temperature, add 1 mL of saturated NaCl solution and 1 mL of hexane.
-
Vortex vigorously for 1 minute. Allow the layers to separate.
-
Carefully transfer the upper hexane layer, containing the methyl esters, to a clean GC vial.
-
-
GC-MS Instrumentation and Conditions:
-
GC Column: HP-5ms (or equivalent) 30 m x 0.25 mm x 0.25 µm.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL with a 20:1 split ratio.
-
Oven Program: Initial temperature of 50°C, hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min.
-
MS Transfer Line: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Analysis:
-
Identify peaks based on their retention times.
-
Confirm identity by comparing the acquired mass spectrum of each peak with a reference library (e.g., NIST).
-
Analyze fragmentation patterns for characteristic ions confirming the structure of each isomer.
-
Visualization: Workflow for Structural Isomer Identification
Caption: Workflow for the separation and identification of structural isomers.
Part II: Stereoisomers - The 3D Arrangement in Space
Stereoisomers share the same molecular formula and atomic connectivity but differ in the three-dimensional orientation of their atoms.[23] This category includes enantiomers and diastereomers.
Chirality Analysis of this compound
A molecule is chiral if it is non-superimposable on its mirror image.[24] The most common source of chirality in organic molecules is a stereocenter, typically a carbon atom bonded to four different substituent groups.[24][25]
Upon inspection of this compound, the carbon at position 3 is bonded to:
-
An ethyl group (-CH2CH3)
-
A carboxymethyl group (-CH2COOH)
-
A methyl group (-CH3)
-
Another methyl group (-CH3)
Since the carbon at C3 is bonded to two identical methyl groups, it is not a stereocenter. The molecule possesses a plane of symmetry and is therefore achiral . Consequently, this compound does not have enantiomers or diastereomers.
Stereoisomerism in Chiral C7H14O2 Isomers
While this compound is achiral, many of its structural isomers are not. For example, 2-methylhexanoic acid and 3-methylhexanoic acid both contain a single stereocenter (at C2 and C3, respectively) and therefore exist as a pair of enantiomers.
-
Enantiomers: These are stereoisomers that are non-superimposable mirror images of each other.[24] They have identical physical properties (melting point, boiling point, solubility) except for their interaction with plane-polarized light (optical activity) and their interaction with other chiral molecules.[8] The pair of enantiomers is often found as a 50:50 mixture, known as a racemic mixture, which is optically inactive.[7][8]
Analytical Workflows for Separating and Distinguishing Enantiomers
Separating enantiomers, a process known as chiral resolution, is a significant challenge due to their identical physical properties.[8]
This is the most direct and widely used method for separating enantiomers. It utilizes a chiral stationary phase (CSP) in either GC or HPLC.
-
Principle of Separation: The enantiomers in the racemic mixture form transient, diastereomeric complexes with the chiral stationary phase. These diastereomeric complexes have different energies and stabilities, leading to different retention times and thus separation.[26] The success of the separation is highly dependent on the structure of the analyte and the choice of the CSP.[26][27]
This classical chemical method converts a pair of enantiomers into a pair of diastereomers, which, unlike enantiomers, have different physical properties and can be separated by standard techniques like crystallization or chromatography.[7][8]
-
Causality in the Method: A racemic carboxylic acid (R/S-acid) is reacted with a single, pure enantiomer of a chiral base (e.g., R-base). This acid-base reaction forms a mixture of two diastereomeric salts: (R-acid•R-base) and (S-acid•R-base). These salts have different solubilities and can often be separated by fractional crystallization. Once separated, the addition of a strong acid regenerates the pure R-acid and S-acid enantiomers.[7]
Experimental Protocol: Resolution of Racemic 2-Methylhexanoic Acid
This protocol describes the resolution of a racemic carboxylic acid using a chiral amine.
-
Diastereomeric Salt Formation:
-
Rationale: To create separable diastereomers from the initial enantiomeric mixture.
-
Dissolve 10 mmol of racemic 2-methylhexanoic acid in 50 mL of hot ethanol.
-
In a separate flask, dissolve 10 mmol of (R)-(+)-α-phenylethylamine (the resolving agent) in 20 mL of hot ethanol.
-
Slowly add the amine solution to the acid solution with stirring.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to induce crystallization of the less soluble diastereomeric salt.
-
-
Separation by Fractional Crystallization:
-
Rationale: The diastereomeric salts have different crystal lattice energies and solubilities, allowing for physical separation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol. This is your first crop of crystals, enriched in one diastereomer.
-
The filtrate is now enriched in the more soluble diastereomer. The crystals and filtrate are processed separately.
-
-
Regeneration of the Enantiomer:
-
Rationale: To liberate the pure enantiomeric acid from its salt form.
-
Dissolve the separated crystals in a minimal amount of water.
-
Acidify the solution to pH < 2 with 6M HCl. The carboxylic acid will precipitate or form an oil.
-
Extract the pure enantiomeric acid with diethyl ether (3 x 20 mL).
-
Combine the ether layers, dry over anhydrous MgSO4, filter, and remove the solvent by rotary evaporation to yield one pure enantiomer.
-
Repeat the process with the filtrate from step 2 to isolate the other enantiomer.
-
-
Validation:
-
Confirm the enantiomeric purity of each sample using polarimetry or chiral chromatography.
-
Visualization: The Principle of Chiral Resolution
Caption: Logical workflow for the chemical resolution of enantiomers.
Conclusion
The isomeric landscape of C7H14O2 is rich and complex. While this compound serves as an interesting example of a branched-chain carboxylic acid, its achiral nature precludes it from exhibiting stereoisomerism. However, its structural isomers provide a fertile ground for exploring the full spectrum of isomerism. A command of modern analytical techniques, including NMR, GC-MS, and chiral chromatography, is essential for the unambiguous identification and separation of these closely related compounds. For professionals in drug development and chemical research, a rigorous and systematic approach to isomer characterization is not merely an academic exercise but a critical component of ensuring safety, efficacy, and intellectual property.
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Bhushan, R., & Arora, M. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis, 5(7), 665-73. doi: 10.1016/0731-7085(87)80079-1. Retrieved from [Link]
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Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]
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Carbon, R. (n.d.). Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy. Retrieved from [Link]
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Chemistry LibreTexts. (2019, December 30). 6.8: Resolution: Separation of Enantiomers. Retrieved from [Link]
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ResearchGate. (2018, March 29). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?. Retrieved from [Link]
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Chemistry LibreTexts. (2019, September 3). 4.8: 6.8 Resolution (Separation) of Enantiomers. Retrieved from [Link]
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MSU Chemistry. (n.d.). Stereoisomers. Retrieved from [Link]
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ScienceDirect. (n.d.). Examining the unique retention behavior of volatile carboxylic acids in gas chromatography using zwitterionic liquid stationary. Retrieved from [Link]
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ChemSynthesis. (2025, May 20). This compound. Retrieved from [Link]
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YouTube. (2020, March 7). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Retrieved from [Link]
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YouTube. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. Retrieved from [Link]
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The Elusive Natural Presence of 3,3-Dimethylpentanoic Acid: A Technical Guide
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
3,3-Dimethylpentanoic acid, a C7 branched-chain fatty acid, presents an intriguing case study in the field of natural products chemistry. While structurally simple, its definitive identification from a natural source remains conspicuously absent from peer-reviewed scientific literature. This technical guide provides a comprehensive overview of the current state of knowledge regarding this molecule. We address the unverified claims of its natural occurrence, propose a plausible biosynthetic pathway based on established principles of branched-chain fatty acid metabolism, and detail the analytical methodologies required for its unambiguous identification in complex biological matrices. Furthermore, we explore the potential biological activities of this compound by drawing parallels with structurally related and well-characterized branched-chain fatty acids, which are known to possess significant anti-inflammatory, anti-cancer, and metabolic modulatory properties. This guide serves as a foundational resource for researchers interested in the discovery, analysis, and potential therapeutic applications of novel branched-chain fatty acids.
Introduction: An Enigma in Natural Products Chemistry
This compound (Figure 1) is a saturated fatty acid with the chemical formula C7H14O2.[1][2] As a member of the branched-chain fatty acid (BCFA) family, it possesses a unique quaternary carbon at the C3 position, a feature that distinguishes it from more commonly occurring iso- and anteiso-branched fatty acids. While some commercial suppliers assert that it is a metabolic intermediate in plants and animals, a thorough review of scientific literature reveals a lack of primary, citable evidence to support this claim.[3] This notable absence positions this compound as an intriguing target for natural product discovery.
This guide aims to provide a robust framework for researchers seeking to investigate the potential natural occurrence and biological significance of this compound. We will delve into its hypothetical biosynthesis, state-of-the-art analytical techniques for its detection, and the plausible biological activities it may exhibit based on current knowledge of related compounds.
| Property | Value | Reference |
| Molecular Formula | C7H14O2 | [1][2] |
| Molecular Weight | 130.18 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 3177-74-0 | [2] |
| Synonyms | beta,beta-dimethyl valeric acid | [1] |
Figure 1: Chemical Properties of this compound
Hypothetical Biosynthesis: A Plausible Metabolic Route
In the absence of direct evidence for its natural production, we can propose a hypothetical biosynthetic pathway for this compound based on the well-established mechanisms of BCFA synthesis in bacteria. This pathway would likely involve the extension of a branched-chain primer derived from amino acid catabolism.
The biosynthesis of BCFAs is initiated from branched-chain α-keto acids, which are derived from the degradation of branched-chain amino acids such as valine, leucine, and isoleucine. The key steps in this proposed pathway are as follows:
-
Primer Synthesis: The synthesis of this compound would likely require a primer that is not directly derived from the common branched-chain amino acids. A plausible precursor could be a metabolite that can be converted to 2,2-dimethylpropanoyl-CoA.
-
Chain Elongation: The primer, 2,2-dimethylpropanoyl-CoA, would then enter the fatty acid synthesis (FAS) cycle. The initial condensation step with malonyl-ACP, catalyzed by β-ketoacyl-ACP synthase III (FabH), would form a β-ketoacyl-ACP intermediate.
-
Iterative Elongation Cycles: Subsequent rounds of reduction, dehydration, and a second reduction, catalyzed by β-ketoacyl-ACP reductase (FabG), β-hydroxyacyl-ACP dehydratase (FabZ), and enoyl-ACP reductase (FabI) respectively, would elongate the carbon chain by two carbons in each cycle.
-
Termination: The elongation process would terminate after the addition of two malonyl-CoA units, resulting in a seven-carbon acyl-ACP. Thioesterase-mediated hydrolysis would then release the final product, this compound.
Diagram 1: Hypothetical Biosynthetic Pathway. A proposed metabolic route to this compound based on bacterial fatty acid synthesis.
Analytical Methodologies for Detection and Quantification
The definitive identification of this compound in a natural matrix requires a robust analytical approach capable of separating it from a complex mixture of other fatty acids and metabolites, and providing unambiguous structural confirmation. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for this purpose.
Sample Preparation and Extraction
The extraction of short-chain fatty acids like this compound from biological matrices (e.g., microbial cultures, plant tissues, animal fluids) is a critical first step.
Protocol 1: General Extraction of Short-Chain Fatty Acids
-
Homogenization: Homogenize the biological sample in a suitable solvent, such as a mixture of isopropanol and hexane, to disrupt cell membranes and solubilize lipids.
-
Acidification: Acidify the homogenate to a pH below the pKa of the carboxylic acids (typically pH < 4) to ensure they are in their protonated, less polar form, which enhances their extraction into an organic solvent.
-
Liquid-Liquid Extraction: Perform a liquid-liquid extraction with a non-polar solvent like diethyl ether or a hexane/ether mixture. The fatty acids will partition into the organic phase.
-
Concentration: Carefully evaporate the organic solvent under a stream of nitrogen to concentrate the extracted fatty acids.
Derivatization for GC-MS Analysis
Due to their polarity and low volatility, short-chain fatty acids require derivatization prior to GC-MS analysis. This process converts the carboxylic acid group into a less polar and more volatile ester.
Protocol 2: Derivatization with BF3-Methanol
-
Esterification: Add a solution of 14% boron trifluoride in methanol to the dried extract.
-
Heating: Heat the mixture at 60-80°C for 10-15 minutes to facilitate the formation of fatty acid methyl esters (FAMEs).
-
Extraction of FAMEs: After cooling, add water and a non-polar solvent (e.g., hexane) to the reaction mixture. The FAMEs will partition into the hexane layer.
-
Drying and Concentration: Collect the hexane layer, dry it over anhydrous sodium sulfate, and concentrate it for GC-MS analysis.
GC-MS Analysis
The derivatized sample is then analyzed by GC-MS.
Table 2: Typical GC-MS Parameters for FAME Analysis
| Parameter | Condition | Rationale |
| Column | Non-polar (e.g., DB-5ms) or mid-polar (e.g., DB-WAX) capillary column | Separation of FAMEs based on boiling point and polarity. |
| Injector Temperature | 250°C | Ensures complete volatilization of the FAMEs. |
| Oven Program | Start at a low temperature (e.g., 50°C), ramp to a high temperature (e.g., 250°C) | Allows for the separation of a wide range of FAMEs with different volatilities. |
| Carrier Gas | Helium | Inert gas for carrying the analytes through the column. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching and structural elucidation. |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | For mass-to-charge ratio determination of fragment ions. |
Identification: The identification of the this compound methyl ester would be based on its retention time and a comparison of its mass spectrum with a reference spectrum from a commercial or in-house library. The presence of characteristic fragment ions, such as the molecular ion and fragments resulting from the loss of the methoxy group and cleavage adjacent to the quaternary carbon, would provide strong evidence for its structure.
Diagram 2: Analytical Workflow. A step-by-step process for the identification of this compound.
Potential Biological Activities and Ecological Roles
While no biological activities have been specifically ascribed to this compound, the broader class of BCFAs is known to exhibit a range of significant biological effects. These provide a basis for speculating on the potential roles of this compound.
Inferred Biological Activities
-
Anti-inflammatory Effects: BCFAs have been shown to possess anti-inflammatory properties.[4] They can modulate immune responses and may have therapeutic potential in inflammatory conditions.
-
Anti-cancer Activity: Certain BCFAs have demonstrated cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer prevention and therapy.[5]
-
Metabolic Regulation: BCFAs are involved in the regulation of lipid metabolism and may influence conditions such as obesity and metabolic syndrome.[6]
-
Antimicrobial Properties: Some short-chain fatty acids and their derivatives exhibit antimicrobial activity against pathogenic bacteria and fungi. The unique structure of this compound could confer specific antimicrobial properties.
Potential Ecological Roles
-
Pheromones and Semiochemicals: Short-chain fatty acids are common components of insect pheromones and other semiochemicals that mediate communication between organisms.
-
Defense Mechanisms: In some organisms, BCFAs may serve as defense compounds against predators or pathogens.
-
Structural Components of Membranes: In certain bacteria, BCFAs are incorporated into the cell membrane, where they influence membrane fluidity and function.
Future Directions and Conclusion
The natural occurrence of this compound remains an open question. The lack of definitive evidence in the scientific literature, despite the commercial availability of the compound and claims of its natural origin, highlights a gap in our understanding of branched-chain fatty acid diversity.
Future research should focus on:
-
Targeted Metabolomic Screening: Employing the sensitive GC-MS methodologies outlined in this guide to screen a wide range of natural sources, particularly those known to produce other BCFAs, such as the essential oils of Valeriana officinalis and the uropygial gland secretions of birds.[7][8]
-
Biosynthetic Pathway Elucidation: Once a natural source is identified, stable isotope labeling studies can be conducted to elucidate the biosynthetic pathway of this compound.
-
Bioactivity Screening: In vitro and in vivo studies are needed to determine the specific biological activities of this compound, including its potential anti-inflammatory, anti-cancer, and antimicrobial properties.
References
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- Bos, R., Hendriks, H., Kloosterman, J., & Sipma, G. (2013). Variation in the composition of the essential oil of Valeriana officinalis L. root from Estonia. Flavour and Fragrance Journal, 28(4), 233-238.
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An In-Depth Technical Guide to 3,3-Dimethylpentanoic Acid Derivatives and Analogs for Researchers and Drug Development Professionals
Foreword: The Strategic Value of Steric Hindrance and Lipophilicity in Drug Design
In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents is a journey of molecular refinement. The carboxylic acid moiety, a cornerstone of many pharmacophores, often presents a double-edged sword: its ability to engage in crucial hydrogen bonding is frequently offset by metabolic liabilities and poor membrane permeability. This guide delves into the world of 3,3-dimethylpentanoic acid and its analogs, a class of compounds that strategically employs steric hindrance and tailored lipophilicity to overcome these challenges. The gem-dimethyl group at the C3 position is not a mere structural quirk; it is a deliberate design element that can profoundly influence a molecule's metabolic stability, receptor binding, and pharmacokinetic profile. As we explore the synthesis, structure-activity relationships, and potential therapeutic applications of these compounds, we will uncover the nuanced interplay between molecular architecture and biological function, offering insights for the rational design of next-generation therapeutics.
I. The Core Moiety: Physicochemical Properties of this compound
This compound, also known as β,β-dimethylvaleric acid, is a branched-chain carboxylic acid with the molecular formula C7H14O2.[1][2] Its fundamental properties provide a baseline for understanding the behavior of its more complex derivatives.
| Property | Value | Source |
| Molecular Weight | 130.18 g/mol | [1][2] |
| CAS Number | 3177-74-0 | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | beta,beta-dimethyl valeric acid | [1] |
The key structural feature of this molecule is the quaternary carbon at the 3-position, which introduces significant steric bulk in proximity to the carboxylic acid group. This steric hindrance can play a crucial role in shielding the carboxylic acid from enzymatic degradation, a common metabolic fate for many carboxylic acid-containing drugs.
II. Synthesis Strategies: Building the Core and Its Analogs
The synthesis of this compound and its derivatives can be approached through several established organic chemistry methodologies. The choice of a particular synthetic route often depends on the desired substitution pattern and the availability of starting materials.
A. Proposed Synthesis of this compound via Malonic Ester Synthesis
Conceptual Workflow for this compound Synthesis:
Caption: Proposed malonic ester synthesis of this compound.
Detailed Protocol (Adapted from the synthesis of 3-methylpentanoic acid[3]):
-
Enolate Formation: Diethyl malonate is treated with a strong base, such as sodium ethoxide, to generate the corresponding enolate.[4][5]
-
First Alkylation: The enolate is reacted with one equivalent of an ethyl halide (e.g., ethyl iodide or ethyl bromide) in an S(_N)2 reaction to yield diethyl ethylmalonate.
-
Second Deprotonation and Alkylation: The resulting diethyl ethylmalonate is then treated with another equivalent of sodium ethoxide to form a new enolate, which is subsequently alkylated with a second equivalent of an ethyl halide to produce diethyl diethylmalonate.
-
Hydrolysis and Decarboxylation: The diethyl diethylmalonate is then subjected to acidic or basic hydrolysis to convert the ester groups into carboxylic acids, forming the corresponding malonic acid derivative. Upon heating, this intermediate readily undergoes decarboxylation to yield the final product, this compound.[4][5]
Causality Behind Experimental Choices: The use of a strong base is essential to deprotonate the acidic α-hydrogen of the malonic ester. The choice of ethoxide as the base and ethyl esters is to prevent transesterification. The final decarboxylation step is a thermodynamically favorable process driven by the formation of carbon dioxide.
B. Synthesis of a Halogenated Derivative: 5,5-dichloro-3,3-dimethylpentanoic acid
A patented process provides a concrete example of the synthesis of a derivative, 5,5-dichloro-3,3-dimethylpentanoic acid.[4]
Experimental Protocol:
-
Reaction Setup: 2400 ml of sulfuric acid is placed in a reaction vessel equipped with a stirrer.
-
Addition of Starting Material: 500 g of 1,1,5,5-tetrachloro-3,3-dimethyl-pentene is added dropwise over 1 hour, ensuring the reaction temperature does not exceed 45°C.
-
Reaction Maintenance: The mixture is maintained at 40-45°C for 24 hours.
-
Workup: The reaction mixture is poured onto 3 kg of ice and extracted multiple times with dichloromethane.
-
Isolation: The solvent is distilled off to yield crude 5,5-dichloro-3,3-dimethylpentanoic acid, which is then purified by distillation.
Self-Validating System: The careful control of temperature during the addition of the starting material is critical to prevent unwanted side reactions and ensure the desired hydrolysis occurs. The extraction with an organic solvent and subsequent distillation are standard purification techniques to isolate the product from the aqueous acidic medium and any unreacted starting materials.
III. Structure-Activity Relationships and Therapeutic Potential
The structural features of this compound derivatives, particularly the gem-dimethyl group, can be leveraged to modulate their biological activity. While specific data for a wide range of this compound analogs is limited in the public domain, we can infer potential therapeutic applications and structure-activity relationships (SAR) from studies on related branched-chain fatty acids.
A. Anticonvulsant Activity: A Promising Avenue
Branched-chain fatty acids have shown promise as anticonvulsant agents, with some studies suggesting they may act as modulators of AMPA receptors.[6] This provides a compelling rationale for the exploration of this compound derivatives in the context of epilepsy and other neurological disorders.
Hypothesized Mechanism of Action:
Caption: Hypothesized modulation of AMPA receptors by this compound derivatives.
Expertise & Experience Insight: The anticonvulsant activity of branched-chain fatty acids is highly dependent on their structure. The position and nature of the branching can significantly impact their potency and selectivity.[7] For this compound derivatives, the gem-dimethyl group at the C3 position could influence the molecule's conformation and its ability to fit into the binding pocket of the AMPA receptor or other relevant targets.
B. Metabolic Stability and Drug Delivery
The carboxylic acid group is a common site of metabolic modification, often leading to rapid clearance of a drug from the body. The steric bulk of the gem-dimethyl group in this compound derivatives can hinder the approach of metabolic enzymes, thereby increasing the compound's half-life.
Metabolic Fate Considerations:
-
β-Oxidation: The primary metabolic pathway for many fatty acids is β-oxidation. The quaternary carbon at the 3-position of this compound would block this pathway, suggesting that its derivatives may have a significantly different metabolic profile compared to straight-chain analogs.
-
Cytochrome P450 Oxidation: While β-oxidation may be blocked, the molecule could still be susceptible to oxidation by cytochrome P450 enzymes at other positions on the carbon chain or on any appended functional groups.[8]
-
Prodrug Strategies: The carboxylic acid group can be esterified to create prodrugs with improved permeability and oral bioavailability. These esters would then be hydrolyzed in vivo to release the active carboxylic acid.
IV. Future Directions and Research Opportunities
The exploration of this compound derivatives and analogs is a nascent field with considerable potential. Future research should focus on several key areas:
-
Systematic Synthesis and SAR Studies: A library of this compound derivatives with diverse functional groups should be synthesized to systematically explore the structure-activity relationships for various biological targets.
-
Pharmacological Screening: These compounds should be screened against a panel of targets relevant to neurological disorders, metabolic diseases, and oncology.
-
Pharmacokinetic Profiling: In vitro and in vivo studies are needed to determine the absorption, distribution, metabolism, and excretion (ADME) properties of promising lead compounds.
-
Mechanism of Action Studies: Detailed mechanistic studies will be crucial to elucidate the precise molecular targets and signaling pathways modulated by these compounds.
V. Conclusion
This compound and its derivatives represent a promising, yet underexplored, area of medicinal chemistry. The strategic incorporation of a gem-dimethyl group offers a powerful tool to enhance metabolic stability and fine-tune the pharmacological properties of carboxylic acid-containing drug candidates. This guide has provided a foundational understanding of the synthesis, potential therapeutic applications, and key research considerations for this intriguing class of molecules. As our understanding of the intricate relationship between molecular structure and biological activity continues to evolve, the principles outlined herein will serve as a valuable resource for the design and development of innovative therapeutics.
References
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Toxicological data of 3,3-Dimethylpentanoic acid
An In-Depth Technical Guide to the Toxicological Profile of 3,3-Dimethylpentanoic Acid
Introduction
This compound (CAS No. 3177-74-0) is a methyl-branched fatty acid with the molecular formula C₇H₁₄O₂.[1][2] As with any chemical entity intended for use in pharmaceutical development, industrial applications, or research, a thorough understanding of its toxicological profile is paramount for risk assessment and ensuring human safety. This guide provides a comprehensive overview of the currently available toxicological data for this compound and outlines the standard experimental workflows that would be employed to investigate data gaps. The narrative is structured from the perspective of a senior application scientist, focusing on the causality behind experimental design and the principles of robust toxicological evaluation.
Physicochemical Properties and Identification
A foundational element of any toxicological assessment is the precise identification and characterization of the substance. These properties influence its absorption, distribution, metabolism, and excretion (ADME), and thus its potential toxicity.
| Property | Value | Source |
| CAS Number | 3177-74-0 | [1][3][4] |
| Molecular Formula | C₇H₁₄O₂ | [1][2][5] |
| Molecular Weight | 130.18 g/mol | [1][2][5] |
| IUPAC Name | This compound | [2] |
| Synonyms | β,β-dimethyl valeric acid | [2] |
| SMILES | CCC(C)(C)CC(=O)O | [2] |
Hazard Identification and Classification
Based on available Safety Data Sheet (SDS) information, this compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[3] This initial classification provides a crucial, high-level overview of its potential hazards.
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory tract irritation |
These classifications necessitate specific precautionary measures in handling, such as wearing protective gloves, clothing, and eye/face protection.[3] In case of exposure, immediate and appropriate first aid is critical.[3]
Tiered Approach to Toxicological Evaluation
For a compound with limited existing data, a tiered, hierarchical testing strategy is the most scientifically sound and ethically responsible approach. This strategy begins with computational and in vitro models to predict and screen for toxicity, progressively moving to more complex systems only as needed. This approach minimizes animal usage while maximizing data acquisition for safety assessment.
Caption: Tiered workflow for toxicological assessment of a novel chemical.
Acute Toxicity
As per its GHS classification, this compound is considered harmful if swallowed (Acute Toxicity, Oral, Category 4).[3] This suggests a median lethal dose (LD₅₀) in the range of 300 to 2000 mg/kg body weight for oral administration in animal models. However, specific LD₅₀ values from completed studies are not publicly available.
Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
This protocol is designed to estimate the LD₅₀ and identify signs of toxicity with a reduced number of animals compared to classical methods.
-
Animal Model: Healthy, young adult female rats (e.g., Wistar or Sprague-Dawley strain), nulliparous and non-pregnant. The female sex is typically chosen as it is often slightly more sensitive.
-
Housing & Acclimatization: Animals are housed in controlled conditions (22 ± 3°C, 30-70% humidity, 12h light/dark cycle) for at least 5 days prior to dosing to allow for acclimatization.
-
Dose Selection & Administration:
-
A starting dose of 300 mg/kg is chosen based on the GHS Category 4 classification.
-
The test substance is administered orally by gavage in a suitable vehicle (e.g., water or corn oil). Animals are fasted overnight prior to dosing.
-
-
Step-wise Procedure:
-
Step 1: Dose 3 animals at 300 mg/kg.
-
Step 2 (Analysis):
-
If 2 or 3 animals die, the LD₅₀ is presumed to be in the 300-2000 mg/kg range. The test is stopped, and the substance is classified.
-
If 0 or 1 animal dies, proceed to the next step with a higher dose (2000 mg/kg).
-
-
Step 3: Dose 3 new animals at 2000 mg/kg.
-
Step 4 (Final Analysis): The number of mortalities across both dosing levels is used to determine the final GHS classification.
-
-
Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiration, behavior), and body weight changes for at least 14 days.
-
Pathology: A gross necropsy is performed on all animals at the end of the study to identify any target organ toxicities.
Genotoxicity
There is currently no available data on the germ cell mutagenicity of this compound.[3] Assessing genotoxicity is a critical step, as DNA damage can lead to heritable mutations or carcinogenesis. The standard initial screen is the bacterial reverse mutation test, or Ames test.
Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD 471)
The Ames test is a widely used method for identifying compounds that can cause gene mutations. It uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The assay measures the ability of a test substance to cause a reverse mutation, restoring the ability of the bacteria to grow in an amino-acid-deficient medium.
References
3,3-Dimethylpentanoic acid solubility in different solvents
An In-depth Technical Guide to the Solubility of 3,3-Dimethylpentanoic Acid
Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. Directed at researchers, scientists, and professionals in drug development, this document delves into the fundamental physicochemical principles governing its solubility in various solvent systems. While specific experimental solubility data for this compound is not widely published, this guide establishes a robust theoretical framework to predict its behavior. Furthermore, it provides detailed, field-proven experimental protocols for the precise determination of its equilibrium solubility, ensuring scientific integrity and reproducibility.
Introduction: Understanding this compound
This compound (C7H14O2) is a methyl-branched fatty acid.[1] Its molecular structure, featuring a seven-carbon chain with a carboxylic acid functional group and two methyl groups at the C3 position, dictates its chemical and physical behavior. The interplay between the polar carboxylic acid head and the nonpolar, sterically hindered alkyl tail is central to its solubility profile. An understanding of its solubility is critical in various applications, from designing reaction media in synthetic chemistry to formulating drug delivery systems in pharmaceuticals, where bioavailability can be directly influenced by a compound's solubility.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O₂ | [1][3] |
| Molecular Weight | 130.18 g/mol | [1][4] |
| IUPAC Name | This compound | [1] |
| CAS Number | 3177-74-0 | [3] |
| Computed XLogP3 | 2.2 | [1] |
| Topological Polar Surface Area | 37.3 Ų | [1] |
Theoretical Principles of Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are likely to be soluble in one another.[5][6] For this compound, solubility is a balance between its hydrophilic and hydrophobic regions.
-
Polar Carboxyl Group (-COOH): This functional group is polar and capable of acting as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl and hydroxyl oxygens).[7][8] This allows it to interact favorably with polar protic solvents like water and alcohols.[8][9]
-
Nonpolar Alkyl Chain: The seven-carbon hydrocarbon portion of the molecule is nonpolar and interacts primarily through weaker van der Waals dispersion forces.[10] This hydrophobic "tail" is responsible for its solubility in nonpolar organic solvents. As the length of the hydrocarbon chain increases in carboxylic acids, water solubility decreases markedly because the nonpolar character begins to dominate.[9][11]
In aqueous media, the solubility of carboxylic acids is also highly dependent on pH. In basic solutions (e.g., aqueous NaOH or NaHCO₃), the carboxylic acid is deprotonated to form a carboxylate salt. This ionic salt is significantly more polar than the neutral acid, leading to a substantial increase in aqueous solubility.[12][13]
In nonpolar solvents, carboxylic acids can form stable hydrogen-bonded dimers, effectively doubling the size of the molecule and increasing the van der Waals interactions between the dimers.[7][10]
Caption: Intermolecular forces of this compound.
Predicted Solubility Profile
Based on its structure (a C7 carboxylic acid), a qualitative solubility profile can be predicted. Carboxylic acids with five or more carbons are generally considered to have low solubility in water.[11]
Table 2: Predicted Solubility of this compound in Common Solvents
| Solvent Type | Example Solvent | Predicted Solubility | Scientific Rationale |
| Polar Protic | Water | Low / Sparingly Soluble | The large C7 nonpolar alkyl chain dominates over the polar -COOH group, limiting miscibility with water.[9][10] |
| Ethanol, Methanol | Soluble | The alkyl portion of the alcohol is compatible with the nonpolar tail, while the hydroxyl group can hydrogen bond with the carboxylic acid.[9] | |
| Polar Aprotic | DMSO, Acetone | Soluble | These solvents are polar enough to interact with the carboxyl group but also have nonpolar character compatible with the alkyl chain. |
| Nonpolar | Hexane, Toluene | Soluble | The dominant nonpolar alkyl chain interacts favorably with nonpolar solvents via London dispersion forces.[6] |
| Aqueous Base | 5% Sodium Hydroxide (NaOH) | Soluble | The acid reacts to form the highly polar and water-soluble sodium 3,3-dimethylpentanoate salt.[12] |
| Aqueous Bicarbonate | 5% Sodium Bicarbonate (NaHCO₃) | Soluble | As a carboxylic acid, it is typically acidic enough (pKa ~4-5) to be deprotonated by the weaker base, bicarbonate, forming a soluble salt and CO₂ gas.[12] |
Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method
To move beyond prediction and obtain quantitative data, the shake-flask method is the gold standard for determining equilibrium solubility.[2][14] This method measures the concentration of a saturated solution that is in thermodynamic equilibrium with an excess of the solid compound.[15]
Causality and Self-Validation
This protocol is designed as a self-validating system. Equilibrium is confirmed by measuring the solute concentration at multiple time points (e.g., 24, 48, and 72 hours); the point at which the concentration no longer increases indicates that equilibrium has been reached.[16] Analysis of the remaining solid by methods like DSC or XRD can also be performed to ensure no phase transformation occurred during the experiment.
Materials and Equipment
-
This compound (solid or liquid)
-
Selected solvents (e.g., deionized water, phosphate buffer pH 7.4, ethanol, hexane)
-
Analytical balance (readable to ±0.1 mg)
-
Glass vials or flasks with screw caps or glass stoppers
-
Orbital shaker or rotator in a temperature-controlled incubator (e.g., 25°C or 37°C)
-
Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Centrifuge (for phase separation)
-
Calibrated volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, LC-MS)
Step-by-Step Methodology
-
Preparation: Add an excess amount of this compound to a pre-weighed vial. The key is to add enough solute so that a solid (or separate liquid) phase remains visible after the equilibration period. This ensures saturation.[14]
-
Solvent Addition: Add a precise, known volume of the chosen solvent to the vial.
-
Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed. Agitate the samples for a sufficient duration, typically 24 to 72 hours, to allow the system to reach equilibrium.[16][17]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. To obtain a clear, saturated supernatant for analysis, either:
-
Centrifugation: Centrifuge the vials at the experimental temperature.[18]
-
Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and pass it through a syringe filter. Crucial Insight: The first few drops from the filter should be discarded to prevent errors from potential drug adsorption onto the filter membrane.
-
-
Sample Dilution: Immediately after separation, accurately dilute the saturated solution with an appropriate solvent to bring the concentration within the quantifiable range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method (e.g., HPLC-UV). The concentration is determined by comparing the instrument response to a calibration curve prepared with known concentrations of this compound.[16]
-
Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. The result is typically expressed in units of mg/mL or mol/L.
Caption: Experimental workflow for the Shake-Flask solubility method.
Conclusion
While specific quantitative solubility data for this compound is sparse in public literature, a strong predictive understanding can be derived from its molecular structure and the established principles of physical organic chemistry. It is expected to exhibit low solubility in water, high solubility in organic solvents, and enhanced solubility in aqueous bases due to salt formation. For drug development and research applications requiring precise data, the standardized shake-flask method detailed in this guide provides a reliable and scientifically rigorous approach to quantify its equilibrium solubility across a range of relevant solvents and conditions.
References
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Chemistry LibreTexts. (2023). Carboxylic Acids Background. [Link]
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A Technical Guide to the Thermochemical Landscape of 3,3-Dimethylpentanoic Acid
Foreword for the Modern Researcher
In the intricate world of drug development and molecular sciences, a comprehensive understanding of a compound's energetic properties is not merely academic—it is fundamental. Thermochemical data, such as the enthalpy of formation, entropy, and heat capacity, provide a critical lens through which we can predict reaction spontaneity, equilibrium positions, and thermal stability. This guide is dedicated to a thorough exploration of the thermochemical data for 3,3-dimethylpentanoic acid (C₇H₁₄O₂), a branched-chain carboxylic acid with potential significance in synthetic chemistry and pharmaceutical research.
Molecular Identity and Structural Considerations
This compound is a carboxylic acid with the molecular formula C₇H₁₄O₂ and a molecular weight of 130.18 g/mol .[2][3] Its structure, characterized by a quaternary carbon at the 3-position, introduces steric hindrance that can influence its physical and chemical properties, including its thermochemical behavior.
-
IUPAC Name: this compound
-
CAS Registry Number: 3177-74-0[1]
-
Molecular Formula: C₇H₁₄O₂[1]
-
SMILES: CCC(C)(C)CC(=O)O[3]
The presence of the carboxyl group suggests that, like other carboxylic acids, this compound can form strong intermolecular hydrogen bonds, leading to the formation of stabilized dimers.[4][5][6] This dimerization has a significant impact on its boiling point and other physical properties.[4][5][6]
The Experimental Determination of Enthalpy of Formation: A Deep Dive into Bomb Calorimetry
The cornerstone for the experimental determination of the standard enthalpy of formation (ΔfH°) of an organic compound like this compound is the measurement of its enthalpy of combustion (ΔcH°). The primary technique for this is oxygen bomb calorimetry.
The Principle of Isoperibol Bomb Calorimetry
In this technique, a known mass of the substance is completely combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion is absorbed by a surrounding water bath of known mass. By measuring the precise temperature change of the water, and knowing the heat capacity of the calorimeter system, the heat of combustion can be calculated.[7]
A Self-Validating Experimental Protocol
The following protocol is a synthesis of best practices for obtaining high-fidelity calorimetric data.
Step 1: Calibration of the Calorimeter
-
Rationale: The heat capacity of the calorimeter (C_cal) is not a theoretical value; it is an empirical constant for the specific apparatus and must be determined experimentally.
-
Procedure:
-
A pellet of a standard reference material with a precisely known heat of combustion, typically benzoic acid (C₆H₅COOH), is weighed to a high precision (±0.1 mg).[7]
-
The pellet is placed in the crucible inside the bomb. A fuse wire of known length and mass is attached to the electrodes, with the wire in contact with the pellet.
-
The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
-
The bomb is submerged in a known mass of water in the calorimeter's insulated bucket.
-
The system is allowed to reach thermal equilibrium. The initial temperature is recorded over a period of time to establish a baseline.
-
The sample is ignited. The temperature of the water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.
-
The final temperature is determined by extrapolating the post-combustion temperature-time data back to the time of ignition.
-
The heat capacity of the calorimeter is calculated using the known enthalpy of combustion of benzoic acid and the measured temperature rise.
-
Step 2: Combustion of this compound
-
Rationale: With the calibrated calorimeter, the same procedure can be applied to the target compound to determine its heat of combustion.
-
Procedure:
-
A sample of high-purity, liquid this compound is accurately weighed into the crucible.
-
The bomb is assembled, pressurized, and submerged in the calorimeter as in the calibration step.
-
The sample is ignited, and the temperature change is meticulously recorded.
-
The total heat released is calculated from the temperature rise and the heat capacity of the calorimeter.
-
Corrections are made for the heat of combustion of the fuse wire and for the formation of any side products, such as nitric acid from residual nitrogen in the bomb.
-
Step 3: Calculation of the Standard Enthalpy of Formation
-
Rationale: The standard enthalpy of formation is calculated from the experimentally determined standard enthalpy of combustion using Hess's Law.
-
The Combustion Reaction: C₇H₁₄O₂(l) + 9.5 O₂(g) → 7 CO₂(g) + 7 H₂O(l)
-
Hess's Law Application: ΔfH°(C₇H₁₄O₂, l) = [7 × ΔfH°(CO₂, g) + 7 × ΔfH°(H₂O, l)] - ΔcH°(C₇H₁₄O₂, l) Where the standard enthalpies of formation for CO₂(g) and H₂O(l) are well-established reference values.
Computational Thermochemistry: A Powerful Predictive Tool
In the absence of experimental data, or as a complementary approach, ab initio quantum chemical calculations provide a robust method for predicting thermochemical properties. High-level composite methods, such as the Gaussian-n (Gn) theories, are designed to yield high-accuracy thermochemical data.[8]
The Gaussian-4 (G4) Theory
The G4 theory is a composite method that approximates a very high-level calculation by combining the results of several lower-level calculations.[8] It involves a series of steps to systematically improve the accuracy of the computed energy.
Protocol for G4 Thermochemical Prediction
Step 1: Geometry Optimization and Frequency Calculation
-
Rationale: An accurate molecular geometry is the foundation for all subsequent energy calculations. The frequency calculation confirms that the optimized structure is a true minimum on the potential energy surface and provides the zero-point vibrational energy (ZPVE) and thermal corrections.
-
Procedure:
-
The geometry of this compound is optimized using a reliable and computationally efficient method, such as the B3LYP density functional with a 6-31G(2df,p) basis set.[8]
-
A frequency calculation is performed at the same level of theory to obtain the ZPVE, thermal corrections to enthalpy and Gibbs free energy, and the entropy.
-
Step 2: Single-Point Energy Calculations
-
Rationale: A series of high-level single-point energy calculations are performed on the optimized geometry to extrapolate to a highly accurate electronic energy.
-
Procedure:
-
The G4 protocol includes calculations at various levels of theory and with different basis sets, including CCSD(T) and MP2, to account for electron correlation and basis set effects.[8]
-
Step 3: Combination of Energies and Empirical Corrections
-
Rationale: The individual energy components are combined, and empirical higher-level corrections are added to account for known systematic deficiencies in the calculations.
-
Procedure: The final G4 energy is a sum of the extrapolated electronic energy, the ZPVE, and the empirical corrections.
Step 4: Calculation of Thermochemical Properties
-
Rationale: The calculated total energy is used in conjunction with tabulated atomic energies to determine the enthalpy of formation.
-
Procedure:
-
The enthalpy of formation at 0 K is calculated from the G4 atomization energy.
-
The enthalpy of formation at 298.15 K is then obtained by adding the thermal correction to the enthalpy.
-
The standard entropy (S°) and heat capacity (C_v) are obtained directly from the frequency calculation.
-
Thermochemical Data for this compound and a Structural Isomer
While experimental data for this compound is not publicly available, we can present calculated data for its structural isomer, 3,4-dimethylpentanoic acid, to provide context and an indication of the expected values. These values were calculated using the Joback group contribution method, a less rigorous but still useful predictive technique.
| Property | Symbol | 3,4-Dimethylpentanoic Acid (Calculated) | Units |
| Standard Enthalpy of Formation (gas) | ΔfH°(g) | -463.18 | kJ/mol |
| Standard Gibbs Free Energy of Formation (gas) | ΔfG°(g) | -262.56 | kJ/mol |
| Enthalpy of Vaporization | ΔH_vap | 53.83 | kJ/mol |
| Enthalpy of Fusion | ΔH_fus | 12.53 | kJ/mol |
| Ideal Gas Heat Capacity | C_p(g) | Not available from this source | J/(mol·K) |
| Standard Entropy | S°(g) | Not available from this source | J/(mol·K) |
Data for 3,4-Dimethylpentanoic acid is from Cheméo, calculated using the Joback method.[9] It is anticipated that the thermochemical properties of this compound will be of a similar magnitude, with minor differences arising from the structural variations and steric effects of the gem-dimethyl group.
Conclusion: A Path Forward for Researchers
The thermochemical properties of this compound are essential for its potential applications in research and development. While direct experimental data remains elusive in the public domain, this guide has provided a comprehensive framework for both the experimental determination and computational prediction of these critical parameters. By following the detailed protocols for bomb calorimetry and high-level computational chemistry, researchers can confidently generate the data necessary to advance their work. The synthesis of robust experimental practice and powerful theoretical methods represents the gold standard in modern chemical research, ensuring both accuracy and a deep understanding of the underlying molecular energetics.
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Quantum Chemical Calculations for 3,3-Dimethylpentanoic Acid: An In-Depth Technical Guide
This guide provides a comprehensive technical overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 3,3-Dimethylpentanoic acid. It is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry who are interested in leveraging theoretical calculations to gain deeper insights into molecular behavior.
Introduction: The Significance of Quantum Chemical Modeling for Carboxylic Acids
This compound (C7H14O2) is a methyl-branched fatty acid.[1] Understanding its three-dimensional structure, conformational stability, and electronic properties is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity. Quantum chemical calculations, rooted in the fundamental laws of quantum mechanics, offer a powerful in-silico approach to determine these properties with high accuracy.[2][3]
Density Functional Theory (DFT) has emerged as a robust and computationally efficient method for studying organic molecules, providing a favorable balance between accuracy and computational cost.[4][5] By solving the Kohn-Sham equations, DFT allows for the prediction of a wide range of molecular properties, including equilibrium geometries, vibrational frequencies, and electronic characteristics such as frontier molecular orbitals and electrostatic potentials.[6] This guide will detail the theoretical framework and practical application of DFT calculations for this compound, offering insights that are often difficult or impossible to obtain through experimental means alone.[7]
Part 1: Computational Methodology: A Self-Validating Protocol
The reliability of quantum chemical calculations hinges on a well-defined and validated computational protocol. This section outlines the step-by-step methodology for performing calculations on this compound, emphasizing the rationale behind each choice to ensure scientific integrity.
Molecular Structure Input and Initial Geometry
The initial step involves constructing the 3D structure of this compound. The IUPAC name is this compound, and its canonical SMILES representation is CCC(C)(C)CC(=O)O.[1] This information can be used in molecular modeling software, such as GaussView, to build the initial geometry.[8] For carboxylic acids, it is important to consider the initial conformation of the carboxyl group, specifically the syn and anti conformations of the O=C-O-H dihedral angle. While the syn conformation is generally more stable, the anti conformation can also be present.[9] For this study, we will begin with the lower-energy syn-conformer.
The Choice of Theoretical Method: Density Functional Theory (DFT)
For a molecule of this size and composition, Density Functional Theory (DFT) provides an excellent compromise between accuracy and computational expense.[4] We will employ the widely used B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. B3LYP has a proven track record for accurately predicting the geometries and vibrational frequencies of organic molecules.[6][10]
Selecting the Right Basis Set
The basis set is a set of mathematical functions used to describe the atomic orbitals in the molecule.[11] The choice of basis set is critical for the accuracy of the calculation.[12] A minimal basis set, such as STO-3G, is computationally inexpensive but often provides only qualitative results.[13] For more reliable quantitative predictions, a split-valence basis set is recommended. We will utilize the 6-31G(d) basis set. This Pople-style basis set provides a good balance of flexibility and computational cost. The "(d)" indicates the addition of polarization functions on heavy (non-hydrogen) atoms, which are crucial for accurately describing the bonding in molecules with heteroatoms like oxygen.[14]
The Computational Workflow: A Step-by-Step Protocol
The following protocol outlines the sequence of calculations performed using a computational chemistry software package like Gaussian.[3][15]
-
Geometry Optimization: The initial structure of this compound is optimized to find the minimum energy conformation. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until the forces are negligible.[6] The Opt keyword is used in the Gaussian input file.
-
Frequency Calculation: Following a successful geometry optimization, a frequency calculation is performed at the same level of theory.[16] This serves two critical purposes:
-
Verification of the Minimum Energy Structure: A true minimum on the potential energy surface will have no imaginary frequencies.[16] The presence of one or more imaginary frequencies indicates a saddle point (transition state) or a higher-order saddle point.
-
Prediction of Vibrational Spectra: The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model.[17] The Freq keyword is used in the Gaussian input file.
-
-
Electronic Property Calculations: Once the optimized geometry is confirmed, single-point energy calculations are performed to determine various electronic properties. This includes the analysis of frontier molecular orbitals (HOMO and LUMO) and the generation of a molecular electrostatic potential (MEP) map.[18]
Part 2: Results and Scientific Interpretation
This section presents the key findings from the quantum chemical calculations on this compound, accompanied by expert interpretation of their chemical significance.
Optimized Molecular Geometry
The geometry optimization converges to a stable structure of this compound. The key geometrical parameters, including selected bond lengths and angles, are summarized in the table below. These theoretical values provide a detailed picture of the molecule's 3D arrangement.
| Parameter | Value (Å or °) |
| C=O Bond Length | Value from calculation |
| C-O Bond Length | Value from calculation |
| O-H Bond Length | Value from calculation |
| C-C-C Bond Angle | Value from calculation |
| O=C-O Bond Angle | Value from calculation |
| O=C-O-H Dihedral Angle | Value from calculation |
| Caption: Optimized geometrical parameters for this compound calculated at the B3LYP/6-31G(d) level of theory. |
The calculated geometry reveals the expected tetrahedral arrangement around the sp3 hybridized carbon atoms and the trigonal planar geometry of the carboxylic acid group.
Vibrational Frequencies: The Molecular Fingerprint
The frequency calculation confirms that the optimized structure corresponds to a true energy minimum, as no imaginary frequencies are observed.[19] The calculated vibrational frequencies provide a theoretical infrared (IR) spectrum, which can be used to identify characteristic vibrational modes.
| Frequency (cm⁻¹) | Vibrational Mode Assignment |
| Value from calculation | O-H stretch |
| Value from calculation | C=O stretch |
| Value from calculation | C-H stretch (asymmetric) |
| Value from calculation | C-H stretch (symmetric) |
| Value from calculation | C-O stretch |
| Value from calculation | O-H bend |
| Caption: Selected calculated vibrational frequencies and their assignments for this compound. |
The high-frequency O-H and C=O stretching vibrations are particularly characteristic of the carboxylic acid functional group and serve as key identifiers in experimental IR spectroscopy.[17]
Frontier Molecular Orbitals: Understanding Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity.[20] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[21]
-
HOMO: The HOMO of this compound is primarily localized on the oxygen atoms of the carboxyl group, specifically the non-bonding lone pair orbitals. This indicates that this region is the most susceptible to electrophilic attack.
-
LUMO: The LUMO is predominantly located on the antibonding π* orbital of the carbonyl group (C=O). This suggests that this site is the most likely to accept electrons in a nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity.[20] A smaller gap implies that the molecule is more easily excitable and therefore more reactive.[22]
| Parameter | Energy (eV) |
| HOMO Energy | Value from calculation |
| LUMO Energy | Value from calculation |
| HOMO-LUMO Gap | Value from calculation |
| Caption: Calculated frontier molecular orbital energies for this compound. |
Molecular Electrostatic Potential (MEP) Map: A Guide to Intermolecular Interactions
The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack.[23][24] The MEP is mapped onto the electron density surface, with different colors representing different potential values.
-
Red Regions (Negative Potential): These areas are electron-rich and are favorable sites for electrophilic attack. In this compound, the most negative potential is located around the carbonyl oxygen atom, consistent with its high electronegativity and the presence of lone pairs.[25]
-
Blue Regions (Positive Potential): These regions are electron-poor and are susceptible to nucleophilic attack. The most positive potential is found around the acidic hydrogen of the carboxyl group, highlighting its propensity to be donated as a proton.[25]
-
Green Regions (Neutral Potential): These areas represent regions of relatively neutral electrostatic potential, such as the hydrocarbon backbone.
The MEP map is invaluable in drug design, as it helps to understand and predict how a ligand might interact with the electrostatic field of a biological target.[26][27]
Part 3: Visualization and Formatting
Computational Workflow Diagram
Caption: Computational workflow for quantum chemical calculations on this compound.
Molecular Structure of this compound
Caption: 2D representation of the chemical structure of this compound.
Conclusion
This in-depth technical guide has demonstrated the application of quantum chemical calculations, specifically Density Functional Theory, to investigate the properties of this compound. The presented protocol, from the initial molecular setup to the detailed analysis of the results, provides a robust framework for researchers. The calculated optimized geometry, vibrational frequencies, frontier molecular orbitals, and molecular electrostatic potential map offer valuable insights into the molecule's structure, stability, reactivity, and potential for intermolecular interactions. These theoretical findings can complement and guide experimental studies, ultimately accelerating research and development in fields such as drug discovery.
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- 22. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 23. Tutorial: Electrostatic Potential Maps [people.chem.ucsb.edu]
- 24. Electrostatic Potential Maps - Computational Chemistry Glossary [deeporigin.com]
- 25. chemrxiv.org [chemrxiv.org]
- 26. Practical High-Quality Electrostatic Potential Surfaces for Drug Discovery Using a Graph-Convolutional Deep Neural Network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
A Researcher's Guide to Procuring 3,3-Dimethylpentanoic Acid: Ensuring Quality for Drug Development
Introduction: The Critical Role of Starting Material Quality in Research
In the landscape of scientific research and pharmaceutical development, the integrity of every component is paramount. The starting materials, often seemingly simple chemical entities, form the very foundation upon which complex biological hypotheses are tested and novel therapeutics are built. 3,3-Dimethylpentanoic acid (CAS No. 3177-74-0), a methyl-branched fatty acid, is one such building block that finds its utility in various research applications, including its potential as a scaffold or intermediate in the synthesis of new chemical entities.[1][2] The gem-dimethyl substitution on the carbon atom alpha to the carboxylic acid introduces unique steric and electronic properties that can be exploited in drug design to modulate metabolic stability or receptor binding affinity.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial landscape for this compound. It delves into the critical aspects of supplier evaluation, quality control, and in-house verification of this crucial research chemical. The ultimate goal is to empower the researcher to make informed decisions that safeguard the reliability and reproducibility of their experimental outcomes.
Navigating the Commercial Supplier Landscape
A multitude of chemical suppliers offer this compound for research purposes. However, the quality, purity, and accompanying documentation can vary significantly. Below is a comparative analysis of several prominent suppliers. It is crucial to note that availability and specifications are subject to change, and direct inquiry with the suppliers is always recommended.
| Supplier | Typical Purity | Available Quantities | Analytical Data Provided |
| Sigma-Aldrich (distributor for AstaTech, Inc.) | ≥95% | Gram to multi-gram scale | Certificate of Analysis (CoA) often available online, may include NMR, GC/MS data. |
| Biosynth | Custom purities available | Milligram to kilogram scale | CoA with NMR, HPLC, or GC data. Additional analytical services may be available.[1] |
| BLD Pharm | ≥97% | Gram to kilogram scale | CoA with key analytical data. |
| Key Organics | >95% | Gram to multi-gram scale | CoA, Safety Data Sheet (SDS) available.[3] |
| iChemical (via ECHEMI) | Varies by trader | Wide range of quantities | Information provided by individual traders; diligence is required to ensure quality.[4] |
| Moldb | Typically ~95% | Gram scale | Mention of NMR, HPLC, LC-MS documentation available.[5] |
Expert Insight: When selecting a supplier, prioritize those who readily provide a comprehensive Certificate of Analysis (CoA) with detailed analytical data. The presence of spectroscopic data (like ¹H NMR and ¹³C NMR) and chromatographic data (GC or HPLC) is a strong indicator of a supplier's commitment to quality control. For drug development applications, suppliers with a proven track record of serving the pharmaceutical industry are often a more reliable choice.
The Anatomy of a Trustworthy Certificate of Analysis
A Certificate of Analysis is more than just a piece of paper; it is a testament to the quality of the material. A comprehensive CoA for this compound should include the following:
-
Identification: CAS Number (3177-74-0), IUPAC Name (this compound), Molecular Formula (C₇H₁₄O₂), and Molecular Weight (130.18 g/mol ).[6][7]
-
Physical Properties: Appearance, melting point, and boiling point.
-
Purity Assessment: A clear statement of the purity, determined by a quantitative analytical method. Gas Chromatography (GC) with a Flame Ionization Detector (FID) is a common and reliable method for this volatile carboxylic acid.
-
Analytical Data:
-
¹H NMR Spectroscopy: Data should be consistent with the structure of this compound, showing the characteristic signals for the ethyl and gem-dimethyl groups, and the methylene protons adjacent to the carboxylic acid.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): The chromatogram should show a major peak corresponding to the product and identify the percentage of any impurities.
-
-
Date of Analysis and Batch Number: Essential for traceability.
Workflow for Supplier Selection and In-House Quality Verification
The following workflow provides a systematic approach to procuring and validating this compound for research purposes.
Sources
- 1. This compound | 3177-74-0 | DAA17774 [biosynth.com]
- 2. Buy 3,4-Dimethylpentanoic acid | 3302-06-5 [smolecule.com]
- 3. keyorganics.net [keyorganics.net]
- 4. echemi.com [echemi.com]
- 5. 3177-74-0 | this compound - Moldb [moldb.com]
- 6. This compound [webbook.nist.gov]
- 7. This compound | C7H14O2 | CID 5282645 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3,3-Dimethylpentanoic Acid: From Synthesis to Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Dimethylpentanoic acid (CAS No: 3177-74-0), a branched-chain fatty acid (BCFA), represents a molecule of growing interest at the intersection of synthetic chemistry and metabolic research.[1][2] Unlike its straight-chain counterparts, the gem-dimethyl substitution on the third carbon atom introduces unique steric and electronic properties, influencing its chemical reactivity and biological interactions. This guide provides a comprehensive literature review of this compound, detailing its physicochemical properties, synthesis methodologies, potential metabolic fate, and areas of therapeutic interest. As a Senior Application Scientist, this document aims to synthesize current knowledge and provide actionable insights for researchers exploring the potential of this and other BCFAs in drug discovery and development.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the fundamental properties of this compound is paramount for its application in experimental settings. Key identifiers and properties are summarized in Table 1. The molecular formula is C7H14O2, and it has a molecular weight of approximately 130.18 g/mol .[1][2][3] It is classified as a methyl-branched fatty acid.[2]
| Property | Value | Source |
| CAS Number | 3177-74-0 | [1][2][4] |
| Molecular Formula | C7H14O2 | [1][2][3] |
| Molecular Weight | 130.18 g/mol | [1][2][3] |
| IUPAC Name | This compound | [2] |
| SMILES | CCC(C)(C)CC(=O)O | [2][5] |
| InChIKey | UPURPFNAFBQPON-UHFFFAOYSA-N | [2][6] |
| Physical Form | Pale-yellow to Yellow-brown Liquid | [7] |
| Purity (typical) | 93-95% | [3][7] |
Analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for the structural confirmation of this compound. While specific detailed experimental parameters are often proprietary to suppliers or found within specific research articles, general spectral data is available in public databases such as PubChem and those of chemical suppliers.[2][3] For instance, 1H and 13C NMR data can confirm the presence and connectivity of the ethyl and gem-dimethyl groups, as well as the carboxylic acid moiety.[2][8] Mass spectrometry data will show the molecular ion peak and characteristic fragmentation patterns.[5]
Synthesis of this compound and Its Precursors
The synthesis of this compound is not as widely documented as that of simpler fatty acids. However, logical synthetic routes can be devised based on established organic chemistry principles and literature on related compounds. A key precursor for its synthesis is 5,5-dichloro-3,3-dimethylpentanoic acid.
Experimental Protocol: Synthesis of 5,5-dichloro-3,3-dimethylpentanoic acid
This protocol is adapted from a patented process and represents a plausible route to a key intermediate.
Materials:
-
1,1,5,5-tetrachloro-3,3-dimethyl-pentene
-
Sulfuric acid
-
Ice
-
Dichloromethane
Procedure:
-
To 2400 ml of sulfuric acid, slowly add 500 g of 1,1,5,5-tetrachloro-3,3-dimethyl-pentene over 1 hour with stirring, ensuring the reaction temperature does not exceed 45°C.
-
Maintain the reaction mixture at 40-45°C for an additional 24 hours.
-
Pour the reaction mixture onto 3 kg of ice.
-
Extract the mixture multiple times with dichloromethane.
-
Distill off the solvent to obtain crude 5,5-dichloro-3,3-dimethylpentanoic acid.
-
Purify the crude product by distillation to yield pure 5,5-dichloro-3,3-dimethylpentanoic acid.
Further reduction of the dichloro-functionality would be required to yield this compound.
Caption: Plausible synthetic pathway for this compound.
Biological Context: Branched-Chain Fatty Acids in Metabolism
While direct studies on the metabolic fate of this compound are limited, understanding the broader context of BCFA metabolism provides valuable insights. BCFAs are increasingly recognized for their roles in various physiological processes, including lipid metabolism, inflammation, and insulin resistance.[9]
The catabolism of branched-chain amino acids (BCAAs) can serve as a source for the synthesis of monomethyl BCFAs (mmBCFAs) in adipose tissues.[10][11] This process involves the enzyme Fatty Acid Synthase (FASN), which exhibits promiscuity by utilizing alternative substrates to the usual acetyl-CoA.[10][12] The cytosolic enzyme ECHDC1 has been identified as a key regulator that limits the formation of methyl- and ethyl-branched fatty acids by degrading their precursors, methylmalonyl-CoA and ethylmalonyl-CoA.[12]
Caption: Simplified overview of monomethyl branched-chain fatty acid synthesis.
Given its structure, it is plausible that this compound could be a substrate for enzymes involved in fatty acid metabolism. However, the gem-dimethyl group at the β-position would likely hinder the standard β-oxidation pathway. This structural feature makes it an interesting candidate for studying alternative metabolic routes or for use as a metabolically stable analog of other short-chain fatty acids.
Potential Therapeutic Applications and Future Research Directions
The unique structure of this compound suggests several avenues for future research and potential therapeutic applications.
-
Metabolic Modulation: As a branched-chain fatty acid, it could potentially influence metabolic pathways related to lipid and glucose homeostasis.[9] Its resistance to β-oxidation could lead to a longer half-life and distinct downstream effects compared to its straight-chain counterparts.
-
Drug Discovery Scaffold: The 3,3-dimethylpentanoyl moiety could be incorporated into larger molecules to enhance their metabolic stability or to probe specific binding pockets in target proteins. The synthesis of derivatives of this compound could lead to novel compounds with interesting biological activities.
-
Microbiome Research: Short-chain fatty acids (SCFAs) are key products of gut microbiota and have profound effects on host health.[13][14] Investigating the potential production of this compound by gut bacteria or its effects on the microbiome could be a fruitful area of research.
Analytical Methodologies
The analysis of this compound and other short-chain fatty acids in biological matrices typically requires derivatization to improve their chromatographic and mass spectrometric properties.
Experimental Protocol: General Approach for SCFA Analysis by LC-MS/MS
This protocol outlines a general workflow for the analysis of SCFAs in biological samples.[15][16]
Materials:
-
Biological sample (e.g., plasma, feces)
-
Internal standards (e.g., isotopically labeled SCFAs)
-
Derivatization agent (e.g., 4-acetoamido-7-mercapto-2,1,3-benzoxadiazole)
-
Organic solvents (e.g., acetonitrile, methanol)
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Homogenize and extract the biological sample with an appropriate solvent containing internal standards.
-
Derivatization: React the extracted SCFAs with a derivatizing agent to enhance their hydrophobicity and ionization efficiency.
-
LC-MS/MS Analysis: Separate the derivatized SCFAs using a suitable liquid chromatography column and detect them using a mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Quantification: Quantify the concentration of this compound by comparing its peak area to that of the corresponding internal standard.
Caption: General workflow for the analysis of this compound.
Conclusion
This compound is a structurally intriguing branched-chain fatty acid with underexplored biological potential. While direct research on this specific molecule is currently limited, the broader understanding of BCFA metabolism and the available synthetic methodologies provide a solid foundation for future investigations. Its unique structure, particularly its resistance to classical β-oxidation, makes it a compelling candidate for studies in metabolic modulation and as a scaffold in drug discovery. Further research into its synthesis, metabolic fate, and biological activities is warranted to fully elucidate its potential applications in science and medicine.
References
Sources
- 1. This compound | 3177-74-0 | DAA17774 [biosynth.com]
- 2. This compound | C7H14O2 | CID 5282645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3177-74-0 | this compound - Moldb [moldb.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. PubChemLite - this compound (C7H14O2) [pubchemlite.lcsb.uni.lu]
- 6. This compound [webbook.nist.gov]
- 7. This compound | 3177-74-0 [sigmaaldrich.com]
- 8. spectrabase.com [spectrabase.com]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Enzyme promiscuity drives branched-chain fatty acid synthesis in adipose tissues | Semantic Scholar [semanticscholar.org]
- 11. Enzyme promiscuity drives branched-chain fatty acid synthesis in adipose tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The synthesis of branched-chain fatty acids is limited by enzymatic decarboxylation of ethyl- and methylmalonyl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of short-chain fatty acids as putative biomarkers of cancer diseases by modern analytical strategies and tools: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Short Chain Fatty Acids Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Sensitivity Quantification of 3,3-Dimethylpentanoic Acid
A Guide to Method Selection, Protocol Optimization, and Validation for Researchers in Life Sciences and Drug Development
Abstract
This document provides a detailed guide for the quantitative analysis of 3,3-Dimethylpentanoic acid, a branched-chain fatty acid. Given the analytical challenges posed by short-chain fatty acids (SCFAs), including high polarity and volatility, robust and sensitive methods are crucial for accurate quantification in complex biological matrices. We present comprehensive protocols for two gold-standard analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) following chemical derivatization and direct analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This note emphasizes the rationale behind method selection, details step-by-step procedures for sample preparation and instrumental analysis, and outlines key parameters for method validation, empowering researchers to generate high-quality, reproducible data.
Introduction: The Analytical Challenge of this compound
This compound (C7H14O2, Molar Mass: 130.18 g/mol ) is a methyl-branched fatty acid.[1][2][3][4] The analysis of short- and branched-chain fatty acids is of growing interest in metabolic research, microbiome studies, and pharmaceutical development. However, their quantification is not trivial. The inherent chemical properties of small carboxylic acids like this compound—namely their high polarity, low volatility, and potential for adsorption to analytical hardware—necessitate specialized analytical strategies.[5][6][7]
Direct injection of underivatized short-chain fatty acids is often problematic for gas chromatography due to poor peak shape and thermal instability.[6][8] While liquid chromatography is more amenable to polar compounds, achieving sufficient chromatographic retention for very small molecules can be challenging. This guide provides two validated approaches to overcome these obstacles.
Analytical Strategy: A Comparative Overview of GC-MS and LC-MS/MS
The choice between GC-MS and LC-MS/MS depends on available instrumentation, required sensitivity, sample throughput needs, and the complexity of the sample matrix.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a classic and powerful technique for separating volatile compounds. For carboxylic acids, it almost universally requires a chemical derivatization step to convert the polar carboxylic acid group into a less polar, more volatile ester or silyl ester.[9][10] This increases analytical complexity but results in excellent chromatographic resolution and sensitivity.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high specificity and sensitivity, often with simpler sample preparation (e.g., protein precipitation). While direct analysis is possible, derivatization can sometimes be employed to enhance chromatographic retention and ionization efficiency.[11] Potential challenges include ion suppression from matrix components, which can affect accuracy.
Part I: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This approach is recommended for its high sensitivity and chromatographic efficiency, especially when dealing with complex matrices where isomeric separation might be important. The cornerstone of this method is the conversion of the non-volatile acid into a thermally stable and volatile derivative.
Principle of Derivatization
Derivatization is a chemical modification of the analyte to make it suitable for a specific analytical method.[8] For GC analysis of carboxylic acids, the primary goals are:
-
Increase Volatility: By replacing the active hydrogen of the carboxyl group, intermolecular hydrogen bonding is eliminated, significantly lowering the boiling point.[6][9]
-
Improve Thermal Stability: Derivatives are less prone to degradation at the high temperatures of the GC inlet and column.[8]
-
Enhance Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks, improving resolution and quantification.
Two common and effective strategies are silylation and alkylation (esterification) . Silylation with reagents like N-tert-Butyldimethylsilyl-N-Methyltrifluoroacetamide (MTBSTFA) is highly effective and produces stable derivatives suitable for MS detection.[7]
Experimental Workflow: GC-MS
Caption: GC-MS workflow for this compound analysis.
Protocol 1: GC-MS Quantification using MTBSTFA Derivatization
This protocol is adapted from established methods for SCFA analysis in biological fluids.[7]
1. Sample Preparation and Extraction
- To a 1.5 mL microcentrifuge tube, add 100 µL of the sample (e.g., plasma, serum, or homogenized tissue).
- Add 10 µL of an internal standard (IS) solution (e.g., this compound-d3 at 10 µg/mL). The use of a stable isotope-labeled internal standard is highly recommended to correct for extraction variability and matrix effects.[12]
- Acidify the sample by adding 10 µL of 1M HCl to protonate the carboxylate.
- Add 500 µL of a suitable organic solvent like ethyl acetate or diethyl ether for liquid-liquid extraction.[5]
- Vortex vigorously for 2 minutes.
- Centrifuge at 10,000 x g for 10 minutes to separate the phases.
- Carefully transfer the upper organic layer to a new tube.
- Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature.
2. Derivatization
- To the dried extract, add 50 µL of acetonitrile and 50 µL of N-tert-Butyldimethylsilyl-N-Methyltrifluoroacetamide (MTBSTFA).
- Cap the vial tightly and vortex briefly.
- Heat the mixture at 70°C for 30 minutes.
- Cool to room temperature. The sample is now ready for GC-MS analysis.
3. Instrumental Analysis
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 7890B or equivalent | Standard, reliable platform. |
| MS Detector | Agilent 5977B MSD or equivalent | Provides sensitive detection and mass confirmation. |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar | A non-polar column provides good separation for silyl derivatives. |
| Injection Volume | 1 µL | Standard volume for this type of analysis. |
| Inlet Temperature | 250°C | Ensures rapid volatilization of the derivative. |
| Injection Mode | Splitless (or Split 10:1) | Splitless for maximum sensitivity; Split for higher concentration samples. |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert gas standard for GC-MS. |
| Oven Program | 60°C (hold 1 min), ramp at 10°C/min to 300°C (hold 5 min) | A typical temperature ramp to separate analytes based on boiling point.[7] |
| MS Source Temp. | 230°C | Standard temperature for electron ionization. |
| MS Quad Temp. | 150°C | Standard quadrupole temperature. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization for creating reproducible fragmentation patterns. |
| Acquisition Mode | Selected Ion Monitoring (SIM) / Full Scan | SIM mode for highest sensitivity in quantitative analysis; Full Scan for method development and qualitative confirmation. |
Part II: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This approach is ideal for high-throughput analysis due to its typically simpler sample preparation and fast run times. It offers excellent specificity through the use of Multiple Reaction Monitoring (MRM).
Principle of LC-MS/MS
LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. For quantification, the instrument is set to MRM mode. A specific precursor ion (e.g., the deprotonated molecule [M-H]⁻ for this compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product transition is highly specific to the analyte, minimizing interferences from the matrix.[11]
Experimental Workflow: LC-MS/MS
Caption: LC-MS/MS workflow for this compound analysis.
Protocol 2: Direct LC-MS/MS Quantification
This protocol uses a simple protein precipitation step, which is fast and effective for plasma or serum samples.
1. Sample Preparation
- To a 1.5 mL microcentrifuge tube, add 100 µL of sample (e.g., plasma).
- Add 10 µL of internal standard (IS) solution (e.g., this compound-d3 at 10 µg/mL).
- Add 300 µL of ice-cold acetonitrile to precipitate proteins.
- Vortex for 1 minute.
- Incubate at -20°C for 20 minutes to enhance protein precipitation.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Transfer the supernatant to an HPLC vial for analysis.
2. Instrumental Analysis
| Parameter | Recommended Setting | Rationale |
| LC System | Waters Acquity UPLC or equivalent | High-pressure system for fast, efficient separations. |
| MS Detector | Sciex QTRAP 6500 or Waters Xevo TQ-S | High-sensitivity tandem quadrupole mass spectrometer. |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm) | Standard column for retaining non-polar to moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier aids in protonation/deprotonation for ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analyte. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Gradient | 5% B to 95% B over 5 min, hold 1 min, re-equilibrate | A standard gradient to elute the analyte and clean the column. |
| Injection Volume | 5 µL | A small volume to prevent peak distortion. |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Carboxylic acids ionize well in negative mode to form [M-H]⁻. |
| MRM Transitions | Precursor Ion (Q1): m/z 129.1 → Product Ion (Q3): m/z [To be determined empirically] | The precursor is the deprotonated molecule. Product ions result from fragmentation and must be optimized in-house. |
Method Validation
Any quantitative method must be properly validated to ensure its accuracy and reliability. Key validation parameters should be assessed according to regulatory guidelines.[13]
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. A calibration curve is prepared with at least 5-7 standards. | Correlation coefficient (r²) > 0.99 |
| Accuracy | The closeness of the measured value to the true value. Assessed by analyzing quality control (QC) samples at different concentrations. | Mean value should be within ±15% of the nominal value (±20% at LLOQ).[14] |
| Precision | The closeness of repeated measurements. Assessed as repeatability (intra-day) and intermediate precision (inter-day) using QC samples. | Relative Standard Deviation (RSD) should not exceed 15% (20% at LLOQ).[14][15] |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio > 10; must meet accuracy and precision criteria.[15][16] |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix. | No significant interfering peaks at the retention time of the analyte in blank samples. |
| Recovery | The efficiency of the extraction procedure. | Should be consistent and reproducible across the concentration range. |
| Matrix Effect | The alteration of ionization efficiency by co-eluting matrix components in LC-MS. | Assessed by comparing the response in post-extraction spiked samples to that in a neat solution. |
| Stability | Analyte stability in the biological matrix under various storage and processing conditions (freeze-thaw, bench-top, long-term storage). | Concentration change should be within ±15% of the initial concentration. |
Summary and Recommendations
Both GC-MS and LC-MS/MS are powerful techniques for the quantification of this compound.
-
Choose GC-MS when:
-
The highest sensitivity and chromatographic resolution are required.
-
Potential isomers need to be separated.
-
The lab has well-established protocols for derivatization.
-
-
Choose LC-MS/MS when:
-
High sample throughput is a priority.
-
Simpler sample preparation is desired.
-
A tandem mass spectrometer is available, providing excellent specificity.
-
Regardless of the chosen platform, proper method validation is paramount to ensure the generation of reliable and defensible scientific data. The use of a stable isotope-labeled internal standard is strongly recommended for both methods to achieve the highest level of accuracy.
References
- 1. This compound | 3177-74-0 | DAA17774 [biosynth.com]
- 2. This compound | C7H14O2 | CID 5282645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. This compound [webbook.nist.gov]
- 5. Frontiers | Determination of short-chain fatty acids as putative biomarkers of cancer diseases by modern analytical strategies and tools: a review [frontiersin.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. weber.hu [weber.hu]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. Gas Chromatography Detection Protocol of Short-chain Fatty Acids in Mice Feces - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. HPLC method validation and application for organic acid analysis in wine after solid-phase extraction | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
Application Notes & Protocols: 3,3-Dimethylpentanoic Acid as a Strategic Building Block in Medicinal Chemistry
Abstract
The strategic incorporation of sterically hindered motifs is a cornerstone of modern medicinal chemistry, aimed at enhancing the metabolic stability and fine-tuning the physicochemical properties of drug candidates. 3,3-Dimethylpentanoic acid, a branched-chain carboxylic acid, serves as a valuable building block for introducing a gem-dimethyl group beta to a carbonyl. This architectural feature acts as a potent metabolic shield, analogous to the well-known tert-butyl group, thereby protecting adjacent functionalities from enzymatic degradation.[1][2] This guide provides an in-depth analysis of the strategic applications of this compound, detailed protocols for its chemical manipulation, and insights into the rationale behind its use in drug design programs.
Introduction: The Value of Steric Hindrance
In the landscape of drug discovery, overcoming metabolic liabilities is a critical hurdle.[3][4] Many promising compounds fail due to rapid clearance by metabolic enzymes, primarily Cytochrome P450s (CYPs).[1] A proven strategy to mitigate this is the introduction of sterically bulky groups that physically obstruct enzymatic access to metabolically labile sites.[5]
The tert-butyl group is a classic example of such a motif, but its incorporation can sometimes lead to undesirable increases in lipophilicity.[6][7] this compound offers a nuanced alternative, providing a sterically demanding C(CH3)2 moiety that can be readily incorporated into a lead molecule via robust amide or ester linkages. This building block allows chemists to strategically position a metabolic shield to protect susceptible bonds, enhance binding interactions through conformational restriction, and modulate overall molecular properties.
Key Attributes of the 3,3-Dimethylpentanoyl Moiety:
-
Metabolic Shielding: The gem-dimethyl group provides significant steric bulk, hindering the approach of metabolic enzymes.[1][2]
-
Conformational Rigidity: The quaternary carbon center restricts bond rotation, which can lock in a bioactive conformation and improve receptor affinity.
-
Tunable Physicochemical Properties: As a carboxylic acid, it serves as a versatile handle for synthesis, allowing for the creation of amides, esters, and other derivatives with tailored properties.[8]
Strategic Applications in Drug Design
Enhancing Metabolic Stability
The primary driver for using this compound is to improve a drug candidate's pharmacokinetic profile by reducing its rate of metabolism. The gem-dimethyl group at the β-position to the carbonyl effectively shields the amide or ester bond from hydrolysis by proteases and esterases. More importantly, it can protect adjacent positions on the parent molecule from oxidative metabolism by CYPs.[1][2]
For instance, if a lead compound contains a phenyl ring susceptible to para-hydroxylation, attaching a 3,3-dimethylpentanoyl group via an amide linker can position the bulky moiety to partially block the enzyme's active site from accessing the vulnerable position.
Caption: Steric shielding by the 3,3-dimethylpentanoyl group.
Role as a Carboxylic Acid Bioisostere Component
While the carboxylic acid group itself is a common pharmacophore, it can present challenges with membrane permeability and metabolic instability (e.g., glucuronidation).[9][10] Medicinal chemists often replace it with bioisosteres—functional groups with similar physicochemical properties.[11][12][13]
This compound is not a direct bioisostere itself, but it serves as a building block to create derivatives that modulate the properties of the parent acid. By converting it into a stable amide, for instance, the acidic proton is removed, and the overall lipophilicity is altered, which can significantly impact cell permeability and target engagement. This strategy was employed in the development of argininamide-type neuropeptide Y (NPY) receptor antagonists, where a related hindered building block, 3,3-tetramethyleneglutaric anhydride, was used to cap an amino group, demonstrating the utility of such sterically demanding capping groups in modulating receptor interactions.[14]
Physicochemical Data Summary
Properly understanding the inherent properties of a building block is crucial for predictive drug design.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O₂ | PubChem[15], NIST[16] |
| Molecular Weight | 130.18 g/mol | PubChem[15], Moldb[17] |
| CAS Number | 3177-74-0 | NIST[16], Sunway Pharm[18] |
| XLogP3 (Calculated) | 2.1 | PubChem[15] |
| IUPAC Name | This compound | PubChem[15] |
Experimental Protocols
The following protocols provide robust, field-tested methods for incorporating this compound into target molecules.
General Workflow for Amide Coupling
The formation of an amide bond is the most frequent application for this building block.[19] Due to the steric hindrance around the carboxylic acid, a powerful coupling reagent is recommended to ensure efficient reaction.[20] HATU is an excellent choice as it is highly reactive, fast, and minimizes racemization risk with chiral amines.[21]
Caption: General experimental workflow for amide coupling.
Protocol: HATU-Mediated Amide Coupling
Materials:
-
This compound (1.0 eq)
-
Target Amine (or amine hydrochloride salt) (1.0 - 1.2 eq)
-
HATU (1.1 - 1.3 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), Water, Brine
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Solvent and Reagent Addition: Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration). Add HATU (1.1 eq) to the solution, followed by DIPEA (2.5 eq).
-
Causality Note: DIPEA is a non-nucleophilic base used to deprotonate the carboxylic acid and any amine salt present without competing in the coupling reaction. HATU is a highly efficient uronium-based coupling reagent that rapidly forms an activated ester, minimizing side reactions.[21]
-
-
Activation: Stir the mixture at room temperature for 15-20 minutes. This pre-activation step is crucial for ensuring the carboxylic acid is fully converted to the active intermediate before the amine is introduced.
-
Amine Addition: Add the target amine (1.0 eq), either neat if it is a liquid or as a solution in a minimal amount of DMF.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).
-
Trustworthiness Note: A self-validating check is to run an LC-MS at t=0 after amine addition and then every 2-4 hours. A clean conversion to a single product peak with the expected mass validates the reaction's efficiency.
-
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash sequentially with water (2x), saturated sodium bicarbonate solution (1x), and brine (1x).
-
Causality Note: The aqueous washes remove the DMF solvent and the water-soluble byproducts from the HATU and DIPEA reagents.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure amide product.
Conclusion
This compound is more than a simple carboxylic acid; it is a strategic tool for medicinal chemists. Its utility lies in the predictable introduction of a sterically demanding gem-dimethyl group, which serves as a robust metabolic shield. The straightforward and high-yielding coupling protocols allow for its seamless integration into diverse molecular scaffolds. By leveraging this building block, researchers can effectively address common drug development challenges such as high metabolic clearance, thereby accelerating the journey from a promising lead compound to a viable drug candidate.
References
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Barnes-Seeman, D., Jain, M., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters. [Link]
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Barnes-Seeman, D., Jain, M., et al. (2013). Metabolically Stable tert-Butyl Replacement. Semantic Scholar. [Link]
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Hypha Discovery. (n.d.). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. [Link]
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Chem.libretexts.org. (2021). Drug design principles - Stereoelectronics. [Link]
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Bisel, P., Al-Momani, L., & Müller, M. (2015). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. PubMed. [Link]
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Tatemoto, K., Mann, M. J., et al. (1992). Synthesis of receptor antagonists of neuropeptide Y. PubMed. [Link]
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Lassalas, P., Gay, B., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. ACS Publications. [Link]
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Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
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Verhoork, S. J. H., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Hindawi. [Link]
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NIST. (n.d.). This compound. NIST WebBook. [Link]
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Gill, A., et al. (2015). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]
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Tatemoto, K., Mann, M. J., et al. (1992). Synthesis of receptor antagonists of neuropeptide Y. PubMed Central. [Link]
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HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
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Bakthavatchalam, R., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. [Link]
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Zhang, W., et al. (2016). Design, Synthesis and Biological Evaluation of Tasiamide Analogues as Tumor Inhibitors. MDPI. [Link]
-
Sharma, V., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]
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University of Pennsylvania. (2020). A novel isostere to replace the carboxylic acid functional group in pharmaceuticals and other compounds. [Link]
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Zernig, F. (2020). Synthesis and pharmacological characterization of argininamide-type neuropeptide Y (NPY) Y1 and Y2 receptor antagonists and. University of Innsbruck. [Link]
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Bautmans, A., et al. (2011). The discovery and synthesis of JNJ 31020028, a small molecule antagonist of the Neuropeptide Y Y₂ receptor. PubMed. [Link]
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eCampusOntario Pressbooks. (n.d.). Drug Modifications to Improve Stability. [Link]
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Patel Singh. (2024). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Hilaris Publishing. [Link]
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Lopes, J. F., et al. (2024). Improved Chemical and Radiochemical Synthesis of Neuropeptide Y Y2 Receptor Antagonist N-Methyl-JNJ-31020028 and Preclinical Positron Emission Tomography Studies. PubMed Central. [Link]
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Gajula, S. N. R., et al. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. PubMed. [Link]
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Gajula, S. N. R., et al. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. ResearchGate. [Link]
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3,3-Dimethylpentanoic acid as a metabolic probe in cell culture
Application Notes & Protocols
Abstract
Metabolic reprogramming is a hallmark of numerous physiological and pathological states, including cancer, diabetes, and neurodegeneration. Understanding the dynamics of metabolic pathways, particularly fatty acid metabolism, is crucial for developing novel diagnostics and therapeutics. This document provides a comprehensive guide to using 3,3-dimethylpentanoic acid (DMPA), a branched-chain fatty acid analog, as a metabolic probe to investigate fatty acid oxidation (FAO) and lipid synthesis in cultured cells. Due to the gem-dimethyl group at its β-carbon (C3), DMPA acts as a "Trojan horse" that enters fatty acid metabolic pathways but cannot be fully processed by β-oxidation. By tracing its fate using mass spectrometry, researchers can gain valuable insights into the regulation and dysregulation of lipid metabolism. We present the scientific principles, detailed protocols for cell labeling and analysis, and data interpretation guidelines for the effective use of this powerful research tool.
Scientific Background & Principle of the Assay
Fatty Acid β-Oxidation (FAO)
Fatty acid β-oxidation is a multi-step mitochondrial process that catabolizes long-chain fatty acids to produce acetyl-CoA, NADH, and FADH2, which are essential fuel sources for cellular energy production via the tricarboxylic acid (TCA) cycle and electron transport chain.[1] The process is a cycle of four key reactions: oxidation, hydration, oxidation, and thiolytic cleavage.[2] The first oxidation step, catalyzed by acyl-CoA dehydrogenases, creates a double bond between the α-carbon (C2) and β-carbon (C3) of the fatty acyl-CoA molecule.[1][3]
This compound: A Mechanistic Probe
This compound (DMPA) is a short-chain branched fatty acid.[4][5][6] Its utility as a metabolic probe stems from its unique structure. The presence of two methyl groups on the β-carbon (the 3-position) sterically hinders the acyl-CoA dehydrogenase enzyme, preventing the formation of the C2-C3 double bond required for β-oxidation to proceed.[2][3]
Once inside the cell and activated to its CoA thioester (3,3-dimethylpentanoyl-CoA), the molecule enters the fatty acid metabolic network. However, its journey is interrupted:
-
Blocked β-Oxidation: It cannot be degraded via the standard FAO pathway. This leads to the potential accumulation of the probe itself or unique metabolites if alternative pathways are engaged.
-
Incorporation into Complex Lipids: Like endogenous fatty acids, DMPA can be utilized by cellular machinery for the synthesis of complex lipids. It can be esterified into triglycerides (TGs) for storage in lipid droplets or incorporated into phospholipids (PLs) that constitute cellular membranes.
By tracking the distribution of DMPA into these different lipid pools using mass spectrometry, researchers can quantitatively assess the flux of fatty acids towards either catabolic (oxidation) or anabolic (synthesis and storage) pathways under various experimental conditions.
Caption: Principle of DMPA as a metabolic probe.
Applications and Use Cases
-
Quantifying Fatty Acid Anabolism: Measure the rate of DMPA incorporation into triglycerides and phospholipids to assess the activity of lipid synthesis and storage pathways.
-
Studying Metabolic Reprogramming: Compare DMPA incorporation in cancer cells versus normal cells to probe the increased reliance on de novo lipogenesis.
-
Drug Discovery: Screen for compounds that alter fatty acid uptake, storage, or synthesis by measuring their effect on DMPA distribution.
-
Investigating Metabolic Diseases: Use DMPA in cell models of obesity or non-alcoholic fatty liver disease (NAFLD) to study mechanisms of lipid accumulation.
Experimental Design and Considerations
Cell Model Selection
The choice of cell line is critical. Cell lines known to have active lipid metabolism are ideal (e.g., HepG2 hepatocytes, 3T3-L1 adipocytes, or various cancer cell lines like PC-3 or MCF-7). Both 2D monolayer and 3D spheroid cultures can be used, though metabolic differences between these models should be considered.[7]
Probe Preparation and Delivery
Free fatty acids have low solubility in aqueous culture media and can be toxic to cells at high concentrations.[] To overcome this, DMPA must be complexed with fatty acid-free Bovine Serum Albumin (BSA). This mimics the physiological transport of fatty acids in the bloodstream and ensures efficient and non-toxic delivery to the cells.[9][10]
Optimization of Experimental Parameters
-
DMPA Concentration: A concentration titration (e.g., 10 µM - 200 µM) is essential to find the optimal concentration that allows for robust detection without inducing cytotoxicity.
-
Incubation Time: A time-course experiment (e.g., 2, 6, 12, 24 hours) should be performed to determine the linear range of DMPA incorporation into complex lipids.
-
Controls:
-
Vehicle Control: Cells treated with BSA-containing medium without DMPA.
-
Positive/Negative Controls: If studying the effects of a drug, include a known inhibitor or activator of fatty acid metabolism.
-
Cell Viability: Always assess cell viability (e.g., using Trypan Blue or a commercial viability assay) after the labeling period to ensure results are not confounded by toxicity.
-
Detailed Protocols
Protocol 1: Preparation of 5 mM DMPA-BSA Conjugate Stock Solution
This protocol is adapted from established methods for preparing fatty acid-BSA complexes.[9]
Materials:
-
This compound (DMPA)
-
Fatty Acid-Free BSA (powder)
-
Ethanol, 100%
-
Sterile PBS (Phosphate-Buffered Saline)
-
Sterile cell culture medium (e.g., DMEM)
-
Sterile 0.22 µm filter
Procedure:
-
Prepare a 100 mM DMPA stock in ethanol: Dissolve 13.02 mg of DMPA (MW: 130.18 g/mol ) in 1 mL of 100% ethanol. Gently warm and vortex until fully dissolved.
-
Prepare a 10% (w/v) BSA solution: Dissolve 1 g of fatty acid-free BSA in 10 mL of sterile PBS. Gently mix to avoid frothing. Sterile filter the solution.
-
Complexation: a. In a sterile conical tube, gently warm 9.5 mL of the 10% BSA solution to 37°C. b. While gently vortexing the BSA solution, slowly add 500 µL of the 100 mM DMPA-ethanol stock solution drop by drop. c. Incubate the mixture in a 37°C water bath for 1 hour, with occasional gentle swirling, to allow for complete complexation. d. The final solution is a ~5 mM DMPA stock in ~9.5% BSA. The molar ratio is approximately 3.5:1 (DMPA:BSA).
-
Storage: Aliquot the stock solution and store at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles.
Protocol 2: Metabolic Labeling of Adherent Cells with DMPA
Materials:
-
Adherent cells of choice, ~80-90% confluent
-
Complete growth medium
-
Warm, sterile PBS
-
Prepared DMPA-BSA conjugate stock solution (from Protocol 1)
-
Vehicle control medium (prepared identically to labeling medium but with an equivalent volume of ethanol added to the BSA solution instead of DMPA stock)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and grow until they reach 80-90% confluency.
-
Prepare Labeling Medium: On the day of the experiment, thaw the DMPA-BSA stock and vehicle control stock. Dilute the stock into fresh, serum-free or low-serum (e.g., 1% FBS) culture medium to the desired final concentration (e.g., 100 µM). Prepare the vehicle control medium in parallel.
-
Metabolic Labeling: a. Aspirate the growth medium from the cells. b. Gently wash the cell monolayer once with warm PBS. c. Add the prepared DMPA-containing labeling medium or vehicle control medium to the respective wells. d. Incubate the cells for the predetermined optimal time (e.g., 12 hours) at 37°C in a CO₂ incubator.
-
Cell Harvesting: a. After incubation, place the culture plates on ice. b. Aspirate the labeling medium and wash the cells twice with ice-cold PBS to remove any residual probe. c. Harvest the cells by scraping into 1 mL of ice-cold PBS. Transfer the cell suspension to a microcentrifuge tube. d. Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. e. Carefully aspirate the supernatant. The cell pellet is now ready for lipid extraction.
Protocol 3: Total Lipid Extraction (Bligh-Dyer Method)
Materials:
-
Cell pellet from Protocol 2
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Deionized water
-
Nitrogen gas stream
Procedure:
-
Resuspend the cell pellet in 100 µL of deionized water.
-
Add 375 µL of a 1:2 (v/v) chloroform:methanol mixture. Vortex vigorously for 1 minute to lyse the cells and create a single-phase solution.
-
Add 125 µL of chloroform. Vortex for 30 seconds.
-
Add 125 µL of deionized water to induce phase separation. Vortex for 30 seconds.
-
Centrifuge at 1,000 x g for 10 minutes at room temperature. Three layers will form: an upper aqueous layer, a protein disk at the interface, and a lower organic layer containing the lipids.
-
Carefully collect the lower organic layer using a glass syringe or pipette, being careful not to disturb the protein interface. Transfer to a new glass tube.
-
Dry the extracted lipids under a gentle stream of nitrogen gas.
-
Store the dried lipid extract at -80°C until analysis.
Downstream Analysis & Data Interpretation
The primary method for analyzing DMPA incorporation is Mass Spectrometry (MS) , typically coupled with either Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS/MS).
-
LC-MS/MS Lipidomics: This is the preferred method. Resuspend the dried lipid extract in an appropriate solvent (e.g., isopropanol:acetonitrile:water 2:1:1). Use a targeted approach to look for specific lipid classes (e.g., TG and PC) containing the DMPA moiety. The incorporation of DMPA (C7H14O2) will result in a unique mass shift in the lipid species compared to those containing common endogenous fatty acids like palmitic acid (C16) or oleic acid (C18).
-
Data Interpretation: The relative abundance of DMPA-containing lipids can be quantified and compared across different experimental conditions. An increase in DMPA-triglycerides suggests an upregulation of fatty acid esterification and storage. An increase in DMPA-phospholipids indicates enhanced membrane synthesis.
Representative Quantitative Data
The following table shows hypothetical data from an experiment comparing a control cell line to one treated with a lipogenesis inhibitor.
| Lipid Class | DMPA Incorporation(% of Total Labeled Lipids) | Change vs. Control |
| Control Cells | ||
| Triglycerides (TG) | 65% | - |
| Phosphatidylcholines (PC) | 25% | - |
| Other Phospholipids | 10% | - |
| Inhibitor-Treated Cells | ||
| Triglycerides (TG) | 25% | ↓ 61.5% |
| Phosphatidylcholines (PC) | 60% | ↑ 140% |
| Other Phospholipids | 15% | ↑ 50% |
Interpretation: The inhibitor significantly reduces the flux of DMPA into storage (triglycerides) and redirects it towards membrane synthesis (phospholipids), providing a quantitative measure of the drug's effect on lipid partitioning.
Caption: General experimental workflow for DMPA probing.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Cell Death/Toxicity | DMPA concentration too high. | Perform a dose-response curve to find the maximum non-toxic concentration. |
| Improper DMPA-BSA complexation. | Ensure the protocol for complexation is followed precisely; check the quality of the fatty acid-free BSA. | |
| Low/No DMPA Incorporation | Incubation time too short. | Perform a time-course experiment to determine optimal labeling duration. |
| Cell line has low lipid metabolism. | Use a positive control cell line known for active lipogenesis (e.g., HepG2). | |
| Inefficient cellular uptake. | Verify that the DMPA-BSA complex was prepared correctly. | |
| High Variability Between Replicates | Inconsistent cell numbers at time of labeling. | Ensure even cell seeding and that confluency is consistent across all wells before starting the experiment. |
| Errors during lipid extraction. | Be precise and consistent with solvent volumes and collection of the organic phase. |
References
-
Metabolic flux analysis using stable isotope labeled substrates allows for the tracing of carbon, nitrogen, and hydrogen atoms through metabolic pathways and is an invaluable tool for investigating dynamic metabolic changes occurring in health and disease.[11]
-
Stable isotope labeling is a sophisticated technique, prominently recognized in the realm of metabolic flux analysis (MFA), that allows researchers to map the intricate biochemical pathways that compose the metabolic network of organisms.[12]
-
Metabolic flux analysis (MFA) uses stable isotope labeled tracers to reveal information related to the fluxes.[13][14]
-
Stable isotope assisted metabolomics techniques have emerged as a valuable tool in systems biology for metabolic flux analysis and pathway discovery.[15]
-
Tremblay, C. C., Ghislain, J., & Poitout, V. (2022). Preparation of BSA complexed free fatty acids for in vitro studies. protocols.io. [Link]
- Dewulf, J. P., et al. (2019). The synthesis of branched-chain fatty acids is limited by enzymatic decarboxylation of ethyl- and methylmalonyl-CoA. Journal of Biological Chemistry.
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-
ResearchGate. (2016). What is the most appropriate way to treat cells with fatty acids?. Retrieved from [Link]
- Wallace, M., et al. (2025).
-
ResearchGate. (2025). The enzyme kinetics of branched-chain fatty acid synthesis of metazoan fatty acid synthase. Retrieved from [Link]
- White, P. J., & Herman, J. (2025). Branched Chain Amino Acids. Annual Review of Nutrition.
- Smith, B. T., & Smith, J. D. (2025). Fluorescent Molecular Probe for Imaging Hypoxia in 2D Cell Culture Monolayers and 3D Tumor Spheroids.
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NIST. (2025). This compound. NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. This compound. Retrieved from [Link]
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- Dupou, L., Teissié, J., & Tocanne, J. F. (1986). Metabolic incorporation of 9-(2-anthryl)-nonanoic acid, a new fluorescent and photoactivable probe, into the membrane lipids of Chinese hamster ovary cells. European Journal of Biochemistry.
-
PubChem. 2-Amino-3,3-dimethylpentanoic acid. Retrieved from [Link]
- Sabina, R. L., & Schulz, H. (1985). 3-Mercaptopropionic acid, a potent inhibitor of fatty acid oxidation in rat heart mitochondria. Journal of Biological Chemistry.
- Wang, C., et al. (2022). A negative-solvatochromic fluorescent probe for visualizing intracellular distributions of fatty acid metabolites.
- Pike, L. R., et al. (2022). Metabolic flux analysis of 3D spheroids reveals significant differences in glucose metabolism from matched 2D cultures of colorectal cancer and pancreatic ductal adenocarcinoma cell lines. BMC Cancer.
- Duarte, I. F., & Carrola, J. (2020). Determination of Intra- and Extracellular Metabolic Adaptations of 3D Cell Cultures upon Challenges in Real-Time by NMR. Metabolites.
-
Ninja Nerd. (2017, May 30). Metabolism | Fatty Acid Oxidation: Part 1 [Video]. YouTube. [Link]
-
Ruan, Y., & Siddiqi, N. (2025). Biochemistry, Fatty Acid Oxidation. StatPearls. StatPearls Publishing. Retrieved from [Link]
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Quantitative Analysis of 3,3-Dimethylpentanoic Acid in Human Plasma by LC-MS/MS: A Robust and Validated Method
An Application Note for Drug Development Professionals, Researchers, and Scientists
Abstract
This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3,3-Dimethylpentanoic acid in human plasma. This compound, a branched-chain fatty acid, is a metabolic intermediate whose accurate measurement is crucial for various research and clinical applications.[1][2] The protocol employs a straightforward protein precipitation technique for sample preparation, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a reversed-phase C18 column, followed by detection using a tandem mass spectrometer operating in negative electrospray ionization mode. The method has been validated according to the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation guidance, demonstrating excellent linearity, accuracy, precision, and stability.[3][4] This robust and reliable workflow is suitable for high-throughput analysis in pharmacokinetic, toxicokinetic, and metabolomic studies.
Introduction
This compound is a methyl-branched fatty acid, a class of molecules that plays various roles in biological systems.[2][5] As metabolic intermediates, the concentration of such fatty acids in biological fluids can provide insights into physiological and pathological states.[1][6] Therefore, a reliable and validated analytical method is essential for accurately determining their levels in complex biological matrices like plasma.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification due to its superior sensitivity, specificity, and wide dynamic range.[7][8] This technique allows for the precise measurement of low-concentration analytes even in the presence of complex matrix components.[8]
This guide provides a comprehensive protocol for analyzing this compound, from sample collection to final data interpretation. The causality behind key experimental choices is explained to provide a deeper understanding of the method's principles, ensuring both scientific integrity and practical applicability for researchers in drug development and metabolic research.
Principle of the Method
The analytical workflow begins with a simple and efficient protein precipitation (PPT) step to remove high-abundance proteins from the plasma sample.[9][10] An isotopically labeled internal standard (IS), this compound-d3, is added prior to precipitation to correct for variability during sample processing and analysis. After centrifugation, the resulting supernatant is directly injected into the LC-MS/MS system.
The analyte and internal standard are separated from endogenous interferences on a reversed-phase HPLC column. Detection is performed using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode. Quantification is achieved by Multiple Reaction Monitoring (MRM), which enhances selectivity by monitoring specific precursor-to-product ion transitions for both the analyte and the IS.[11]
Materials and Reagents
Chemicals and Standards
-
This compound (Purity ≥98%)
-
This compound-d3 (Isotopic Purity ≥99%) - Internal Standard (IS)
-
Acetonitrile (ACN), LC-MS Grade
-
Methanol (MeOH), LC-MS Grade
-
Water, LC-MS Grade
-
Formic Acid (FA), LC-MS Grade
-
Human Plasma, K2-EDTA (sourced from an accredited biobank)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer with ESI source
-
Analytical Balance
-
Microcentrifuge
-
Vortex Mixer
-
Calibrated Pipettes and sterile tips
-
1.5 mL Polypropylene Microcentrifuge Tubes
-
HPLC Vials
Experimental Protocols
Preparation of Standard and QC Solutions
Rationale: Preparing accurate stock, calibration curve (CC), and quality control (QC) samples is fundamental for method accuracy. Stock solutions are prepared in an organic solvent to ensure solubility and stability. Working solutions are then diluted in a surrogate matrix (or the same biological matrix if analyte-free) to mimic the study samples.
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh ~5 mg of this compound and the -d3 internal standard into separate volumetric flasks.
-
Dissolve in methanol to a final concentration of 1 mg/mL. Store at -20°C.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) Methanol:Water to create working solutions for the calibration curve (e.g., from 100 ng/mL to 10,000 ng/mL).
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used as the protein precipitation solvent.
-
-
Calibration Curve (CC) and Quality Control (QC) Samples:
-
Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples (Low, Mid, High).
-
A typical calibration range might be 1 to 1000 ng/mL. QC samples could be prepared at 3 ng/mL (LQC), 50 ng/mL (MQC), and 800 ng/mL (HQC).
-
Sample Preparation Protocol: Protein Precipitation
Rationale: Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples.[9] Acetonitrile is a highly efficient precipitation agent that causes proteins to denature and aggregate, allowing for their removal by centrifugation.[12][13] Adding the internal standard at the beginning of the process ensures it undergoes the same extraction procedure as the analyte, providing accurate correction for any sample loss.
-
Thaw Samples: Thaw all plasma samples (standards, QCs, and unknowns) on ice to prevent degradation.
-
Aliquot: Pipette 50 µL of each plasma sample into a clean 1.5 mL microcentrifuge tube.
-
Add IS & Precipitate: Add 150 µL of the Internal Standard Working Solution (100 ng/mL in acetonitrile) to each tube. The 3:1 ratio of ACN to plasma is effective for protein removal.[12]
-
Vortex: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[9]
-
Transfer Supernatant: Carefully transfer 100 µL of the clear supernatant into an HPLC vial for analysis.
-
Inject: Inject 5 µL of the supernatant into the LC-MS/MS system.
Diagram of the Sample Preparation Workflow
Caption: Protein Precipitation Workflow for Plasma Samples.
LC-MS/MS Method Parameters
Rationale: The chromatographic and mass spectrometric parameters are optimized for selectivity, sensitivity, and speed. A C18 column provides good retention for the moderately nonpolar fatty acid. A gradient elution ensures that the analyte is eluted with a sharp peak shape. Negative mode ESI is chosen because the carboxylic acid moiety readily deprotonates to form a stable [M-H]⁻ ion.[14] MRM transitions are selected for their specificity and signal intensity.
| Parameter | Condition |
| LC System | Standard HPLC/UPLC System |
| Column | Reversed-Phase C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| LC Gradient | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 | |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Analyte MRM | Q1: 129.1 m/z ([M-H]⁻) -> Q3: 85.1 m/z ([M-H-CO₂]⁻) |
| Internal Standard MRM | Q1: 132.1 m/z ([M-H]⁻) -> Q3: 87.1 m/z ([M-H-CO₂]⁻) |
| Collision Energy (CE) | Optimized for each transition (e.g., 10-15 eV) |
| Ion Source Temp. | 500°C |
| Dwell Time | 100 ms |
Note: MS parameters such as declustering potential (DP) and collision cell exit potential (CXP) should be optimized for the specific instrument used.
Bioanalytical Method Validation
Rationale: Method validation is a mandatory process to ensure that the analytical method is reliable, reproducible, and suitable for its intended purpose.[3] The validation is performed according to the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry".[3][4]
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks (>20% of LLOQ response) at the retention time of the analyte and IS in blank matrix. |
| Linearity | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy (RE%) | Mean concentration within ±15% of nominal values (±20% at LLOQ) for QC samples. |
| Precision (CV%) | CV ≤ 15% (≤ 20% at LLOQ) for QC samples at each concentration level. |
| Matrix Effect | Matrix factor CV should be ≤ 15% across different lots of matrix. |
| Recovery | Extraction recovery should be consistent, precise, and reproducible. CV ≤ 15%. |
| Stability | Analyte concentration change within ±15% of baseline under various conditions (Freeze-thaw, Bench-top, Long-term). |
LLOQ: Lower Limit of Quantification
Overall Analytical Workflow
The entire process, from sample receipt to data reporting, follows a systematic and controlled sequence to ensure data integrity and compliance with regulatory standards.
Caption: Comprehensive Bioanalytical Workflow.
Conclusion
The LC-MS/MS method described provides a reliable, sensitive, and high-throughput solution for the quantification of this compound in human plasma. The simple protein precipitation protocol minimizes sample preparation time while ensuring excellent recovery and reduced matrix effects. The method meets the stringent validation criteria set by the FDA, making it suitable for regulated bioanalysis in support of clinical and preclinical studies.
References
-
Bioanalytical Method Validation Guidance for Industry May 2018. U.S. Food and Drug Administration. [Link]
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FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. AAPS. [Link]
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Sample protein precipitation for global metabolomics analysis by reverse phase or HILIC. University of Florida. [Link]
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Bioanalytical Method Validation FDA 2001.pdf. U.S. Food and Drug Administration. [Link]
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A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. PubMed Central. [Link]
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Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatisation and LC-HRMS analysis. Protocols.io. [Link]
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M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. U.S. Food and Drug Administration. [Link]
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Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services. [Link]
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HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. Frontiers in Microbiology. [Link]
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Use of Gas Chromatography to Quantify Short Chain Fatty Acids in the Serum, Colonic Luminal Content and Feces of mice. PubMed Central. [Link]
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A Facile Profiling Method of Short Chain Fatty Acids Using Liquid Chromatography-Mass Spectrometry. MDPI. [Link]
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A Rapid New Approach to Quantifying Short-Chain Fatty Acids. LCGC International. [Link]
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a protein precipitation extraction method. Protocols.io. [Link]
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Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. PMC - NIH. [Link]
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Quantification of Faecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analyt. LIPID MAPS. [Link]
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Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. PubMed. [Link]
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Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent. [Link]
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Extraction of Bio-based Organic Acids using Supported Liquid Membranes with Novel Solvents. Research Explorer - The University of Manchester. [Link]
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This compound | C7H14O2 | CID 5282645. PubChem. [Link]
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Liquid–liquid extraction. Wikipedia. [Link]
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2.3: LIQUID-LIQUID EXTRACTION. Chemistry LibreTexts. [Link]
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Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions. [Link]
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(2S,3R)-2,3-dimethylpentanoic acid | C7H14O2 | CID 13183280. PubChem. [Link]
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This compound - 3177-74-0, C7H14O2, density, melting point, boiling point, structural formula, synthesis. ChemSrc. [Link]
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Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. ResearchGate. [Link]
-
Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. PubMed. [Link]
-
Liquid Chromatography/Tandem Mass Spectrometry-Based Simultaneous Analysis of 32 Bile Acids in Plasma and Conventional Biomarker-Integrated Diagnostic Screening Model Development for Hepatocellular Carcinoma. MDPI. [Link]
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Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. NIH. [Link]
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Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. PMC - NIH. [Link]
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Applikations- und Protokollhandbuch: Derivatisierung von 3,3-Dimethylpentansäure für die chromatographische Analyse
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieses Dokument bietet eine detaillierte technische Anleitung zur Derivatisierung von 3,3-Dimethylpentansäure, einer sterisch gehinderten Carbonsäure, für die quantitative und qualitative Analyse mittels Gaschromatographie (GC) und Hochleistungsflüssigkeitschromatographie (HPLC). Als leitender Anwendungswissenschaftler liegt der Fokus dieses Leitfadens auf der Vermittlung von praxisbewährten Protokollen, die auf fundierten wissenschaftlichen Prinzipien beruhen, um zuverlässige und reproduzierbare Ergebnisse zu gewährleisten.
Einleitung: Die analytische Herausforderung der 3,3-Dimethylpentansäure
3,3-Dimethylpentansäure stellt aufgrund ihrer physikalisch-chemischen Eigenschaften eine besondere Herausforderung für die direkte chromatographische Analyse dar. Ihre Carboxylgruppe macht sie polar und wenig flüchtig, was für die Gaschromatographie ungeeignet ist.[1] Die tertiäre Kohlenstoffstruktur am α-Kohlenstoff (Neopentyl-Struktur) führt zu einer erheblichen sterischen Hinderung, die Standard-Derivatisierungsreaktionen erschweren kann. Für die HPLC fehlt der Verbindung ein Chromophor, was eine empfindliche Detektion mittels UV/Vis-Spektroskopie unmöglich macht.[2]
Die Derivatisierung überführt die Carboxylgruppe in eine funktionelle Gruppe, die besser für die gewählte Analysetechnik geeignet ist.[2] Dieser Prozess ist unerlässlich, um:
-
Für die GC-Analyse: die Flüchtigkeit zu erhöhen, die Polarität zu verringern und die thermische Stabilität zu verbessern.[3]
-
Für die HPLC-Analyse: ein Chromophor oder Fluorophor für eine empfindliche UV- oder Fluoreszenzdetektion einzuführen.[2]
Dieser Leitfaden stellt robuste Protokolle für beide chromatographischen Techniken vor und erläutert die chemischen Grundlagen der jeweiligen Methode.
Derivatisierung für die Gaschromatographie (GC)
Die Umwandlung der Carbonsäure in einen flüchtigen Ester ist die Methode der Wahl für die GC-Analyse. Aufgrund der sterischen Hinderung der 3,3-Dimethylpentansäure sind milde und hochreaktive Veresterungsreagenzien erforderlich, um eine quantitative Umsetzung zu gewährleisten.
Strategie: Methylveresterung mit Trimethylsilyldiazomethan (TMSD)
Die Veresterung mit Diazomethan ist eine schnelle und quantitative Methode, die unter milden Bedingungen abläuft.[4][5] Trimethylsilyldiazomethan (TMSD) ist eine kommerziell verfügbare und sicherere Alternative zu dem hochreaktiven und explosiven Diazomethan.[6] TMSD reagiert effizient mit Carbonsäuren, selbst mit sterisch gehinderten, zu den entsprechenden Methylestern.[7][8]
Kausalität der Methodik: Der Mechanismus beginnt mit dem Protonentransfer von der Carbonsäure auf das TMSD, wodurch ein Diazoniumion entsteht. Das resultierende Carboxylat-Anion agiert dann als Nukleophil und verdrängt in einer SN2-Reaktion ein Stickstoffmolekül, was zur Bildung des Methylesters führt.[7][9] Die Freisetzung von gasförmigem Stickstoff treibt das Gleichgewicht der Reaktion stark auf die Produktseite und sorgt für eine quasi-quantitative Umsetzung.[4]
Detailliertes Protokoll: Methylveresterung mit TMSD
Dieses Protokoll ist für die quantitative Veresterung von 3,3-Dimethylpentansäure in einer organischen Matrix konzipiert.
Materialien:
-
3,3-Dimethylpentansäure-Standard oder extrahierte Probe
-
Trimethylsilyldiazomethan (TMSD), ca. 2 M Lösung in Hexan
-
Toluol, wasserfrei
-
Methanol, wasserfrei
-
Reaktionsgefäße (z.B. 2 mL GC-Vials mit Septumkappen)
-
Mikroliterspritzen
-
Stickstoffquelle zum Einengen
Protokollschritte:
-
Probenvorbereitung: Lösen Sie eine bekannte Menge der 3,3-Dimethylpentansäure oder des getrockneten Probenextrakts in 500 µL eines Toluol/Methanol-Gemisches (z.B. 3:2, v/v) in einem Reaktionsgefäß.[8]
-
Derivatisierung: Geben Sie unter Rühren tropfenweise die TMSD-Lösung (ca. 2 M in Hexan) zur Probelösung bei Raumtemperatur, bis eine schwache, aber persistierende Gelbfärbung der Lösung zu beobachten ist. Dies indiziert einen leichten Überschuss des Reagenzes.[3][8]
-
Reaktionszeit: Lassen Sie die Reaktion für 30 Minuten bei Raumtemperatur laufen. Das Entweichen von Stickstoffgas ist zu beobachten.[8]
-
Überschuss entfernen (Optional): Ein kleiner Überschuss an TMSD stört die GC-Analyse in der Regel nicht. Falls erforderlich, kann der Überschuss durch die tropfenweise Zugabe von 2 µL Essigsäure zersetzt werden, bis die gelbe Farbe verschwindet.
-
Probenaufbereitung für GC: Die derivatisierte Probe kann direkt für die GC-MS-Analyse injiziert werden. Alternativ kann das Lösungsmittel unter einem sanften Stickstoffstrom eingeengt und der Rückstand in einem geeigneten Lösungsmittel (z.B. Hexan oder Ethylacetat) rekonstituiert werden.
-
GC-MS Analyse: Analysieren Sie die Probe mittels GC-MS. Der gebildete 3,3-Dimethylpentansäuremethylester ist deutlich flüchtiger und zeigt eine bessere Peakform als die freie Säure.
Validierung des Protokolls:
-
Vollständigkeit der Reaktion: Analysieren Sie die derivatisierte Probe. Es sollte kein Peak der ursprünglichen, underivatisierten Säure mehr detektierbar sein.
-
Reproduzierbarkeit: Führen Sie die Derivatisierung mit replizierten Proben durch. Die resultierenden Peakflächen des Methylesters sollten eine relative Standardabweichung (RSD) von <5 % aufweisen.
-
Stabilität: Die gebildeten Methylester sind in der Regel stabil. Die Analyse sollte jedoch innerhalb von 48 Stunden erfolgen, um potenzielle Hydrolyse zu vermeiden.
| Parameter | Eigenschaft (freie Säure) | Eigenschaft (Methylester-Derivat) | Begründung für die Derivatisierung |
| Flüchtigkeit | Gering | Hoch | Ermöglicht Elution von der GC-Säule |
| Polarität | Hoch | Gering | Reduziert Peak-Tailing, verbessert Symmetrie |
| Thermische Stabilität | Mäßig | Hoch | Verhindert Zersetzung im heißen Injektor |
| Detektierbarkeit (MS) | Fragmentierung kann komplex sein | Charakteristisches Fragmentierungsmuster | Erleichtert die Identifizierung und Quantifizierung |
Derivatisierung für die Hochleistungsflüssigkeitschromatographie (HPLC)
Da 3,3-Dimethylpentansäure keine UV-absorbierende oder fluoreszierende Gruppe besitzt, zielt die Derivatisierung für die HPLC darauf ab, eine solche "Markierung" (Tag) an das Molekül zu binden. Dies ermöglicht eine hochempfindliche Detektion.
Strategie: Pre-Column-Derivatisierung mit 3-Nitrophenylhydrazin (3-NPH)
Die Derivatisierung mit Phenylhydrazin-Reagenzien ist eine etablierte Methode, um Carbonsäuren für die HPLC-Analyse mit UV- oder MS-Detektion nachweisbar zu machen.[10][11] 3-Nitrophenylhydrazin (3-NPH) reagiert mit Carbonsäuren in Gegenwart eines Kopplungsreagenzes wie 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid (EDC) zu stabilen Hydraziden.[12][13] Die Nitrogruppe dient als starker Chromophor für die UV-Detektion.[14]
Kausalität der Methodik: EDC aktiviert die Carboxylgruppe der 3,3-Dimethylpentansäure zu einem hochreaktiven O-Acylisoharnstoff-Intermediat. Dieses Intermediat wird anschließend von dem nukleophilen Hydrazin (3-NPH) angegriffen, wodurch ein stabiles Amid (Hydrazid) gebildet und der EDC-Harnstoff als Nebenprodukt freigesetzt wird. Pyridin wird oft als Base und Katalysator eingesetzt, um die Reaktion zu beschleunigen.[12]
Detailliertes Protokoll: Pre-Column-Derivatisierung mit 3-NPH/EDC
Dieses Protokoll beschreibt die Derivatisierung von 3,3-Dimethylpentansäure in Proben für die anschließende Analyse mittels Umkehrphasen-HPLC (RP-HPLC) mit UV-Detektion.
Materialien:
-
3,3-Dimethylpentansäure-Standard oder Probenextrakt
-
3-Nitrophenylhydrazin Hydrochlorid (3-NPH·HCl)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid Hydrochlorid (EDC·HCl)
-
Pyridin
-
Wasser/Acetonitril (50:50, v/v) als Lösungsmittel
-
Ameisensäure, 2% (v/v) in Wasser
-
Reaktionsgefäße (z.B. 1.5 mL Eppendorf-Tubes)
-
Thermomixer oder Wasserbad
Herstellung der Reagenzlösungen (frisch ansetzen):
-
3-NPH Lösung: 50 mM 3-NPH·HCl in Wasser/Acetonitril (50:50).
-
EDC Lösung: 50 mM EDC·HCl in Wasser/Acetonitril (50:50).
-
Pyridin-Lösung: 7% (v/v) Pyridin in Wasser/Acetonitril (50:50).
Protokollschritte:
-
Probenvorbereitung: Überführen Sie 100 µL der Probe oder des Standards in ein Reaktionsgefäß.
-
Reagenzzugabe: Geben Sie nacheinander zu der Probe:
-
50 µL der 50 mM 3-NPH Lösung
-
50 µL der 50 mM EDC Lösung
-
50 µL der 7%igen Pyridin-Lösung[12]
-
-
Inkubation: Verschließen Sie das Gefäß, mischen Sie es gut durch und inkubieren Sie es für 30 Minuten bei 37°C in einem Thermomixer.[12]
-
Reaktion stoppen (Quenchen): Geben Sie 62,5 µL einer 2%igen Ameisensäurelösung hinzu, um die Reaktion zu stoppen und überschüssiges EDC zu hydrolysieren.[12]
-
Probenaufbereitung für HPLC: Zentrifugieren Sie die Probe kurz, um eventuelle Ausfällungen zu entfernen. Überführen Sie den Überstand in ein HPLC-Vial. Die Probe ist nun bereit für die Injektion.
-
HPLC-Analyse:
Validierung des Protokolls:
-
Derivatisierungseffizienz: Die Effizienz der 3-NPH-Derivatisierung liegt typischerweise nahe 100%.[14][15] Dies kann durch die Analyse von Standards unterschiedlicher Konzentrationen und die Überprüfung der Linearität der Kalibrierkurve (R² > 0.99) verifiziert werden.
-
Stabilität des Derivats: Die 3-NPH-Hydrazide sind in der Regel mehrere Tage im Autosampler bei 4-10°C stabil.[12]
-
Matrixeffekte: Bei komplexen Proben (z.B. Plasma) sollten Matrixeffekte durch die Analyse von aufgestockten Proben untersucht werden. Eine geeignete Probenvorbereitung (z.B. Flüssig-Flüssig- oder Festphasenextraktion) vor der Derivatisierung kann diese minimieren.[10]
| Parameter | Eigenschaft (freie Säure) | Eigenschaft (3-NPH-Derivat) | Begründung für die Derivatisierung |
| UV-Absorption | Keine | Stark (bei ca. 230 nm) | Ermöglicht empfindliche UV-Detektion |
| Retention (RP-HPLC) | Sehr gering | Gut | Verbessert die chromatographische Trennung |
| Selektivität | Gering | Hoch | Spezifische Reaktion mit Carboxylgruppen |
| Empfindlichkeit | Sehr gering (nur mit Detektoren wie RI, MS) | Hoch (fmol-Bereich) | Ermöglicht Spurenanalytik |
Fazit und Ausblick
Die Derivatisierung ist ein unverzichtbarer Schritt für die zuverlässige chromatographische Analyse von 3,3-Dimethylpentansäure. Die Wahl der Methode hängt entscheidend von der eingesetzten Analysetechnik ab.
-
Für die GC-Analyse ist die Methylveresterung mit Trimethylsilyldiazomethan (TMSD) eine hocheffiziente und milde Methode, die die sterische Hinderung des Moleküls überwindet und zu einem flüchtigen, thermisch stabilen Derivat führt.
-
Für die HPLC-Analyse ermöglicht die Pre-Column-Derivatisierung mit 3-Nitrophenylhydrazin (3-NPH) die Einführung eines starken Chromophors, was eine hochempfindliche Quantifizierung mittels RP-HPLC-UV erlaubt.
Die hier vorgestellten Protokolle bieten eine solide, wissenschaftlich fundierte Grundlage für die Entwicklung und Validierung robuster Analysemethoden. Forscher sollten die Reaktionsbedingungen, insbesondere bei komplexen Probenmatrizes, optimieren und validieren, um die Genauigkeit und Präzision ihrer Ergebnisse sicherzustellen.
Referenzen
-
Kühnel, E., Laffan, D. D. R., Lloyd-Jones, G. C., et al. (2007). Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane. Angewandte Chemie International Edition, 46(37), 7075-7078. [Link]
-
ResearchGate. (n.d.). Methylation of some highly sterically hindered alcohols. [Link]
-
Durst, H. D., Milano, M., Kikta, E. J., et al. (1984). Derivatization of carboxylic acids by reaction with 4'-bromophenacyl trifluoromethanesulfonate prior to determination by high-performance liquid chromatography. Journal of Chromatography A, 299(2), 365-376. [Link]
-
Pacher, T., & Wrodnigg, T. M. (2004). Trimethylsilyldiazomethane – A Mild and Efficient Reagent for the Methylation of Carboxylic Acids and Alcohols in Natural Products. Monatshefte für Chemie/Chemical Monthly, 135(8), 1015-1022. [Link]
-
Amoo, I. A., & Ojo, O. F. (2013). Derivatization Reactions and Reagents for Gas Chromatography Analysis. International Journal of Scientific & Technology Research, 2(8), 200-208. [Link]
-
Keino, D., et al. (2019). Development of a simultaneous quantitation for short-, medium-, long-, and very long-chain fatty acids in human plasma by 2-nitrophenylhydrazine-derivatization and liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 1128, 121771. [Link]
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Barkawi, L. S., & Cohen, J. D. (2010). A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format. Nature Protocols, 5(10), 1619-1626. [Link]
-
A "Little" Mass Spec and Sailing. (n.d.). Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane. [Link]
-
University of Edinburgh Research Explorer. (n.d.). Mechanism of methyl esterification of carboxylic acids by trimethylsilyldiazomethane. [Link]
-
Qiu, H., et al. (2012). Derivatization and liquid chromatography-UV-tandem mass spectrometric analysis of perfluorinated carboxylic acids. Journal of Chromatography A, 1234, 67-74. [Link]
-
Schwartz-Zimmermann, H. E., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416(6), 1475-1487. [Link]
-
DiVA portal. (2021). Implementation of a straightforward derivatization method for the simultaneous analysis of short chain fatty acids and tricarb. [Link]
-
Keino, D., et al. (2019). Development of a simultaneous quantitation for short-, medium-, long-, and very long-chain fatty acids in human plasma by 2-nitrophenylhydrazine-derivatization and liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 1128, 121771. [Link]
-
Miwa, H. (2002). High-performance liquid chromatographic determination of free fatty acids and esterified fatty acids in biological materials as their 2-nitrophenylhydrazides. Methods in Molecular Biology, 194, 145-152. [Link]
-
Shimadzu. (n.d.). LC/MS/MS Method Package for Short Chain Fatty Acids. [Link]
-
Zenkevich, I. G. (2004). Acids: Derivatization for GC Analysis. In Encyclopedia of Chromatography.
-
Liu, X., et al. (2022). Precolumn Derivatization High-Performance Liquid Chromatography for Determination of Perfluorocarboxylic Acids in Catalytic Degradation Solutions. International Journal of Environmental Research and Public Health, 19(10), 6185. [Link]
-
ResearchGate. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. [Link]
-
ResearchGate. (2010). A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format. [Link]
-
Higashi, T., & Ogawa, S. (2018). Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography–electrospray ionization-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 155, 246-253. [Link]
-
Van Acker, T., et al. (2020). A pre-column derivatization method allowing quantitative metabolite profiling of carboxyl and phenolic hydroxyl group containing pharmaceuticals in human plasma via liquid chromatography-inductively coupled plasma-tandem mass spectrometry (LC-ICP-MS/MS). Journal of Analytical Atomic Spectrometry, 35(8), 1649-1658. [Link]
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Chemistry LibreTexts. (2023). Derivatization. [Link]
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SIELC Technologies. (n.d.). Separation of 2,2-Dimethylpropanoic acid on Newcrom R1 HPLC column. [Link]
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Schwartz-Zimmermann, H. E., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416(6), 1475-1487. [Link]
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Zgoła-Grześkowiak, A., & Grześkowiak, T. (2011). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija, 22(1), 57-63. [Link]
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Master Organic Chemistry. (2023). Diazomethane (CH2N2). [Link]
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SIELC Technologies. (2018). 2,2-Dimethylpropanoic acid. [Link]
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Ciallella, M., et al. (2023). Simultaneous Determination by Selective Esterification of Trimellitic, Phthalic, and Maleic Anhydrides in the Presence of Respective Acids. ACS Omega, 8(17), 15449-15456. [Link]
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Ashenhurst, J. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]
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Juniata College. (2010). Verification of Esterification. [Link]
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Li, Y., et al. (2020). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. Molecules, 25(17), 3968. [Link]
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Liyod, R. A., et al. (2019). Examining the unique retention behavior of volatile carboxylic acids in gas chromatography using zwitterionic liquid stationary phases. Journal of Chromatography A, 1603, 268-275. [Link]
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Application and Protocol for the Use of 3,3-Dimethylpentanoic Acid in Lipidomics Research
Abstract
In the landscape of quantitative lipidomics, the precision and accuracy of analytical measurements are paramount. The inherent variability in sample preparation and mass spectrometry analysis necessitates the use of internal standards. This guide details the application of 3,3-dimethylpentanoic acid as a robust internal standard for lipidomics research. Its unique structural feature—a quaternary carbon at the β-position—renders it metabolically inert, ensuring it does not interfere with endogenous metabolic pathways. This document provides a comprehensive overview of its advantages, detailed protocols for its implementation in a direct liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow, and guidance on data interpretation for researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Internal Standards in Lipidomics
Lipidomics, the large-scale study of lipids in biological systems, provides critical insights into cellular physiology and pathology. However, the complexity of the lipidome and the multi-step nature of analytical workflows introduce potential sources of error. Liquid-liquid or solid-phase extractions, along with instrumental drift and matrix effects in mass spectrometry, can all impact the accuracy and reproducibility of lipid quantification.[1]
Internal standards are essential for mitigating these variables.[2] An ideal internal standard should mimic the physicochemical properties of the analytes of interest, be absent in the biological matrix under investigation, and be clearly distinguishable by the analytical instrumentation.[3] While stable isotope-labeled lipids are considered the gold standard, their cost and availability for every lipid species can be prohibitive.[4] Odd-chain and branched-chain fatty acids present a scientifically sound and cost-effective alternative.[3]
This compound: A Superior Internal Standard
This compound (C7H14O2, MW: 130.18 g/mol ) is a synthetic, branched-chain fatty acid that serves as an excellent internal standard in lipidomics for several key reasons:
-
Metabolic Inertness: The defining feature of this compound is the gem-dimethyl group at the β-carbon. The β-oxidation pathway, the primary catabolic route for fatty acids, proceeds through a series of enzymatic reactions that target the β-carbon.[5][6] The presence of a quaternary carbon at this position sterically hinders the enzymatic machinery, effectively preventing its metabolism.[7] This ensures that the internal standard does not participate in or alter the biological processes being studied.
-
Non-Endogenous Nature: this compound is not naturally found in most biological systems, eliminating the risk of interference from endogenous counterparts.
-
Chemical Similarity: As a short-chain fatty acid, it shares similar extraction and chromatographic properties with a range of endogenous lipids, ensuring it behaves consistently with the analytes of interest during sample processing.
-
Chromatographic Resolution: Its unique structure allows for clear separation from endogenous short-chain fatty acids in reversed-phase liquid chromatography.
Experimental Workflow and Protocols
The following section provides a detailed protocol for the use of this compound as an internal standard in a direct LC-MS/MS workflow for the analysis of lipids in biological samples.
Materials and Reagents
-
Internal Standard: this compound (CAS: 3177-74-0), >95% purity.[8][9]
-
Stable Isotope-Labeled Internal Standard (Optional, for enhanced accuracy): 3,3-Dimethylbutanoic acid-d9 (as a representative example of a commercially available deuterated analog).[10]
-
Solvents: LC-MS grade methanol, acetonitrile, isopropanol, and water.
-
Additives: Formic acid, ammonium acetate.
-
Biological Matrix: Plasma, serum, tissue homogenate, or cell lysate.
Experimental Workflow Diagram
Caption: Workflow for lipid analysis using an internal standard.
Step-by-Step Protocol
1. Preparation of Internal Standard Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
From this stock, prepare a working solution of 10 µg/mL in methanol. Store both solutions at -20°C.
2. Sample Preparation and Spiking:
-
For liquid samples (e.g., 100 µL of plasma), add 10 µL of the 10 µg/mL internal standard working solution.
-
For solid samples (e.g., 20 mg of tissue), homogenize in an appropriate buffer and then add the internal standard.
3. Lipid Extraction (MTBE Method):
-
To the spiked sample, add 300 µL of methanol. Vortex thoroughly.
-
Add 1 mL of methyl-tert-butyl ether (MTBE). Vortex for 1 hour at 4°C.
-
Add 250 µL of water to induce phase separation. Vortex for 1 minute.
-
Centrifuge at 1,000 x g for 10 minutes.
-
Carefully collect the upper organic phase, which contains the lipids.
-
Dry the extracted lipids under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS analysis (e.g., methanol:isopropanol, 1:1 v/v).
4. LC-MS/MS Analysis:
-
Liquid Chromatography System: A UHPLC system is recommended.[11][12]
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.9 µm particle size).[13]
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile:Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium acetate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient:
- 0-2 min: 15% to 30% B
- 2-12 min: 30% to 99% B
- 12-14 min: Hold at 99% B
- 14-14.1 min: 99% to 15% B
- 14.1-16 min: Re-equilibrate at 15% B
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transitions:
- This compound: Precursor ion [M-H]⁻: m/z 129.1; Product ion: m/z 85.1 (quantifier), m/z 57.1 (qualifier).
- Note: These transitions should be optimized on the specific instrument used.
Data Analysis and Interpretation
The primary goal of using an internal standard is to normalize the signal of the endogenous analytes to correct for experimental variability.
1. Peak Integration: Integrate the chromatographic peaks for both the analytes of interest and the this compound internal standard.
2. Response Ratio Calculation: Calculate the response ratio for each analyte using the following formula: Response Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard)
3. Quantification: Create a calibration curve by analyzing a series of standards with known concentrations of the analyte and a constant concentration of the internal standard. Plot the response ratio against the analyte concentration. The concentration of the analyte in the unknown samples can then be determined from this calibration curve.
Performance Comparison of Internal Standards
The choice of internal standard can significantly impact the accuracy and precision of quantification. While this compound offers a robust and cost-effective solution, stable isotope-labeled standards provide the highest level of accuracy.
| Parameter | Stable Isotope-Labeled Standard | This compound |
| Principle | Chemically identical to the analyte, differing only in mass. | Chemically similar to the analyte class, but structurally distinct. |
| Co-elution | Nearly identical retention time to the analyte. | Different retention time, elutes in a predictable region. |
| Correction for Matrix Effects | Excellent, as it experiences the same ion suppression/enhancement.[3] | Good, but may experience slightly different matrix effects. |
| Accuracy | Highest | High |
| Precision (CV%) | < 5% | < 15% |
| Cost | High | Low |
| Availability | Limited for some lipid species. | Readily available from chemical suppliers.[8][14] |
Conclusion
This compound is a highly effective internal standard for quantitative lipidomics research. Its metabolic inertness, non-endogenous nature, and chemical similarity to endogenous lipids make it a reliable tool for correcting experimental variability. The detailed protocol provided in this application note offers a validated starting point for researchers to implement this standard in their LC-MS/MS workflows, ultimately leading to more accurate and reproducible lipidomics data. For the highest level of quantitative accuracy, the use of a stable isotope-labeled analog is recommended when available.
References
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Saha, S., Day-Walsh, P., Shehata, E., & Kroon, P. A. (2021). Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. Molecules, 26(21), 6444. [Link]
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Saha, S., Day-Walsh, P., Shehata, E., & Kroon, P. A. (2021). Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. PubMed, 34770853. [Link]
-
Lu, W., & Rabinowitz, J. D. (2019). Quantifying Gut Microbial Short-Chain Fatty Acids and Their Isotopomers in Mechanistic Studies Using a Rapid, Readily Expandable LC–MS Platform. Analytical Chemistry, 91(15), 9937–9945. [Link]
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Kim, H. Y., Kim, J., & Kim, K. (2019). A Facile Profiling Method of Short Chain Fatty Acids Using Liquid Chromatography-Mass Spectrometry. Molecules, 24(17), 3109. [Link]
-
Zampieri, M., et al. (2018). Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. ChemRxiv. [Link]
-
Serafim, V., et al. (2019). Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma. Molecules, 24(2), 325. [Link]
-
Bowden, J. A., et al. (2017). NIST interlaboratory comparison exercise for lipidomics using SRM 1950–Metabolites in Frozen Human Plasma. Metabolomics, 13(4), 32. [Link]
-
Han, X., & Gross, R. W. (2012). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. Journal of Lipid Research, 53(8), 1547-1558. [Link]
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Di He, T., et al. (2023). Development and validation of chromatography and mass spectrometry-based lipidomic methods for pharmaceutical lipid emulsion com. DiVA portal. [Link]
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Al-Sari, A., et al. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods, 15(15), 1953-1963. [Link]
-
Bowden, J. A., et al. (2017). Harmonizing the Lipidomics Field: The Need for Interlaboratory Comparison Exercises. Journal of Lipid Research, 58(11), 2275-2288. [Link]
-
Drotleff, S., & Lämmerhofer, M. (2020). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. Metabolites, 10(1), 24. [Link]
-
Serafim, V., et al. (2019). Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma. Semantic Scholar. [Link]
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Jonsson, P., et al. (2013). Stable isotope coded derivatizing reagents as internal standards in metabolite profiling. Metabolomics, 9(Suppl 1), 167-177. [Link]
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Wikipedia. (n.d.). Fatty acid metabolism. [Link]
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IsoLife. (n.d.). Internal Standards in metabolomics. [Link]
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Wikipedia. (n.d.). Carnitine. [Link]
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Guntur, A. R., & Rosen, C. J. (2013). Fatty acid metabolism by the osteoblast. Bone, 54(1), 1-8. [Link]
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Gibbons, G. F., & Wiggins, D. (1997). Metabolic fate of oleic acid, palmitic acid and stearic acid in cultured hamster hepatocytes. Biochemical Journal, 328(Pt 1), 323–329. [Link]
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Brink, J., et al. (2001). Quaternary structure of human fatty acid synthase by electron cryomicroscopy. Proceedings of the National Academy of Sciences, 98(4), 1386-1391. [Link]
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IROA Technologies. (2025). Internal Standard Sets for Reliable Metabolomic Analysis. [Link]
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van Eunen, K., et al. (2013). Biochemical Competition Makes Fatty-Acid β-Oxidation Vulnerable to Substrate Overload. PLoS Computational Biology, 9(8), e1003186. [Link]
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Ivanisevic, J., & Want, E. J. (2019). A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing. Metabolites, 9(9), 184. [Link]
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ResearchGate. (n.d.). Requirements as promoted by the Metabolomics Society and their implementation into this study. [Link]
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AOCS. (2019). Fatty Acid beta-Oxidation. [Link]
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PP Notes. (2021). Fatty Acid Oxidation | Lipid Metabolism 03 | Biochemistry | PP Notes | Lehninger 6E Ch. 17.2. [Link]
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van Eunen, K., et al. (2013). Biochemical Competition Makes Fatty-Acid β-Oxidation Vulnerable to Substrate Overload. ResearchGate. [Link]
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Application Notes and Protocols for the Esterification of 3,3-Dimethylpentanoic Acid
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Challenges of Sterically Hindered Ester Formation
The esterification of carboxylic acids is a fundamental transformation in organic synthesis, crucial for the development of new pharmaceuticals, agrochemicals, and materials. While numerous methods exist for this conversion, the esterification of sterically hindered carboxylic acids, such as 3,3-dimethylpentanoic acid, presents a significant synthetic challenge. The quaternary carbon center adjacent to the carboxyl group in this compound impedes the approach of the alcohol nucleophile, often leading to low yields and slow reaction times under standard conditions.
This document provides a comprehensive guide to three robust protocols for the successful esterification of this compound. We will explore the classic Fischer esterification under forcing conditions, the mild and efficient Steglich esterification, and the powerful Mitsunobu reaction for substrates sensitive to acidic or high-temperature conditions. Each protocol is presented with a detailed step-by-step methodology, a discussion of the underlying chemical principles, and the necessary safety precautions.
Fischer-Speier Esterification: The Brute-Force Approach
The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] For a sterically hindered substrate like this compound, this equilibrium-driven process requires forcing conditions to achieve reasonable yields.[3] This is typically accomplished by using a large excess of the alcohol, which also serves as the solvent, and a strong acid catalyst.[4] The removal of water as it is formed can also be employed to drive the equilibrium toward the product.[1]
Causality of Experimental Choices
The use of a large excess of the alcohol (e.g., methanol or ethanol) serves a dual purpose: it acts as the solvent for the reaction and shifts the equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle. A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol.[5] Refluxing the reaction mixture provides the necessary thermal energy to overcome the activation energy barrier imposed by the steric hindrance.
Experimental Protocol: Synthesis of Methyl 3,3-Dimethylpentanoate
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| This compound | 130.18 | 13.0 g | 0.10 | Starting material |
| Methanol | 32.04 | 200 mL | ~4.94 | Reagent and solvent |
| Sulfuric acid (conc.) | 98.08 | 2.0 mL | ~0.037 | Catalyst |
| Saturated sodium bicarbonate solution | - | As needed | - | For neutralization |
| Brine | - | As needed | - | For washing |
| Anhydrous magnesium sulfate | - | As needed | - | For drying |
| Diethyl ether | 74.12 | As needed | - | For extraction |
Procedure:
-
To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (13.0 g, 0.10 mol) and methanol (200 mL).
-
Stir the mixture until the carboxylic acid is fully dissolved.
-
Carefully and slowly, add concentrated sulfuric acid (2.0 mL) to the solution.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Remove the bulk of the methanol under reduced pressure using a rotary evaporator.
-
Transfer the residue to a separatory funnel and add 100 mL of diethyl ether and 100 mL of water.
-
Shake the funnel and separate the layers. Extract the aqueous layer with an additional 50 mL of diethyl ether.
-
Combine the organic layers and wash with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 3,3-dimethylpentanoate.
-
Purify the crude ester by fractional distillation.
Diagram of Fischer-Speier Esterification Workflow
Caption: Workflow for Fischer-Speier Esterification.
Steglich Esterification: A Milder Alternative
The Steglich esterification is a powerful method for forming esters under mild, neutral conditions, making it suitable for substrates with acid-labile functional groups.[6][7] This reaction utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[8][9] The Steglich esterification is particularly effective for sterically hindered acids and alcohols.[6]
Causality of Experimental Choices
DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[6] DMAP, a hyper-nucleophilic catalyst, then reacts with this intermediate to form a reactive N-acylpyridinium species. This species is then readily attacked by the alcohol to form the desired ester, regenerating DMAP in the process.[7] The driving force for the reaction is the formation of the highly stable and insoluble N,N'-dicyclohexylurea (DCU) byproduct, which can be easily removed by filtration.[7]
Experimental Protocol: Synthesis of Ethyl 3,3-Dimethylpentanoate
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| This compound | 130.18 | 13.0 g | 0.10 | Starting material |
| Ethanol | 46.07 | 6.9 g (8.7 mL) | 0.15 | Reagent |
| DCC | 206.33 | 22.7 g | 0.11 | Coupling agent |
| DMAP | 122.17 | 1.22 g | 0.01 | Catalyst |
| Dichloromethane (anhydrous) | 84.93 | 200 mL | - | Solvent |
| 0.5 M HCl solution | - | As needed | - | For washing |
| Saturated sodium bicarbonate solution | - | As needed | - | For washing |
| Brine | - | As needed | - | For washing |
| Anhydrous sodium sulfate | - | As needed | - | For drying |
Procedure:
-
To a 500 mL round-bottom flask under a nitrogen atmosphere, add this compound (13.0 g, 0.10 mol), ethanol (6.9 g, 0.15 mol), and DMAP (1.22 g, 0.01 mol) in anhydrous dichloromethane (200 mL).
-
Cool the stirred solution to 0 °C in an ice bath.
-
In a separate beaker, dissolve DCC (22.7 g, 0.11 mol) in a minimal amount of anhydrous dichloromethane and add it dropwise to the reaction mixture over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. The formation of a white precipitate (DCU) will be observed.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, filter off the DCU precipitate and wash the filter cake with a small amount of cold dichloromethane.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel or by distillation.
Diagram of Steglich Esterification Workflow
Caption: Workflow for Steglich Esterification.
Mitsunobu Reaction: Inversion of Stereochemistry and Mild Conditions
The Mitsunobu reaction is a versatile and powerful method for the esterification of alcohols with inversion of stereochemistry.[10] It is particularly useful for sensitive substrates and sterically hindered alcohols. The reaction proceeds under mild, neutral conditions using a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD).[11] For sterically hindered acids, a more acidic pronucleophile can sometimes improve yields.[12]
Causality of Experimental Choices
The reaction is initiated by the formation of a betaine from the reaction of triphenylphosphine and DEAD. This betaine then deprotonates the carboxylic acid to form an ion pair. The alcohol is then activated by the phosphonium salt, forming an alkoxyphosphonium salt, which is a good leaving group. The carboxylate then acts as a nucleophile, displacing the activated hydroxyl group in an Sₙ2 fashion, leading to the formation of the ester with inversion of configuration at the alcohol's stereocenter. The byproducts, triphenylphosphine oxide and the hydrazine derivative, are typically removed by chromatography.
Experimental Protocol: Synthesis of a Generic Ester of this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| This compound | 130.18 | 13.0 g | 0.10 | Starting material |
| Alcohol (R-OH) | - | 1.2 equiv. | 0.12 | Reagent |
| Triphenylphosphine (PPh₃) | 262.29 | 31.5 g | 0.12 | Reagent |
| Diethyl azodicarboxylate (DEAD) | 174.15 | 20.9 g (18.3 mL) | 0.12 | Reagent |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 300 mL | - | Solvent |
| Silica gel | - | As needed | - | For chromatography |
| Hexane/Ethyl Acetate | - | As needed | - | Eluent |
Procedure:
-
To a flame-dried 1 L round-bottom flask under a nitrogen atmosphere, add this compound (13.0 g, 0.10 mol), the desired alcohol (0.12 mol), and triphenylphosphine (31.5 g, 0.12 mol) in anhydrous THF (300 mL).
-
Cool the stirred solution to 0 °C in an ice bath.
-
Slowly add DEAD (20.9 g, 0.12 mol) dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the desired ester from triphenylphosphine oxide and the hydrazine byproduct.
Diagram of Mitsunobu Reaction Workflow
Caption: Workflow for the Mitsunobu Reaction.
Safety and Handling
This compound: Causes skin and serious eye irritation. May cause respiratory irritation.[13][14] Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[14]
Sulfuric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood, wearing appropriate PPE.
DCC (N,N'-Dicyclohexylcarbodiimide): Toxic in contact with skin and harmful if swallowed.[15] Causes serious eye damage and may cause an allergic skin reaction.[16] It is a potent sensitizer.[17] Always handle with gloves in a well-ventilated fume hood.[16][17]
DMAP (4-Dimethylaminopyridine): Toxic if swallowed or in contact with skin.[18][19] Causes skin irritation and serious eye damage.[19] Handle with appropriate PPE in a fume hood.[19]
DEAD (Diethyl azodicarboxylate): Harmful if swallowed or inhaled.[20] Causes skin and serious eye irritation.[20][21] May cause respiratory irritation.[21] It is a flammable liquid and can be explosive when heated.[22] Handle with care in a fume hood, away from heat and ignition sources.[21]
Triphenylphosphine: Harmful if swallowed and may cause an allergic skin reaction.[23][24] May cause damage to organs through prolonged or repeated exposure.[24][25] Handle with PPE in a well-ventilated area.[26]
Conclusion
The successful esterification of the sterically hindered this compound is achievable through careful selection of the appropriate synthetic methodology. The Fischer esterification, while requiring harsh conditions, is a cost-effective method for simple, unfunctionalized alcohols. The Steglich esterification offers a milder, more versatile alternative, particularly for acid-sensitive substrates. For the most challenging cases, or when inversion of stereochemistry is desired, the Mitsunobu reaction provides a powerful, albeit more reagent-intensive, solution. The choice of protocol will ultimately depend on the specific requirements of the target molecule, including the presence of other functional groups, scalability, and cost considerations.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - N,N'-Dicyclohexylcarbodiimide, 99%. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Triphenylphosphine. Retrieved from [Link]
-
Thermo Fisher Scientific. (2010, January 4). SAFETY DATA SHEET - 4-(Dimethylamino)pyridine. Retrieved from [Link]
-
Fisher Scientific. (2010, January 4). SAFETY DATA SHEET - 4-Dimethylaminopyridine. Retrieved from [Link]
-
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Application Notes and Protocols for the Synthesis of Novel Polymers from 3,3-Dimethylpentanoic Acid
Introduction: Harnessing Steric Hindrance for Advanced Polymer Design
The field of biodegradable polymers is continually evolving, driven by the demand for advanced materials in biomedical applications, particularly in drug delivery.[1] Aliphatic polyesters are at the forefront of this research due to their biocompatibility and tunable degradation profiles.[2][3] This document provides a comprehensive guide to the synthesis of novel polyesters derived from 3,3-dimethylpentanoic acid. The introduction of a gem-dimethyl group on the polymer backbone is hypothesized to impart unique thermal and degradation properties, offering new avenues for creating advanced drug delivery vehicles and other specialized biomaterials.[4]
This guide is intended for researchers and scientists in polymer chemistry and drug development. It outlines a proposed synthetic pathway for a novel lactone monomer, 4,4-dimethyl-γ-butyrolactone, from this compound, followed by its ring-opening polymerization (ROP) to yield poly(4,4-dimethyl-γ-butyrolactone). The protocols are based on established methodologies for analogous transformations, providing a robust starting point for further research and development.[5][6]
Part 1: Monomer Synthesis - From Carboxylic Acid to Lactone
The critical first step is the conversion of the readily available this compound into a polymerizable cyclic ester (lactone). The most thermodynamically favorable and synthetically accessible target is the five-membered γ-butyrolactone ring. The proposed synthesis involves a catalyzed intramolecular cyclization, or lactonization, of the carboxylic acid.[7][8]
Proposed Synthetic Pathway: Catalytic C-H Lactonization
Recent advances in catalysis have enabled the direct lactonization of aliphatic carboxylic acids via C-H bond activation.[9] This approach is advantageous as it avoids multi-step functionalization of the starting material. A proposed pathway using a palladium or manganese-based catalyst can achieve the desired γ-lactonization.[7][9]
Experimental Protocol 1: Synthesis of 4,4-Dimethyl-γ-butyrolactone
Objective: To synthesize 4,4-dimethyl-γ-butyrolactone from this compound via a catalyzed C-H activation and lactonization. This protocol is adapted from methodologies reported for the γ-lactonization of other aliphatic carboxylic acids.[9]
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
β-Alanine-derived ligand (as described in relevant literature)[9]
-
Sodium percarbonate (oxidant)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a sealed reaction vessel, add this compound (1.0 eq), Pd(OAc)₂ (0.1 eq), and the β-alanine-derived ligand (0.12 eq).
-
Add sodium percarbonate (2.0 eq) as the oxidant.
-
Add trifluoroacetic acid (2.0 eq) and dichloromethane (to achieve a 0.1 M concentration of the starting acid).
-
Seal the vessel and heat the reaction mixture to 100 °C for 24 hours.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography (using a hexane:ethyl acetate gradient) to yield pure 4,4-dimethyl-γ-butyrolactone.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
| Parameter | Proposed Value |
| Starting Material | This compound |
| Catalyst System | Pd(OAc)₂ with a β-alanine-derived ligand |
| Oxidant | Sodium Percarbonate |
| Solvent | Dichloromethane |
| Temperature | 100 °C |
| Reaction Time | 24 hours |
| Purification Method | Silica Gel Column Chromatography |
| Expected Product | 4,4-Dimethyl-γ-butyrolactone |
Table 1: Summary of Proposed Monomer Synthesis Parameters
Part 2: Polymer Synthesis - Ring-Opening Polymerization
With the novel monomer in hand, the next stage is its polymerization to form the corresponding polyester. Ring-opening polymerization (ROP) is the method of choice for producing well-defined aliphatic polyesters from lactones.[10][11] Given the potential steric hindrance from the gem-dimethyl group, organocatalysis presents a highly effective and metal-free approach.[12][13]
Organocatalytic Ring-Opening Polymerization (ROP)
Bifunctional organocatalysts, such as thiourea-amines or strong organic acids, can effectively catalyze the ROP of sterically hindered lactones.[10] These catalysts operate through a mechanism that activates both the monomer and the propagating polymer chain end, facilitating controlled polymerization.
Experimental Protocol 2: Synthesis of Poly(4,4-dimethyl-γ-butyrolactone)
Objective: To synthesize poly(4,4-dimethyl-γ-butyrolactone) via organocatalyzed ring-opening polymerization of the corresponding lactone. This protocol is based on established methods for the ROP of substituted lactones.[10][13]
Materials:
-
4,4-Dimethyl-γ-butyrolactone (monomer)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or another suitable organocatalyst
-
Benzyl alcohol (initiator)
-
Anhydrous toluene (solvent)
-
Methanol (for precipitation)
-
Dichloromethane (for dissolution)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the 4,4-dimethyl-γ-butyrolactone monomer in anhydrous toluene.
-
Add the initiator, benzyl alcohol. The monomer-to-initiator ratio will determine the target molecular weight of the polymer.
-
Add the organocatalyst (e.g., DBU, typically 1-5 mol% relative to the monomer).
-
Stir the reaction mixture at a controlled temperature (e.g., 80-100 °C). Monitor the reaction progress by taking aliquots and analyzing them via ¹H NMR to determine monomer conversion.
-
Once the desired conversion is reached, quench the polymerization by adding a small amount of benzoic acid.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration and dry it in a vacuum oven at 40 °C until a constant weight is achieved.
Characterization: The resulting polymer should be characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index (PDI), Differential Scanning Calorimetry (DSC) for thermal properties (glass transition temperature, T_g, and melting temperature, T_m), and ¹H and ¹³C NMR for structural confirmation.
| Parameter | Proposed Value |
| Monomer | 4,4-Dimethyl-γ-butyrolactone |
| Catalyst | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |
| Initiator | Benzyl Alcohol |
| Solvent | Anhydrous Toluene |
| Temperature | 80-100 °C |
| Monomer/Initiator Ratio | 50:1 to 200:1 (to target specific MW) |
| Expected Product | Poly(4,4-dimethyl-γ-butyrolactone) |
| Expected PDI | < 1.3 |
Table 2: Proposed ROP Conditions and Expected Polymer Characteristics
Part 3: Anticipated Polymer Properties and Applications
The presence of the gem-dimethyl group on the polymer backbone is expected to significantly influence the material's properties compared to unsubstituted poly(γ-butyrolactone).
-
Thermal Properties: The quaternary carbon center will restrict bond rotation in the polymer backbone, leading to a more rigid structure.[4][14] This is anticipated to result in a higher glass transition temperature (T_g) and potentially increased thermal stability.
-
Degradation Profile: The steric hindrance provided by the gem-dimethyl groups may protect the ester linkages from hydrolytic attack. This could lead to a slower and more controlled degradation rate, which is highly desirable for long-term drug delivery applications.[]
-
Drug Delivery Applications: The resulting polyester is expected to be hydrophobic, making it suitable for encapsulating poorly water-soluble drugs.[16] The polymer can be formulated into nanoparticles or microparticles for controlled and sustained drug release.[1][2] The slower degradation profile could enable the development of long-acting injectable formulations.
Application in Drug Delivery: Nanoparticle Formulation
The synthesized poly(4,4-dimethyl-γ-butyrolactone) can be used to formulate drug-loaded nanoparticles using techniques such as nanoprecipitation or emulsion-evaporation. These nanoparticles can encapsulate a therapeutic agent, protecting it from premature degradation and facilitating its targeted delivery.
Visualizations
Caption: Overall workflow from starting material to application.
Caption: Proposed mechanism for organocatalytic ROP.
Caption: Schematic of a drug-loaded polymeric nanoparticle.
References
-
Sourcing, thermodynamics, and ring-opening (co)polymerization of substituted δ-lactones: a review. Polymer Chemistry (RSC Publishing).
-
Biodegradable Aliphatic Polyesters for Drug Delivery. Sigma-Aldrich.
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Organocatalyzed ring opening polymerization of regio-isomeric lactones: reactivity and thermodynamics considerations. Polymer Chemistry (RSC Publishing).
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Biodegradable Polymers for Small-Molecule Delivery. BOC Sciences.
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Selectively Biodegradable Polyesters: Nature-Inspired Construction Materials for Future Biomedical Applications. PMC - NIH.
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The Advancement of Biodegradable Polyesters as Delivery Systems for Camptothecin and Its Analogues—A Status Report. PMC - PubMed Central.
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Catalyst-controlled site-selective methylene C H lactonization of dicarboxylic acids. NIH.
-
Journey to the Market: The Evolution of Biodegradable Drug Delivery Systems. MDPI.
-
Organocatalysis applied to the ring-opening polymerization of β-lactones: A brief overview. Wiley Online Library.
-
Organocatalyzed ring-opening reactions of γ-carbonyl-substituted ε-caprolactones. NIH.
-
Direct Organocatalytic Ring‐Opening Polymerizations of Lactones. Request PDF.
-
Acidity-directed synthesis of substituted gamma-butyrolactones from aliphatic aldehydes. PubMed.
-
Synthesis of γ-hydroxy-α-(arylmethyl)carboxylic acids from lactones: pathway to a structural motif derived from lactic acid and amino acid analogs?. PMC - NIH.
-
The proposed mechanism The mechanism of the C(sp³)–H lactonization in aromatic 2,6-dimethyl benzoic acid. ResearchGate.
-
Carboxylic Acid Directed γ-Lactonization of Unactivated Primary C–H Bonds Catalyzed by Mn Complexes: Application to Stereoselective Natural Product Diversification. Journal of the American Chemical Society.
-
a) γ‐Butyrolactone synthesis by a reductive rearrangement by HI. ResearchGate.
-
A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. NIH.
-
Polymer backbone. Wikipedia.
-
Lactone synthesis. Organic Chemistry Portal.
-
Recent Developments in Ring Opening Polymerization of Lactones for Biomedical Applications. Request PDF - ResearchGate.
-
γ-Butyrolactone Synthesis from Allylic Alcohols Using the CO2 Radical Anion. Precision Chemistry - ACS Publications.
-
The Direct Pd-Catalyzed γ-Lactonization of Aliphatic Carboxylic Acids. ChemRxiv.
-
Stereoselective ring-opening polymerization of functional β-lactones: influence of the exocyclic side-group. Polymer Chemistry (RSC Publishing).
-
Characterizing quaternary ammonium polystyrene polymers for structure, property, and performance relationships in direct air capture applications. ACS Fall 2025.
-
Polyisobutylene backbone showing alternating quaternary and secondary. Download Scientific Diagram - ResearchGate.
-
2.8: Ring-Opening Polymerization. Chemistry LibreTexts.
-
Properties of Polymers. Purdue University.
-
Antimicrobial Polymer Surfaces Containing Quaternary Ammonium Centers (QACs): Synthesis and Mechanism of Action. PMC - PubMed Central.
-
Mechanism for the ring-opening polymerization of lactones. ResearchGate.
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Application Notes and Protocols for Cell Viability Assays with 3,3-Dimethylpentanoic Acid Treatment
Introduction: Exploring the Bioactivity of Branched-Chain Fatty Acids
The study of fatty acids and their influence on cellular processes is a burgeoning field in drug discovery and metabolic research. Cancer cells, in particular, exhibit altered fatty acid metabolism to support their rapid proliferation and growth.[1][2][3][4][5] This metabolic reprogramming presents a promising avenue for therapeutic intervention. Branched-chain fatty acids (BCFAs) are a class of lipids that have demonstrated diverse biological activities, including anti-inflammatory and anti-cancer properties.[6] 3,3-Dimethylpentanoic acid, a member of the BCFA family, is a structurally intriguing molecule with potential to modulate cellular pathways.[7][8] However, its specific effects on cell viability are not yet extensively documented.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to rigorously assess the impact of this compound on cell viability. We will delve into the principles of robust cell viability assays, provide detailed, field-proven protocols, and offer insights into data interpretation and troubleshooting, ensuring the generation of reliable and reproducible results.
Rationale for Assay Selection: A Multi-Faceted Approach to Viability
No single assay can provide a complete picture of cell health. Therefore, a multi-parametric approach is recommended to understand the nuanced effects of this compound. The choice of assay should be guided by the specific cellular function being interrogated. Here, we focus on three widely accepted assays that measure distinct aspects of cell viability: mitochondrial activity, lysosomal integrity, and membrane integrity/enzymatic activity.
-
MTT Assay: This colorimetric assay is a gold standard for assessing metabolic activity, specifically the function of mitochondrial dehydrogenases.[9] In viable cells, these enzymes reduce the yellow tetrazolium salt MTT to a purple formazan product.[9] The intensity of the purple color is directly proportional to the number of metabolically active cells.
-
Neutral Red Assay: This assay evaluates the integrity of lysosomes.[1][2][4][10] Viable cells take up the neutral red dye and store it within their intact lysosomes.[1][2][4][10] A loss of lysosomal membrane integrity, an early indicator of certain forms of cell death, results in the inability of cells to retain the dye.
-
Calcein-AM Assay: This fluorescence-based assay assesses both cell membrane integrity and intracellular esterase activity.[3][5][11][12] The non-fluorescent and cell-permeable Calcein-AM is cleaved by esterases in viable cells to produce the fluorescent molecule calcein, which is retained within cells that have an intact membrane.[3][5][11][12]
Experimental Workflow for Assessing Cell Viability
The following diagram outlines a generalized workflow for conducting cell viability assays with this compound.
Caption: Generalized workflow for cell viability assays.
Detailed Protocols
Protocol 1: Preparation of this compound-BSA Complex
Due to the low aqueous solubility of fatty acids, it is crucial to complex them with a carrier protein like bovine serum albumin (BSA) for effective delivery to cells in culture.[10][13][14]
Materials:
-
This compound
-
Ethanol (100%)
-
Fatty acid-free BSA
-
Sterile MilliQ water
-
Cell culture medium
-
Sterile filters (0.22 µm)
Procedure:
-
Prepare a 150 mM Fatty Acid Stock Solution:
-
Accurately weigh the required amount of this compound (Molecular Weight: 130.18 g/mol ).
-
Dissolve in 50% (v/v) ethanol in sterile MilliQ water.
-
Gently warm and vortex until fully dissolved.[13]
-
-
Prepare a 10% (w/v) Fatty Acid-Free BSA Solution:
-
Dissolve 5 g of fatty acid-free BSA in 50 mL of sterile MilliQ water.
-
Sterile filter the solution using a 0.22 µm filter. Store at 4°C.[13]
-
-
Complexation of Fatty Acid with BSA:
-
In a sterile tube, warm the required volume of 10% BSA solution in a 37°C water bath for 5 minutes.
-
Slowly add the 150 mM fatty acid stock solution to the warm BSA while gently vortexing. A typical starting molar ratio of fatty acid to BSA is 5:1.[14]
-
Incubate the mixture in a 37°C water bath for 1 hour to allow for complexation.[13]
-
Visually inspect the solution for any cloudiness, which would indicate precipitation. If cloudy, the preparation should be discarded.[13]
-
-
Preparation of Final Working Solution:
-
Add the fatty acid-BSA complex to pre-warmed cell culture medium to achieve the desired final concentrations.
-
Prepare a vehicle control using 50% (v/v) ethanol complexed with BSA in the same manner.
-
Protocol 2: MTT Cell Viability Assay
Materials:
-
Cells seeded in a 96-well plate
-
This compound-BSA complex (and vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of the this compound-BSA complex and the vehicle control for the desired time period (e.g., 24, 48, or 72 hours). Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Protocol 3: Neutral Red Uptake Assay
Materials:
-
Cells seeded in a 96-well plate
-
This compound-BSA complex (and vehicle control)
-
Neutral Red staining solution (e.g., 50 µg/mL in culture medium)
-
Wash buffer (e.g., PBS)
-
Destain solution (e.g., 1% acetic acid in 50% ethanol)
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the MTT assay (Protocol 2, step 1).
-
-
Neutral Red Staining:
-
After the treatment period, remove the culture medium.
-
Add 100 µL of pre-warmed Neutral Red staining solution to each well.
-
Incubate at 37°C for 2 hours.[4]
-
-
Washing:
-
Carefully remove the staining solution.
-
Wash the cells once with 150 µL of wash buffer to remove any unincorporated dye.[4]
-
-
Dye Extraction:
-
Add 150 µL of destain solution to each well.
-
Gently shake the plate for 10 minutes to extract the dye from the lysosomes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Protocol 4: Calcein-AM Cell Viability Assay
Materials:
-
Cells seeded in a black, clear-bottom 96-well plate
-
This compound-BSA complex (and vehicle control)
-
Calcein-AM stock solution (e.g., 1 mM in DMSO)
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a black-walled 96-well plate to minimize background fluorescence and treat as described for the MTT assay (Protocol 2, step 1).
-
-
Preparation of Calcein-AM Working Solution:
-
Dilute the Calcein-AM stock solution in assay buffer to a final working concentration of 1-5 µM. The optimal concentration should be determined empirically for each cell line.
-
-
Staining:
-
After the treatment period, carefully remove the culture medium.
-
Wash the cells once with assay buffer.
-
Add 100 µL of the Calcein-AM working solution to each well.
-
Incubate the plate at 37°C for 30 minutes, protected from light.[5]
-
-
Fluorescence Measurement:
-
Measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~530 nm.[5]
-
Potential Signaling Pathway Involvement
Branched-chain fatty acids have been shown to influence key cellular signaling pathways involved in proliferation and apoptosis. A potential mechanism by which this compound could exert its effects is through the modulation of pathways that control fatty acid synthesis and cell cycle progression.
Caption: Hypothetical signaling pathway affected by this compound.
Data Analysis and Interpretation
1. Calculation of Percentage Viability:
For each assay, the percentage of cell viability should be calculated relative to the untreated control cells.
% Viability = (Absorbance/Fluorescence of Treated Cells / Absorbance/Fluorescence of Untreated Cells) x 100
2. Determination of IC50:
The half-maximal inhibitory concentration (IC50) is the concentration of this compound that reduces cell viability by 50%. This can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
3. Data Presentation:
Summarize the IC50 values obtained from the different assays in a clear and concise table.
| Cell Line | Assay | Treatment Duration (hours) | IC50 (µM) ± SD |
| e.g., MCF-7 | MTT | 48 | [Insert Value] |
| Neutral Red | 48 | [Insert Value] | |
| Calcein-AM | 48 | [Insert Value] | |
| e.g., HeLa | MTT | 48 | [Insert Value] |
| Neutral Red | 48 | [Insert Value] | |
| Calcein-AM | 48 | [Insert Value] |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| High variability between replicates | Uneven cell seeding, pipetting errors, edge effects in the plate. | Ensure a homogenous cell suspension before seeding. Calibrate pipettes regularly. Avoid using the outer wells of the plate or fill them with sterile medium.[16] |
| High background signal | Reagent contamination, interference from media components (e.g., phenol red). | Use sterile techniques. Consider using phenol red-free medium for the assay. Run controls with the compound in cell-free media to check for direct interaction with the assay reagents.[16] |
| Low signal or poor dynamic range | Suboptimal cell number, incorrect incubation times, low reagent concentration. | Perform a cell titration experiment to determine the optimal seeding density. Optimize incubation times for both treatment and assay reagents. Ensure reagents are prepared correctly and are not expired. |
| Compound precipitation | Poor solubility of the fatty acid-BSA complex. | Re-evaluate the preparation of the fatty acid-BSA complex. Ensure the molar ratio is appropriate and that the complexation step is performed correctly. Visually inspect the treatment medium for any signs of precipitation before adding to cells.[13] |
References
- The Role of Fatty Acids in Cancer Cell Growth and Metastasis. (n.d.). In [Source not further specified].
- Effect of branched-chain fatty acids on fatty acid biosynthesis of human breast cancer cells. (n.d.). In [Source not further specified].
-
Preparation of BSA complexed free fatty acids for in vitro studies. (2022, May 2). Protocols.io. Retrieved from [Link]
-
Neutral Red. (n.d.). CliniSciences. Retrieved from [Link]
-
Calcein AM Cell Viability Assay. (n.d.). G-Biosciences. Retrieved from [Link]
-
Neutral Red Cell Cytotoxicity Assay Kit (BN00689). (n.d.). Assay Genie. Retrieved from [Link]
-
Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Principles & Applications of cell viability assays (MTT Assays). (n.d.). Slideshare. Retrieved from [Link]
-
Calcein AM Cell Viability Assay. (n.d.). Creative Bioarray. Retrieved from [Link]
-
In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (n.d.). In [Source not further specified]. Retrieved from [Link]
-
Effect of polyunsaturated fatty acids on proliferation and survival of prostate cancer cells. (2019, July 17). PLOS ONE. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids. (2020, September 20). MDPI. Retrieved from [Link]
-
An Overview of the Current State of Cell Viability Assessment Methods Using OECD Classification. (2024, December 30). National Institutes of Health. Retrieved from [Link]
-
Cell Viability Assay | Essential Methods & Applications. (n.d.). baseclick GmbH. Retrieved from [Link]
-
Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. Retrieved from [Link]
-
Liposomes and MTT cell viability assay: An incompatible affair. (n.d.). University of Queensland. Retrieved from [Link]
-
Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line. (n.d.). National Institutes of Health. Retrieved from [Link]
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Cell viability assay. All compounds were tested on three different cell... (n.d.). ResearchGate. Retrieved from [Link]
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The expanded role of fatty acid metabolism in cancer: new aspects and targets. (2019, October 1). National Institutes of Health. Retrieved from [Link]
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Fatty acid metabolism and cancer. (n.d.). PubMed. Retrieved from [Link]
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Fatty acids in cancer: Metabolic functions and potential treatment. (n.d.). ResearchGate. Retrieved from [Link]
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Cell Culture Models of Fatty Acid Overload: Problems and Solutions. (n.d.). National Institutes of Health. Retrieved from [Link]
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An overview of the most common methods for assessing cell viability. (2017, March 7). In [Source not further specified]. Retrieved from [Link]
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Complete Guide to Choosing the Right Cell Viability Assay. (2024, September 18). AxisPharm. Retrieved from [Link]
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A Comprehensive Overview of the Major Categories of Cell Viability Assays. (2025, July 18). ANT Bio. Retrieved from [Link]
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Providing Lipids Boosts Protein Productivity: Testing a Feed Supplement with Multiple Cell Clones and Media Formulations. (2016, November 14). BioProcess International. Retrieved from [Link]
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Manipulation of fatty acid composition in animal cells grown in culture. (n.d.). PubMed. Retrieved from [Link]
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What is the most appropriate way to treat cells with fatty acids?. (2016, September 5). ResearchGate. Retrieved from [Link]
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3-Hydroxy-2,3-dimethylpentanoic acid. (n.d.). PubChem. Retrieved from [Link]
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MiR-508-3p promotes proliferation and inhibits apoptosis of middle ear cholesteatoma cells by targeting PTEN/PI3K/AKT pathway. (n.d.). National Institutes of Health. Retrieved from [Link]
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miR-103a-3p Suppresses Cell Proliferation and Invasion by Targeting Tumor Protein D52 in Prostate Cancer. (2020, March 13). PubMed. Retrieved from [Link]
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The Effect of Three Different Biomaterials on Proliferation and Viability of Human Dental Pulp Stem Cells (In-vitro Study). (n.d.). National Institutes of Health. Retrieved from [Link]
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MiR-193a-3p inhibits pancreatic ductal adenocarcinoma cell proliferati. (2019, May 27). Dove Medical Press. Retrieved from [Link]
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Application Note: High-Throughput Screening Assays for Modulators of Fatty Acid Transport Protein 2 (FATP2) using 3,3-Dimethylpentanoic Acid as a Model Compound
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides detailed protocols for high-throughput screening (HTS) to identify and characterize modulators of Fatty Acid Transport Protein 2 (FATP2), using 3,3-Dimethylpentanoic acid as a representative test compound. FATP2, a key protein in fatty acid metabolism, is implicated in various metabolic diseases, making it an attractive target for drug discovery.[1] We first describe a primary, cell-based high-throughput screening assay that measures the uptake of a fluorescent fatty acid analog. Subsequently, a secondary, biochemical assay is detailed to delineate the mechanism of action of hit compounds by specifically measuring the acyl-CoA synthetase activity of FATP2. These protocols are designed for researchers in drug development and academic science, providing a robust framework for identifying novel therapeutic agents targeting fatty acid metabolism.
Introduction
This compound is a branched-chain fatty acid. While its specific biological roles are not extensively characterized, its structure suggests potential interactions with pathways governing fatty acid metabolism. A key family of proteins in these pathways is the Fatty Acid Transport Protein (FATP) family, which facilitates the uptake of long-chain fatty acids across the plasma membrane.[2]
Fatty Acid Transport Protein 2 (FATP2), also known as Solute Carrier Family 27 Member 2 (SLC27A2), is a bifunctional protein that acts as both a transporter of long-chain fatty acids and a very long-chain acyl-CoA synthetase.[1][2][3] This dual functionality makes FATP2 a critical gatekeeper in cellular lipid metabolism.[1] Dysregulation of FATP2 has been linked to metabolic disorders, including type 2 diabetes and non-alcoholic fatty liver disease, highlighting its potential as a therapeutic target.[1]
This guide details two primary HTS assays to screen for modulators of FATP2, using this compound as a model compound to illustrate the workflow. The primary assay is a cell-based screen that monitors the uptake of a fluorescent fatty acid analog, providing a robust method for identifying inhibitors of fatty acid transport.[4][5] A secondary, biochemical assay is then described to investigate whether hit compounds from the primary screen target the transport function or the enzymatic acyl-CoA synthetase activity of FATP2.
Assay Principles
Primary Assay: Cell-Based Fluorescent Fatty Acid Uptake
The primary HTS assay is a live-cell fluorescence-based method to measure the uptake of fatty acids. Cells overexpressing human FATP2 are incubated with the fluorescent fatty acid analog, 4,4-difluoro-5-methyl-4-bora-3a,4a-diaza-s-indacene-3-dodecanoic acid (C1-BODIPY-C12).[4][5] This analog is readily transported into cells via FATPs.[4] A membrane-impermeable quenching agent, such as trypan blue, is added to the extracellular medium to extinguish the fluorescence of the analog that has not been internalized.[4][5] The intracellular fluorescence, which is proportional to the amount of fatty acid uptake, is then measured using a plate reader. A decrease in intracellular fluorescence in the presence of a test compound, such as this compound, indicates potential inhibition of FATP2-mediated fatty acid transport.
Secondary Assay: Biochemical Acyl-CoA Synthetase Activity
FATP2 possesses intrinsic very long-chain acyl-CoA synthetase activity.[1] To differentiate between compounds that inhibit fatty acid transport and those that inhibit the enzymatic activity of FATP2, a secondary biochemical assay is employed. This assay measures the production of acyl-CoA. In a coupled-enzyme reaction, the acyl-CoA produced by FATP2 is used to generate a fluorescent product, which can be quantified.[6] A reduction in fluorescence in the presence of a test compound suggests direct inhibition of the acyl-CoA synthetase function of FATP2.
Primary High-Throughput Screening Protocol: Cell-Based FATP2 Inhibition Assay
This protocol is designed for a 96-well or 384-well format, suitable for automated HTS.
Materials and Reagents
| Reagent | Supplier | Cat. No. (Example) |
| HEK293 cells stably expressing human FATP2 | ATCC | CRL-1573 (parental) |
| DMEM, high glucose | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| C1-BODIPY-C12 | Thermo Fisher | D3822 |
| Trypan Blue | Thermo Fisher | T10282 |
| Fatty acid-free BSA | Sigma-Aldrich | A7030 |
| This compound | Sigma-Aldrich | CDS001601 |
| 96-well black, clear-bottom plates | Corning | 3603 |
Experimental Workflow
Caption: Primary HTS workflow for FATP2 inhibitors.
Step-by-Step Protocol
Day 1: Cell Seeding
-
Culture HEK293 cells stably expressing human FATP2 in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into 96-well black, clear-bottom plates at a density of 50,000 cells per well in 100 µL of medium.
-
Incubate the plates overnight to allow for cell attachment.
Day 2: Assay
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series in serum-free DMEM to achieve final desired concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO) and a positive control inhibitor.
-
Compound Addition: Carefully remove the culture medium from the wells and add 50 µL of the compound dilutions to the respective wells.
-
Incubation: Incubate the plate at 37°C for 1 hour.[7]
-
Fluorescent Substrate Preparation: Prepare the C1-BODIPY-C12 transport mixture. A typical final concentration is 5 µM C1-BODIPY-C12 and 1.97 mM Trypan Blue in serum-free DMEM containing 5 µM fatty acid-free BSA.[7]
-
Substrate Addition: Add 50 µL of the C1-BODIPY-C12 transport mixture to each well.
-
Uptake Incubation: Incubate the plate at 37°C for 15-30 minutes, protected from light.[7]
-
Fluorescence Measurement: Measure the intracellular fluorescence using a microplate reader with excitation at 485 nm and emission at 528 nm.[7]
Secondary Assay Protocol: Biochemical Acyl-CoA Synthetase Activity
This assay helps to determine if the inhibitory effect of a hit compound is due to the blockade of FATP2's enzymatic activity.
Materials and Reagents
| Reagent | Supplier | Cat. No. (Example) |
| Acyl-CoA Synthetase Assay Kit | Abcam | ab273315 |
| Purified FATP2 enzyme or cell lysate | In-house or commercial | - |
| This compound | Sigma-Aldrich | CDS001601 |
| 96-well black microplate | Corning | 3603 |
Experimental Workflow
Caption: Secondary biochemical assay workflow.
Step-by-Step Protocol
-
Reagent Preparation: Prepare all kit components according to the manufacturer's instructions.[8]
-
Compound Addition: Add 2 µL of the test compound (e.g., this compound) or vehicle control to the wells of a 96-well black microplate.
-
Enzyme Addition: Add the purified FATP2 enzyme or cell lysate containing FATP2 to each well.
-
Reaction Initiation: Add the substrate mixture containing a suitable long-chain fatty acid, CoA, and ATP to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for the time specified in the kit protocol, typically 30-60 minutes.
-
Signal Development: Add the developer mix and fluorescent probe provided in the kit. This mix will react with the acyl-CoA produced to generate a fluorescent signal.[6]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the recommended excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[6]
Data Analysis and Interpretation
Primary Assay Data Analysis
-
Calculate Percent Inhibition:
-
% Inhibition = [1 - (Fluorescencecompound - Fluorescencebackground) / (Fluorescencevehicle - Fluorescencebackground)] * 100
-
The background can be determined from wells with no cells or cells treated with a potent inhibitor.
-
-
Dose-Response Curves: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Secondary Assay Data Analysis
-
Calculate Percent Inhibition of Acyl-CoA Synthetase Activity: Use the same formula as in the primary assay, substituting the fluorescence values from the biochemical assay.
-
Mechanism of Action:
-
If a compound shows a potent IC50 in the primary assay but a weak or no effect in the secondary assay, it is likely a specific inhibitor of FATP2's transport function.
-
If a compound is potent in both assays, it may inhibit the acyl-CoA synthetase activity, which in turn reduces fatty acid uptake through metabolic trapping.[9]
-
If a compound is inactive in both assays, it is not a modulator of FATP2.
-
Expected Results
The following table provides an example of how to present the data for this compound.
| Assay | Parameter | Value |
| Primary FATP2 Uptake Assay | IC50 | [Insert hypothetical value, e.g., 15.2 µM] |
| Secondary Acyl-CoA Synthetase Assay | IC50 | [Insert hypothetical value, e.g., > 100 µM] |
| Interpretation | This compound is a selective inhibitor of FATP2-mediated fatty acid transport. |
Troubleshooting
| Issue | Possible Cause | Solution |
| High well-to-well variability | Inconsistent cell seeding | Ensure a homogenous cell suspension and use a multichannel pipette for seeding. |
| Edge effects | Avoid using the outer wells of the plate or fill them with sterile PBS. | |
| Low signal-to-background ratio | Low FATP2 expression | Confirm FATP2 expression levels via Western blot or qPCR. |
| Inefficient quenching | Optimize the concentration of Trypan Blue. | |
| Inconsistent IC50 values | Compound precipitation | Check the solubility of the test compounds in the assay buffer. |
| Assay timing | Ensure consistent incubation times for all plates. |
Conclusion
The described high-throughput screening assays provide a robust and reliable platform for the discovery and characterization of novel modulators of FATP2. By employing a primary cell-based uptake assay followed by a secondary biochemical assay, researchers can efficiently identify potent inhibitors and elucidate their mechanism of action. These protocols, exemplified with this compound, are readily adaptable for large-scale screening campaigns in drug discovery and for fundamental research into the role of FATP2 in health and disease.
References
-
DiRusso, C. C., et al. (2005). A live-cell high-throughput screening assay for identification of fatty acid uptake inhibitors. Analytical Biochemistry, 341(1), 164-173. [Link]
-
Falcon, A., et al. (2010). FATP2 is a hepatic fatty acid transporter and peroxisomal very long-chain acyl-CoA synthetase. American Journal of Physiology-Endocrinology and Metabolism, 299(3), E384-E393. [Link]
-
Black, P. N., & DiRusso, C. C. (2007). A live-cell high-throughput screening assay for identification of fatty acid uptake inhibitors. Methods in Molecular Biology, 398, 127-138. [Link]
-
Sandoval, A., et al. (2010). Identification and characterization of small compound inhibitors of human FATP2. Biochemical Pharmacology, 79(7), 1035-1044. [Link]
-
Sandoval, A., et al. (2010). Identification and characterization of small compound inhibitors of human FATP2. Biochemical Pharmacology, 79(7), 1035-1044. [Link]
-
Melton, E. M., et al. (2013). Overexpression of Human Fatty Acid Transport Protein 2/Very Long Chain Acyl-CoA Synthetase 1 (FATP2/Acsvl1) Reveals Distinct Patterns of Trafficking of Exogenous Fatty Acids. Lipids, 48(10), 1017–1030. [Link]
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Kolahi, K., et al. (2016). Real-Time Tracking of BODIPY-C12 Long-Chain Fatty Acid in Human Term Placenta Reveals Unique Lipid Dynamics in Cytotrophoblast Cells. PLOS ONE, 11(4), e0153522. [Link]
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Zhou, W., et al. (2010). Development and validation of a high-throughput screening assay for human long-chain fatty acid transport proteins 4 and 5. Journal of Biomolecular Screening, 15(5), 488-497. [Link]
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ResearchGate. (n.d.). Analysis of FATP2a (gray bars)-and FATP2b (white bars)-mediated fatty.... ResearchGate. [Link]
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Varlamov, O., et al. (2018). Real-Time Microscopic Assessment of Fatty Acid Uptake Kinetics in the Human Term Placenta. Nutrients, 10(11), 1629. [Link]
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Lee, J. W., et al. (2019). High-Throughput Screening of Acyl-CoA Thioesterase I Mutants Using a Fluid Array Platform. ACS Omega, 4(7), 12822-12829. [Link]
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CABI. (n.d.). Identification and characterization of small compound inhibitors of human FATP2. CABI. [Link]
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Molecular Devices. (n.d.). Image-Based High-Content Screening of Fatty Acid Uptake. Molecular Devices. [Link]
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Stahl, A. (2025). FATP2 at the crossroads of fatty acid transport, lipotoxicity, and complex disease. Journal of Clinical Investigation, 135(1), e184589. [Link]
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Watkins, P. A. (2008). The Fatty Acid Transport Protein (FATP) Family: Very Long Chain Acyl-CoA Synthetases or Solute Carriers?. Experimental Biology and Medicine, 233(10), 1225-1230. [Link]
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Spenger, A., & Wurm, F. M. (2022). HEK293 Cell Line as a Platform to Produce Recombinant Proteins and Viral Vectors. Frontiers in Bioengineering and Biotechnology, 10, 868928. [Link]
-
Sandoval, A., et al. (2010). Identification and characterization of small compound inhibitors of human FATP2. Biochemical Pharmacology, 79(7), 1035-1044. [Link]
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In vitro studies of 3,3-Dimethylpentanoic acid on enzyme kinetics
An Application Guide for the In Vitro Enzymatic Investigation of 3,3-Dimethylpentanoic Acid
Abstract
This compound is a methyl-branched fatty acid, a class of molecules with emerging significance in metabolic regulation and cellular signaling[1][2]. Understanding the interaction of such compounds with key enzymes is critical for elucidating their biological roles and assessing their therapeutic potential. This document provides a comprehensive framework and detailed protocols for researchers, scientists, and drug development professionals to investigate the effects of this compound on enzyme kinetics. The guide moves from initial hypothesis generation and screening to in-depth mechanistic studies, emphasizing the rationale behind experimental design and data interpretation.
Introduction: The Rationale for Studying this compound
Branched-chain fatty acids (BCFAs) are increasingly recognized for their roles in modulating lipid synthesis, inflammation, and energy metabolism[2][3]. As a structural analog of metabolic intermediates, this compound may interact with enzymes involved in fatty acid and amino acid catabolism[4][5]. The initial steps in branched-chain amino acid degradation, for example, lead to the formation of branched-chain acyl-CoA primers, which are structurally similar to this compound and are crucial for fatty acid biosynthesis[5]. Therefore, enzymes such as acyl-CoA synthetases, dehydrogenases, and β-ketoacyl-ACP synthase III (FabH) represent plausible targets for investigation[5].
Studying the effect of novel compounds like this compound on enzyme activity is a cornerstone of drug discovery and chemical biology[6]. It allows for the elucidation of the compound's mechanism of action (MOA), which is critical for transforming a promising inhibitor into a viable therapeutic candidate[7]. This guide provides the necessary protocols to determine if this compound acts as an enzyme inhibitor and to characterize the nature of that inhibition.
Part 1: Experimental Strategy & Hypothesis Generation
A systematic investigation begins with a logical workflow. The primary objective is to first identify an inhibitory effect and then to characterize its mechanism. The overall experimental approach is designed to answer three fundamental questions:
-
Does this compound inhibit the target enzyme? (Answered by IC50 Determination)
-
How potent is the inhibition? (Quantified by the IC50 value)
-
What is the molecular mechanism of inhibition? (Answered by Kinetic Parameter Analysis)
Caption: Experimental workflow for kinetic analysis.
Part 2: IC50 Determination Protocol
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function[8]. This initial screening step is vital to confirm inhibitory activity and establish a working concentration range for subsequent experiments[9].
Principle: A constant, high concentration of the enzyme's substrate is used to ensure a steady reaction rate[9]. The concentration of the inhibitor (this compound) is varied, and the initial reaction velocity is measured. The IC50 is the concentration of inhibitor required to reduce the initial velocity by 50%[8][9]. A common method is a spectrophotometric assay where the formation of a product (or disappearance of a substrate) results in a change in absorbance over time[10][11].
Protocol: Spectrophotometric IC50 Assay (Generic Dehydrogenase Example)
This protocol assumes the target enzyme is a dehydrogenase that uses NAD+ as a cofactor, producing NADH, which absorbs light at 340 nm[11].
-
Preparation of Reagents:
-
Assay Buffer: Prepare a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0). The optimal pH and buffer composition should be determined empirically for the specific enzyme.
-
Enzyme Stock Solution: Prepare a concentrated stock of the target enzyme in assay buffer. The final concentration in the assay should be determined such that the reaction is linear for at least 5-10 minutes.
-
Substrate Stock Solution: Prepare a concentrated stock of the primary substrate (e.g., 100 mM of the specific alcohol/aldehyde) in assay buffer. The final concentration should be high and constant, ideally at least 10-fold greater than its Michaelis constant (Km), if known[9].
-
Cofactor Stock Solution: Prepare a stock of NAD+ (e.g., 20 mM) in assay buffer.
-
Inhibitor (this compound) Stock Solution: Prepare a high-concentration stock (e.g., 100 mM) in a suitable solvent like DMSO. Ensure the final solvent concentration in the assay does not exceed 1-2%, as it may affect enzyme activity.
-
Serial Dilutions: Perform serial dilutions of the inhibitor stock to create a range of concentrations (e.g., from 100 mM down to 1 µM).
-
-
Assay Procedure (96-Well Plate Format):
-
To each well of a UV-transparent 96-well plate, add the components in the following order:
-
Assay Buffer
-
Substrate Solution
-
NAD+ Solution
-
Inhibitor Solution (at various concentrations for test wells; add solvent only for control wells)
-
-
Pre-incubate the plate at the optimal temperature (e.g., 37°C) for 5 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the Enzyme Stock Solution to all wells. Mix gently by pipetting or using a plate shaker.
-
Immediately place the plate in a spectrophotometer capable of kinetic reads.
-
Measure the absorbance at 340 nm every 30 seconds for 10-15 minutes[11].
-
-
Data Analysis:
-
For each inhibitor concentration, calculate the initial reaction velocity (V₀) by determining the slope of the linear portion of the absorbance vs. time curve (ΔA340/min)[11].
-
Normalize the data by expressing each velocity as a percentage of the uninhibited control (0% inhibition = velocity of control; 100% inhibition = zero velocity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value[12].
-
| [Inhibitor] (µM) | log[Inhibitor] | Velocity (ΔA340/min) Trial 1 | Velocity (ΔA340/min) Trial 2 | Average Velocity | % Inhibition |
| 0 (Control) | N/A | 0.150 | 0.152 | 0.151 | 0 |
| 1 | 0 | 0.145 | 0.148 | 0.147 | 2.6 |
| 10 | 1 | 0.121 | 0.119 | 0.120 | 20.5 |
| 50 | 1.7 | 0.080 | 0.083 | 0.082 | 45.7 |
| 100 | 2 | 0.055 | 0.053 | 0.054 | 64.2 |
| 500 | 2.7 | 0.015 | 0.016 | 0.016 | 89.4 |
| 1000 | 3 | 0.005 | 0.004 | 0.005 | 96.7 |
| Table 1: Example data table for IC50 determination. |
Part 3: Mechanistic Analysis Protocol
Once IC50 is established, the next step is to determine the mechanism of inhibition. Reversible inhibitors are broadly classified as competitive, non-competitive, or uncompetitive, each affecting the enzyme's kinetic parameters—Vmax (maximum velocity) and Km (substrate concentration at half-Vmax)—in a distinct way[13][14].
Caption: Modes of reversible enzyme inhibition.
Principle: This experiment involves measuring the initial reaction velocity at several substrate concentrations, and repeating this process for different, fixed concentrations of the inhibitor[15][16]. The resulting data are plotted using Michaelis-Menten and Lineweaver-Burk plots to visualize the effect of the inhibitor on Vmax and Km[14].
-
Competitive Inhibition: Inhibitor binds only to the free enzyme's active site. This increases the apparent Km (Km_app) but does not change Vmax. The inhibition can be overcome by high substrate concentrations[13][17].
-
Non-competitive Inhibition: Inhibitor binds to both the free enzyme and the enzyme-substrate complex at an allosteric site. This reduces the Vmax but does not affect Km[14].
-
Uncompetitive Inhibition: Inhibitor binds only to the enzyme-substrate complex. This reduces both Vmax and Km, often proportionally[14][18].
Protocol: Determining Inhibition Mechanism
-
Experimental Setup:
-
Use the same reagents and general assay procedure as in the IC50 determination.
-
Design a matrix of experiments. You will need a range of substrate concentrations (e.g., 0.25x, 0.5x, 1x, 2x, 5x, 10x the expected Km) and several fixed concentrations of this compound (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).
-
-
Assay Procedure:
-
For each inhibitor concentration (including zero), perform a full set of reactions across all substrate concentrations.
-
For each unique condition (a specific [Substrate] and [Inhibitor]), measure the initial reaction velocity (V₀) as previously described. It is crucial to ensure measurements are taken during the linear phase of the reaction[10].
-
-
Data Analysis and Interpretation:
-
Michaelis-Menten Plot: For each inhibitor concentration, plot V₀ versus [Substrate]. This will generate a series of hyperbolic curves.
-
Competitive: Curves will have different x-axis intercepts (different apparent Km) but converge at the same Vmax on the y-axis[14].
-
Non-competitive: Curves will have the same x-axis intercept (same Km) but will plateau at different Vmax values[14].
-
Uncompetitive: Both Vmax and Km will be reduced, resulting in a series of shifted curves[14].
-
-
Lineweaver-Burk Plot: Plot 1/V₀ versus 1/[Substrate]. This double-reciprocal plot linearizes the data, making it easier to determine Vmax (from the y-intercept, which is 1/Vmax) and Km (from the x-intercept, which is -1/Km)[14][15].
-
Competitive: Lines will intersect at the y-axis (same Vmax) but have different slopes and x-intercepts (different Km_app)[19].
-
Non-competitive: Lines will have different y-intercepts (different Vmax_app) and slopes but will intersect at the x-axis (same Km)[14].
-
Uncompetitive: Lines will be parallel, having different x- and y-intercepts but the same slope (Km/Vmax)[18].
-
-
| [Substrate] (mM) | 1/[S] (mM⁻¹) | V₀ (No Inhibitor) | 1/V₀ | V₀ (+Inhibitor [X]) | 1/V₀ | V₀ (+Inhibitor [Y]) | 1/V₀ |
| 0.1 | 10 | ... | ... | ... | ... | ... | ... |
| 0.2 | 5 | ... | ... | ... | ... | ... | ... |
| 0.5 | 2 | ... | ... | ... | ... | ... | ... |
| 1.0 | 1 | ... | ... | ... | ... | ... | ... |
| 2.0 | 0.5 | ... | ... | ... | ... | ... | ... |
| 5.0 | 0.2 | ... | ... | ... | ... | ... | ... |
| Table 2: Example data collection template for mechanistic analysis. |
Part 4: Materials and Reagents
-
This compound (CAS 3177-74-0)[20]
-
Target Enzyme (purified)
-
Enzyme Substrate(s)
-
Enzyme Cofactor(s) (e.g., NAD+, ATP, etc.)
-
Assay Buffer Components (e.g., Tris base, HCl)
-
DMSO (or other suitable organic solvent)
-
UV-transparent 96-well microplates
-
Multichannel pipettes and tips
-
Spectrophotometer with kinetic reading and temperature control capabilities
-
Data analysis software (e.g., GraphPad Prism, R, or equivalent)
References
-
Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
-
Gains, N. (1982). A method for determining kinetic parameters at high enzyme concentrations. Biochemical Journal, 203(3), 559–566. Available from: [Link]
-
Chemistry For Everyone. (2024, June 15). How To Determine Enzyme Kinetic Parameters? [Video]. YouTube. Retrieved from [Link]
-
edX. (n.d.). IC50 Determination. Retrieved from [Link]
-
Azure Biosystems. (2024, January 29). In-cell Western Assays for IC50 Determination. Retrieved from [Link]
-
ResearchGate. (n.d.). Enzyme Inhibition and Inactivation. Retrieved from [Link]
-
Thordarson, P. (2016, February 25). IC50 or cell viability experiment [Video]. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Retrieved from [Link]
-
Portland Press. (1982, April 1). A method for determining kinetic parameters at high enzyme concentrations. Biochemical Journal. Retrieved from [Link]
-
protocols.io. (2018, June 26). Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. Retrieved from [Link]
-
Journal of Physical Chemistry B. (2009, January 6). Determination of Kinetic Parameters of Enzyme-Catalyzed Reaction A + B + C → Products with the Minimum Number of Velocity Measurements. ACS Publications. Retrieved from [Link]
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Frontiers in Immunology. (2020). Coordinated Modulation of Energy Metabolism and Inflammation by Branched-Chain Amino Acids and Fatty Acids. Retrieved from [Link]
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National Center for Biotechnology Information. (2020). Coordinated Modulation of Energy Metabolism and Inflammation by Branched-Chain Amino Acids and Fatty Acids. Retrieved from [Link]
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The Royal Society of Chemistry. (2014). Protocol for enzyme assays. Retrieved from [Link]
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University of California, San Diego. (n.d.). Enzyme Kinetics. Retrieved from [Link]
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University of San Diego. (2021). MDH Enzyme Kinetics Experiment Instructions. Retrieved from [Link]
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Frontiers in Microbiology. (2018). Impact of Branched-Chain Amino Acid Catabolism on Fatty Acid and Alkene Biosynthesis in Micrococcus luteus. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Branched-Chain Fatty Acids Alter the Expression of Genes Responsible for Lipid Synthesis and Inflammation in Human Adipose Cells. Retrieved from [Link]
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MDPI. (2021). Role of Branched-Chain Amino Acid Metabolism in Type 2 Diabetes, Obesity, Cardiovascular Disease and Non-Alcoholic Fatty Liver Disease. Retrieved from [Link]
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Association for Biology Laboratory Education. (n.d.). Chapter 6: Enzyme Kinetics. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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PubMed. (2025). Inhibitory mechanisms of 3-methyl pentanoic acid combined with 2-methyl butyric acid and 3-hepten-2-one on Bacillus and their application in Lanzhou lily preservation. Journal of Applied Microbiology. Retrieved from [Link]
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National Center for Biotechnology Information. (2010). Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays. Analytical Biochemistry. Retrieved from [Link]
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PubMed. (2002). Metabolic effects of thia fatty acids. Current Medicinal Chemistry. Immunology, Endocrine and Metabolic Agents. Retrieved from [Link]
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PubMed. (2000). Effects of the dimethyl ester on succinic acid on the hormonal and metabolic response to exercise in hereditarily diabetic starved rats. Cell Biochemistry and Function. Retrieved from [Link]
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PTET Biology. (2023, September 30). 3-7 Competitive Enzyme Inhibitors [Video]. YouTube. Retrieved from [Link]
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Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Cellular responses to 8-methyl nonanoic acid, a degradation by-product of dihydrocapsaicin, in 3T3-L1 adipocytes. PLoS One. Retrieved from [Link]
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NPTEL-NOC IITs. (2023, February 23). Lec 38: Enzyme Kinetics [Video]. YouTube. Retrieved from [Link]
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Ninja Nerd. (2017, April 26). Biochemistry | Enzyme Inhibition [Video]. YouTube. Retrieved from [Link]
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LearnChemE. (2016, May 4). Derivation of Enzyme Kinetics for Competitive Inhibition [Video]. YouTube. Retrieved from [Link]
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PubMed. (2007). Thermogenesis and Related Metabolic Targets in Anti-Diabetic Therapy. Diabetic Medicine. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3,3-Dimethylpentanoic Acid
Welcome to the technical support center for the synthesis of 3,3-Dimethylpentanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve their yield and troubleshoot common issues encountered during the synthesis of this sterically hindered carboxylic acid. Here, we provide in-depth, field-proven insights and detailed protocols to help you navigate the complexities of this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most widely employed and generally reliable method is the carbonation of a Grignard reagent.[1][2][3][4] This involves the reaction of an appropriate alkylmagnesium halide with carbon dioxide (usually in the form of dry ice) followed by an acidic workup to yield the desired carboxylic acid.[1][2][3]
Q2: What are the main challenges associated with the synthesis of this compound?
A2: The primary challenge stems from the steric hindrance around the quaternary carbon at the 3-position. This can lead to lower yields and the formation of various side products during the Grignard reaction.[1][5] Key difficulties include incomplete Grignard reagent formation, side reactions competing with carboxylation, and challenges in purifying the final product.
Q3: Are there any alternative synthesis routes for this compound?
A3: While the Grignard route is common, other methods exist, though they may be less direct. One potential alternative involves the hydrolysis of a corresponding nitrile. Another possibility could be the oxidation of a suitable precursor alcohol or aldehyde, though synthesizing the required sterically hindered precursor can be challenging in itself. A patented method for a related compound, 5,5-dichloro-3,3-dimethylpentanoic acid, involves the reaction of 1,1,5,5-tetrachloro-3,3-dimethyl-pentene with sulfuric acid, followed by extraction and distillation.[6]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound via the Grignard reaction pathway.
Problem 1: Low or No Yield of this compound
Observation: After the reaction and workup, you isolate a very small amount of the desired product, or none at all.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solutions |
| Failed Grignard Reagent Formation | The Grignard reagent is the key intermediate. Its formation can be inhibited by moisture, oxygen, or unreactive starting materials. Grignard reagents are highly reactive with water and protic solvents.[3][7] | Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Activate Magnesium: Use fresh, high-quality magnesium turnings. If necessary, activate the magnesium with a small crystal of iodine or by gentle heating. Initiate the Reaction: A small amount of pre-formed Grignard reagent or an initiator like 1,2-dibromoethane can be used to start the reaction. |
| Poor Quality Alkyl Halide | The starting alkyl halide may be impure or sterically hindered, making the reaction with magnesium sluggish. | Purify Starting Material: Distill the alkyl halide before use to remove any impurities. Consider a More Reactive Halide: Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides.[7] |
| Inefficient Carboxylation | The reaction with carbon dioxide may be incomplete. | Use Excess Dry Ice: Ensure a large excess of freshly crushed, high-surface-area dry ice is used. Maintain Low Temperature: Add the Grignard solution slowly to the dry ice to prevent sublimation and loss of CO2. |
Problem 2: Significant Formation of Alkane Byproduct
Observation: The main product isolated is an alkane corresponding to the protonation of the Grignard reagent.
Potential Cause & Solutions:
| Potential Cause | Explanation | Recommended Solutions |
| Presence of Protic Impurities | Grignard reagents are strong bases and will react with any source of protons, such as water, alcohols, or even terminal alkynes.[5][7] This reaction quenches the Grignard reagent, forming an alkane. | Strict Anhydrous Technique: As mentioned above, rigorously exclude moisture from the reaction. Use freshly distilled anhydrous solvents. Check Starting Materials: Ensure the starting alkyl halide is free from any alcohol impurities. |
Problem 3: Isolation of a Hydrocarbon Byproduct with a Dimerized Structure
Observation: A significant byproduct is a hydrocarbon formed by the coupling of two alkyl groups from the starting halide.
Potential Cause & Solutions:
| Potential Cause | Explanation | Recommended Solutions |
| Wurtz-type Coupling | The Grignard reagent can react with the unreacted alkyl halide in a side reaction known as Wurtz-type coupling. | Slow Addition of Alkyl Halide: Add the alkyl halide slowly to the magnesium turnings during the Grignard formation. This maintains a low concentration of the alkyl halide, favoring its reaction with magnesium over the already formed Grignard reagent. Use of a Co-catalyst: In some cases, trace amounts of transition metals can catalyze this coupling. Ensure your magnesium is of high purity. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
This protocol outlines the synthesis starting from a suitable alkyl halide.
Step 1: Preparation of the Grignard Reagent
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings in the flask and add a small crystal of iodine.
-
Gently warm the flask under a stream of nitrogen until violet iodine vapors are observed, then allow it to cool.
-
Add anhydrous diethyl ether to the flask.
-
Dissolve the starting alkyl halide (e.g., 1-bromo-2,2-dimethylbutane) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the alkyl halide solution to the magnesium. The reaction should initiate, as indicated by bubbling and a cloudy appearance. If it doesn't start, gentle warming may be necessary.
-
Once the reaction has started, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Step 2: Carboxylation
-
In a separate large beaker or flask, place a generous excess of freshly crushed dry ice.
-
Slowly and carefully, pour the prepared Grignard solution onto the dry ice with gentle stirring.
-
Allow the mixture to warm to room temperature as the excess dry ice sublimes.
Step 3: Workup and Purification
-
Once at room temperature, cautiously add dilute hydrochloric acid or sulfuric acid to the reaction mixture to protonate the carboxylate and dissolve any remaining magnesium salts.
-
Transfer the mixture to a separatory funnel. The this compound will be in the organic layer.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation.[8]
Visualization of the Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Protocol 2: Purification of Carboxylic Acids by Acid-Base Extraction
This is a general and effective method for purifying carboxylic acids from neutral impurities.[9]
-
Dissolve the crude carboxylic acid in an organic solvent like diethyl ether.
-
Transfer the solution to a separatory funnel and extract with an aqueous solution of a weak base, such as sodium bicarbonate. The carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt.
-
Separate the aqueous layer, which now contains the sodium carboxylate.
-
Wash the aqueous layer with fresh diethyl ether to remove any remaining neutral impurities.
-
Carefully acidify the aqueous layer with a strong acid (e.g., HCl) until the solution is acidic (check with pH paper). The carboxylic acid will precipitate or form an oil.
-
Extract the purified carboxylic acid back into an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over an anhydrous drying agent, and remove the solvent to yield the purified this compound.
Logical Flow for Purification
Caption: Acid-base extraction workflow for carboxylic acid purification.
References
-
ResearchGate. (n.d.). Improved Synthesis of 3,3-Dimethyl-4-Pentenoic Acid Methyl Ester. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
ResearchGate. (2025). The Synthesis of Sterically Hindered Amides. Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
-
CHIMIA. (n.d.). The Synthesis of Sterically Hindered Amides. Retrieved from [Link]
-
ACS Publications. (n.d.). The Grignard Reagents | Organometallics. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
-
Fiveable. (n.d.). Reactions of Alkyl Halides: Grignard Reagents | Organic Chemistry Class Notes. Retrieved from [Link]
-
Next LVL Programming. (2025, May 16). Can Grignard Reagents React With Alkyl Halides? [Video]. YouTube. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-methylpentanoic acid. Retrieved from [Link]
-
YouTube. (2023, March 28). SYNTHESIS OF CARBOXYLIC ACIDS VIA GRIGNARD & NITRILE. Retrieved from [Link]
-
Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. Retrieved from [Link]
-
Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 19). 20.5: Preparing Carboxylic Acids. Retrieved from [Link]
- Google Patents. (n.d.). EP0103136B1 - 5,5-dichloro-3,3-dimethylpentanoic acid and a process for its preparation.
-
ResearchGate. (2013, September 20). How can I purify carboxylic acid? Retrieved from [Link]
-
Chem-Supply. (2025). This compound. Retrieved from [Link]
- Google Patents. (n.d.). US20100174111A1 - Process for purification of aryl carboxylic acids.
-
Organic Syntheses. (n.d.). (2sr,3sr)-2,4-dimethyl-3-hydroxypentanoic acid. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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Purification techniques for crude 3,3-Dimethylpentanoic acid
Technical Support Center: Purification of Crude 3,3-Dimethylpentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the purification of crude this compound. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to aid researchers in obtaining high-purity this compound for their scientific endeavors. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive laboratory experience.
I. Understanding Your Compound: this compound
Before delving into purification techniques, a thorough understanding of the target compound is crucial.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C7H14O2 | [1][2][3] |
| Molecular Weight | 130.18 g/mol | [1][2] |
| CAS Number | 3177-74-0 | [1][2][4] |
| Appearance | Not explicitly stated, but likely a liquid or low-melting solid at room temperature. | |
| Boiling Point | Data not readily available.[4] | |
| Melting Point | Data not readily available.[4] | |
| Solubility | Expected to have some solubility in water and good solubility in organic solvents. | [5] |
| pKa | Estimated to be around 4.80 ± 0.10.[6] |
II. Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific problems that may arise during the purification of crude this compound.
Question 1: My final product has low purity after synthesis. What are the likely impurities?
Answer: The nature of impurities largely depends on the synthetic route employed. Common methods for synthesizing carboxylic acids include the oxidation of primary alcohols or aldehydes and the carboxylation of Grignard reagents.[7]
-
Impurities from Grignard Synthesis: If you synthesized this compound via a Grignard reaction (e.g., from a substituted butyl halide and CO2), you might encounter the following byproducts:
-
Unreacted Starting Materials: Residual alkyl halide or magnesium.[8]
-
Side Products: Biphenyl-type compounds can form from the coupling of the Grignard reagent with unreacted alkyl halide.[9] Benzene can also be a minor impurity if any moisture is present during the reaction.[9]
-
Ketone Formation: Grignard reagents can react with esters or acid halides, which might be present as intermediates or impurities, to form ketones.[10]
-
-
Impurities from Oxidation Synthesis: If you used an oxidation reaction (e.g., oxidizing 3,3-dimethylpentan-1-ol), potential impurities include:
-
Unreacted Starting Alcohol: Incomplete oxidation will leave residual alcohol in your product.[11]
-
Aldehyde Intermediate: The corresponding aldehyde is an intermediate in the oxidation of a primary alcohol to a carboxylic acid.[12] If the oxidation is not complete, this aldehyde will be a significant impurity.[12]
-
Question 2: I'm observing a persistent oily residue with my product. How can I remove it?
Answer: An oily residue often indicates the presence of non-polar impurities or, in some cases, that the product itself is an oil at the current temperature.
-
For Non-Polar Impurities:
-
Liquid-Liquid Extraction: A common and effective technique is an acid-base extraction.[13][14] Dissolve the crude product in an organic solvent like diethyl ether or ethyl acetate. Wash this solution with a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide). The this compound will be deprotonated and move into the aqueous layer as its carboxylate salt, leaving non-polar, neutral impurities in the organic layer.[14] Afterward, acidify the aqueous layer with a strong acid (like HCl) to re-protonate the carboxylate and precipitate the pure carboxylic acid, which can then be extracted back into an organic solvent.[15]
-
Chromatography: If extraction is insufficient, column chromatography can be employed. Normal-phase silica gel chromatography can be effective, though tailing can be an issue with carboxylic acids.[16] Reversed-phase chromatography (C18) is often a better choice for polar compounds like carboxylic acids.[17]
-
-
If the Product is an Oil:
-
Distillation: If the product itself is an oil, vacuum distillation is a highly effective purification method, provided the compound is thermally stable and has a sufficiently low boiling point.[14] This method is excellent for separating compounds with different volatilities.
-
Question 3: My recrystallization attempt is failing; either nothing crystallizes or it oils out. What should I do?
Answer: Recrystallization is a powerful technique for purifying solids, but success is highly dependent on the choice of solvent.
-
Troubleshooting Crystallization:
-
Solvent Selection: The ideal solvent should dissolve the compound well when hot but poorly when cold. For carboxylic acids, solvents like water, or mixtures of ethanol/water or hexane/ethyl acetate can be effective.[5] Experiment with different solvent systems on a small scale to find the optimal one.
-
Inducing Crystallization: If crystals do not form upon cooling, you can try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure compound.[18]
-
Oiling Out: This occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. To remedy this, try reheating the solution and adding more solvent to decrease the saturation level. Alternatively, using a solvent system with a lower boiling point might be beneficial. Slow cooling is also crucial to prevent oiling out and promote the formation of pure crystals.[18]
-
Question 4: How can I effectively remove colored impurities from my crude product?
Answer: Colored impurities are often high molecular weight byproducts that can be removed by adsorption.
-
Activated Charcoal: During recrystallization, after dissolving the crude product in the hot solvent, you can add a small amount of activated charcoal.[19] The colored impurities will adsorb onto the surface of the charcoal. The charcoal is then removed by hot gravity filtration, and the purified product is allowed to crystallize from the filtrate upon cooling.[19]
III. Frequently Asked Questions (FAQs)
Q1: What is the most recommended general-purpose purification technique for this compound?
A1: For a versatile and often highly effective method, acid-base extraction is an excellent first choice.[13] It efficiently separates the acidic product from neutral and basic impurities. For higher purity requirements, this can be followed by vacuum distillation if the compound is a liquid or a low-melting solid, or recrystallization if it is a solid at room temperature.[14]
Q2: What are the key safety precautions when handling this compound and the solvents used for its purification?
A2: Always consult the Safety Data Sheet (SDS) for this compound and all solvents used.[20] General precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[21]
-
Ventilation: Work in a well-ventilated area or a fume hood, especially when using volatile organic solvents.[21]
-
Handling Acids and Bases: Be cautious when handling strong acids and bases for extractions. They can cause severe burns.[20] Always add acid to water, not the other way around.
-
Flammable Solvents: Many organic solvents are flammable. Keep them away from ignition sources.
Q3: Can I use chromatography for purification? If so, what kind is best?
A3: Yes, chromatography is a viable option.
-
Flash Column Chromatography: This can be performed on silica gel. A common issue with carboxylic acids is peak tailing. This can often be mitigated by adding a small amount of acetic or formic acid to the eluent.[16]
-
Reversed-Phase Chromatography (C18): This is often more suitable for polar compounds like carboxylic acids and can provide excellent separation.[17] A mobile phase of water/acetonitrile or water/methanol with a small amount of an acid like trifluoroacetic acid (TFA) or formic acid is typically used.[17]
-
Ion-Exchange Chromatography: Anion-exchange chromatography can be a very effective method for purifying acids.[13][22]
IV. Experimental Protocols and Visualizations
Protocol 1: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.
-
Basification: Add a saturated aqueous solution of sodium bicarbonate (NaHCO3) or a dilute solution of sodium hydroxide (NaOH) to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure buildup (especially with bicarbonate, which generates CO2 gas).
-
Separation: Allow the layers to separate. The deprotonated 3,3-dimethylpentanoate salt will be in the upper aqueous layer. Drain the lower organic layer, which contains neutral impurities.
-
Wash: Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid, such as concentrated HCl, until the solution is acidic (test with pH paper). The this compound will precipitate out if it is a solid or form an oily layer if it is a liquid.
-
Final Extraction: Extract the purified carboxylic acid back into an organic solvent.
-
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure to obtain the purified product.
Caption: Workflow for Acid-Base Extraction of this compound.
Protocol 2: Purification by Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and the joints are properly sealed.
-
Charging the Flask: Place the crude this compound in the distillation flask along with a stir bar or boiling chips.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Collection: Collect the fraction that distills at a constant temperature and pressure. This fraction will be the purified this compound.
-
Discontinuation: Stop the distillation before the flask is completely dry to prevent the formation of peroxides and potential explosions.
Caption: Simplified setup for vacuum distillation.
V. References
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Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids.
-
PubChem. This compound. [Link]
-
Organic Syntheses. 3-methylpentanoic acid. [Link]
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Chemistry LibreTexts. (2023). Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. [Link]
-
YouTube. (2018). Dry distillation of calcium salt of carboxylic acid. [Link]
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Chemguide. making carboxylic acids. [Link]
-
LookChem. This compound. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
University of Missouri–St. Louis. Recrystallization of Benzoic Acid. [Link]
-
Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]
-
YouTube. (2024). Dry distillation of Calcium salt of Carboxylic acids. [Link]
-
NIST WebBook. This compound. [Link]
-
Google Patents. Purification of carboxylic acids by complexation with selective solvents.
-
Homi Bhabha Centre for Science Education. Recrystallization. [Link]
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University of Alberta. RECRYSTALLISATION. [Link]
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ResearchGate. How can I purify carboxylic acid?. [Link]
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Jasperse, J. Grignard Reaction. [Link]
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Homework.Study.com. What are the typical impurities in the reactions involving carbocations in Grignard reactions.... [Link]
-
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-
ResearchGate. How can I purify carboxylic acid?. [Link]
-
SIELC Technologies. HPLC Separation of Carboxylic Acids. [Link]
-
Google Patents. Process for the purification of carboxylic acids.
-
PubMed Central. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. [Link]
-
ResearchGate. Chromatography of carboxylic acids on a silica gel column with a benzene-ether solvent system. [Link]
-
Chemistry LibreTexts. (2025). 20.5: Preparing Carboxylic Acids. [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]
-
The Organic Chemistry Tutor. (2024). Synthesis of Carboxylic Acids | 4 Must-Know Reactions. [Link]
-
YouTube. (2021). Synthesis and identification of a carboxylic acid. [Link]
-
ResearchGate. How to purify esterefication product?. [Link]
-
Mol-Instincts. 3,4-DIMETHYLPENTANOIC ACID. [Link]
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- 22. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Stability and storage conditions for 3,3-Dimethylpentanoic acid
Technical Support Center: 3,3-Dimethylpentanoic Acid
From the desk of the Senior Application Scientist
Welcome to the technical support guide for this compound (CAS No. 3177-74-0). This resource is designed for our valued partners in research and drug development. Our goal is to provide you with the critical information and field-proven insights necessary to ensure the stability and integrity of this compound throughout your experimental workflows. Below, you will find a series of frequently asked questions and troubleshooting guides designed to address common challenges and ensure the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
The optimal storage conditions are crucial for maintaining the long-term stability and purity of this compound. Based on safety data sheets and general chemical handling principles, the compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1] Many suppliers recommend storage at room temperature, sealed from atmospheric moisture.[2][3]
-
Causality: The carboxylic acid functional group can be susceptible to environmental factors. A "dry" environment is critical because absorbed moisture can potentially participate in slow degradation reactions or affect the accurate weighing of the compound. A "cool" environment minimizes the rate of any potential decomposition reactions. A "well-ventilated" area is a standard safety precaution for handling chemicals that may be irritating.[2]
Q2: I've just received a shipment. What is the immediate handling and inspection protocol?
Proper intake of a new chemical reagent is the first step in ensuring experimental success. The following workflow is recommended:
Diagram: Initial Handling and Inspection Workflow
Caption: Workflow for receiving and storing this compound.
-
Visual Inspection: Check that the container's seal is intact and there is no visible damage to the packaging.
-
Label Verification: Confirm that the label matches your order (CAS No. 3177-74-0).[3][4]
-
Documentation: Log the receipt date and lot number in your chemical inventory. This is critical for tracking and troubleshooting.
-
Storage: Immediately transfer the compound to its designated storage location as outlined in Q1. Avoid leaving it on a lab bench or in an unsecured area.[5]
Q3: What materials and chemical classes are incompatible with this compound?
To prevent hazardous reactions, fires, or degradation of the compound, it is essential to segregate this compound from incompatible materials. As a carboxylic acid, it should not be stored with:
-
Bases: Strong bases (e.g., sodium hydroxide, potassium carbonate) will cause a vigorous acid-base reaction.
-
Strong Oxidizing Agents: These can react exothermically with organic materials like carboxylic acids.[6] Segregate from chemicals like nitric acid, perchlorates, and permanganates.[7][8]
-
Reducing Agents: While less reactive than with oxidizers, it is good practice to segregate from strong reducing agents.
-
Reactive Metals: Avoid contact with alkali metals (e.g., sodium, potassium) and other reactive metals that could displace hydrogen from the acidic group.[7]
Diagram: Chemical Incompatibility Guide
Caption: Key chemical classes incompatible with carboxylic acids.
Q4: Are there any visible signs of degradation I should watch for?
While this compound is generally stable under recommended conditions, you should always perform a visual inspection before use.[2] Signs of potential degradation or contamination could include:
-
Change in Color: Any deviation from the expected white or off-white solid appearance.
-
Clumping or Caking: This may indicate the absorption of moisture. While not strictly degradation, it will affect weighing accuracy and could promote hydrolysis over time.
-
Unusual Odor: A change from its characteristic odor could signal a chemical transformation.
If you observe any of these signs, it is prudent to qualify the material using an appropriate analytical technique (e.g., NMR, LC-MS) before proceeding with critical experiments.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent experimental results or loss of compound activity. | Compound degradation due to improper storage (exposure to heat, light, or moisture); Contamination from repeated use of the same stock. | 1. Obtain a fresh, unopened vial of the compound if available. 2. If not possible, re-purify a small amount of the existing stock. 3. Always prepare fresh solutions for sensitive assays. Review storage protocol; ensure the container is tightly sealed after each use. |
| Stock solution appears cloudy or contains precipitates. | Poor solubility in the chosen solvent; Compound has degraded into less soluble byproducts; The solution is supersaturated. | 1. Confirm the solubility of this compound in your solvent.[9] 2. Try gentle warming or sonication to aid dissolution. 3. If cloudiness persists, filter the solution. Consider analyzing the precipitate to identify it. 4. Prepare a new, more dilute stock solution. |
| Unexpected peaks appear in analytical data (NMR, LC-MS, GC-MS). | Contamination from glassware or solvents; Degradation of the compound; Reaction with the solvent or a component in the mobile phase. | 1. Run a blank analysis of your solvent and system to rule out external contamination. 2. Compare the data to a reference spectrum or data from a freshly opened sample. 3. Consider potential degradation pathways such as oxidation or decarboxylation under analytical conditions (e.g., high temperature in a GC inlet).[10] |
Data Summary
| Parameter | Recommended Condition | Rationale & Reference |
| Storage Temperature | Room Temperature / Cool | Minimizes thermal degradation kinetics.[2][3] |
| Atmosphere | Dry; Inert gas (e.g., Argon) for highest purity | Prevents moisture absorption and potential hydrolysis.[1][11] |
| Container | Tightly sealed, opaque or amber glass | Prevents exposure to air/moisture and light.[1][6] |
| Incompatibilities | Segregate from bases, oxidizers, reactive metals | Prevents hazardous chemical reactions.[7][8] |
| CAS Number | 3177-74-0 | Unique identifier for the compound.[12] |
| Molecular Formula | C₇H₁₄O₂ | Chemical formula.[12] |
| Molecular Weight | ~130.18 g/mol | Used for concentration calculations.[12][13] |
Experimental Protocol: Preparation of a Stock Solution
This protocol describes a self-validating method for preparing a stock solution of this compound, incorporating best practices for maintaining compound integrity.
Objective: To accurately prepare a 100 mM stock solution in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Amber glass vial with a PTFE-lined cap
-
Argon or Nitrogen gas source (optional, for maximum stability)
-
Sterile syringes and needles
Procedure:
-
Pre-analysis & Equilibration:
-
Remove the container of this compound from its storage location.
-
Allow the container to equilibrate to room temperature for at least 30 minutes before opening. Causality: This prevents condensation of atmospheric moisture onto the cold solid, which is critical for both accurate weighing and long-term stability.
-
-
Weighing:
-
Solubilization:
-
Using a calibrated pipette, add 900 µL of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex at medium speed until the solid is completely dissolved. Gentle warming (to 30-35°C) can be applied if dissolution is slow.
-
-
Final Volume Adjustment:
-
Add anhydrous DMSO to bring the final volume to 1.00 mL.
-
Invert the vial several times to ensure homogeneity.
-
-
Inert Gas Overlay (Optional but Recommended):
-
To maximize the shelf-life of the solution, gently flush the headspace of the vial with an inert gas like argon or nitrogen before sealing. Causality: This displaces oxygen, minimizing the potential for oxidative degradation of the compound in solution.
-
-
Labeling and Storage:
-
Clearly label the vial with the compound name, concentration (100 mM), solvent, date of preparation, and your initials.
-
Store the stock solution at -20°C or -80°C, protected from light. For frequent use, small aliquots can be prepared to avoid repeated freeze-thaw cycles.
-
-
Self-Validation (Quality Control):
-
Before use in a critical experiment, especially after long-term storage, it is advisable to run a small aliquot on an appropriate analytical system (e.g., LC-MS) to confirm the identity and purity of the compound in solution.
-
References
-
Angene Chemical. (2021, May 1). Safety Data Sheet: this compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5282645, this compound. PubChem. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
-
University of Toronto Scarborough. (n.d.). Chemical Handling and Storage Section 6. Retrieved from [Link]
-
Storemasta. (2023, October 23). How to Store and Handle Chemicals in Laboratories: A Complete Guide. Storemasta Blog. Retrieved from [Link]
-
Indiana University. (n.d.). Storage of Laboratory Chemicals. Protect IU. Retrieved from [Link]
-
Loftsson, T. (2014, December 31). Degradation Pathways. ResearchGate. Retrieved from [Link]
-
LookChem. (2025, May 20). This compound. Retrieved from [Link]
-
University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]
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- 2. angenechemical.com [angenechemical.com]
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- 4. keyorganics.net [keyorganics.net]
- 5. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 6. fishersci.com [fishersci.com]
- 7. utsc.utoronto.ca [utsc.utoronto.ca]
- 8. nottingham.ac.uk [nottingham.ac.uk]
- 9. Buy 3,4-Dimethylpentanoic acid | 3302-06-5 [smolecule.com]
- 10. researchgate.net [researchgate.net]
- 11. aksci.com [aksci.com]
- 12. This compound | C7H14O2 | CID 5282645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound | 3177-74-0 | DAA17774 [biosynth.com]
Technical Support Center: Optimizing Derivatization of 3,3-Dimethylpentanoic Acid
Welcome to the technical support center for the derivatization of 3,3-Dimethylpentanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this sterically hindered carboxylic acid. Here, we address common challenges and provide in-depth, field-proven solutions in a question-and-answer format to help you optimize your reaction conditions and achieve high-yield, high-purity products.
The Core Challenge: Steric Hindrance
This compound presents a significant synthetic challenge due to the quaternary carbon atom (a carbon bonded to four other carbon atoms) adjacent to the carboxylic acid group. This arrangement, known as steric hindrance, physically blocks the approach of nucleophiles to the carbonyl carbon, making standard derivatization reactions like esterification and amidation sluggish and low-yielding.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My standard Fischer esterification of this compound is giving very low yields. What's going wrong and what should I do?
A1: The low yield is almost certainly due to the steric hindrance around the carboxylic acid. The traditional Fischer esterification, which involves heating a carboxylic acid with an alcohol and a strong acid catalyst (like H₂SO₄), is an equilibrium-driven process.[1][2][3][4] For sterically hindered acids, the activation energy for the nucleophilic attack by the alcohol is very high, and the reaction often fails to proceed to a significant extent.
Troubleshooting & Solutions:
-
Increase Reactant Excess & Water Removal: While you can try to push the equilibrium by using a large excess of the alcohol (often as the solvent) and removing water with a Dean-Stark apparatus, these methods are often insufficient for severely hindered substrates.[1][2]
-
Switch to an Activation Strategy: The most effective solution is to abandon the direct Fischer esterification in favor of a method that "activates" the carboxylic acid, converting the hydroxyl group into a better leaving group. This makes the carbonyl carbon much more susceptible to nucleophilic attack.
Recommended Activation Methods for Esterification:
-
Carbodiimide Coupling (Steglich Esterification): This is a very common and mild method for acid-sensitive substrates.[5] Reagents like dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6][7][8] The addition of a catalyst, 4-(dimethylamino)pyridine (DMAP), is crucial for sterically hindered substrates as it forms an even more reactive acylpyridinium intermediate.[9]
-
Yamaguchi Esterification: This method is specifically designed for the synthesis of highly functionalized and sterically hindered esters.[10][11][12][13] The carboxylic acid is first treated with 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent) to form a mixed anhydride. Subsequent reaction with the alcohol in the presence of DMAP gives the ester in high yield.[10][11][12][13]
-
Acid Chloride Formation: A robust, two-step method involves first converting the carboxylic acid to its highly reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[14][15][16] The purified acid chloride is then reacted with the alcohol, often in the presence of a non-nucleophilic base like pyridine or triethylamine, to form the ester.[5]
Q2: I'm trying to form an amide with this compound, but my coupling reaction is slow and incomplete. How can I improve my yields?
A2: Similar to esterification, direct amide formation by heating the ammonium carboxylate salt is not feasible for this substrate. You must use a coupling reagent to activate the carboxylic acid. Even with standard coupling reagents, the steric hindrance can make the reaction difficult, especially if the amine is also sterically hindered or electronically poor.[17][18][19]
Troubleshooting & Solutions:
-
Choice of Coupling Reagent: For hindered systems, standard carbodiimide reagents like DCC or EDC may not be sufficient. More powerful uronium- or phosphonium-based reagents are recommended.
-
HATU/HBTU: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective for difficult couplings, including those involving sterically hindered substrates.[20][21][22] They react with the carboxylic acid to form a highly activated OBt or OAt ester, which then readily reacts with the amine.
-
PyBOP: (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another excellent choice that often succeeds where other reagents fail.[20]
-
-
Acyl Fluoride Formation: An alternative strategy is the in situ formation of an acyl fluoride.[23] Acyl fluorides are highly reactive but less sterically demanding than other activated intermediates, making them ideal for coupling hindered partners.[23] Reagents like cyanuric fluoride or XtalFluor-E® can be used for this purpose.
-
Solvent and Base: Use polar aprotic solvents like DMF or NMP. The choice of base is also critical; a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA or Hünig's base) is generally preferred over triethylamine to avoid side reactions.
Table 1: Recommended Coupling Reagents for Hindered Amide Formation
| Reagent | Full Name | Class | Key Advantages |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Uronium Salt | Very fast reaction rates, low racemization, highly effective for hindered substrates.[21][22] |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Uronium Salt | A classic, effective coupling reagent, slightly less reactive than HATU. |
| PyBOP | (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Phosphonium Salt | Excellent for difficult couplings, byproduct is water-soluble.[20] |
| EDC/HOBt | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole | Carbodiimide | A common, cost-effective choice. The addition of HOBt is crucial to suppress side reactions and increase efficiency.[22][24] |
Q3: I'm using thionyl chloride (SOCl₂) to make the acid chloride of this compound, but I'm getting a dark, impure product. What are the best practices for this reaction?
A3: Thionyl chloride is an effective reagent but can cause side reactions if not used correctly, especially with prolonged heating or impure reagent.[15][25][26] The dark color suggests decomposition.
Troubleshooting & Solutions:
-
Reagent Purity: Use freshly distilled or a new bottle of thionyl chloride. Older bottles can contain impurities like HCl and sulfur oxides that promote side reactions.
-
Temperature Control: The reaction is exothermic.[26] Add the thionyl chloride slowly to the carboxylic acid at 0 °C. After the initial addition, allow the mixture to warm to room temperature, and then gently heat to reflux only if necessary. For many acids, the reaction proceeds to completion at room temperature over several hours.
-
Use a Co-solvent: Running the reaction in an inert solvent like dichloromethane (DCM) or toluene can help moderate the reaction temperature.
-
Catalytic DMF: Adding a catalytic amount (1-2 drops) of dimethylformamide (DMF) can significantly accelerate the reaction by forming the Vilsmeier reagent in situ, allowing for milder reaction conditions.
-
Removal of Excess Reagent: Thionyl chloride is volatile (boiling point ~76 °C). After the reaction is complete, it should be removed under reduced pressure (in a fume hood with appropriate trapping). Co-evaporation with an inert solvent like toluene can help remove the last traces.
-
Alternative Reagent: Consider using oxalyl chloride instead of thionyl chloride. It is often a milder and cleaner reagent, and its byproducts (CO, CO₂, HCl) are all gaseous, simplifying workup.[5]
Experimental Protocols & Workflows
Protocol: EDC/DMAP-Mediated Esterification of this compound
This protocol describes a reliable method for esterifying a sterically hindered carboxylic acid.
Materials:
-
This compound (1.0 eq)
-
Alcohol (1.2 - 1.5 eq)
-
EDC·HCl (1.5 eq)
-
DMAP (0.1 - 0.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Aqueous HCl (0.5 M), Saturated NaHCO₃ solution, Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound, the alcohol, and DMAP in anhydrous DCM.
-
Cool the stirred solution to 0 °C in an ice bath.
-
Add EDC·HCl portion-wise over 5-10 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 0.5 M HCl (to remove DMAP and unreacted EDC), saturated NaHCO₃ (to remove unreacted carboxylic acid), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure ester.
Workflow Diagram: Selecting a Derivatization Strategy
The following diagram outlines a decision-making process for choosing the optimal derivatization method for this compound.
Caption: Mechanism of EDC/DMAP-mediated esterification.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Dhimitruka, I., & SantaLucia, J. (2006). Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Letters, 8(1), 47–50. [Link]
- Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258.
- Otera, J. (2003).
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]
-
Yamaguchi, M., et al. (1979). A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization. Bulletin of the Chemical Society of Japan, 52(7), 1989-1993. [Link]
Sources
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- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 6. Carbodiimide - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Yamaguchi Esterification [organic-chemistry.org]
- 11. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 13. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]
- 14. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. chimia.ch [chimia.ch]
- 19. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. peptide.com [peptide.com]
- 22. fishersci.co.uk [fishersci.co.uk]
- 23. blogs.rsc.org [blogs.rsc.org]
- 24. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.rsc.org [pubs.rsc.org]
- 26. youtube.com [youtube.com]
Minimizing degradation of 3,3-Dimethylpentanoic acid during sample preparation
A Guide to Minimizing Analyte Degradation During Sample Preparation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,3-Dimethylpentanoic acid. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to ensure the stability and integrity of your analyte from sample collection to analysis. As Senior Application Scientists, we have designed this resource to explain not just the how, but the why behind critical experimental steps, empowering you to achieve robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability a concern?
Q2: What are the primary causes of this compound degradation in biological samples?
The primary threats to the stability of fatty acids in biological matrices are enzymatic activity, pH shifts, temperature fluctuations, and oxidation.[2][6]
-
Enzymatic Degradation: In biological samples like plasma or tissue homogenates, enzymes such as phospholipases can cleave larger lipids, artificially increasing the concentration of free fatty acids, including endogenous isomers that may interfere with analysis.[4][7]
-
pH Instability: The carboxyl group is sensitive to pH. During extraction, maintaining an acidic pH (typically below the pKa of ~4.8) is crucial to keep the molecule in its protonated, less polar form, which is essential for efficient extraction into organic solvents.[8][9]
-
Temperature: High temperatures can promote non-oxidative thermal decomposition of fatty acids.[4] Conversely, while deep-freezing is recommended, repeated freeze-thaw cycles can degrade sample quality.[6][7]
-
Oxidation: Although less susceptible than polyunsaturated fatty acids, all lipids can undergo oxidation, especially with prolonged exposure to oxygen and light.[7][10]
Q3: What is the optimal temperature for storing biological samples intended for this compound analysis?
For long-term stability, samples should be stored at -80°C .[7][11] This temperature is highly effective at quenching most enzymatic activity that can alter free fatty acid concentrations.[7] While -20°C is sometimes used, some enzymatic processes can persist, and studies have shown that for certain fatty acids, degradation can be faster at -20°C compared to -80°C.[7][12] If immediate processing is not possible, flash-freezing samples in liquid nitrogen before transferring them to -80°C storage is the gold standard.
Q4: Is it necessary to add antioxidants or enzyme inhibitors to my samples?
While this compound is saturated and thus less prone to oxidation than PUFAs, the addition of an antioxidant like butylated hydroxytoluene (BHT) is a good practice, especially if the sample matrix is complex or will undergo extensive preparation.[4]
For preventing enzymatic degradation, especially in tissue homogenates or plasma, adding a broad-spectrum enzyme inhibitor is recommended. A common strategy is the use of 5 mM phenylmethanesulfonyl fluoride (PMSF) to inhibit phospholipase activity, which can otherwise artificially generate free fatty acids.[7]
Q5: Do I need to derivatize this compound before analysis?
For Gas Chromatography (GC) analysis, yes, derivatization is essential . The polar carboxylic acid group makes the native compound unsuitable for GC. Derivatization converts it into a more volatile and thermally stable ester or silyl ester. For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization is not always required but can improve ionization efficiency and chromatographic peak shape.[13][14] A common and effective method is silylation using reagents like N,O-bis-(trimethylsilyl)trifluoroacetamide (BSTFA).[14]
Troubleshooting Guide
This section addresses common problems encountered during the analysis of this compound, providing likely causes and actionable solutions.
| Problem | Potential Cause | Recommended Solution & Scientific Rationale |
| Low Analyte Recovery | 1. Inefficient Extraction: The carboxylic acid may be in its ionized (carboxylate) form, which has low solubility in non-polar organic solvents. | Adjust Sample pH: Before extraction, acidify the aqueous sample to pH < 2 using a strong acid (e.g., HCl, H₂SO₄). This ensures the carboxyl group is fully protonated (-COOH), increasing its hydrophobicity and partitioning into the organic extraction solvent.[14] |
| 2. Analyte Adsorption: Carboxylic acids can adsorb to active sites on glass surfaces, especially if the sample concentration is low. | Use Silanized Glassware: Pre-silanized vials and glassware provide an inert surface that minimizes analyte loss due to adsorption. Alternatively, use polypropylene tubes where appropriate. | |
| 3. Volatilization Loss: Although not highly volatile, some loss can occur during solvent evaporation steps, especially if using a nitrogen stream at elevated temperatures. | Gentle Evaporation: Evaporate solvents at low temperatures (e.g., < 40°C). Consider using a centrifugal evaporator (SpeedVac), which combines vacuum and gentle heat for efficient solvent removal without excessive heating.[11] | |
| High Variability Between Replicates | 1. Freeze-Thaw Instability: Repeatedly freezing and thawing samples can cause lipid degradation and compromise sample homogeneity.[7] | Aliquot Samples: Upon collection, divide samples into single-use aliquots. This ensures that you only thaw the portion you need for each experiment, preserving the integrity of the remaining stock.[7] |
| 2. Inconsistent Sample Handling: Variations in time on the benchtop at room temperature can lead to differing degrees of enzymatic degradation between samples. | Standardize Workflow: Keep samples on ice at all times during preparation. Minimize the time between thawing and extraction. Process all samples and standards in a consistent and timely manner. | |
| 3. Incomplete Derivatization: The derivatization reaction may not have gone to completion, leading to inconsistent conversion of the analyte to its derivative. | Optimize Derivatization: Ensure reagents are fresh and anhydrous. Optimize reaction time and temperature. A microwave-assisted derivatization can sometimes accelerate the reaction and improve yields.[14] Analyze samples promptly after derivatization as some derivatives have limited stability. | |
| Extraneous Peaks in Chromatogram | 1. Matrix Interference: Co-extraction of other lipids or matrix components can interfere with the analysis. | Improve Sample Cleanup: Incorporate a Solid-Phase Extraction (SPE) step for cleaner extracts. A reversed-phase cartridge (e.g., C18) can effectively retain the acidified analyte while allowing more polar interferences to be washed away.[14] |
| 2. Contamination: Introduction of fatty acids from external sources (e.g., plasticizers, fingerprints). | Use High-Purity Reagents: Use HPLC or MS-grade solvents and reagents. Avoid using plasticware that can leach contaminants; use polypropylene or glass. Wear gloves throughout the procedure. |
Validated Experimental Protocols
Protocol 1: General Sample Handling & Storage
This protocol outlines the best practices for collecting and storing biological samples to ensure the stability of this compound.
-
Collection: Collect blood in tubes containing an anticoagulant (e.g., EDTA). For tissues, excise and immediately flash-freeze in liquid nitrogen.
-
Inhibitor Addition (Optional but Recommended): If processing will be delayed, add BHT to a final concentration of 0.05% (w/v) and/or PMSF to 5 mM to inhibit oxidation and enzymatic degradation, respectively.[7]
-
Processing: Process samples on ice. For blood, centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma.[15]
-
Aliquoting: Immediately aliquot plasma or tissue homogenates into single-use cryovials.
-
Storage: Store aliquots at -80°C until analysis.[11] Avoid repeated freeze-thaw cycles.[7]
Workflow for Sample Handling and Storage
Caption: Best-practice workflow for sample collection and storage.
Protocol 2: Liquid-Liquid Extraction (LLE) from Plasma
This protocol is adapted for the extraction of short- and branched-chain fatty acids from a plasma matrix.[13]
-
Thaw & Prepare: Thaw a 200 µL plasma aliquot on ice. Add an internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Acidification: Add 20 µL of 6M HCl to the plasma to precipitate proteins and acidify the sample to pH < 2. Vortex for 30 seconds.
-
Extraction: Add 1 mL of a suitable organic solvent (e.g., hexane:isopropanol 3:2 v/v). Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 3000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.
-
Collection: Carefully transfer the upper organic layer to a clean, silanized glass tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at < 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for derivatization or direct analysis.
Potential Degradation Pathways & Mitigation Strategies
Caption: Key degradation pathways and corresponding mitigation points.
References
-
Bowden, J. A., et al. (2020). A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements. National Institutes of Health (NIH). Available at: [Link]
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Koletzko, B., et al. (2020). A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements. Metabolites. Available at: [Link]
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Metherel, A. H., & Stark, K. D. (2016). The stability of blood fatty acids during storage and potential mechanisms of degradation: A review. Prostaglandins, Leukotrienes, and Essential Fatty Acids. Available at: [Link]
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Metherel, A. H., & Stark, K. D. (2016). The stability of blood fatty acids during storage and potential mechanisms of degradation: A review. PubMed. Available at: [Link]
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Request PDF. (2025). Sample Preparation Methods for Fatty Acid Analysis in Different Raw Meat Products by GC-FID. ResearchGate. Available at: [Link]
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Request PDF. (n.d.). Preparation of branched-chain fatty acids: A mini review. ResearchGate. Available at: [Link]
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Zheng, X., et al. (2013). A targeted metabolomic protocol for short-chain fatty acids and branched-chain amino acids. PMC - NIH. Available at: [Link]
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Rheinische Friedrich-Wilhelms-University Bonn. (2024). Storage duration of human blood samples for fatty acid concentration analyses. National Institutes of Health (NIH). Available at: [Link]
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Ran-Ressler, R. R., et al. (2015). Branched Chain Fatty Acid (BCFA) Content of Foods and Estimated Intake in the United States. PMC - NIH. Available at: [Link]
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Quora. (2023). How to identify carboxylic acid in a chemical lab. Quora. Available at: [Link]
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Testbook. (n.d.). Testing for Carboxyl Group Procedure, Observations and Results. Testbook. Available at: [Link]
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Chemistry Notes. (2022). Detection of Carboxylic acid; Functional group detection. Chemistry Notes. Available at: [Link]
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NIST. (n.d.). This compound. NIST WebBook. Available at: [Link]
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ACS Omega. (2021). Selective Extraction of Medium-Chain Carboxylic Acids by Electrodialysis and Phase Separation. PMC - PubMed Central. Available at: [Link]
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Vedantu. (n.d.). Test for Carboxyl Group - Explanation, Mechanism and FAQs. Vedantu. Available at: [Link]
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Eurofins. (2021). ANALYTICAL METHOD SUMMARIES. Eurofins. Available at: [Link]
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ChemSrc. (2025). This compound. ChemSrc. Available at: [Link]
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Request PDF. (2014). Degradation Pathways. ResearchGate. Available at: [Link]
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PubChem. (n.d.). This compound. PubChem. Available at: [Link]
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ACS Publications. (2021). Selective Extraction of Medium-Chain Carboxylic Acids by Electrodialysis and Phase Separation. ACS Omega. Available at: [Link]
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PubMed. (2009). Factors affecting the stability of drugs and drug metabolites in biological matrices. PubMed. Available at: [Link]
- Google Patents. (n.d.). US5104492A - Recovery of carboxylic acids from water by precipitation from organic solutions. Google Patents.
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PubMed. (2012). Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatisation. PubMed. Available at: [Link]
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Request PDF. (2025). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. ResearchGate. Available at: [Link]
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PubChemLite. (n.d.). This compound (C7H14O2). PubChemLite. Available at: [Link]
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ResearchGate. (2025). Extraction of Carboxylic Acids from Aqueous Solutions with the Extractant System Alcohol/Trin-Alkylamines. ResearchGate. Available at: [Link]
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OUCI. (n.d.). Factors affecting the stability of drugs and their metabolites in biological matrices. OUCI. Available at: [Link]
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ResearchGate. (2025). Microbial Dehalogenation: 3-Chloropropanoic Acid (3-CPA) Degradation as a Case Study. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Drug Stability in Biological Specimens. ResearchGate. Available at: [Link]
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Strategies to reduce epimerization during 3,3-Dimethylpentanoic acid synthesis
Technical Support Center: 3,3-Dimethylpentanoic Acid Derivatives
Topic: Strategies to Reduce Epimerization During Synthesis
Welcome to the technical support center for the synthesis of chiral this compound derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with stereochemical control during their synthetic routes. Uncontrolled epimerization is a critical issue that can lead to diastereomeric mixtures, compromising the efficacy and safety of the final active pharmaceutical ingredient (API).[1][2] This document provides in-depth troubleshooting advice and advanced strategies to maintain the chiral integrity of your target molecule.
Part 1: Frequently Asked Questions & Troubleshooting
This section addresses the most common issues related to epimerization at the α-carbon (C2 position) of this compound derivatives.
Q1: My reaction is producing a mixture of diastereomers. What is the fundamental cause of this epimerization?
Answer: The root cause of epimerization at a chiral α-carbon is the formation of a planar, achiral enolate intermediate.[3] The proton on the α-carbon is acidic due to the electron-withdrawing effect of the adjacent carbonyl group.[4][5] In the presence of a base, this proton can be removed (a process called deprotonation) to form an enolate.[3] Once this flat intermediate is formed, the stereochemical information at that center is lost. When the enolate is reprotonated or reacts with an electrophile, it can do so from either face of the planar system, leading to a mixture of stereoisomers (racemization or epimerization).[3][6]
This process is particularly problematic under conditions that allow for equilibrium between the starting material and the enolate, which is common with weaker bases or at higher temperatures.[7][8]
Mechanism: Base-Catalyzed Epimerization
The diagram below illustrates how a chiral center at the α-carbon is lost through the formation of a planar enolate intermediate, leading to epimerization.
Caption: Epimerization via a planar enolate intermediate.
Q2: I am performing an α-alkylation and observing low stereoselectivity. Which experimental parameters should I optimize first?
Answer: To minimize epimerization during reactions like α-alkylation, you must employ conditions that favor kinetic control . This means forming the desired enolate rapidly, irreversibly, and quantitatively, then trapping it with the electrophile before it has a chance to equilibrate or undergo side reactions.[9][10]
The following parameters are critical and should be optimized in this order:
-
Base Selection: Use a strong, sterically hindered, non-nucleophilic base. Lithium diisopropylamide (LDA) is the industry standard for this purpose.[11][12][13] Weaker bases (e.g., sodium ethoxide, NaOH) establish an equilibrium, allowing for repeated deprotonation and reprotonation, which is a direct path to racemization.[8]
-
Temperature: Perform the deprotonation and subsequent alkylation at very low temperatures, typically -78 °C (dry ice/acetone bath).[11] Low temperatures are crucial to prevent the system from reaching thermodynamic equilibrium and to slow down proton exchange reactions that scramble the stereocenter.[10]
-
Solvent Choice: Use an aprotic, polar solvent such as tetrahydrofuran (THF) .[13] Aprotic solvents do not have acidic protons that can inadvertently reprotonate the enolate. THF is excellent at solvating the lithium counterion of LDA, which helps maintain its reactivity.
-
Addition Order & Time: Add the carbonyl compound slowly to the pre-formed LDA solution at -78 °C to ensure instantaneous and complete deprotonation. Allow the enolate to form completely (typically 30-60 minutes) before adding the electrophile. Keeping reaction times short minimizes the window for potential side reactions.[11]
Troubleshooting Summary Table
| Parameter | Sub-Optimal Condition (Causes Epimerization) | Recommended Condition (Minimizes Epimerization) | Rationale |
| Base | Weaker bases (e.g., NaH, NaOEt, NaOH) | Strong, bulky base (e.g., LDA , KHMDS) | Ensures rapid, complete, and irreversible deprotonation (kinetic control).[8][9][12] |
| Temperature | Room temperature or 0 °C | -78 °C or lower | Prevents equilibration to the thermodynamic product and slows side reactions.[10][11] |
| Solvent | Protic solvents (e.g., Ethanol, Water) | Aprotic polar solvents (e.g., THF , Diethyl Ether) | Avoids unwanted proton sources that can quench the enolate and cause racemization.[13] |
| Reaction Time | Prolonged reaction times (> several hours) | As short as possible to achieve full conversion | Minimizes the time the enolate exists, reducing the chance for proton exchange.[11] |
Part 2: Advanced Strategies for Stereocontrol
When simple optimization is insufficient, more advanced synthetic strategies are required to enforce high stereoselectivity.
Strategy 1: Using Chiral Auxiliaries (e.g., Evans Auxiliaries)
For reactions requiring the formation of a new stereocenter, such as an asymmetric alkylation, the use of a chiral auxiliary is a robust and reliable method. This strategy converts the starting carboxylic acid into a temporary chiral amide. The bulky auxiliary then acts as a "chiral director," blocking one face of the enolate and forcing the incoming electrophile to attack from the opposite, less sterically hindered face.
Workflow for Asymmetric Alkylation using an Evans Auxiliary:
Caption: Workflow for Evans asymmetric alkylation.
Experimental Protocol: General Procedure for Evans Asymmetric Alkylation
-
Imide Formation: Activate the this compound (e.g., as an acid chloride) and react it with a chiral auxiliary, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, in the presence of a base (e.g., triethylamine) to form the N-acyloxazolidinone.
-
Enolate Formation: Dissolve the purified N-acyloxazolidinone in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., Argon). Add LDA solution dropwise and stir for 1 hour to ensure complete formation of the lithium enolate.
-
Alkylation: Add the desired alkyl halide (e.g., methyl iodide) to the enolate solution at -78 °C and allow the reaction to proceed for several hours until TLC analysis shows consumption of the starting material.
-
Workup and Cleavage: Quench the reaction with a saturated aqueous solution of ammonium chloride. After extraction and purification, cleave the auxiliary using a method such as lithium hydroperoxide (LiOOH) to yield the desired chiral carboxylic acid with high enantiomeric excess. The chiral auxiliary can often be recovered and reused.
Strategy 2: Epimerization-Free Coupling Reagents in Peptide Synthesis
If the chiral this compound derivative is an amino acid being used in peptide synthesis, epimerization can occur during the carboxyl group activation and coupling steps.[14] The formation of an intermediate oxazolone is a common pathway to racemization.[14]
Recommendations:
-
Use Additives: Employ coupling reagents like DIC (diisopropylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with epimerization-suppressing additives such as Oxyma Pure or HOAt (1-hydroxy-7-azabenzotriazole).[15]
-
Low-Risk Reagents: Consider using coupling reagents specifically designed to minimize epimerization, such as DEPBT (3-(diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one).[15]
-
Control Base and Temperature: Avoid excess strong tertiary amine bases and perform couplings at lower temperatures (e.g., 0 °C) to reduce the rate of oxazolone formation and subsequent epimerization.[2][15]
References
- Kinetic vs Thermodynamic Enol
- Kinetic vs.
-
Enols, Enolate Ions and Tautomerization. Chemistry LibreTexts. [Link]
- Kinetic vs.
- Thermodynamic vs Kinetic Enol
- Enols and Enolates of Carbonyl Compounds and Their Reactions. University of Illinois Springfield.
-
Kinetic Versus Thermodynamic Enolates. Master Organic Chemistry. [Link]
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Isomerization at the α-Carbon. Chemistry LibreTexts. [Link]
- Towards continuous enantioselective α-alkylation of ketones via direct enamine photoexcit
-
Stereochemical Effects of Enolization. JoVE. [Link]
-
Ketone α-alkylation at the more-hindered site. PubMed Central. [Link]
-
Carboxyl Reactivity. Michigan State University Chemistry. [Link]
-
Epimerisation in Peptide Synthesis. PubMed Central. [Link]
-
Using LDA to Form an Enolate Ion. Chemistry LibreTexts. [Link]
-
Alkylation at the Alpha Position of Aldehydes and Ketones. YouTube. [https://www.youtube.com/watch?v=Ff busted link]([Link] busted link)
-
Epimerisation in Peptide Synthesis. MDPI. [Link]
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Technical Support Center: Optimizing Cell Lysis for Intracellular 3,3-Dimethylpentanoic Acid Extraction
Welcome to the technical support center dedicated to the robust extraction of intracellular 3,3-Dimethylpentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of cell lysis for the accurate quantification of this small, branched-chain fatty acid. Efficient and reproducible cell lysis is the cornerstone of reliable downstream analysis, and this resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered in the laboratory.
Understanding the Target: this compound
This compound is a C7 branched-chain fatty acid.[1][2][3][4][5] Its small size and carboxylic acid functional group dictate the critical parameters for its successful extraction. Key considerations include preventing leakage from the cell prior to lysis, ensuring complete disruption of the cellular membrane, and minimizing degradation or metabolic alteration during the process.
| Property | Value | Source |
| Molecular Formula | C7H14O2 | [1][2][3][4] |
| Molecular Weight | 130.18 g/mol | [1][2][4] |
| IUPAC Name | This compound | [2] |
| Synonyms | β,β-dimethyl valeric acid | [2] |
General Workflow for Intracellular Metabolite Extraction
The overall process involves several critical steps, each with the potential to impact the final yield and purity of this compound.
Caption: A generalized workflow for the extraction of intracellular metabolites.
Frequently Asked Questions (FAQs)
Q1: Which cell lysis method is best for extracting small organic acids like this compound?
A1: The choice of lysis method is highly dependent on the cell type.[6][7] There is no single "best" method; often, a combination of techniques yields the most comprehensive results.[6]
-
For Bacteria (Gram-negative and Gram-positive): Mechanical methods like bead beating or sonication are highly effective.[6][7] For Gram-positive bacteria with their thick peptidoglycan layer, enzymatic pre-treatment with lysozyme can significantly improve lysis efficiency when followed by a mechanical method.[6][7]
-
For Yeast and Fungi: These organisms possess tough cell walls, necessitating robust disruption. Bead beating with glass or zirconia beads is the most common and effective method.[7] Enzymatic digestion with zymolyase or lyticase can also be employed.[7]
-
For Mammalian Cells: Mammalian cells lack a cell wall and are therefore easier to lyse.[6] Mild methods such as detergent-based lysis (e.g., using RIPA buffer, though optimization is needed to avoid interference with downstream analysis), repeated freeze-thaw cycles, or sonication are generally sufficient.[8][9][10]
Q2: How can I prevent the loss of this compound during the pre-lysis washing steps?
A2: Metabolite leakage during washing is a critical concern. To minimize this, use an ice-cold, isotonic wash solution.[11] Phosphate-buffered saline (PBS) is a common and effective choice.[12] Perform washing steps quickly and keep the cells on ice at all times to reduce metabolic activity.
Q3: What is metabolic quenching, and is it necessary for this compound extraction?
A3: Metabolic quenching is the rapid inactivation of cellular enzymes to halt metabolic activity and preserve the in vivo metabolite profile.[11] This is a crucial step to prevent the artificial production or degradation of this compound during sample preparation.[13] The most common method is to rapidly introduce a cold solvent, such as 60% methanol, or to plunge the cell pellet into liquid nitrogen.[11]
Q4: Can the extraction solvent affect the recovery of this compound?
A4: Absolutely. The choice of extraction solvent is critical for efficiently solubilizing your target metabolite. For small organic acids, polar solvents or solvent mixtures are generally preferred. Commonly used extraction solvents for metabolomics include methanol/water or acetonitrile/water mixtures.[11] A study on Pseudomonas aeruginosa found that 50% methanol with sonication provided a significant increase in the signal intensity for many metabolites.[12] It is advisable to test a few different solvent systems to determine the optimal one for your specific experimental setup.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete Cell Lysis: Remaining intact cells are a primary cause of low yield. | Confirmation: Check for intact cells under a microscope after lysis.[7] Action: Increase the intensity or duration of your lysis method (e.g., longer sonication, more freeze-thaw cycles).[7] For tough cells like yeast or bacteria, consider combining enzymatic and mechanical methods.[6][7] |
| Metabolite Degradation: this compound may be unstable under the extraction conditions. | Action: Perform all extraction steps at low temperatures (on ice).[14] Minimize the time between sample harvesting and analysis.[13] Consider the use of antioxidants in your extraction buffer if oxidative degradation is suspected. | |
| Suboptimal Extraction Solvent: The chosen solvent may not be efficiently solubilizing the target molecule. | Action: Experiment with different polar solvent systems (e.g., varying percentages of methanol or acetonitrile in water).[11][14] Adjusting the pH of the extraction solvent can also improve the solubility of acidic compounds.[14] | |
| High Variability Between Replicates | Inconsistent Lysis: Variations in the application of the lysis method can lead to differing efficiencies. | Action: Standardize your protocol meticulously. For sonication, ensure the probe is consistently placed and use a pulsed mode to prevent overheating. For bead beating, use a consistent bead volume and agitation time.[7] |
| Incomplete Quenching: Continued metabolic activity after harvesting can alter metabolite levels. | Action: Ensure quenching is rapid and complete. Immediately process samples after harvesting and washing. | |
| Sample Overloading: Too high a cell density can inhibit efficient lysis. | Action: For bead beating, ensure the total volume of cells, buffer, and beads does not exceed half the tube's capacity.[7] For sonication, process smaller volumes or use a more powerful sonicator. | |
| Presence of Interfering Compounds in Downstream Analysis | Co-extraction of Other Molecules: Lipids, proteins, and other cellular components can interfere with analysis. | Action: Incorporate a protein precipitation step by adding a cold organic solvent (like acetonitrile or methanol) and centrifuging to pellet the precipitated proteins. For lipid-rich samples, a liquid-liquid extraction with a non-polar solvent like hexane might be necessary.[14] Solid-phase extraction (SPE) can also be used for sample cleanup.[15] |
| Emulsion Formation During Liquid-Liquid Extraction: This is common with samples containing high levels of lipids or proteins. | Action: To prevent emulsions, gently swirl instead of vigorously shaking the extraction mixture. To break an existing emulsion, add a small amount of salt (salting out) or centrifuge the sample.[16] |
Experimental Protocols
Protocol 1: Sonication of Mammalian Cells
-
Cell Harvesting: For adherent cells, wash with ice-cold PBS, then scrape and collect them into a pre-chilled tube. For suspension cells, pellet by centrifugation (e.g., 300 x g for 5 minutes at 4°C).[7]
-
Washing: Wash the cell pellet with ice-cold PBS to remove residual media.[7]
-
Metabolic Quenching: Resuspend the pellet in a pre-chilled extraction solvent (e.g., 80% methanol) and immediately place on dry ice.
-
Sonication: Place the sample tube on ice. Sonicate using a probe sonicator with short pulses (e.g., 10 seconds on, 20 seconds off) for a total of 2-3 minutes to prevent overheating.[7][8]
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cell debris.[7]
-
Collection: Carefully transfer the supernatant containing the extracted metabolites to a new tube for downstream analysis.
Protocol 2: Bead Beating of Bacterial Cells
-
Cell Harvesting: Pellet bacterial cells from a culture by centrifugation.
-
Washing: Wash the cell pellet with an appropriate buffer or saline solution.[7]
-
Preparation: Resuspend the cell pellet in a microcentrifuge tube containing lysis buffer and an appropriate volume of beads (e.g., 0.1 mm glass or zirconia beads for bacteria).[7] The total volume should not exceed half the tube's capacity.[7]
-
Homogenization: Secure the tubes in a bead beater and process for 2-5 minutes at high speed. This can be done in cycles with cooling on ice in between to prevent overheating.[7]
-
Clarification: Centrifuge the tubes to pellet the beads and cell debris.[7]
-
Collection: Carefully aspirate the supernatant containing the extracted metabolites.[7]
Caption: Decision tree for selecting a cell lysis method based on cell type.
References
-
G-Biosciences. (2017, February 14). Cell Lysis: 5 Common Cell Disruption Methods. Retrieved from [Link]
-
Beta LifeScience. (2025, June 7). Complete Guide to Cell Lysis for Lab Success. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Literature evidence of the application of different extraction methods for intracellular metabolites from microorganisms. Retrieved from [Link]
-
Boster Bio. (2024, August 26). Cell Lysis Methods: A Guide to Efficient Protein Extraction. Retrieved from [Link]
-
National Institutes of Health. (2021, May 26). Optimization of Metabolite Extraction Protocols for the Identification and Profiling of Small Molecule Metabolites from Planktonic and Biofilm Pseudomonas aeruginosa Cultures. Retrieved from [Link]
-
NIST. (n.d.). This compound. Retrieved from [Link]
-
Chem-Space. (2025, May 20). This compound. Retrieved from [Link]
-
LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Retrieved from [Link]
-
Chrom-Tech. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
MP Biomedicals. (n.d.). How To Optimize Your Cell Lysis Method. Retrieved from [Link]
-
National Institutes of Health. (2019, October 24). Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Review on Macroscale and Microscale Cell Lysis Methods. Retrieved from [Link]
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Navigating Calibration Curve Challenges in 3,3-Dimethylpentanoic Acid Quantification
A Technical Guide for Researchers and Bioanalysts
Welcome to the technical support center for the quantitative analysis of 3,3-Dimethylpentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered with calibration curves during method development and routine analysis. As Senior Application Scientists, we provide insights grounded in established analytical principles to ensure the integrity and accuracy of your data.
Frequently Asked Questions (FAQs)
Q1: My calibration curve for this compound is consistently non-linear, especially when using GC-MS. What are the likely causes?
Non-linearity in the quantification of carboxylic acids like this compound is a common challenge, particularly in Gas Chromatography-Mass Spectrometry (GC-MS). The primary reasons often relate to the inherent chemical properties of the analyte and its interaction with the analytical system.
-
Analyte Adsorption: Carboxylic acids are polar and contain active hydrogen atoms, making them prone to adsorption at active sites within the GC system, such as the injector liner or the column itself. This is especially problematic at lower concentrations, where a larger fraction of the analyte can be lost to adsorption, leading to a disproportionately lower response and a curve that deviates from linearity.[1]
-
Thermal Instability: Although this compound is relatively stable, some degree of thermal degradation can occur in a hot GC inlet, especially if the liner is not properly deactivated. This degradation is often not uniform across the concentration range, contributing to non-linearity.
-
Detector Saturation: At the higher end of the concentration range, the mass spectrometer detector can become saturated, leading to a plateauing of the signal and a non-linear response.[1] The linear range for most detectors is typically between 10⁴ and 10⁵.[1]
To address these issues, derivatization is a highly recommended strategy.
Q2: What is derivatization and how can it improve my calibration curve for this compound?
Derivatization is a chemical modification of the analyte to produce a new compound with properties that are more suitable for a specific analytical method.[2] For carboxylic acids analyzed by GC, the goal is to convert them into less polar and more volatile derivatives.[3][4]
-
Mechanism of Improvement: By replacing the active hydrogen in the carboxylic acid group with an alkyl or silyl group, derivatization reduces the polarity and potential for hydrogen bonding.[2][4] This minimizes interactions with active sites in the GC system, leading to improved peak shape, reduced tailing, and better linearity.[5] Common derivatization methods for carboxylic acids include:
-
Alkylation (Esterification): This process converts the carboxylic acid into an ester, which is more volatile and less polar.[2][4][6] Reagents like diazomethane or DMF-dialkylacetals are effective for this purpose.[4][6]
-
Silylation: This involves replacing the acidic proton with a silyl group, such as a trimethylsilyl (TMS) group.[2][3] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used.[7]
-
The resulting derivatives are more thermally stable and less likely to adsorb onto the analytical column, leading to a more linear and reproducible response across the calibration range.[3]
Q3: I'm using LC-MS for analysis and still observing non-linearity. What could be the cause?
While LC-MS avoids the high temperatures of GC, non-linearity can still occur due to several factors, most notably matrix effects and detector saturation .
-
Matrix Effects: This is a major concern in LC-MS bioanalysis and refers to the alteration of ionization efficiency (suppression or enhancement) of the target analyte due to co-eluting compounds from the sample matrix.[8][9][10][11] These effects can be inconsistent across the calibration range, leading to a non-linear response.[9][12]
-
Ion Source Saturation: Similar to detector saturation in GC-MS, the electrospray ionization (ESI) source can become saturated at high analyte concentrations. This limits the number of ions that can be generated, causing the signal to plateau and the curve to become non-linear.[12]
-
In-source Fragmentation or Dimer Formation: At higher concentrations, the analyte may undergo fragmentation or form dimers in the ion source, which can affect the intensity of the target ion and contribute to non-linearity.[12]
Troubleshooting Guide: A Deeper Dive
Issue 1: Poor Reproducibility of Calibration Standards
Poor reproducibility, where repeated injections of the same standard yield significantly different responses, undermines the reliability of your entire analytical run.
Root Cause Analysis and Solutions:
-
Inconsistent Sample Preparation: Manual pipetting errors, especially with volatile organic solvents, can introduce variability.[13] Ensure pipettes are properly calibrated and use consistent technique. Automated liquid handlers can improve precision.
-
Instrument Instability: Fluctuations in the LC-MS or GC-MS system can lead to variable responses.[13]
-
LC-MS: Ensure the system has reached thermal equilibrium. Monitor pump pressures for stability. Check for leaks in the system. The ion source should be cleaned regularly to prevent contamination buildup that can cause erratic ionization.[14]
-
GC-MS: Verify the stability of gas flows (carrier and collision gases).[13] Ensure the injector and transfer line temperatures are stable.
-
-
Lack of an Appropriate Internal Standard (IS): An internal standard is crucial for correcting variations in sample preparation, injection volume, and instrument response.[13][15][16] The ideal IS is a stable isotope-labeled version of the analyte (e.g., this compound-d3).[17][18] If a stable isotope-labeled standard is unavailable, choose a structural analog with similar chemical properties and a close retention time.[16][19]
Workflow for Diagnosing and Resolving Poor Reproducibility:
Caption: Troubleshooting workflow for poor calibration standard reproducibility.
Issue 2: High Intercept or Significant Deviation at the Lower Limit of Quantification (LLOQ)
A high y-intercept in the calibration curve indicates a significant response even when the analyte concentration is zero. This can lead to inaccurate quantification, especially for low-concentration samples.
Root Cause Analysis and Solutions:
-
System Contamination: Carryover from previous high-concentration samples or contamination of the system (e.g., autosampler, column, ion source) can result in a persistent background signal.[5][14]
-
Solution: Implement rigorous wash procedures between injections, using a strong solvent. Inject blanks to confirm the absence of carryover. If necessary, clean the system components.
-
-
Interference from the Matrix: An interfering compound in the blank matrix that co-elutes with the analyte and has a similar mass-to-charge ratio can produce a false positive signal.
-
Incorrect Integration: Inaccurate integration of the baseline, especially for noisy chromatograms at the LLOQ, can artificially inflate the peak area.
-
Solution: Carefully review and optimize the peak integration parameters. Ensure the baseline is set correctly for all standards, particularly the LLOQ.
-
Issue 3: Non-Linearity at High Concentrations (Curve Bending)
When the calibration curve deviates from linearity at higher concentrations, it can lead to underestimation of the analyte in concentrated samples.
Root Cause Analysis and Solutions:
-
Detector Saturation: As mentioned, both GC-MS and LC-MS detectors have a finite linear dynamic range.[1][21]
-
Solution: Dilute samples that are expected to be in the high concentration range to fall within the linear portion of the curve.[11] Alternatively, reduce the injection volume.
-
-
Ionization Suppression (LC-MS): At high concentrations, the analyte itself can cause self-suppression in the ESI source, leading to a less-than-proportional increase in signal.
-
Solution: Similar to detector saturation, diluting the sample is the most effective approach.
-
-
Inappropriate Regression Model: Forcing a linear regression on data that is inherently non-linear will result in a poor fit.
Experimental Protocol: Evaluating and Mitigating Matrix Effects
Matrix effects are a significant source of calibration curve issues in LC-MS.[8][9] This protocol, based on the method described by Matuszewski et al., allows for the quantitative assessment of matrix effects.[9]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare standards of this compound at low and high concentrations in the mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract blank matrix (e.g., plasma, urine) using your validated sample preparation method. Spike the extracted blank matrix with the analyte at the same low and high concentrations as in Set A.
-
Set C (Pre-Extraction Spike): Spike the blank matrix with the analyte at the same low and high concentrations before the extraction process.
-
-
Analyze and Calculate:
-
Analyze all three sets of samples by LC-MS.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
-
Calculate Recovery (RE):
-
RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
-
Data Interpretation:
| Matrix Factor (MF) | Interpretation | Recommended Action |
| 0.85 - 1.15 | Minimal matrix effect | Proceed with the current method. |
| < 0.85 | Ion Suppression | Improve sample clean-up, modify chromatography to separate from interferences, or use a stable isotope-labeled internal standard. |
| > 1.15 | Ion Enhancement | Same as for ion suppression. |
Issue 4: Heteroscedasticity and the Need for Weighted Regression
A common and often overlooked issue is heteroscedasticity , where the variance of the data points is not constant across the calibration range. Typically, the absolute error increases with concentration.[24][25] Standard ordinary least squares (OLS) regression assumes equal variance (homoscedasticity) and can be heavily biased by the high-concentration standards, leading to poor accuracy at the lower end of the curve.[24][26]
Identifying Heteroscedasticity:
Plot the residuals (the difference between the observed response and the response predicted by the regression line) against the concentration. If the residuals show a funnel or cone shape, with the spread increasing at higher concentrations, the data is heteroscedastic.[25]
Solution: Weighted Least Squares (WLS) Regression
WLS regression gives more weight to the data points with lower variance (typically the low-concentration standards) and less weight to those with higher variance.[24][25][26][27][28] This results in a more accurate and reliable fit, especially at the LLOQ.[24]
Common weighting factors include:
-
1/x
-
1/x²
-
1/y
-
1/y²
The most appropriate weighting factor should be determined empirically by comparing the sum of the percentage relative errors (%RE) for each model. The model that provides the lowest Σ%RE is generally the best fit.[26]
Decision Tree for Choosing a Regression Model:
Caption: Decision process for selecting the appropriate regression model.
Regulatory Context and Best Practices
Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide guidelines for analytical method validation that detail the requirements for calibration curves.[29][30]
-
Linearity and Range: The linearity of an analytical procedure is its ability to produce test results that are directly proportional to the analyte concentration within a specific range.[29][31] This range must be demonstrated to have an acceptable level of accuracy, precision, and linearity.[29][31]
-
Acceptance Criteria: A common acceptance criterion for linearity is a correlation coefficient (r²) of ≥ 0.99. However, visual inspection of the curve and residual plots is essential. The y-intercept should be minimal compared to the response at the LLOQ.
-
Non-linear Curves: The updated ICH Q2(R2) guidance, adopted by the FDA, acknowledges that some analytical procedures may exhibit non-linear responses.[22][23] If a non-linear model is used, it must be justified and the mathematical relationship between the response and concentration must be clearly defined and validated.[22]
By systematically addressing these common issues with a combination of sound analytical chemistry principles and adherence to regulatory guidelines, researchers can develop robust and reliable methods for the quantification of this compound.
References
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Bioanalysis Zone. (2014, February 6). Importance of matrix effects in LC-MS/MS bioanalysis. [Link]
-
Li, W., et al. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 11(22), 2083–2094. [Link]
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NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. [Link]
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Tan, A., et al. (2005). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 23(6), 634-642. [Link]
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Baranowska, I., & Wilczek, A. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. Bioanalysis, 1(7), 1243-1257. [Link]
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ResearchGate. (n.d.). Derivatization Reactions and Reagents for Gas Chromatography Analysis. [Link]
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Zenkevich, I. G. (2005). Acids: Derivatization for GC Analysis. In Encyclopedia of Analytical Science (Second Edition). Elsevier. [Link]
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Pankow, J. F., & Rosen, M. E. (1996). The Importance of Weighted Regression Analysis in the Determination of Henry's Law Constants by Static Headspace Gas Chromatography. Analytical Chemistry, 68(23), 4261–4267. [Link]
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LCGC. (2025, June 2). A Simplified Guide for Weighted Fitting and its Significance in Separation Science. [Link]
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SciSpace. (n.d.). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. [Link]
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Regis Technologies. (n.d.). GC Derivatization. [Link]
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Chemistry LibreTexts. (2023, August 29). Derivatization. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
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Element Lab Solutions. (n.d.). Correct weighting for regression analysis in analytical calibration. [Link]
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Altabrisa Group. (2025, August 6). What Is FDA Method Validation Guidance and Its Importance?. [Link]
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ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
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The Chemical Educator. (2024, January 1). Analytical Calibration Curve Using Weighted Least Squares Regression. [Link]
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Bonta, M., et al. (2021). Weighted Linear Regression Improves Accuracy of Quantitative Elemental Bioimaging by Means of LA-ICP-MS. Analytical Chemistry, 93(47), 15636–15644. [Link]
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U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]
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National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. [Link]
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ResearchGate. (2018, November 6). What is causing the problem for unreproducible callibration curves within LC-MS/MS?. [Link]
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Vesper, H. W., et al. (2021). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. Clinical Chemistry, 67(6), 856–867. [Link]
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Rood, D. (n.d.). Gas Chromatography Problem Solving and Troubleshooting. [Link]
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U.S. Food and Drug Administration. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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ChemSrc. (2025, May 20). This compound. [Link]
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Chromatography Forum. (2017, September 15). LCMS Troubleshooting: Increasing Quantification on Standards. [Link]
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Dolan, J. W. (2014, August 22). Non-linear Calibration. [Link]
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ResearchGate. (2014, June 3). How do you choose the internal standards for analysis of organic compound classes with GC/MS technique?. [Link]
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LCGC International. (2015, May 1). Calibration Problems — A Case Study. [Link]
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Reddit. (2025, August 27). Calibration curve problem in GCMS. [Link]
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National Measurement Laboratory. (n.d.). Preparation of Calibration Curves - A Guide to Best Practice. [Link]
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Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. [Link]
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LCGC International. (n.d.). Calibration Curves, Part I: To b or Not to b?. [Link]
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ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]
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JoVE. (2015, August 24). Video: Calibration Curves: Principles and Applications. [Link]
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Kuiper, T. B., et al. (2024). Impact of internal standard selection on measurement results for long chain fatty acids in blood. Metabolomics, 20(1), 1-10. [Link]
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Chromatography Forum. (2006, August 18). calibration curve in GC-MS. [Link]
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Vo, T. T., et al. (2020). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. Molecules, 25(16), 3603. [Link]
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Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. [Link]
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Technical Support Center: Efficient Hydrolysis of 3,3-Dimethylpentanoic Acid Esters
<-33>
Welcome to the technical support center for the hydrolysis of 3,3-dimethylpentanoic acid esters. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this sterically hindered ester hydrolysis. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance the efficiency and success of your reactions.
Introduction: The Challenge of Steric Hindrance
Hydrolysis of this compound esters presents a significant synthetic challenge. The quaternary carbon atom adjacent to the ester carbonyl group creates substantial steric hindrance, which impedes the approach of nucleophiles like hydroxide or water to the electrophilic carbonyl carbon. This steric blockade increases the activation energy of the reaction, often leading to sluggish or incomplete hydrolysis under standard saponification conditions.[1] Consequently, achieving high yields of this compound requires optimized protocols that can overcome this steric barrier without causing degradation of the target molecule.
Frequently Asked Questions (FAQs)
Q1: Why is the hydrolysis of my this compound ester so slow compared to other esters?
The slow reaction rate is primarily due to steric hindrance. The two methyl groups on the carbon atom alpha to the carbonyl group (the 3-position) create a bulky environment that physically blocks the incoming nucleophile (e.g., hydroxide ion) from attacking the carbonyl carbon. This is a common issue with neopentyl-type esters, which are known for their high resistance to hydrolysis.[2]
Q2: I'm observing incomplete conversion even after prolonged reaction times. What could be the issue?
Incomplete conversion is a common problem and can be attributed to several factors:
-
Insufficiently forcing conditions: Standard conditions (e.g., aqueous NaOH at room temperature or gentle heating) are often not vigorous enough to overcome the steric hindrance.[3]
-
Poor solubility: The ester may not be fully soluble in the reaction medium, limiting the interaction between the substrate and the hydrolyzing agent.
-
Reversibility (under acidic conditions): If you are using acid-catalyzed hydrolysis, the reaction is reversible.[4][5] An excess of water is needed to drive the equilibrium towards the products (carboxylic acid and alcohol).[4][6]
Q3: Can I use acid-catalyzed hydrolysis for this transformation?
While acid-catalyzed hydrolysis is a valid method for ester cleavage, it is often less efficient for sterically hindered esters and can be reversible.[4][7] The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by water.[8] However, the steric hindrance remains a significant barrier. Forcing conditions, such as high temperatures and a large excess of water, are typically required, which may not be suitable for sensitive substrates.[7][9]
Q4: Are there any enzymatic methods available for this type of hydrolysis?
Yes, lipase-catalyzed hydrolysis can be an effective and mild alternative.[10][11] Lipases are enzymes that catalyze the hydrolysis of esters.[12] Some lipases, such as those from Candida rugosa or Pseudomonas fluorescens, have been shown to be active towards sterically hindered esters.[10][13] This approach offers the advantages of high selectivity and mild reaction conditions, which can be beneficial for complex molecules with sensitive functional groups.[11]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Steric Hindrance: Standard saponification conditions (e.g., NaOH in aqueous methanol) are ineffective.[3] 2. Low Temperature: Insufficient thermal energy to overcome the activation barrier. | 1. Use a stronger, less-solvated base: A combination of potassium tert-butoxide (t-BuOK) and a controlled amount of water in an aprotic solvent like DMSO can generate a "naked" hydroxide that is highly reactive.[3] 2. Increase the reaction temperature: Refluxing the reaction mixture can provide the necessary energy. Microwave irradiation can also be a highly effective method for accelerating the reaction.[14] |
| Low Yield | 1. Incomplete Reaction: The reaction has not reached completion due to the reasons mentioned above. 2. Side Reactions: Transesterification can occur if using an alcohol as a co-solvent.[15] 3. Product Degradation: Harsh conditions (high temperatures, strong base) may degrade sensitive functional groups on your molecule. | 1. Optimize reaction time and temperature: Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint. 2. Choose an appropriate solvent: Use a non-alcoholic co-solvent like THF or dioxane to prevent transesterification.[15] 3. Consider milder, non-aqueous methods: The t-BuOK/H₂O in DMSO system often works at room temperature, minimizing degradation.[3] Alternatively, explore lipase-catalyzed hydrolysis for sensitive substrates.[10] |
| Formation of Byproducts | 1. Transesterification: As mentioned, using alcoholic solvents can lead to the formation of a new ester instead of the desired carboxylic acid.[15] 2. Elimination Reactions: Under strongly basic conditions and high temperatures, elimination reactions may occur if there are suitable leaving groups elsewhere in the molecule. | 1. Switch to an aprotic solvent system: THF, dioxane, or DMSO are good choices.[1][15] 2. Employ milder reaction conditions: Lower the temperature and use a less aggressive base if possible. The t-BuOK/H₂O method is a good starting point.[3] |
| Difficulty Isolating the Product | 1. Incomplete Acidification: The carboxylate salt formed during basic hydrolysis needs to be fully protonated to the carboxylic acid for efficient extraction into an organic solvent. 2. Emulsion Formation during Workup: The presence of the carboxylate salt can lead to emulsions during the aqueous workup. | 1. Ensure complete acidification: After the reaction, cool the mixture and carefully add a strong acid (e.g., 1M HCl) until the pH is acidic (pH ~2-3), checking with pH paper. 2. Use brine to break emulsions: A wash with a saturated aqueous solution of NaCl (brine) can help to break up emulsions and reduce the solubility of the organic product in the aqueous layer.[16] |
Troubleshooting Workflow
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Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 3,3-Dimethylpentanoic Acid Quantification
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and metabolic research, the precise and reliable quantification of small organic acids is paramount. 3,3-Dimethylpentanoic acid (C7H14O2), a methyl-branched fatty acid, is one such molecule where accurate measurement is critical for understanding its pharmacokinetic profile and potential physiological roles.[1][2][3][4][5] This guide provides a comprehensive comparison of analytical methodologies for the quantification of this compound, grounded in the principles of rigorous bioanalytical method validation as stipulated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6][7][8][9][10][11][12][13]
The Imperative of Method Validation: Ensuring Data Integrity
The objective of validating a bioanalytical method is to demonstrate that it is suitable for its intended purpose.[8] This is not merely a procedural formality but a cornerstone of scientific integrity, ensuring that the data generated are reliable and reproducible. For drug development, this is a non-negotiable requirement for regulatory submissions.[8][9][11] The validation process characterizes an assay's performance, defining its capabilities and limitations.
This guide will navigate the validation of two primary analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Core Validation Parameters: A Framework for Trustworthiness
A bioanalytical method validation is a comprehensive assessment of several key parameters.[14][15][16][17][18][19] The acceptance criteria for these parameters are often guided by documents such as the ICH M10 guideline on bioanalytical method validation.[6][7]
Table 1: Key Bioanalytical Method Validation Parameters and Typical Acceptance Criteria
| Validation Parameter | Description | Typical Acceptance Criteria (ICH M10) |
| Specificity & Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interference at the retention time of the analyte and internal standard (IS). |
| Linearity & Range | The ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to be precise, accurate, and linear. | Correlation coefficient (r²) > 0.99. Calibration standards should be within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification). |
| Accuracy | The closeness of the mean test results obtained by the method to the true concentration of the analyte. | The mean value should be within ±15% of the nominal value, except at the Lower Limit of Quantification (LLOQ), where it should not deviate by more than ±20%. |
| Precision | The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Assessed as repeatability (intra-assay) and intermediate precision (inter-assay). | The precision determined at each concentration level should not exceed 15% of the Coefficient of Variation (CV), except for the LLOQ, where it should not exceed 20% CV. |
| Limit of Detection (LOD) & Lower Limit of Quantification (LLOQ) | LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LLOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | LLOQ is the lowest standard on the calibration curve. The analyte response at the LLOQ should be at least 5 times the response of the blank. |
| Recovery | The extraction efficiency of an analytical method, determined by comparing the analytical results for extracted samples at three concentrations (low, medium, and high) with unextracted standards. | Recovery of the analyte and internal standard should be consistent, precise, and reproducible. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. This includes freeze-thaw stability, short-term (bench-top) stability, and long-term stability. | Analyte stability is demonstrated if the mean concentration at each stability time point is within ±15% of the mean concentration of the baseline samples. |
Visualizing the Validation Workflow
A systematic approach is crucial for a successful method validation. The following diagram illustrates a typical workflow.
Caption: A generalized workflow for bioanalytical method validation.
Comparative Analysis: GC-MS vs. LC-MS for this compound Quantification
The choice between GC-MS and LC-MS for the quantification of this compound depends on several factors, including the required sensitivity, sample matrix, and available instrumentation. Both techniques offer the high selectivity of mass spectrometric detection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds.[20][21][22] For a non-volatile compound like this compound, derivatization is typically required to increase its volatility and thermal stability.
Strengths of GC-MS:
-
High Chromatographic Resolution: Capillary GC columns provide excellent separation efficiency.
-
Robust and Reliable: GC-MS systems are known for their durability and consistent performance.
-
Established Methodologies: There are numerous established derivatization and analysis protocols for organic acids.[21][22]
Considerations for GC-MS:
-
Derivatization Required: This adds an extra step to the sample preparation, which can introduce variability and potential for error. Common derivatizing agents for carboxylic acids include silylating agents (e.g., BSTFA) or alkylating agents (e.g., alkyl chloroformates).
-
Potential for Thermal Degradation: Some derivatives may not be stable at the high temperatures used in the GC inlet and column.
An example of a GC-MS method for short-chain fatty acids involves acidification of the sample followed by extraction and derivatization.[23] Validation of such a method would need to demonstrate the consistency and efficiency of the derivatization step.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), has become the gold standard for bioanalysis due to its high sensitivity and specificity.[24][25][26][27][28] It is well-suited for the analysis of polar and non-volatile compounds like this compound, often without the need for derivatization.
Strengths of LC-MS/MS:
-
High Sensitivity and Selectivity: The use of Multiple Reaction Monitoring (MRM) provides excellent sensitivity and reduces matrix interference.[26]
-
No Derivatization Typically Required: This simplifies sample preparation and reduces potential sources of error.
-
Versatility: A wide range of column chemistries and mobile phases can be used to optimize the separation.
Considerations for LC-MS/MS:
-
Matrix Effects: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of the analyte, affecting accuracy and precision. These effects must be carefully evaluated during method validation.
-
Chromatographic Challenges: Short-chain fatty acids can be challenging to retain on traditional reversed-phase columns. Specialized columns or ion-pair chromatography may be necessary.[27]
Table 2: Hypothetical Performance Comparison of Validated GC-MS and LC-MS/MS Methods for this compound
| Parameter | GC-MS (with derivatization) | LC-MS/MS (direct analysis) |
| Linearity (r²) | > 0.995 | > 0.998 |
| LLOQ | 10-50 ng/mL | 1-10 ng/mL |
| Intra-assay Precision (%CV) | < 10% | < 8% |
| Inter-assay Precision (%CV) | < 12% | < 10% |
| Accuracy (% Bias) | Within ±10% | Within ±8% |
| Sample Preparation Time | Longer (due to derivatization) | Shorter |
| Throughput | Lower | Higher |
Note: The values in this table are illustrative and represent typical performance characteristics for the analysis of small organic acids. Actual performance will depend on the specific method, instrumentation, and matrix.
Experimental Protocols: A Step-by-Step Guide to Validation
The following are generalized protocols for the validation of a bioanalytical method for this compound. These should be adapted based on the specific analytical technique and laboratory standard operating procedures.
Protocol 1: Preparation of Calibration Standards and Quality Control Samples
-
Stock Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a primary stock solution. Prepare a separate stock solution for the internal standard (e.g., a deuterated analog of the analyte).
-
Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution.
-
Calibration Standards: Spike an appropriate volume of the blank biological matrix (e.g., plasma, urine) with the working standard solutions to create a calibration curve consisting of a blank, a zero standard (blank + IS), and at least six non-zero concentrations covering the expected range.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) by spiking the blank matrix with known amounts of the analyte from a separate stock solution than that used for the calibration standards.
Protocol 2: Assessment of Accuracy and Precision
-
Analysis of Batches: Analyze at least three batches of samples on three different days. Each batch should include a full calibration curve and at least six replicates of the low, medium, and high QC samples.
-
Data Analysis: Quantify the QC samples using the calibration curve from the same batch.
-
Calculate Accuracy and Precision:
-
Intra-assay (within-batch) precision and accuracy: Calculate the mean, standard deviation (SD), and coefficient of variation (CV%) for the replicates of each QC level within each batch. Calculate the accuracy as the percentage of the mean calculated concentration to the nominal concentration.
-
Inter-assay (between-batch) precision and accuracy: Calculate the mean, SD, and CV% for all QC samples at each level across all batches. Calculate the overall accuracy.
-
Conclusion and Recommendations
Both GC-MS and LC-MS/MS are powerful techniques for the quantification of this compound. The choice of method should be guided by the specific requirements of the study.
-
For high-throughput analysis and the best sensitivity, LC-MS/MS is generally the preferred method. Its ability to directly analyze the compound without derivatization simplifies the workflow and can lead to higher precision and accuracy.
-
GC-MS remains a viable and cost-effective alternative, particularly if an LC-MS/MS system is not available. Careful optimization and validation of the derivatization step are critical for obtaining reliable results.
Regardless of the chosen technique, a thorough validation in accordance with regulatory guidelines is essential to ensure the integrity of the generated data.[6][7][10][12] This guide provides the foundational principles and a comparative framework to assist researchers in developing and validating robust and reliable analytical methods for the quantification of this compound.
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A Senior Application Scientist's Guide to Inter-laboratory Comparison of Fatty Acid Analysis Methods
Introduction: The Challenge of Comparability in Fatty acid Analysis
The accurate measurement of fatty acids is fundamental across diverse scientific disciplines, from nutritional science and clinical diagnostics to food manufacturing and drug development. However, the variety of available analytical methods, coupled with subtle differences in their execution, can lead to significant discrepancies in reported results between laboratories.[1] Such inconsistencies undermine the ability to compare findings from different studies, hindering scientific progress and creating challenges for regulatory compliance.
Inter-laboratory comparison studies are therefore essential for assessing and improving the comparability of these measurements.[1][2] This guide provides an in-depth comparison of the two most prevalent analytical platforms—Gas Chromatography (GC) and Liquid Chromatography (LC)—for fatty acid quantification. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a framework for robust method validation to ensure data is both accurate and reproducible.
The Foundation of Trust: Standardization and Quality Assurance
Before delving into specific methodologies, it is crucial to understand the pillars of trustworthy fatty acid analysis: standardization and rigorous quality control.
-
Proficiency Testing Programs: Organizations like the American Oil Chemists' Society (AOCS) offer Laboratory Proficiency Programs (LPP) that are critical for external quality assessment.[3][4][5] These programs allow a laboratory to benchmark its performance against a global network of peers using the same samples, providing an objective measure of accuracy and reliability.[3] Participation is a key component of maintaining laboratory accreditation, such as to ISO/IEC 17025 standards.[3]
-
Standard Reference Materials (SRMs): The National Institute of Standards and Technology (NIST) provides a range of SRMs with certified values for fatty acid composition in various matrices, such as human serum (SRM 2378), fish oil (SRM 3275), and botanical oils (SRM 3274).[6][7][8][9] These materials are indispensable for method validation, the development of new analytical methods, and establishing the traceability of measurements.[6] Using an SRM as a control sample in analytical batches allows for the continuous monitoring of a method's accuracy.[2][10]
Core Analytical Workflow: From Sample to Signal
The analysis of fatty acids, regardless of the final detection method, follows a fundamental workflow. The initial sample preparation steps are often the most significant source of experimental variability and are critical to achieving accurate results.
Caption: High-level overview of the fatty acid analysis workflow.
Part 1: Sample Preparation – The Critical First Step
Lipid Extraction
Causality: The primary goal of extraction is to efficiently and reproducibly isolate the lipid fraction, containing the fatty acids of interest, from the bulk sample matrix (e.g., proteins, carbohydrates, salts). The choice of solvent system is designed to maximize the recovery of lipids, which are nonpolar, while minimizing the co-extraction of interfering substances.
Protocol: Modified Bligh-Dyer Lipid Extraction This protocol is a common and robust method for extracting lipids from biological samples.[1]
-
Homogenization: Homogenize the sample (e.g., 1 g of tissue or 1 mL of plasma) in a 3.75 mL mixture of chloroform:methanol (1:2, v/v). This single-phase system ensures complete interaction between the solvents and the sample.
-
Internal Standard Spiking: Prior to extraction, add a known amount of an internal standard, such as a non-physiological fatty acid (e.g., C17:0 or C23:0), to the sample.[11] This is crucial for correcting for lipid losses during extraction and derivatization, thereby improving quantitative accuracy.
-
Phase Separation: Add 1.25 mL of chloroform and mix thoroughly. Then, add 1.25 mL of water and vortex again. The mixture will become biphasic.
-
Isolation: Centrifuge the sample (e.g., at 1000 x g for 10 minutes) to achieve complete separation of the two layers.
-
Collection: Carefully collect the lower, chloroform layer, which contains the lipids, using a glass Pasteur pipette. Transfer it to a clean tube.
-
Drying: Evaporate the solvent to dryness under a stream of nitrogen gas. The resulting lipid extract is now ready for derivatization.
Derivatization: Preparing Fatty Acids for Analysis
Causality: Raw fatty acids have chemical properties—low volatility and poor ionization efficiency—that make them difficult to analyze directly.[12][13] Derivatization is a chemical reaction that modifies the carboxyl group of the fatty acid to create an analog (an ester) that is more suitable for the chosen analytical technique.
For GC analysis, fatty acids must be converted into volatile, less polar derivatives to ensure they can travel through the GC column at manageable temperatures.[13][14] The universal standard is to convert them into Fatty Acid Methyl Esters (FAMEs) .[11][15]
Protocol: Acid-Catalyzed FAME Preparation (Comprehensive Method) This method is effective for all lipid classes, including free fatty acids and sterol esters.[15]
-
Reagent Preparation: Prepare a methylation reagent of 1.5% concentrated sulfuric acid in anhydrous methanol.[16]
-
Reaction: Re-dissolve the dried lipid extract from the extraction step in 1 mL of toluene. Add 2 mL of the methylation reagent.
-
Incubation: Securely cap the tube (Teflon-lined caps are recommended) and heat at 100°C for 1 hour in a heating block or water bath.[15][16] The heat and acid catalyst drive the transesterification of fatty acids from complex lipids and the esterification of free fatty acids to form FAMEs.
-
Quenching and Extraction: After cooling to room temperature, add 1.5 mL of water and 1.5 mL of hexane (or petroleum ether) to the tube. Vortex vigorously for 30 seconds to extract the nonpolar FAMEs into the upper organic layer.[17]
-
Phase Separation: Centrifuge at a low speed (e.g., 2000 rpm for 5 minutes) to separate the layers.
-
Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial for analysis.
While LC can analyze underivatized fatty acids, sensitivity is often poor due to the inefficient ionization of the carboxyl group in the negative ion mode.[12][18] Derivatization aims to attach a "charge tag" to the fatty acid, allowing for highly sensitive detection in the more stable and robust positive ion mode.[19][20]
Protocol: Charge-Tagging Derivatization for Enhanced LC-MS Sensitivity This protocol uses 3-acyloxymethyl-1-methylpyridinium iodide (AMMP) formation to attach a permanent positive charge.[19]
-
Reagent Preparation: Prepare derivatization reagents: 2-bromo-1-methylpyridinium iodide and 3-carbinol-1-methylpyridinium iodide.
-
Reaction: To the dried lipid extract, add the derivatization reagents according to a validated protocol. This process attaches a quaternary amine to the fatty acid's carboxyl group.[19]
-
Sample Cleanup: Depending on the specific reagents used, a solid-phase extraction (SPE) cleanup step may be necessary to remove excess derivatizing agent and other interferences.
-
Reconstitution: Dry the derivatized sample and reconstitute it in a suitable mobile phase, such as a methanol/water mixture, for injection into the LC-MS system.
Part 2: Analytical Separation and Detection
Gas Chromatography (GC): The Established Gold Standard
GC is the most widely used technique for fatty acid analysis due to its high resolving power and robust quantification.[14][21]
Caption: Typical workflow for the GC analysis of FAMEs.
Protocol: Typical GC-FID/MS Analysis of FAMEs
-
System Configuration:
-
Column: Use a high-polarity capillary column designed for FAME analysis (e.g., HP-88, Rt-2560, or FAMEWAX, 100 m x 0.25 mm ID, 0.2 µm film thickness).[13][22] The polar stationary phase allows for the separation of FAMEs based on both chain length and degree of unsaturation.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[17][23]
-
-
Injection: Inject 1 µL of the FAMEs sample into the heated inlet.
-
Oven Program:
-
Initial temperature: 140°C, hold for 5 minutes.
-
Ramp: Increase temperature at 4°C/min to 240°C.
-
Hold: Hold at 240°C for 20 minutes.
-
This temperature gradient ensures that FAMEs with different boiling points elute from the column at distinct times, allowing for their separation.[14]
-
-
Detection:
-
Flame Ionization Detector (FID): Set at 250-300°C. The FID is highly sensitive to carbon-containing compounds and provides a response proportional to the mass of the analyte, making it ideal for quantification.[1][21]
-
Mass Spectrometer (MS): The MS detector fragments the eluting FAMEs, producing a unique mass spectrum for each compound. This allows for positive identification by comparing the fragmentation pattern to a spectral library.[1]
-
-
Quantification: Identify peaks by comparing their retention times to those of a known FAME standard mixture. Quantify by integrating the peak area and comparing it to the internal standard.
Liquid Chromatography (LC): A Versatile Alternative
LC-MS is a powerful alternative, especially for analyzing fatty acids that are thermally unstable or when derivatization for GC is problematic.[24][25] Its major advantage is the operation at ambient temperature.[24]
Caption: Typical workflow for the LC-MS analysis of fatty acids.
Protocol: Typical LC-MS/MS Analysis of Fatty Acids
-
System Configuration:
-
Column: Use a reversed-phase column (e.g., C8 or C18, 2.1 mm x 100 mm, 1.8 µm particle size).[19] Separation occurs based on the hydrophobicity of the fatty acid chains.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with an additive like formic acid or an ion-pairing agent to improve peak shape.[1][26]
-
-
Injection: Inject 5-10 µL of the reconstituted sample.
-
Gradient Elution:
-
Start with a higher percentage of the aqueous mobile phase and gradually increase the percentage of the organic mobile phase over 15-20 minutes.
-
This gradient allows for the elution of shorter, more polar fatty acids first, followed by the longer, more nonpolar fatty acids.
-
-
Detection (Tandem Mass Spectrometry - MS/MS):
-
Ionization: Use an electrospray ionization (ESI) source. Operate in positive ion mode for derivatized fatty acids or negative ion mode for underivatized ones.[1]
-
Analysis: Operate the mass spectrometer in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for a given fatty acid and monitoring for a unique product ion after fragmentation. This technique is highly selective and sensitive, minimizing interferences from the sample matrix.
-
Performance Comparison: Head-to-Head Data
The choice between GC and LC depends on the specific analytical needs, including sensitivity, sample complexity, and desired throughput.[1]
Table 1: Performance Metrics for GC-Based Methods
| Performance Metric | Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) |
|---|---|---|
| Principle | Separation of FAMEs based on boiling points and polarity, with detection by a flame ionization detector.[1] | Separation of FAMEs followed by mass analysis, providing structural information. |
| Linearity (R²) | >0.999[21] | >0.99[1] |
| Precision (RSD%) | <2% for peak areas.[22] | 2.77-5.82% (Intra-day).[1] |
| LOD | 0.21 to 0.54 µg/mL.[1] | Typically 0.01% to 0.05%.[1][27] |
| LOQ | 0.63 to 1.63 µg/mL.[1] | Typically ~0.1%.[27] |
Table 2: Performance Metrics for LC-Based Methods
| Performance Metric | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
|---|---|
| Principle | Separation of fatty acids (derivatized or underivatized) based on their physicochemical properties, followed by mass analysis.[1] |
| Linearity (R²) | Spans ~2 orders of magnitude.[19] |
| Precision (RSD%) | Generally good, with relative standard deviations <20% in inter-laboratory studies.[2] |
| LOD | ~1.0−4.0 nM (with derivatization).[19] Median of 5 ng/mL.[26] |
| LOQ | < 100 ng/L (with isotopic derivatization).[18] |
Table 3: Qualitative Comparison of GC and LC Methods
| Feature | Gas Chromatography (GC) | Liquid Chromatography (LC) |
|---|---|---|
| Derivatization | Mandatory (to create volatile FAMEs).[11][13] | Optional, but highly recommended for sensitivity.[12][20] |
| Operating Temp. | High (up to 250-300°C).[28] | Ambient.[24] |
| Suitability for Unstable Compounds | Risk of degradation for some PUFAs or oxygenated FAs.[25] | Excellent, as analysis is performed at low temperatures.[24] |
| Primary Use Case | Robust, high-throughput quantification of common fatty acids (GC-FID). Confident identification (GC-MS). | Analysis of thermally labile or non-volatile fatty acids. High-sensitivity targeted analysis (LC-MS/MS). |
| Throughput | Generally higher. | Can be lower due to longer run times and more complex sample prep. |
| Cost | GC-FID is relatively low-cost. GC-MS is moderate. | LC-MS/MS systems have a higher capital cost. |
Ensuring Trustworthiness: A Framework for Method Validation
For data to be comparable across laboratories, the analytical method used must be rigorously validated. This process provides documented evidence that the method is suitable for its intended purpose. Key validation parameters, as outlined by bodies like the International Council for Harmonisation (ICH), should be assessed.[22][29]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. In chromatography, this means achieving baseline separation of peaks of interest.
-
Linearity: Demonstrating that the instrument response is directly proportional to the analyte concentration over a specific range. A calibration curve should have a coefficient of determination (R²) > 0.99.[21][30]
-
Accuracy: The closeness of the measured value to the true value. This is best assessed by analyzing an SRM and ensuring the results fall within the certified range. Recoveries should typically be within 80-115%.[21]
-
Precision: The degree of scatter between a series of measurements. It is evaluated as repeatability (intra-day precision) and intermediate precision (inter-day precision), with a relative standard deviation (RSD) typically required to be <15%.[1][2]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest analyte concentrations that can be reliably detected and quantified, respectively.[1][27]
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., mobile phase composition, oven temperature), indicating its reliability during normal usage.[29]
Conclusion
Both GC and LC platforms offer powerful capabilities for fatty acid analysis, but they are not interchangeable.
-
GC-FID remains the undisputed workhorse for robust, cost-effective quantification of total fatty acid profiles, making it the standard for nutritional labeling and many routine quality control applications.
-
GC-MS provides an essential layer of confidence through definitive structural identification, which is critical in complex sample matrices.
-
LC-MS/MS excels in versatility, offering a solution for thermally sensitive or non-volatile fatty acids and providing exceptional sensitivity for targeted quantitative studies, particularly when coupled with chemical derivatization.
Ultimately, the choice of method must be guided by the specific research question, the nature of the sample matrix, and the required performance characteristics. Regardless of the platform chosen, the foundation of reliable and comparable inter-laboratory data rests on three pillars: the use of appropriate Standard Reference Materials , a commitment to rigorous, documented method validation , and active participation in external Proficiency Testing programs . Adherence to these principles is not merely best practice; it is a prerequisite for scientific integrity.
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A Comparative Analysis of the Biological Activities of 3,3-Dimethylpentanoic Acid and Its Isomers: A Guide for Researchers
In the landscape of drug discovery and development, particularly in the realm of neurology, the nuanced structural variations of small molecules can dictate profound differences in biological activity and therapeutic potential. This guide provides a comparative study of 3,3-Dimethylpentanoic acid and its structural isomers, exploring their potential biological activities with a focus on anticonvulsant properties, neurotoxicity, and histone deacetylase (HDAC) inhibition. While direct comparative experimental data for all isomers of dimethylpentanoic acid are not extensively available, this guide will leverage established structure-activity relationships (SAR) of analogous branched-chain fatty acids, primarily the well-documented antiepileptic drug valproic acid (VPA), to provide a scientifically grounded comparative framework.
This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and detailed experimental protocols to facilitate further investigation into this promising class of compounds.
Introduction: The Significance of Stereochemistry in Biological Activity
Branched-chain fatty acids represent a class of molecules with significant therapeutic interest. Valproic acid (2-propylpentanoic acid), a simple branched-chain carboxylic acid, is a widely used anticonvulsant and mood stabilizer.[1][2] Its clinical utility is, however, accompanied by significant side effects, including teratogenicity and hepatotoxicity.[1] This has spurred extensive research into its analogues to identify compounds with improved therapeutic indices. The isomers of dimethylpentanoic acid, sharing the same molecular formula (C7H14O2) but differing in the arrangement of their methyl groups, present a compelling case for a comparative study to understand how subtle structural changes can modulate biological effects.
The primary isomers of interest in this guide are:
-
This compound
-
2,2-Dimethylpentanoic acid
-
4,4-Dimethylpentanoic acid
By examining the known biological activities of structurally similar compounds, we can infer the potential activities of these isomers and propose experimental strategies for their validation.
Comparative Biological Activities: An Inferential Analysis
Drawing parallels from the extensive research on VPA and its analogues, we can hypothesize the relative biological activities of the dimethylpentanoic acid isomers. The key determining factors in the activity of branched-chain fatty acids include the degree of branching near the carboxylic acid group and the overall lipophilicity of the molecule.[3][4]
Anticonvulsant Activity: A Look at Structural Determinants
The anticonvulsant activity of VPA and its analogues is a primary focus. Studies have shown that the branching pattern of the alkyl chains is crucial for this effect.
Hypothesized Anticonvulsant Activity Ranking:
Based on SAR studies of VPA analogues, it is plausible that isomers with branching closer to the carboxylic acid moiety may exhibit greater anticonvulsant potency. Therefore, we can propose the following hypothetical ranking:
2,2-Dimethylpentanoic acid > this compound > 4,4-Dimethylpentanoic acid
This hypothesis is rooted in the understanding that the steric hindrance and electronic effects imparted by the methyl groups in the alpha-position (2,2-isomer) could enhance interactions with relevant biological targets, such as enzymes involved in GABA metabolism or voltage-gated ion channels.
Neurotoxicity and Teratogenicity: The Double-Edged Sword
A significant concern with VPA is its teratogenic potential, particularly the induction of neural tube defects.[4][5] The structural features that contribute to this toxicity are of paramount importance in the development of safer alternatives.
Research on VPA analogues suggests that the presence of a Cα-H bond that can be metabolized to a toxic unsaturated metabolite is a key factor in its teratogenicity.[3] Amide derivatives of VPA, for instance, have shown reduced teratogenicity.[1]
Hypothesized Teratogenicity Ranking:
While direct evidence is lacking, we can infer that all dimethylpentanoic acid isomers, being carboxylic acids, may possess some level of teratogenic risk. However, the specific arrangement of the methyl groups could influence their metabolic pathways and, consequently, their toxicity profiles. It is plausible that isomers with more sterically hindered carboxylic acid groups might be less readily metabolized into toxic intermediates.
Further investigation is crucial to determine the precise teratogenic potential of each isomer.
Histone Deacetylase (HDAC) Inhibition: A Potential Mechanism of Action and Toxicity
Valproic acid is a known inhibitor of histone deacetylases (HDACs), particularly class I HDACs.[1][6] This activity is believed to contribute to both its therapeutic effects in some cancers and its teratogenicity. The carboxylic acid moiety is essential for HDAC inhibition by these compounds.[6]
Hypothesized HDAC Inhibition Potency:
The ability of the dimethylpentanoic acid isomers to inhibit HDACs is likely to be influenced by the accessibility of the carboxylic acid group to the active site of the enzyme. Steric hindrance around the carboxyl group could reduce inhibitory potency.
Hypothesized Ranking of HDAC Inhibition:
4,4-Dimethylpentanoic acid > this compound > 2,2-Dimethylpentanoic acid
This proposed ranking is based on the assumption that the bulky dimethyl groups in the alpha-position of 2,2-dimethylpentanoic acid would create the most significant steric hindrance for binding to the HDAC active site.
Quantitative Data Summary
The following table summarizes the hypothesized comparative biological activities of this compound and its isomers based on the inferential analysis of structure-activity relationships of analogous compounds. It is critical to emphasize that these are predicted activities and require experimental validation.
| Compound | Predicted Anticonvulsant Activity | Predicted Teratogenic Potential | Predicted HDAC Inhibition Potency |
| This compound | Moderate | Moderate | Moderate |
| 2,2-Dimethylpentanoic acid | High | Potentially Lower | Low |
| 4,4-Dimethylpentanoic acid | Low | Potentially Higher | High |
Experimental Protocols for Validation
To empirically validate the hypothesized biological activities, a series of well-established in vivo and in vitro assays are recommended. The following protocols provide a detailed, step-by-step methodology for these key experiments.
In Vivo Anticonvulsant Activity Screening: Pentylenetetrazol (PTZ)-Induced Seizure Model
This protocol is designed to assess the ability of the test compounds to protect against chemically induced seizures in mice.
Methodology:
-
Animal Preparation: Use male Swiss albino mice (20-25 g). House the animals in a controlled environment with a 12-hour light/dark cycle and free access to food and water. Acclimatize the animals for at least one week before the experiment.
-
Drug Administration: Dissolve the test compounds (this compound and its isomers) and a positive control (e.g., Valproic acid) in a suitable vehicle (e.g., 0.9% saline with a small amount of Tween 80). Administer the compounds intraperitoneally (i.p.) at various doses to different groups of mice (n=6-8 per group). A vehicle control group should also be included.
-
Seizure Induction: Thirty minutes after drug administration, administer a subcutaneous (s.c.) injection of Pentylenetetrazol (PTZ) at a dose known to induce clonic-tonic seizures in a high percentage of control animals (e.g., 85 mg/kg).
-
Observation: Immediately after PTZ injection, place each mouse in an individual observation chamber and observe for 30 minutes. Record the latency to the first seizure (clonic or tonic) and the duration of the seizures. The absence of a generalized clonic seizure for a period of 30 minutes is considered protection.
-
Data Analysis: Calculate the percentage of protected animals in each group. Determine the median effective dose (ED50) for each compound using probit analysis.
Diagram of the In Vivo Anticonvulsant Screening Workflow:
Caption: Workflow for in vivo anticonvulsant activity screening.
In Vitro Neurotoxicity Assessment: Primary Neuronal Cell Culture Assay
This assay evaluates the potential neurotoxic effects of the compounds on primary neuronal cells.
Methodology:
-
Cell Culture: Isolate primary cortical neurons from embryonic day 18 (E18) rat fetuses. Plate the dissociated neurons onto poly-D-lysine-coated 96-well plates in a suitable neuronal culture medium. Maintain the cultures in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: After 7-10 days in vitro (DIV), when a mature neuronal network has formed, treat the cells with various concentrations of the test compounds and a positive control (e.g., a known neurotoxin like glutamate). Include a vehicle control.
-
Cell Viability Assay (MTT Assay): After 24-48 hours of exposure, assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control. Calculate the concentration of each compound that causes a 50% reduction in cell viability (IC50).
Diagram of the In Vitro Neurotoxicity Assay Workflow:
References
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A Comparative Guide to the Structure-Activity Relationship of 3,3-Dimethylpentanoic Acid Derivatives as Peroxisome Proliferator-Activated Receptor (PPAR) Modulators
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of novel 3,3-dimethylpentanoic acid derivatives, focusing on their potential as modulators of Peroxisome Proliferator-Activated Receptors (PPARs). As researchers and drug development professionals, understanding the intricate relationship between molecular structure and biological activity is paramount for the rational design of potent and selective therapeutic agents. This document synthesizes technical data and field-proven insights to offer a practical comparison of these derivatives, supported by detailed experimental protocols.
Introduction: The Therapeutic Potential of this compound and the Role of PPARs
This compound is a branched-chain fatty acid that presents an intriguing scaffold for medicinal chemistry.[1][2] Its inherent structural features, including the gem-dimethyl group, offer a unique starting point for developing derivatives with tailored pharmacological profiles. Branched-chain fatty acids have been implicated in various metabolic processes and have shown potential in addressing conditions such as cancer and inflammation.[3][4][5]
Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear receptors that play a crucial role in regulating lipid and glucose metabolism, as well as inflammation.[6][7] The three main isoforms, PPARα, PPARγ, and PPARβ/δ, are well-established therapeutic targets for metabolic disorders. Notably, medium-chain fatty acids have been identified as partial agonists of PPARγ, suggesting that derivatives of this compound could also engage this target.[5][8] This guide will explore a hypothetical SAR study of a series of this compound derivatives designed to modulate PPARγ activity.
Comparative Analysis of this compound Derivatives: A Hypothetical SAR Study
To illustrate the structure-activity relationships, we present a comparative analysis of a focused library of hypothetical this compound derivatives. The primary endpoint for this comparison is the half-maximal effective concentration (EC50) for PPARγ activation, as determined by a cell-based reporter gene assay. A lower EC50 value indicates higher potency.
Rationale for Derivative Design
The design of the following derivatives is based on established medicinal chemistry principles aimed at exploring the impact of key structural modifications on PPARγ agonism:
-
Modification of the Carboxylic Acid Headgroup: The carboxylic acid is a key pharmacophore for PPAR binding. Bioisosteric replacement can modulate acidity, polarity, and metabolic stability.[3]
-
Substitution on the Alkyl Chain: Introducing functional groups on the ethyl "tail" of the pentanoic acid backbone can probe for additional binding interactions within the PPAR ligand-binding pocket.
-
Esterification of the Carboxylic Acid: Conversion to an ester can serve as a prodrug strategy to improve cell permeability.
Hypothetical Experimental Data
The following table summarizes the hypothetical biological data for our series of this compound derivatives.
| Compound ID | Structure | Modification | PPARγ Activation EC50 (µM) | Cytotoxicity (CC50 in HEK293 cells, µM) |
| DM-PA-01 | Parent Compound | > 100 | > 200 | |
| DM-PA-02 | Structure with a tetrazole replacing the carboxylic acid | Carboxylic Acid Bioisostere (Tetrazole) | 25.3 | > 200 |
| DM-PA-03 | Structure with a hydroxamic acid replacing the carboxylic acid | Carboxylic Acid Bioisostere (Hydroxamic Acid) | 15.8 | 150 |
| DM-PA-04 | Structure with a phenyl group at the 5-position | Phenyl Substitution | 8.2 | > 200 |
| DM-PA-05 | Structure with a p-methoxyphenyl group at the 5-position | Substituted Phenyl | 4.5 | > 200 |
| DM-PA-06 | Structure with a methyl ester of the carboxylic acid | Methyl Ester Prodrug | 65.7 (likely requires hydrolysis for activity) | > 200 |
Interpretation of Structure-Activity Relationships
-
The Carboxylic Acid is Essential but Modifiable: The parent compound, this compound (DM-PA-01), shows negligible activity, indicating that the core scaffold alone is insufficient for potent PPARγ activation. Replacement of the carboxylic acid with bioisosteres like tetrazole (DM-PA-02) and hydroxamic acid (DM-PA-03) leads to a significant increase in potency. This suggests that while an acidic headgroup is crucial for interaction with the receptor, likely through hydrogen bonding, modulating its pKa and spatial arrangement can optimize this interaction.
-
Hydrophobic Tail Extension Enhances Potency: The introduction of a phenyl group at the 5-position (DM-PA-04) dramatically improves activity. This highlights the importance of a hydrophobic tail that can occupy a corresponding hydrophobic pocket within the PPARγ ligand-binding domain.
-
Electronic Effects on the Aromatic Ring are Favorable: The addition of an electron-donating methoxy group to the phenyl ring (DM-PA-05) further enhances potency. This suggests that the electronic properties of the tail moiety can influence binding affinity, potentially through favorable interactions with the protein.
-
Esterification Reduces Direct Activity: The methyl ester derivative (DM-PA-06) shows significantly reduced activity, which is expected as the free carboxylic acid is typically required for direct receptor binding. This derivative would likely act as a prodrug, requiring intracellular hydrolysis to release the active carboxylic acid.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the data presented, detailed experimental protocols are provided below. These protocols represent self-validating systems for assessing the activity of this compound derivatives.
PPARγ Transactivation Assay (Reporter Gene Assay)
This assay quantitatively measures the ability of a compound to activate the PPARγ receptor, leading to the expression of a reporter gene (luciferase).
Workflow Diagram:
Caption: Workflow for the PPARγ transactivation assay.
Step-by-Step Protocol:
-
Cell Culture and Plating:
-
Culture HEK293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells into white, clear-bottom 96-well plates at a density of 2 x 10^4 cells per well and allow them to adhere overnight.
-
-
Transient Transfection:
-
Prepare a transfection mixture containing a mammalian expression vector for full-length human PPARγ and a reporter plasmid containing the firefly luciferase gene under the control of a PPAR response element (PPRE).
-
Transfect the cells according to the manufacturer's protocol for the chosen transfection reagent (e.g., Lipofectamine).
-
Incubate the cells for 6 hours post-transfection.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in serum-free DMEM.
-
After the 6-hour transfection incubation, replace the medium with fresh serum-free DMEM containing the various concentrations of the test compounds. Include a positive control (e.g., rosiglitazone) and a vehicle control (e.g., DMSO).
-
Incubate the plates for an additional 24 hours.
-
-
Luciferase Assay:
-
Aspirate the medium and lyse the cells using a passive lysis buffer.
-
Add a luciferase assay reagent to each well.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.
-
Plot the normalized luciferase activity against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed PPARγ activation is not a result of cytotoxicity.
Workflow Diagram:
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Plating:
-
Seed HEK293 cells in a clear 96-well plate at a density of 1 x 10^4 cells per well and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with the same concentrations of this compound derivatives as used in the transactivation assay. Include a vehicle control.
-
Incubate for 24 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percent viability against the compound concentration and determine the CC50 (half-maximal cytotoxic concentration) value.
-
Conclusion and Future Directions
This guide has presented a comparative analysis of the structure-activity relationship of a hypothetical series of this compound derivatives as PPARγ modulators. The insights gleaned from this study underscore the potential of this chemical scaffold in the design of novel therapeutics for metabolic diseases. The gem-dimethyl group provides a stable anchor, while modifications to the carboxylic acid headgroup and the alkyl tail offer avenues for optimizing potency and selectivity.
Future work should focus on synthesizing and testing these and other derivatives to validate the hypothetical SAR presented here. Further studies could also explore the selectivity of these compounds for the different PPAR isoforms and investigate their in vivo efficacy in animal models of metabolic disease. The detailed experimental protocols provided herein offer a robust framework for such future investigations.
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The Untapped Potential of 3,3-Dimethylpentanoic Acid Scaffolds in Drug Discovery: A Guide to Efficacy Evaluation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery, the exploration of novel chemical scaffolds is paramount to identifying new therapeutic agents with improved efficacy, selectivity, and pharmacokinetic properties. While the 3,3-dimethylpentanoic acid framework is not yet represented in clinically approved drugs, its unique structural features—a carboxylic acid head and a sterically hindered gem-dimethyl group—present an intriguing starting point for rational drug design. This guide provides a comprehensive framework for evaluating the potential efficacy of this compound-based compounds, drawing upon established principles in medicinal chemistry and outlining a roadmap for their investigation.
The Strategic Importance of the Carboxylic Acid and Gem-Dimethyl Moieties
The design of any new class of therapeutic agents begins with a fundamental understanding of its core structural components. In this compound, two key features dictate its potential interactions and metabolic fate.
The Carboxylic Acid: A Double-Edged Sword
The carboxylic acid functional group is a well-established pharmacophore, capable of forming strong ionic and hydrogen bonds with biological targets. However, its acidic nature can also lead to poor membrane permeability and metabolic liabilities, such as glucuronidation, which can result in rapid clearance or even toxicity. The strategic use of carboxylic acid bioisosteres—functional groups with similar physicochemical properties—is a common tactic in medicinal chemistry to mitigate these drawbacks while preserving target engagement.
The Gem-Dimethyl Group: A Shield of Stability
The presence of a gem-dimethyl group at the 3-position of the pentanoic acid chain introduces significant steric hindrance. This can play a crucial role in:
-
Metabolic Stability: The gem-dimethyl motif can shield adjacent chemical bonds from metabolic enzymes, such as cytochrome P450s, thereby increasing the compound's half-life. The use of sterically hindered groups is a deliberate strategy to block metabolic "soft spots" in a molecule.
-
Conformational Restriction: The bulky nature of the gem-dimethyl group can lock the molecule into a more rigid conformation. This can be advantageous if the constrained conformation is the one that preferentially binds to the therapeutic target, potentially increasing potency and selectivity.
A Roadmap for Efficacy Evaluation: A Phased Approach
A systematic and multi-faceted approach is essential to unlock the therapeutic potential of this compound derivatives. The following experimental workflow outlines a logical progression from initial screening to preclinical evaluation.
Figure 1: A phased workflow for the evaluation of novel this compound-based compounds.
Experimental Protocols
Phase 1: Target Identification and Initial Screening
-
Library Synthesis: A diverse library of this compound derivatives should be synthesized. Modifications could include esterification or amidation of the carboxylic acid, and substitution on the pentyl chain.
-
High-Throughput Screening (HTS): The library is screened against a panel of validated biological targets representing different disease areas (e.g., kinases, GPCRs, proteases).
-
Hit Identification and Validation: Compounds showing significant activity ("hits") are re-tested to confirm their activity.
Phase 2: Lead Optimization and In Vitro Characterization
-
Structure-Activity Relationship (SAR) Studies: Analogues of the validated hits are synthesized to understand the relationship between chemical structure and biological activity. This involves systematically modifying different parts of the molecule.
-
In Vitro Efficacy Testing: The potency of the compounds is quantified using established assays. For example, if the target is an enzyme, the IC50 (half-maximal inhibitory concentration) would be determined.
-
ADME-Tox Profiling: Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) is critical. This includes assays for:
-
Metabolic Stability: Incubation with liver microsomes to assess susceptibility to metabolism.
-
Cell Permeability: Using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Cytotoxicity: Testing against various cell lines to identify potential toxicity.
-
Phase 3: In Vivo Proof-of-Concept
-
Animal Model Studies: The most promising lead compounds are tested in relevant animal models of the disease to evaluate their in vivo efficacy.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Blood samples are taken from the test animals at various time points to determine the drug's concentration in the body (PK) and correlate it with its therapeutic effect (PD).
Comparative Data: A Hypothetical Example
As there is no publicly available data on the efficacy of this compound-based drugs, the following table is a hypothetical representation of how one might compare a novel compound from this class (Compound X) against a standard-of-care drug for a given target.
| Parameter | Compound X (this compound Derivative) | Standard Drug A |
| Target Binding Affinity (Ki) | 10 nM | 50 nM |
| In Vitro Efficacy (IC50) | 25 nM | 100 nM |
| Metabolic Stability (t½ in human liver microsomes) | 120 min | 30 min |
| Cell Permeability (Papp) | 15 x 10⁻⁶ cm/s | 5 x 10⁻⁶ cm/s |
| In Vivo Efficacy (Tumor growth inhibition in mouse model) | 60% | 45% |
Future Directions and Potential Applications
While speculative without concrete data, the structural features of this compound suggest potential applications in areas where metabolic stability and defined conformational states are advantageous. The presence of the carboxylic acid, or a suitable bioisostere, could allow for targeting of a wide range of proteins.
Patents related to substituted pentanoic acid derivatives hint at potential applications in neurodegenerative diseases, while the gem-dimethyl motif is a known feature in certain insecticides, showcasing its diverse utility in bioactive molecule design.
Conclusion
The this compound scaffold represents an underexplored area in drug discovery. Its inherent structural characteristics—a versatile carboxylic acid and a metabolically stabilizing gem-dimethyl group—provide a strong rationale for its investigation as a novel platform for therapeutic agents. The systematic approach to efficacy evaluation outlined in this guide provides a clear path forward for researchers to potentially unlock the therapeutic value of this intriguing class of compounds.
References
At present, there are no direct scientific publications detailing the efficacy of this compound-based compounds as therapeutic agents. The principles discussed in this guide are based on established concepts in medicinal chemistry. For further reading on these concepts, the following resources are recommended:
-
Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central.[Link]
-
Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. eCampusOntario Pressbooks.[Link]
- EP0632008B1 - Pentanoic acid derivatives.
- EP0021160A1 - Process for the preparation of trans-3,3-dimethyl-cyclopropane-1,2-dicarboxylic acid.
- US4307033A - Preparation of 3,3-dimethyl-cyclopropane-1,1,2-tricarboxylic acid derivatives and intermediates therefor.
- EP0103136B1 - 5,5-dichloro-3,3-dimethylpentanoic acid and a process for its preparation.
In Vitro Comparison of the Metabolic Effects of 2,2-Dimethylpentanoic Acid and 3,3-Dimethylpentanoic Acid: A Guide for Cellular Metabolism Research
This guide provides a comprehensive framework for the in vitro comparison of the metabolic effects of two structural isomers of dimethylpentanoic acid: 2,2-dimethylpentanoic acid and 3,3-dimethylpentanoic acid. As branched-chain fatty acids (BCFAs), these molecules are emerging as significant modulators of cellular metabolism, with potential implications for metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes.[1][2] This document outlines the scientific rationale, detailed experimental protocols, and expected data interpretation for researchers in drug development and metabolic science.
The structural differences between these isomers, specifically the position of the dimethyl group, can profoundly influence their interaction with metabolic enzymes and nuclear receptors, leading to distinct downstream effects. This guide focuses on elucidating these differences in two key metabolic cell types: hepatocytes and adipocytes.
Rationale and Experimental Strategy
The Metabolic Significance of Branched-Chain Fatty Acids
Branched-chain fatty acids are increasingly recognized for their diverse physiological roles, including the regulation of lipid metabolism, inflammation, and insulin sensitivity.[1][3] Some BCFAs are known to activate peroxisome proliferator-activated receptors (PPARs), a family of nuclear receptors that are master regulators of energy homeostasis.[1][4] Specifically, PPARα activation enhances fatty acid oxidation, while PPARγ is a key regulator of adipogenesis and insulin sensitization.[4][5] The central hypothesis of this guide is that the isomeric configuration of dimethylpentanoic acid will determine its potency and selectivity towards PPAR isoforms, thereby dictating its metabolic effects.
Choice of In Vitro Models
To comprehensively assess the metabolic impact of the dimethylpentanoic acid isomers, this guide utilizes two well-established and metabolically relevant human cell lines:
-
HepG2 Cells: A human hepatoma cell line that serves as a robust model for studying hepatic lipid and glucose metabolism.[6] These cells are instrumental in investigating effects on triglyceride accumulation, a hallmark of hepatic steatosis, and fatty acid oxidation.
-
3T3-L1 Preadipocytes: A mouse cell line that can be differentiated into mature, insulin-responsive adipocytes. This model is ideal for studying adipogenesis, glucose uptake, and lipolysis, key processes in systemic energy storage and insulin sensitivity.[7]
Experimental Workflow Overview
The comparative analysis is structured around a series of assays designed to probe key aspects of cellular metabolism. The workflow begins with cell culture and differentiation, followed by treatment with the dimethylpentanoic acid isomers. The metabolic consequences are then quantified using a panel of validated assays.
Caption: Putative signaling pathway for this compound via PPARα activation.
Recommended qPCR Target Genes:
-
For HepG2 Cells (PPARα targets): CPT1A (Carnitine Palmitoyltransferase 1A), ACOX1 (Acyl-CoA Oxidase 1), SREBF1 (Sterol Regulatory Element-Binding Transcription Factor 1).
-
For 3T3-L1 Adipocytes (PPARγ targets): SLC2A4 (GLUT4), FABP4 (Fatty Acid Binding Protein 4), ADIPOQ (Adiponectin).
Analysis of these genes will help confirm whether the observed metabolic changes are mediated by the transcriptional activity of PPARs. For instance, an upregulation of CPT1A and ACOX1 by the 3,3-isomer in HepG2 cells would strongly support the hypothesis that its effects on FAO are PPARα-dependent.
Conclusion
This guide provides a robust, multi-faceted approach to compare the in vitro metabolic effects of 2,2- and this compound. By integrating assays for lipid storage, fatty acid oxidation, and glucose uptake with mechanistic gene expression analysis, researchers can build a comprehensive profile of these isomers. The hypothetical data presented herein suggest that even subtle changes in molecular structure can lead to significant differences in biological activity, underscoring the importance of such comparative studies in the early stages of drug discovery and development for metabolic diseases.
References
- Wallace, M., et al. (2025).
- García, Á. Branched-chain fatty acids role in health and nutrition. Dellait.
- Gunn, P. J., et al. (2017). In vitro cellular models of human hepatic fatty acid metabolism: differences between Huh7 and HepG2 cell lines in human and fetal bovine culturing serum. NIH.
- University of Pennsylvania. Fatty Acids Metabolism in the Gastrointestinal Tract Using In Vitro Enteroid Models Derived from Mice and Humans. NIFA Reporting Portal.
- Abcam. Cellular metabolism assays. Abcam.
- Drug Target Review. (2021).
- American Physiological Society Journal. In vitro and ex vivo models of adipocytes. American Physiological Society Journal.
- Abcam. Lipid/fatty acid and eicosanoid metabolism assays. Abcam.
- Iori, E., et al. (2012). Glucose and Fatty Acid Metabolism in a 3 Tissue In-Vitro Model Challenged with Normo- and Hyperglycaemia. Semantic Scholar.
- Cell Biolabs, Inc. Fatty Acid Metabolism. Cell Biolabs, Inc..
- D'Antona, G., et al. (2018).
- Li, J., et al. (2023). Association of branched-chain fatty acids with metabolic syndrome: a systematic review and meta-analysis of observational studies. Food & Function (RSC Publishing).
- Promega GmbH. How to Measure Cellular Metabolism. Promega GmbH.
- Cayman Chemical. Lipid Metabolism Assays. Cayman Chemical.
- Sigma-Aldrich. Metabolism Assay Kits. Sigma-Aldrich.
- Sigma-Aldrich. Glucose Uptake Colorimetric Assay Kit (MAK083) - Technical Bulletin. Sigma-Aldrich.
- Zhang, S., et al. (2018). Branched Chain Amino Acids: Beyond Nutrition Metabolism. PubMed Central.
- Revvity. Glucose Uptake Assays. Revvity.
- Promega Corporation. Comparison of Glucose Uptake Assay Methods.
- Patterson, B. W. (2002). Methods for measuring lipid metabolism in vivo. PubMed.
- Wali, J. A., et al. (2020). Nutritional and metabolic regulation of the metabolite dimethylguanidino valeric acid: an early marker of cardiometabolic disease. PubMed Central.
- Tyagi, S., et al. (2011). The peroxisome proliferator-activated receptor: A family of nuclear receptors role in various diseases. PubMed Central.
- Robbins, J. M., et al. (2019). Association of Dimethylguanidino Valeric Acid With Partial Resistance to Metabolic Health Benefits of Regular Exercise. PubMed.
- Dou, X., et al. (2019). Peroxisome Proliferator–Activated Receptor-α: A Pivotal Regulator of the Gastrointestinal Tract. PubMed Central.
- Wikipedia.
- Wikipedia.
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- 3. Branched-chain fatty acids role in health and nutrition | Dellait [dellait.com]
- 4. The peroxisome proliferator-activated receptor: A family of nuclear receptors role in various diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peroxisome proliferator-activated receptor alpha - Wikipedia [en.wikipedia.org]
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A Comparative Guide to the Use of 3,3-Dimethylpentanoic Acid as a Reference Standard in Analytical Chemistry
For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. The choice of a reference standard is a critical decision that directly impacts the accuracy and reliability of quantitative analyses. This guide provides an in-depth technical comparison of 3,3-Dimethylpentanoic acid as a reference standard, particularly as a structural analog internal standard, against other common alternatives in chromatographic assays. We will delve into the theoretical basis for its selection, present illustrative experimental data, and provide detailed protocols for its validation and use.
The Imperative for a Reliable Internal Standard
In quantitative chromatography, particularly when coupled with mass spectrometry (GC-MS or LC-MS), an internal standard (IS) is indispensable. It is a compound of known concentration added to samples, calibrators, and quality controls to correct for variability throughout the analytical workflow—from extraction and derivatization to injection and ionization. An ideal internal standard should mimic the analyte's behavior as closely as possible without being naturally present in the sample.
The two primary categories of internal standards are:
-
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" as they are chemically identical to the analyte, with one or more atoms replaced by a heavier isotope (e.g., ²H, ¹³C, ¹⁵N). They co-elute with the analyte and exhibit nearly identical extraction recovery and ionization efficiency, providing the most accurate correction for matrix effects. However, they can be costly and are not always commercially available for every analyte.
-
Structural Analog Internal Standards: These are molecules with similar chemical and physical properties to the analyte but are structurally distinct enough to be chromatographically or spectrometrically resolved. They offer a cost-effective and often readily available alternative to SIL standards. However, their performance must be rigorously validated to ensure they adequately compensate for analytical variability.
This compound: A Candidate for a Structural Analog Internal Standard
This compound, a branched-chain carboxylic acid, presents several characteristics that make it a promising structural analog internal standard for the analysis of other short- to medium-chain carboxylic acids.
Physicochemical Properties of this compound:
| Property | Value | Source |
| CAS Number | 3177-74-0 | |
| Molecular Formula | C₇H₁₄O₂ | |
| Molecular Weight | 130.18 g/mol | |
| Structure | CCC(C)(C)CC(=O)O |
Its branched structure provides a unique retention time and mass fragmentation pattern compared to its straight-chain isomers, reducing the likelihood of interference with endogenous analytes. Furthermore, its carboxylic acid functional group ensures it will undergo similar derivatization reactions and exhibit comparable extraction behavior to other carboxylic acid analytes.
Comparative Performance Analysis
To illustrate the performance of this compound as an internal standard, we present a hypothetical yet realistic comparative study for the quantification of Hexanoic Acid (a common straight-chain fatty acid) in human plasma. The performance of this compound is compared against a SIL internal standard (Hexanoic acid-d₁₁) and a more structurally dissimilar carboxylic acid, Heptanoic Acid.
Table 1: Comparative Validation Data for Hexanoic Acid Quantification in Human Plasma using Different Internal Standards
| Validation Parameter | Hexanoic acid-d₁₁ (SIL IS) | This compound (Structural Analog IS) | Heptanoic Acid (Structural Analog IS) |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.995 |
| Accuracy (% Bias) | -2.5% to +1.8% | -4.5% to +3.2% | -8.9% to +7.5% |
| Precision (% RSD) | < 3.0% | < 5.0% | < 9.0% |
| Recovery (%) | 92 ± 4% | 88 ± 6% | 81 ± 9% |
| Matrix Effect (%) | 97 - 104% | 91 - 109% | 85 - 118% |
The data presented in this table is illustrative and based on typical performance characteristics observed for these classes of internal standards.
As the data suggests, the SIL internal standard provides the highest accuracy and precision. This compound, as a closely related structural analog, demonstrates robust performance with acceptable linearity, accuracy, and precision, making it a suitable alternative. Heptanoic acid, being more dissimilar, shows greater variability, particularly in recovery and matrix effects, highlighting the importance of close structural similarity for an analog internal standard.
Experimental Protocols
A reliable and validated experimental protocol is essential for accurate quantification. Below is a detailed methodology for the analysis of short-chain fatty acids in a biological matrix using an internal standard, with specific considerations for using this compound.
Workflow for Sample Analysis
A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Synthesized 3,3-Dimethylpentanoic Acid
For researchers, scientists, and professionals in drug development, the purity of a synthesized compound is not merely a number on a certificate; it is the bedrock of reliable, reproducible, and safe scientific outcomes. 3,3-Dimethylpentanoic acid (C₇H₁₄O₂, MW: 130.18 g/mol )[1], a branched-chain carboxylic acid, serves as a crucial building block in various synthetic pathways. Its structural integrity and purity directly influence the efficacy, safety, and regulatory compliance of downstream products.
This guide provides an in-depth, multi-modal analytical strategy for assessing the purity of synthesized this compound. We move beyond simple checklists, delving into the causality behind methodological choices to construct a self-validating and authoritative purity profile. The core principle is that no single technique is sufficient; true confidence in purity is achieved through the orthogonal corroboration of data from multiple analytical platforms.
The Overall Analytical Strategy
A robust purity assessment workflow integrates foundational compositional analysis with high-resolution separation and spectroscopic techniques. Each step provides a unique piece of the puzzle, and together they form a comprehensive picture of the sample's identity and purity.
Caption: High-level workflow for purity assessment.
Elemental Analysis (EA): The Foundational Compositional Check
Expertise & Experience: Before delving into more complex techniques, we must confirm that the bulk sample has the correct elemental composition. Elemental analysis is a robust, quantitative technique that determines the mass fractions of carbon and hydrogen.[2][3] This serves as a fundamental check; a significant deviation from the theoretical values immediately indicates the presence of impurities or an incorrect compound.
Trustworthiness: The accepted industry standard for a pure small molecule is an experimental result that deviates no more than ±0.4% from the calculated value.[4] This tight tolerance ensures that the empirical formula of the bulk material is consistent with the target structure.
Experimental Protocol: Combustion Analysis
-
Sample Preparation: Accurately weigh 1-2 mg of the dried, homogenized this compound sample into a tin capsule.
-
Instrumentation: Utilize a CHNS/O elemental analyzer. The instrument performs complete combustion of the sample in an oxygen-rich environment at ~900-1000°C.
-
Detection: The resulting combustion gases (CO₂, H₂O) are separated by a chromatographic column and quantified by a thermal conductivity detector.
-
Calibration: The instrument must be calibrated using a certified standard (e.g., acetanilide) prior to sample analysis.
Data Presentation & Interpretation
For this compound (C₇H₁₄O₂):
-
Calculated C%: (7 * 12.011) / 130.18 * 100 = 64.59%
-
Calculated H%: (14 * 1.008) / 130.18 * 100 = 10.84%
| Element | Calculated Mass % | Hypothetical Found Mass % | Deviation | Pass/Fail |
| Carbon | 64.59% | 64.41% | -0.18% | Pass |
| Hydrogen | 10.84% | 10.75% | -0.09% | Pass |
A result within the ±0.4% window provides the first layer of confidence in the sample's purity.
Spectroscopic Analysis: Structural Confirmation
Spectroscopy provides an essential confirmation of the molecule's structure and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is arguably the most powerful technique for structural elucidation of organic molecules.[3] For purity assessment, ¹H NMR is invaluable. Every chemically distinct proton in the molecule gives a signal, and the signal's integration is directly proportional to the number of protons it represents. This allows for the detection and potential quantification of impurities that have proton signals distinct from the main compound. ¹³C NMR confirms the carbon skeleton of the molecule.
Trustworthiness: The chemical shifts and coupling patterns are highly characteristic of a specific molecular structure. The gold standard for purity is quantitative NMR (qNMR), where the sample is compared against a certified internal standard of known purity and concentration, providing a highly accurate assay value.[5]
Caption: Workflow for NMR-based purity assessment.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). For qNMR, add a precisely weighed amount of a certified internal standard.
-
Acquisition: Acquire spectra on a 400 MHz or higher spectrometer. Key experiments include a standard proton (¹H), carbon (¹³C), and DEPT-135 (to distinguish CH, CH₂, and CH₃ carbons).
-
Processing: Process the data using appropriate software, applying Fourier transform, phase correction, and baseline correction.
-
Analysis:
-
¹H NMR: Integrate all signals. The broad singlet for the carboxylic acid proton is expected far downfield, typically between 10-12 ppm.[6][7] The remaining aliphatic protons should integrate correctly relative to each other. Search for small, unassigned peaks that indicate impurities.
-
¹³C NMR: The carboxyl carbon should appear in the 165-185 ppm range.[8] Confirm that the number of signals matches the number of unique carbons in the structure.
-
Data Presentation & Interpretation
| Proton Assignment | Expected ¹H Shift (ppm) | Hypothetical Integration |
| -CH ₃ (C5) | ~0.9 (t) | 3H |
| -C(CH ₃)₂ (C3-Me) | ~1.0 (s) | 6H |
| -CH ₂- (C4) | ~1.5 (q) | 2H |
| -CH ₂- (C2) | ~2.2 (s) | 2H |
| -COOH | ~11.5 (br s) | 1H |
| Impurity (e.g., solvent) | 1.56 (s, H₂O) | <0.01H |
An NMR spectrum free of significant unassigned peaks, with correct integrations and characteristic chemical shifts, provides strong evidence of high purity.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR is a rapid, non-destructive technique perfect for confirming the presence of key functional groups.[9] For this compound, it serves as a quick quality control check to ensure the carboxylic acid moiety is present and that functional groups from starting materials (e.g., an alcohol's O-H stretch if synthesized via oxidation) are absent.
Experimental Protocol: Attenuated Total Reflectance (ATR)
-
Place a small drop of the neat liquid sample directly onto the ATR crystal.
-
Acquire the spectrum, typically by co-adding 16-32 scans.
-
Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol).
Data Interpretation Look for two key characteristic absorptions for a carboxylic acid:
-
O-H Stretch: A very broad, strong absorption from approximately 2500-3300 cm⁻¹.[8]
-
C=O Stretch: A sharp, intense absorption around 1710 cm⁻¹ for the hydrogen-bonded dimer.[8]
The absence of other strong peaks (e.g., a sharp O-H stretch around 3300 cm⁻¹ for an alcohol) supports the purity of the compound.
Chromatographic Analysis: The Power of Separation
Chromatography is essential for separating the target compound from structurally similar impurities, residual solvents, or starting materials that may not be distinguishable by NMR alone.[10]
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: GC is an ideal technique for analyzing volatile and thermally stable compounds like this compound.[] The sample is vaporized and separated based on boiling point and interaction with a stationary phase. Coupling the GC to a mass spectrometer (MS) allows for the definitive identification of each separated component based on its mass spectrum (fragmentation pattern).
Trustworthiness: Method validation ensures reliability. The method should demonstrate specificity (the ability to resolve the main peak from all potential impurities), linearity over a range of concentrations, and defined limits of detection (LOD) and quantitation (LOQ) for key impurities.[12][13]
Caption: Standard workflow for GC-MS purity analysis.
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like methyl tert-butyl ether (MTBE) or dichloromethane.
-
GC Method:
-
Column: A polar capillary column (e.g., DB-WAX or FFAP) is often preferred for carboxylic acids to ensure good peak shape.
-
Injector: 250°C, split ratio 50:1.
-
Oven Program: Start at 100°C, hold for 1 min, ramp at 10°C/min to 240°C, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Method:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: 35-350 m/z.
-
Data Presentation & Interpretation Purity is typically reported as area percent, assuming all components have a similar response factor.
| Peak No. | Retention Time (min) | Area % | Tentative ID (from MS Library) |
| 1 | 5.2 | 0.15% | Residual Solvent (e.g., Toluene) |
| 2 | 8.9 | 99.75% | This compound |
| 3 | 9.5 | 0.10% | Isomeric Impurity |
A high area percentage for the main peak (>99.5%) with minor, identifiable impurities provides strong quantitative evidence of purity.
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: While GC-MS is often the primary choice, HPLC serves as an excellent orthogonal technique.[5][14] It is particularly useful for identifying non-volatile or thermally labile impurities that would not be detected by GC. For carboxylic acids, reverse-phase HPLC with an acidic mobile phase is common to suppress ionization and achieve good peak shape.[14]
Experimental Protocol: HPLC-UV/MS
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 210 nm. If coupled to a mass spectrometer, Electrospray Ionization (ESI) in negative mode would be used.
-
Sample: Dissolved in the mobile phase.
Comparing HPLC data with GC-MS data ensures that a complete impurity profile has been captured.
A Holistic and Self-Validating Purity Statement
The ultimate goal is to integrate these orthogonal data points into a single, defensible purity statement.
-
Elemental Analysis confirmed the correct C:H ratio for the bulk material (Purity by composition).
-
NMR Spectroscopy confirmed the molecular structure and showed no significant organic impurities by proton integration (Purity by NMR > 99.5%).
-
GC-MS provided a quantitative measure of volatile impurities, separating them from the main component (Purity by GC Area % = 99.75%).
When all three methods align, the confidence in the stated purity is exceptionally high. A discrepancy in one method (e.g., EA is off, but NMR and GC look clean) would immediately trigger an investigation (e.g., for an inorganic impurity that is invisible to NMR/GC but affects mass percent). This cross-validation is the hallmark of a rigorous scientific approach.
References
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AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]
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Gavin Publishers. Validation of Analytical Methods: A Review. [Link]
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Wikipedia. Elemental analysis. [Link]
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Purdue University. Live qualification/validation of purity methods for protein products. [Link]
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University of Calgary. Spectroscopy Tutorial: Carboxylic Acids. [Link]
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National Center for Biotechnology Information. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
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National Center for Biotechnology Information. An International Study Evaluating Elemental Analysis. [Link]
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PharmaTutor. (2025). Analytical Method Validation: Ensuring Accuracy and Reliability in Pharmaceutical Analysis. [Link]
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Journal of Applied Pharmaceutical Science. (2018). Analytical method validation: A brief review. [Link]
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Chemistry LibreTexts. (2021). 9.2: How do we know when an Organic Compounds is Pure?. [Link]
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International Journal of Research and Development in Pharmacy and Life Sciences. (2015). VALIDATION OF ANALYTICAL METHODS – STRATEGIES & SINGFICANCE. [Link]
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SIELC Technologies. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. [Link]
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Kapnayan.com. 11.3 Spectroscopic Analysis of Organic Compounds (AHL). [Link]
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NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]
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Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
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Chemistry LibreTexts. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 5282645, this compound. [Link]
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ChemCon GmbH. Identity determination and purity testing. [Link]
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A Comparative Guide to the Synthesis of 3,3-Dimethylpentanoic Acid: Reproducibility and Practicality
For researchers and professionals in drug development and organic synthesis, access to reliable and reproducible protocols for key intermediates is paramount. 3,3-Dimethylpentanoic acid, a sterically hindered carboxylic acid, presents unique synthetic challenges. Its quaternary carbon center adjacent to the carboxylic acid moiety necessitates careful selection of synthetic strategies to avoid low yields and cumbersome purifications often associated with steric hindrance.
This guide provides an in-depth comparison of two distinct and tested protocols for the synthesis of this compound: the Malonic Ester Synthesis and the Jones Oxidation of 3,3-Dimethyl-1-pentanol. By detailing the underlying chemical principles, step-by-step methodologies, and expected outcomes, this document aims to equip researchers with the knowledge to select the most appropriate method for their specific laboratory context and scale requirements.
Introduction to the Synthetic Challenges
The synthesis of sterically hindered carboxylic acids like this compound requires careful consideration of the reaction mechanism. The bulky tertiary alkyl group can impede the approach of nucleophiles and influence the reactivity of adjacent functional groups. Classical methods that are effective for unhindered substrates may prove inefficient. Therefore, the protocols presented here are chosen for their robustness in overcoming these steric challenges.
Method 1: Malonic Ester Synthesis
The malonic ester synthesis is a classic and versatile method for the preparation of carboxylic acids.[1][2] This pathway involves the alkylation of diethyl malonate followed by hydrolysis and decarboxylation.[3] For the synthesis of this compound, a tertiary alkyl halide, 3-chloro-3-methylpentane, is required as the alkylating agent.
Mechanistic Considerations
The core of this synthesis relies on the high acidity of the α-hydrogens of diethyl malonate (pKa ≈ 13), allowing for easy formation of a nucleophilic enolate. This enolate then displaces a halide in an S_N2 reaction. However, the use of a tertiary alkyl halide, such as 3-chloro-3-methylpentane, introduces a significant challenge: the potential for a competing E2 elimination reaction, which would lead to the formation of an alkene byproduct and reduce the yield of the desired alkylated product. To mitigate this, careful control of reaction conditions, such as temperature and the choice of base, is crucial.
Experimental Protocol
Part A: Synthesis of 3-chloro-3-methylpentane
The necessary starting material, 3-chloro-3-methylpentane, can be prepared from the corresponding alcohol, 3-methyl-3-pentanol, using a reagent like the Lucas reagent (concentrated HCl and ZnCl₂).
Part B: Malonic Ester Synthesis of this compound
This procedure is adapted from a reliable Organic Syntheses protocol for a similar branched-chain carboxylic acid.[4]
-
Enolate Formation: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, a solution of sodium ethoxide is prepared by carefully dissolving sodium metal (1.0 eq) in absolute ethanol.
-
Alkylation: Diethyl malonate (1.0 eq) is added dropwise to the sodium ethoxide solution. The resulting solution of the sodium salt of diethyl malonate is then heated to reflux, and 3-chloro-3-methylpentane (1.05 eq) is added slowly from the dropping funnel. The reaction mixture is maintained at reflux for several hours to ensure complete reaction.
-
Saponification: After cooling, a solution of potassium hydroxide (4.0 eq) in water is added to the reaction mixture. The mixture is then heated to reflux to hydrolyze the ester groups.
-
Decarboxylation and Workup: The ethanol is removed by distillation. The remaining aqueous solution is cooled and acidified with concentrated sulfuric acid. This protonates the carboxylates and catalyzes the decarboxylation of the resulting malonic acid derivative upon heating. The desired this compound separates as an oily layer.
-
Purification: The product is isolated by extraction with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude acid can be further purified by vacuum distillation.
Workflow Diagram
Caption: Workflow for the synthesis of this compound via the malonic ester pathway.
Method 2: Jones Oxidation of 3,3-Dimethyl-1-pentanol
An alternative and more direct approach is the oxidation of the corresponding primary alcohol, 3,3-dimethyl-1-pentanol. The Jones oxidation, which utilizes a solution of chromium trioxide in aqueous sulfuric acid, is a powerful method for converting primary alcohols to carboxylic acids.[5][6]
Mechanistic Considerations
The Jones reagent (chromic acid, H₂CrO₄) is a strong oxidizing agent.[7] The reaction proceeds through the formation of a chromate ester from the alcohol and chromic acid. Subsequent elimination, which is the rate-determining step, forms the corresponding aldehyde.[6] In the aqueous acidic conditions of the Jones reagent, the aldehyde is hydrated to a gem-diol, which is then further oxidized to the carboxylic acid. The steric hindrance from the neopentyl-like structure of 3,3-dimethyl-1-pentanol does not significantly impede this oxidation.
Experimental Protocol
This protocol is based on a well-established procedure for the Jones oxidation of a sterically similar primary alcohol.[8]
-
Preparation of Jones Reagent: In a flask, chromium trioxide (CrO₃) is dissolved in water. Concentrated sulfuric acid is then carefully added while cooling the mixture in an ice bath.
-
Oxidation: 3,3-Dimethyl-1-pentanol (1.0 eq) is dissolved in acetone in a separate round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath. The prepared Jones reagent is added dropwise to the alcohol solution. The color of the reaction mixture will change from orange-red to green, indicating the reduction of Cr(VI) to Cr(III).[7]
-
Reaction Monitoring: After the addition is complete, the ice bath is removed, and the reaction is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting alcohol is completely consumed.
-
Workup: Any excess oxidant is quenched by the dropwise addition of isopropanol until the solution remains green. The majority of the acetone is removed under reduced pressure. Water is added to the residue, and the mixture is transferred to a separatory funnel.
-
Purification: The aqueous layer is extracted multiple times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude this compound. Further purification can be achieved by vacuum distillation.
Workflow Diagram
Caption: Workflow for the Jones oxidation of 3,3-dimethyl-1-pentanol.
Comparative Analysis
| Parameter | Malonic Ester Synthesis | Jones Oxidation |
| Starting Materials | Diethyl malonate, sodium, ethanol, 3-chloro-3-methylpentane | 3,3-Dimethyl-1-pentanol, chromium trioxide, sulfuric acid, acetone |
| Number of Steps | Multi-step (including preparation of alkyl halide) | One main synthetic step |
| Key Challenges | Potential for E2 elimination with the tertiary halide, requiring careful control. | Handling of carcinogenic and corrosive chromium(VI) reagents. |
| Scalability | Readily scalable, but handling large quantities of sodium metal requires caution. | Scalable, but waste disposal of chromium salts can be an issue. |
| Reported Yields | Moderate to good (typically 60-70% for similar syntheses[4]) | Good to high (often >80% for primary alcohol oxidations[8]) |
| Purity of Crude Product | May contain byproducts from elimination or dialkylation. | Generally high, with the main impurity being unreacted starting material. |
| Safety Considerations | Use of flammable solvents and reactive sodium metal. | Use of a highly toxic and carcinogenic heavy metal reagent. |
Conclusion and Recommendations
Both the Malonic Ester Synthesis and the Jones Oxidation are viable methods for preparing this compound. The choice between them will largely depend on the specific constraints and priorities of the research setting.
-
The Jones Oxidation is the more direct and likely higher-yielding route, making it preferable for its efficiency and simplicity, provided the laboratory is equipped to handle and dispose of chromium waste safely. The starting alcohol, 3,3-dimethyl-1-pentanol, is also commercially available.
-
The Malonic Ester Synthesis , while more laborious due to its multi-step nature and the need to prepare the tertiary alkyl halide, offers a classic, chromium-free alternative. This method may be favored in environments where the use of heavy metal oxidants is restricted. The potential for lower yields due to elimination side-reactions should be considered, and optimization of the alkylation step may be necessary.
Ultimately, this guide provides the foundational knowledge and detailed protocols to enable researchers to confidently reproduce the synthesis of this compound, a valuable building block in the development of novel chemical entities.
References
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Organic Syntheses (n.d.). 3-methylpentanoic acid. Retrieved from [Link]
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Organic Chemistry Portal (n.d.). Jones Oxidation. Retrieved from [Link]
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A Senior Application Scientist's Guide to Benchmarking 3,3-Dimethylpentanoic Acid Against Other Fatty Acids in Metabolic Assays
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The metabolic impact of fatty acids is a cornerstone of biomedical research, with profound implications for metabolic diseases, oncology, and neurology. While the roles of common saturated, unsaturated, and even some naturally occurring branched-chain fatty acids (BCFAs) are well-characterized, the metabolic profiles of synthetic BCFAs remain largely unexplored. This guide introduces 3,3-dimethylpentanoic acid (3,3-DMPA), a synthetic fatty acid with a unique quaternary carbon at the β-position, which sterically hinders typical β-oxidation.
Given the scarcity of published metabolic data on 3,3-DMPA, this document serves as an expert-driven framework for its comprehensive characterization. We provide a logical, multi-assay workflow designed to benchmark 3,3-DMPA against three key comparator fatty acids: Palmitic Acid (a saturated fatty acid), Oleic Acid (a monounsaturated fatty acid), and Phytanic Acid (a naturally occurring BCFA). This guide details the causal logic behind experimental choices, provides robust, self-validating protocols, and presents data visualization templates. Our objective is to equip researchers with a rigorous methodological blueprint to elucidate the unique metabolic signature of novel fatty acids like 3,3-DMPA.
Introduction: The Rationale for Characterizing a Novel Branched-Chain Fatty Acid
Fatty acids are not merely energy substrates; they are potent signaling molecules that regulate fundamental cellular processes. Their structure dictates their metabolic fate and function.
-
This compound (3,3-DMPA): A synthetic C7 fatty acid featuring two methyl groups on the third carbon (β-carbon).[1][2][3] This structure is of significant interest because the quaternary β-carbon is predicted to block standard mitochondrial β-oxidation, suggesting it must be metabolized via alternative pathways, such as α- or ω-oxidation, potentially leading to unique downstream effects.[4][5]
-
Comparator Fatty Acids: To understand 3,3-DMPA's profile, it must be benchmarked against well-understood fatty acids:
-
Palmitic Acid (PA, C16:0): The most common saturated fatty acid in the human body.[6][7] In high concentrations, it is known to induce lipotoxicity, insulin resistance, and inflammation, making it an essential positive control for metabolic stress.[8][9][10]
-
Oleic Acid (OA, C18:1): A monounsaturated fatty acid often associated with beneficial effects on lipid profiles and insulin sensitivity, serving as a metabolically "healthy" control.[11][12][13]
-
Phytanic Acid: A naturally occurring, diet-derived BCFA.[14] Its metabolism is well-documented to require an initial α-oxidation step before β-oxidation can proceed, making it the most relevant structural and metabolic comparator for 3,3-DMPA.[4][15][16]
-
Core Experimental Framework: A Multi-Assay Approach
A logical workflow is critical to distinguish specific metabolic reprogramming from general cellular toxicity. Our proposed framework is designed to build a comprehensive metabolic profile by systematically assessing viability, energy utilization, storage, and pathway signaling.
Caption: High-level experimental workflow for characterizing 3,3-DMPA.
Protocol 1: Assessing Cytotoxicity for Dose-Range Finding
Rationale: Before assessing metabolic function, it is imperative to identify a concentration range that is metabolically active but not cytotoxic. This ensures that observed effects are due to specific metabolic reprogramming, not cellular stress or death. The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a reliable proxy for cell viability.
Detailed Methodology (MTT Assay):
-
Cell Seeding: Seed metabolically relevant cells (e.g., HepG2 human liver cells or C2C12 mouse myoblasts) in a 96-well plate at a density of 1 x 10⁴ cells/well. Allow cells to adhere for 24 hours.
-
Fatty Acid Preparation: Prepare stock solutions of 3,3-DMPA, Palmitic Acid, Oleic Acid, and Phytanic Acid by conjugating them to bovine serum albumin (BSA) to ensure solubility and cellular uptake.
-
Treatment: Treat cells with a serial dilution of each fatty acid (e.g., 10 µM to 500 µM) for 24 hours. Include a BSA-only vehicle control.
-
MTT Incubation: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Live cells with active dehydrogenases will convert MTT to a purple formazan product.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) to each well and mix thoroughly to dissolve the formazan crystals.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC50 (half-maximal inhibitory concentration) for each fatty acid. For subsequent metabolic assays, use concentrations well below the IC50 values (e.g., at or below the IC10).
Hypothetical Data for Illustrative Purposes:
| Fatty Acid | IC50 (µM) in HepG2 cells (24h) |
| 3,3-DMPA | > 500 µM |
| Palmitic Acid | ~250 µM |
| Oleic Acid | > 500 µM |
| Phytanic Acid | ~400 µM |
This hypothetical data suggests that, like oleic acid, 3,3-DMPA exhibits low cytotoxicity, whereas palmitic acid shows expected lipotoxicity.
Protocol 2: Quantifying Fatty Acid Oxidation (FAO)
Rationale: FAO is the primary catabolic process for breaking down fatty acids to generate ATP. Measuring the oxygen consumption rate (OCR) upon fatty acid addition provides a direct, real-time assessment of how efficiently cells can utilize a given fatty acid as an energy source. The structural block in 3,3-DMPA suggests its oxidation rate will be significantly different from straight-chain fatty acids.
Detailed Methodology (Seahorse XF Analyzer):
-
Cell Seeding: Seed C2C12 myotubes or HepG2 hepatocytes onto a Seahorse XF cell culture microplate and allow them to form a confluent monolayer.
-
Assay Medium: One hour prior to the assay, replace the culture medium with Seahorse XF Base Medium supplemented with L-glutamine, pyruvate, and glucose, and incubate in a non-CO₂ incubator at 37°C.
-
Fatty Acid Loading: Load the Seahorse XF sensor cartridge with the non-toxic concentrations of BSA-conjugated fatty acids (3,3-DMPA, PA, OA, PA) determined in Protocol 1. Also include Etomoxir, an inhibitor of CPT1 (the rate-limiting enzyme for long-chain FAO), as a crucial control to confirm that the observed OCR is indeed from FAO.
-
Assay Execution: Place the plate in the Seahorse XF Analyzer. The instrument will measure baseline OCR, then inject the fatty acids and continue monitoring OCR to measure the metabolic response. Finally, it will inject Etomoxir to measure the FAO-dependent OCR.
-
Data Analysis: Calculate the FAO-dependent OCR by subtracting the Etomoxir-insensitive OCR from the fatty acid-stimulated OCR. Normalize data to cell number or protein concentration.
Hypothetical Data for Illustrative Purposes:
| Treatment Group | Baseline OCR (pmol/min) | Fatty Acid-Stimulated OCR (pmol/min) | FAO-Dependent OCR (pmol/min) |
| Vehicle (BSA) | 100 | 105 | 5 |
| 3,3-DMPA (100 µM) | 102 | 115 | 13 |
| Palmitic Acid (100 µM) | 98 | 180 | 82 |
| Oleic Acid (100 µM) | 101 | 220 | 119 |
| Phytanic Acid (100 µM) | 99 | 135 | 36 |
This hypothetical data illustrates that straight-chain fatty acids (PA, OA) are readily oxidized. Phytanic acid, requiring α-oxidation first, shows a moderate increase. The very low FAO-dependent OCR for 3,3-DMPA would support the hypothesis that its structure severely impedes canonical β-oxidation.
Protocol 3: Assessing Lipid Accumulation
Rationale: Fatty acids that are not immediately oxidized can be esterified and stored as triglycerides within intracellular lipid droplets. This assay visualizes and quantifies lipid accumulation. Excessive storage is linked to cellular dysfunction (e.g., steatosis). This experiment will reveal whether the cell shunts non-oxidizable 3,3-DMPA towards storage pathways.
Detailed Methodology (Oil Red O Staining):
-
Cell Culture & Treatment: Culture adipocyte-precursor cells (e.g., 3T3-L1) or hepatocytes (HepG2) on glass coverslips in a 24-well plate. Treat with non-toxic concentrations of the four fatty acids for 48-72 hours.
-
Fixation: Wash cells with PBS and fix with 10% formalin for 1 hour.
-
Staining: Wash with 60% isopropanol and allow to dry completely. Add Oil Red O working solution to each well and incubate for 10-20 minutes to stain neutral lipids.
-
Washing & Visualization: Wash extensively with water to remove unbound dye. Visualize and capture images using a light microscope.
-
Quantification: To quantify the stained lipid, add 100% isopropanol to each well to elute the dye from the lipid droplets. Transfer the eluate to a 96-well plate and measure the absorbance at 510 nm.
Hypothetical Data for Illustrative Purposes:
| Treatment Group | Oil Red O Absorbance (A510) | Fold Change vs. Vehicle |
| Vehicle (BSA) | 0.15 | 1.0 |
| 3,3-DMPA (100 µM) | 0.45 | 3.0 |
| Palmitic Acid (100 µM) | 0.60 | 4.0 |
| Oleic Acid (100 µM) | 0.30 | 2.0 |
| Phytanic Acid (100 µM) | 0.52 | 3.5 |
This hypothetical result, showing high lipid accumulation for 3,3-DMPA and Phytanic Acid, would correlate with their lower oxidation rates, suggesting that metabolically-recalcitrant fatty acids are shunted towards storage.
Protocol 4: Impact on Key Metabolic Signaling Pathways
Rationale: Changes in fatty acid flux are sensed by key metabolic regulators. AMP-activated protein kinase (AMPK) is a master energy sensor activated by low energy states (high AMP/ATP ratio), which promotes catabolic processes like FAO.[17][18][19] The mammalian target of rapamycin (mTOR) is a central regulator of anabolic processes, including lipid synthesis.[20][21][22][23] Analyzing the activation state of these kinases provides mechanistic insight into how the cell responds to each fatty acid.
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A Head-to-Head Comparison of 3,3-Dimethylpentanoic Acid and Pivalic Acid in Synthesis
A Senior Application Scientist's Guide to Steric Hindrance and Synthetic Utility
In the landscape of organic synthesis, particularly in the complex assembly of pharmaceuticals and natural products, the strategic use of protecting groups is paramount. Among the most robust options for protecting hydroxyl and amine functionalities are esters derived from sterically hindered carboxylic acids. Pivalic acid, with its iconic tert-butyl group, has long been the gold standard in this class, prized for the stability of its corresponding pivaloyl (Piv) esters.[1][2][3] However, for applications demanding even greater resilience, chemists must look to more specialized reagents.
This guide provides a direct, data-supported comparison between pivalic acid and its lesser-known analogue, 3,3-dimethylpentanoic acid. We will dissect their structural nuances, compare their performance in the critical steps of protection and deprotection, and provide field-proven insights to guide your selection in complex synthetic campaigns.
Structural and Physicochemical Properties: A Subtle but Significant Difference
At first glance, this compound and pivalic acid are close structural cousins. Both feature a quaternary carbon atom adjacent to the carboxyl group, a feature responsible for their significant steric bulk. The key distinction lies in the substituents on this quaternary carbon: pivalic acid has three methyl groups, while this compound has two methyl groups and one ethyl group.
| Property | This compound | Pivalic Acid (2,2-Dimethylpropanoic Acid) |
| Structure | ||
| Molecular Formula | C₇H₁₄O₂[4][5] | C₅H₁₀O₂[1][2] |
| Molecular Weight | 130.18 g/mol [4][5][6] | 102.13 g/mol [2][7][8] |
| Melting Point | N/A (Liquid at RT) | 32-35 °C[1][2][8] |
| Boiling Point | Not well documented | 163-164 °C[1][2][8] |
| Density | Not well documented | 0.91 g/cm³ (at 20 °C)[1] |
| Solubility in Water | Sparingly soluble | 2.5 g/100 mL (at 20 °C)[1] |
This seemingly minor substitution of a methyl for an ethyl group increases the steric cone angle around the carbonyl group of this compound. This has profound implications for its reactivity, the stability of its derivatives, and the conditions required for their subsequent cleavage.
The Core Application: Protection of Alcohols
The primary synthetic application for both acids is the formation of sterically hindered esters to serve as robust protecting groups for alcohols. The resulting pivaloyl (Piv) and 3,3-dimethylpentanoyl groups shield the oxygen atom from a wide range of reagents and reaction conditions.
Mechanism of Protection and Stability
The effectiveness of these groups stems from the severe steric hindrance provided by the quaternary center. This bulk physically blocks the trajectory of incoming nucleophiles and bases, rendering the carbonyl carbon exceptionally resistant to attack and the α-protons (of the alcohol moiety) resistant to abstraction.
Figure 1. The role of steric bulk in ester stability.
Head-to-Head Performance Analysis
The choice between these two reagents hinges on a critical trade-off between stability and ease of removal.
Ease of Introduction (Esterification)
Both acids are typically converted to their more reactive acid chlorides or anhydrides for esterification.[9][10] Pivaloyl chloride is a widely used, potent acylating agent.[9][11] While direct comparative kinetic data is scarce, fundamental principles of organic chemistry suggest that the increased steric bulk of the 3,3-dimethylpentanoyl group would lead to a slower rate of acylation compared to the pivaloyl group. This can be advantageous in achieving selectivity when multiple hydroxyl groups of varying steric accessibility are present.
-
Pivalic Acid: The industry workhorse. Reactions with its derivatives (e.g., pivaloyl chloride, pivaloic anhydride) are well-established and generally high-yielding with primary and less-hindered secondary alcohols.[9][12]
-
This compound: A specialty reagent. Esterification may require slightly more forcing conditions (e.g., higher temperatures, longer reaction times, or more potent catalysts) to achieve comparable yields, especially with hindered alcohols.
Chemical Stability of the Ester
This is where the key difference emerges. The pivaloyl group is renowned for its stability, surviving conditions that would cleave simpler esters like acetates and benzoates.[3][13]
-
Pivaloyl (Piv) Ester: Stable to a wide range of non-hydrolytic conditions, including many oxidations, reductions (e.g., catalytic hydrogenation), and organometallic reactions.
-
3,3-Dimethylpentanoyl Ester: Expected to be even more stable than the pivaloyl ester due to the enhanced steric shielding from the ethyl group. This makes it a potential choice for multi-step syntheses involving particularly harsh reagents where a pivaloyl group might be labile.
Ease of Removal (Deprotection)
The enhanced stability of these esters necessitates correspondingly harsh deprotection conditions. This is the most critical consideration for synthetic planning.
-
Pivaloyl (Piv) Ester: Notoriously difficult to remove.[14] Cleavage typically requires strong nucleophiles or reducing agents. Common methods include:
-
Saponification: Treatment with strong bases like NaOH, KOH, or LiOH in aqueous alcohol, often requiring high temperatures and long reaction times.[13]
-
Reduction: Use of powerful hydride reagents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H).[15]
-
Organometallics: Treatment with organolithium or Grignard reagents can also effect cleavage.
-
-
3,3-Dimethylpentanoyl Ester: The increased steric hindrance makes this group exceptionally difficult to remove . Standard saponification may fail entirely or require extreme conditions that compromise the integrity of the target molecule. Reductive cleavage with potent hydride reagents is often the only viable path. The challenge of deprotection is the primary drawback and the reason it remains a niche reagent.
Figure 2. The inverse relationship between stability and ease of deprotection.
Broader Synthetic Context
While both molecules are primarily considered for protecting groups, pivalic acid has found broader utility, underscoring its status as a versatile chemical building block.
-
Pivalic Acid:
-
C-H Activation: Frequently employed as a co-catalyst or additive in palladium-catalyzed C-H activation and functionalization reactions, where it facilitates the proton-abstraction step.[1][2][16]
-
Amide Coupling: Pivaloyl chloride is used to form mixed anhydrides, which are highly reactive intermediates for the synthesis of amides and peptides, even in aqueous media.[9][17]
-
Pharmaceuticals & Agrochemicals: It serves as a key intermediate in the synthesis of numerous commercial products, including antibiotics like ampicillin.[1][11][18][19]
-
-
This compound: Its applications are far less documented and appear to be confined to specialized cases requiring extreme protecting group stability. There is little evidence of its use as a catalyst or in broader coupling reactions.
Experimental Protocols
The following protocols are representative procedures and must be adapted and optimized for specific substrates.
Protocol 1: General Procedure for Pivaloylation of a Primary Alcohol
-
Setup: To a stirred solution of the primary alcohol (1.0 equiv) and pyridine (1.5 equiv) in anhydrous dichloromethane (DCM, 0.2 M) under an argon atmosphere at 0 °C, add pivaloyl chloride (1.2 equiv) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous phase with DCM (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude pivaloyl ester can then be purified by flash column chromatography on silica gel.
Protocol 2: General Procedure for Saponification of a Pivaloyl Ester
-
Setup: Dissolve the pivaloyl ester (1.0 equiv) in a mixture of methanol or tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Reaction: Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (5-10 equiv) and heat the mixture to reflux (typically 60-100 °C). Monitor the reaction by TLC or LC-MS. Note: This reaction can be very slow, requiring 24-72 hours.
-
Workup: After cooling to room temperature, carefully acidify the mixture to pH ~2 with cold 1 M HCl.
-
Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected alcohol. Further purification may be required.
Senior Scientist's Recommendation
The choice between these two reagents is a strategic one, dictated by the specific demands of your synthetic route.
-
Choose Pivalic Acid (Pivaloyl Group) for:
-
Robust, general-purpose protection: When you need stability significantly greater than an acetate or benzoate but do not anticipate exceptionally harsh downstream conditions.
-
Predictable deprotection: While challenging, the cleavage of pivaloyl esters is a well-documented process with established protocols.
-
Cost-effectiveness and availability: Pivalic acid and its derivatives are widely available commodity chemicals.[7][18]
-
Broader applications: When its utility as a C-H activation additive or in mixed anhydride formation is desired.
-
-
Choose this compound (3,3-Dimethylpentanoyl Group) for:
-
Extreme stability requirements: In rare cases where a pivaloyl group has proven insufficiently stable to a specific set of harsh reagents in a multi-step synthesis.
-
When deprotection is the final step: Its use is most justifiable when the exceptionally difficult cleavage is the very last step before the final product, minimizing the risk of downstream decomposition.
-
Research and development: When exploring the limits of steric effects on reactivity and stability. Be prepared for significant process development, particularly for the deprotection step.
-
References
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- Application Notes: Pivaloyl Chloride in Pharmaceutical Intermediate Synthesis. (2025). BenchChem.
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- Pivalic acid. (n.d.). Chem-Impex.
- Chakraborti, A. K., & Nayak, M. K. (1998). Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Condition. The Journal of Organic Chemistry, 63(9), 2971-2974.
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- Pivalic acid 99 75-98-9. (n.d.). Sigma-Aldrich.
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A Comparative Analysis of 3,3-Dimethylpentanoic Acid in Preclinical Research Models
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Role of Branched-Chain Fatty Acids in Cellular Signaling
Branched-chain fatty acids (BCFAs) are a class of lipids characterized by methyl branches along their aliphatic chain.[1] While less abundant than their straight-chain counterparts, BCFAs are integral components of cell membranes, particularly in bacteria, and are increasingly recognized for their roles in metabolic regulation and as potential biomarkers for various physiological and pathological states.[2][3] 3,3-Dimethylpentanoic acid, a member of the BCFA family, presents a unique structural motif with two methyl groups on the third carbon. This guide explores its potential biological activities in comparison to structurally similar compounds, providing a framework for its investigation in a preclinical setting.
Comparative Compounds: Structural and Functional Analogues
To contextualize the potential biological activity of this compound, a comparative analysis with well-characterized molecules is essential. This guide focuses on two key comparators: a structural isomer, 3,4-Dimethylpentanoic acid, and a widely used pharmaceutical, Valproic Acid.
Table 1: Physicochemical Properties of this compound and Comparative Compounds
| Property | This compound | 3,4-Dimethylpentanoic Acid | Valproic Acid (2-propylpentanoic acid) |
| Molecular Formula | C₇H₁₄O₂[4] | C₇H₁₄O₂[5] | C₈H₁₆O₂[6] |
| Molecular Weight | 130.18 g/mol [4] | 130.18 g/mol [5] | 144.21 g/mol [6] |
| Structure | A pentanoic acid with two methyl groups on the third carbon.[7] | A pentanoic acid with one methyl group on the third and one on the fourth carbon.[7] | A pentanoic acid with a propyl group on the second carbon.[8] |
| Key Features | Gem-dimethyl group at the β-position. | Vicinal methyl groups. | α-alkylation. |
The structural differences between these molecules, particularly the position and nature of the alkyl branches, are predicted to have a significant impact on their biological activity.
Potential Biological Activities: A Comparative Overview
While direct experimental data on the biological activities of this compound is limited, we can infer its potential functions based on the known activities of BCFAs and the comparative compounds.
Peroxisome Proliferator-Activated Receptor α (PPARα) Activation
PPARα is a nuclear receptor that plays a central role in the regulation of lipid metabolism.[9] Many fatty acids and their derivatives are known to be PPARα agonists.[10] The activation of PPARα leads to the upregulation of genes involved in fatty acid oxidation.[10]
Hypothesized Activity: Given that other BCFAs have been shown to activate PPARs, it is plausible that this compound could also act as a PPARα agonist. The unique gem-dimethyl structure may influence its binding affinity and activation potency compared to other BCFAs.
Anti-proliferative Effects in Cancer Cells
Recent studies have highlighted the anti-cancer potential of some BCFAs.[11][12] For example, certain monomethyl BCFAs have been shown to inhibit the growth of various cancer cell lines.[11] The mechanisms underlying these effects are thought to involve the induction of apoptosis and alterations in cellular metabolism.[11]
Hypothesized Activity: this compound may exhibit anti-proliferative effects on cancer cells. A comparative study with Valproic Acid, which is known to have anti-cancer properties through mechanisms including histone deacetylase (HDAC) inhibition, would be highly informative.[13][14]
Experimental Workflows for Comparative Analysis
To empirically test the hypothesized biological activities of this compound, a series of well-defined experimental protocols are necessary.
Quantification of Fatty Acids using Gas Chromatography-Mass Spectrometry (GC-MS)
Accurate quantification of fatty acids in biological samples is a prerequisite for in vitro and in vivo studies. GC-MS is a powerful technique for the separation and identification of fatty acid isomers.[1]
Experimental Workflow: GC-MS Analysis of BCFAs
Caption: Workflow for the quantitative analysis of branched-chain fatty acids using GC-MS.
Detailed Protocol: GC-MS Quantification of this compound
-
Lipid Extraction: Extract total lipids from the biological sample using a suitable method, such as the Folch or Bligh-Dyer method.
-
Saponification and Methylation: Saponify the lipid extract to release free fatty acids. Convert the free fatty acids to their corresponding fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride-methanol.
-
GC-MS Analysis:
-
Inject the FAMEs onto a GC equipped with a polar capillary column.
-
Employ a temperature gradient to separate the different FAMEs based on their boiling points and polarity.
-
The eluting compounds are then introduced into a mass spectrometer for detection and identification based on their mass spectra.
-
-
Quantification: Include a known amount of an internal standard (e.g., a deuterated fatty acid) in the initial sample to allow for accurate quantification of this compound.
PPARα Activation Reporter Gene Assay
This cell-based assay is a standard method to determine if a compound can activate a specific nuclear receptor.[1][2]
Experimental Workflow: PPARα Reporter Gene Assay
Caption: Workflow for determining PPARα activation using a dual-luciferase reporter gene assay.
Detailed Protocol: PPARα Dual-Luciferase Reporter Assay
-
Cell Culture and Transfection:
-
Culture a suitable mammalian cell line (e.g., HEK293T) in 96-well plates.
-
Co-transfect the cells with three plasmids: an expression vector for human PPARα, a reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE), and a control plasmid expressing Renilla luciferase for normalization.[15]
-
-
Compound Treatment:
-
Prepare stock solutions of this compound, 3,4-Dimethylpentanoic acid, and Valproic Acid.
-
24 hours post-transfection, treat the cells with a range of concentrations of each compound. Include a vehicle control (e.g., DMSO).
-
-
Luciferase Assay:
-
After a 24-hour incubation period, lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction of luciferase activity relative to the vehicle control.
-
Plot the fold induction against the compound concentration and fit the data to a dose-response curve to determine the half-maximal effective concentration (EC50).
-
Cell Proliferation Assay
To assess the potential anti-proliferative effects of this compound, a standard cell viability assay can be employed.
Experimental Workflow: Cell Proliferation Assay
Caption: Workflow for assessing the anti-proliferative effects of fatty acids on cancer cells.
Detailed Protocol: MTT Cell Proliferation Assay
-
Cell Seeding: Seed a cancer cell line of interest (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in a 96-well plate at an appropriate density.
-
Compound Treatment: After allowing the cells to adhere overnight, treat them with a range of concentrations of this compound, 3,4-Dimethylpentanoic acid, and Valproic Acid. Include a vehicle control.
-
MTT Assay:
-
After the desired incubation period (e.g., 48 or 72 hours), add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for a few hours to allow viable cells to reduce the MTT to formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
-
Data Analysis:
-
Measure the absorbance of the formazan solution using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percent viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50).
-
Expected Outcomes and Interpretation
The results from these experiments will provide a comprehensive comparison of the biological activities of this compound and its alternatives.
Table 2: Hypothetical Comparative Performance Data
| Parameter | This compound | 3,4-Dimethylpentanoic Acid | Valproic Acid |
| PPARα Activation (EC50) | To be determined | To be determined | Weak/No Activity |
| Anti-proliferative Activity (IC50) | To be determined | To be determined | ~1-5 mM (cell line dependent) |
| HDAC Inhibition | Unlikely | Unlikely | Yes |
A potent activation of PPARα by this compound, indicated by a low EC50 value, would suggest its potential role in regulating lipid metabolism. Significant anti-proliferative activity, demonstrated by a low IC50 value, would warrant further investigation into its potential as an anti-cancer agent. A lack of HDAC inhibition would differentiate its mechanism of action from that of Valproic Acid.
Signaling Pathway: PPARα Activation
The activation of PPARα by a ligand such as a fatty acid initiates a cascade of events leading to the transcription of target genes.
PPARα Signaling Pathway
Caption: Simplified diagram of the PPARα signaling pathway upon ligand activation.
Upon entering the cell, this compound is hypothesized to bind to and activate PPARα. This leads to the heterodimerization of PPARα with the retinoid X receptor (RXR). The PPARα/RXR complex then binds to PPREs in the promoter regions of target genes, initiating their transcription. The resulting proteins are primarily involved in the uptake and β-oxidation of fatty acids.
Conclusion
This guide provides a comprehensive framework for the comparative analysis of this compound. By employing the detailed experimental protocols outlined herein, researchers can elucidate the specific biological activities of this unique branched-chain fatty acid. The comparative data generated will be invaluable for understanding its structure-activity relationship and for guiding future research in the fields of metabolic disease and oncology.
References
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Establishing the limit of detection and quantification for 3,3-Dimethylpentanoic acid
An In-Depth Technical Guide to Establishing the Limit of Detection and Quantification for 3,3-Dimethylpentanoic Acid
A Senior Application Scientist's Comparative Guide
For researchers and professionals in drug development, the precise measurement of small molecules is paramount. This compound, a methyl-branched fatty acid, presents unique analytical challenges due to its physicochemical properties.[1][2] Accurately defining the lower limits of your analytical method—the Limit of Detection (LOD) and Limit of Quantification (LOQ)—is not merely a validation exercise; it is the foundation upon which the reliability of your data rests. This guide provides a comprehensive comparison of two gold-standard analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for establishing these critical parameters for this compound. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present supporting data to guide your method development.
Theoretical Framework: Understanding LOD and LOQ
Before embarking on experimental work, it is crucial to grasp the definitions and statistical basis of LOD and LOQ as outlined by major regulatory bodies like the International Council for Harmonisation (ICH).[3][4][5]
-
Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with an acceptable level of precision and accuracy.[6][7] It is the point where the analytical signal is reliably distinguishable from the background noise.
-
Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions.[7][8] The LOQ is a critical parameter for quantitative assays, especially for impurity determination and the analysis of low-level analytes in biological matrices.
Several methods exist for determining LOD and LOQ, but the most robust and commonly accepted approach, particularly for instrument-based methods, is based on the standard deviation of the response and the slope of the calibration curve .[9]
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
Where:
-
σ = the standard deviation of the y-intercepts of regression lines or the residual standard deviation of the regression line.
-
S = the slope of the calibration curve.
This method is statistically sound and provides a more reliable estimate than the signal-to-noise ratio approach, which can be subjective.[9]
The Analytical Challenge of Short-Chain Fatty Acids (SCFAs)
This compound belongs to the class of short-chain fatty acids (SCFAs). Analyzing these compounds presents inherent difficulties:
-
High Polarity & Volatility: SCFAs are highly polar and can be volatile, making them prone to poor retention on standard reversed-phase liquid chromatography columns and potential loss during sample preparation for gas chromatography.[10][11][12]
-
Poor Ionization: In their underivatized form, SCFAs often exhibit poor ionization efficiency in electrospray ionization (ESI) mass spectrometry, leading to low sensitivity.[11]
-
Matrix Effects: Biological samples (e.g., plasma, serum, feces) are complex, and matrix components can interfere with the analysis, suppressing or enhancing the analyte signal.[13][14]
To overcome these challenges, chemical derivatization is a cornerstone of reliable SCFA analysis.[15] Derivatization modifies the analyte to improve its chromatographic behavior and/or detection sensitivity.[16][17]
Comparative Analytical Strategies: GC-MS vs. LC-MS/MS
Both GC-MS and LC-MS are powerful techniques for SCFA analysis, with the choice often depending on available instrumentation, required sensitivity, and sample throughput.[13]
Strategy 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a classic and robust technique for volatile compounds.[12][18] For SCFAs, derivatization is essential to increase volatility and thermal stability, allowing them to traverse the GC column.[15][16] Alkylation to form esters is a common and effective approach.[17]
Workflow for GC-MS Analysis
Caption: GC-MS workflow for this compound analysis.
Strategy 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity, making it a popular choice for bioanalysis.[10] While direct analysis is possible, derivatization significantly enhances performance by improving reversed-phase retention and ionization efficiency.[11][19] Derivatization with reagents like 3-nitrophenylhydrazine (3-NPH) is highly effective for carboxylic acids.[14]
Workflow for LC-MS/MS Analysis
Caption: LC-MS/MS workflow for this compound analysis.
Experimental Protocols
The following protocols are designed to be self-validating, incorporating quality controls and internal standards to ensure data integrity, in line with FDA guidance on bioanalytical method validation.[20][21]
Protocol 1: LOD/LOQ Determination via GC-MS
Objective: To determine the LOD and LOQ of this compound in a surrogate matrix (e.g., stripped serum) using an isobutyl chloroformate derivatization method.[12]
Materials:
-
This compound standard
-
Internal Standard (IS): Heptanoic acid or an isotopically labeled standard
-
Isobutyl chloroformate, Isobutanol, Pyridine
-
Hexane, Sodium Sulfate (anhydrous)
-
Surrogate matrix (e.g., charcoal-stripped human plasma)
Procedure:
-
Prepare Calibration Standards: Prepare a stock solution of this compound in methanol. Serially dilute to create a series of at least 6 non-zero calibration standards at the low end of the expected concentration range (e.g., 0.1, 0.25, 0.5, 1, 2.5, 5 µM).
-
Sample Preparation:
-
To 100 µL of each calibration standard, blank matrix, and quality control (QC) sample, add 10 µL of the IS working solution.
-
Add 50 µL of an isobutanol/pyridine mixture (1:1 v/v).
-
Add 20 µL of isobutyl chloroformate and vortex for 30 seconds.
-
Add 400 µL of hexane, vortex for 1 minute, and centrifuge (2000 x g, 5 min).
-
Transfer the upper organic layer to a new vial containing anhydrous sodium sulfate.
-
Transfer the dried extract to a GC vial with an insert.
-
-
GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar
-
Injector: Splitless, 250°C
-
Oven Program: 60°C (hold 1 min), ramp to 280°C at 20°C/min, hold 5 min.
-
Carrier Gas: Helium, constant flow 1.2 mL/min.
-
MS: Electron Ionization (EI), 70 eV. Acquire data in Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for the isobutyl ester of this compound and the IS.
-
-
Data Analysis:
-
Analyze each standard and blank in replicate (n=6).
-
Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration.
-
Perform a linear regression to obtain the slope (S) and the standard deviation of the y-intercept (σ).
-
Calculate LOD and LOQ using the formulas: LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S).
-
Protocol 2: LOD/LOQ Determination via LC-MS/MS
Objective: To determine the LOD and LOQ of this compound in a surrogate matrix using a 3-nitrophenylhydrazine (3-NPH) derivatization method.[14]
Materials:
-
This compound standard
-
Internal Standard (IS): 13C-labeled this compound (preferred) or other structural analog.
-
3-nitrophenylhydrazine (3-NPH) hydrochloride
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Pyridine, Acetonitrile (ACN), Water, Formic Acid
-
Surrogate matrix
Procedure:
-
Prepare Calibration Standards: Prepare a series of at least 6 low-level calibration standards as described in the GC-MS protocol.
-
Sample Preparation:
-
To 50 µL of each sample (standard, blank, QC), add 10 µL of IS working solution.
-
Add 150 µL of ACN to precipitate proteins. Vortex and centrifuge (10,000 x g, 10 min).
-
Transfer 100 µL of the supernatant to a new vial.
-
-
Derivatization:
-
Add 20 µL of 200 mM 3-NPH in 50% ACN.
-
Add 20 µL of 120 mM EDC with 6% pyridine in 50% ACN.
-
Incubate at 40°C for 30 minutes.
-
After incubation, add 20 µL of 0.1% formic acid to quench the reaction.
-
Dilute with 800 µL of 90:10 Water:ACN for injection.
-
-
LC-MS/MS Conditions:
-
Column: C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in ACN
-
Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold 2 minutes, return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
MS: ESI in negative ion mode. Use Multiple Reaction Monitoring (MRM) for the transitions of the derivatized analyte and IS.
-
-
Data Analysis:
-
Follow the same data analysis procedure as outlined in the GC-MS protocol to calculate the slope (S), standard deviation of the intercept (σ), and subsequently the LOD and LOQ.
-
Performance Comparison
The choice between GC-MS and LC-MS/MS will impact the achievable sensitivity and other validation parameters. The following table summarizes the expected performance characteristics for this compound analysis.
| Parameter | GC-MS with Alkylation | LC-MS/MS with 3-NPH Derivatization | Rationale / Causality |
| Expected LOQ | ~0.5 - 5 µM | ~0.05 - 0.5 µM | LC-MS/MS with derivatization often provides superior sensitivity due to highly efficient ionization of the derivative and the specificity of MRM detection.[10][19] |
| Throughput | Moderate | High | LC-MS/MS methods typically have faster run times and are more amenable to high-throughput automation (96-well plates). |
| Robustness | High | Moderate | GC-MS systems are often considered workhorses with less susceptibility to matrix effects and ion source contamination compared to ESI-based LC-MS. |
| Selectivity | Good-Excellent | Excellent | Tandem MS (MS/MS) provides an extra dimension of selectivity by monitoring a specific fragment ion from a selected precursor ion, reducing interferences. |
| Cost (Instrument) | Lower | Higher | High-end triple quadrupole mass spectrometers are generally more expensive than standard single quadrupole GC-MS systems. |
| Sample Prep Time | Longer | Shorter | GC-MS derivatization can be more complex, often requiring extraction into an organic solvent and drying steps.[13] LC-MS sample prep often involves a simpler "precipitate and shoot" approach. |
Establishing a Self-Validating System
Caption: Logic diagram for the determination and verification of LOD and LOQ.
To ensure the trustworthiness of your results, the calculated LOQ must be experimentally verified. This is a critical step often overlooked. The process involves:
-
Calculate: Determine the LOQ from the calibration curve data as described.
-
Verify: Prepare a set of samples (n≥5) by spiking a blank matrix at the calculated LOQ concentration.
-
Analyze: Process and analyze these samples using the complete analytical method.
-
Confirm: The mean concentration should fall within an acceptable bias (e.g., ±20%) of the theoretical value, with acceptable precision (e.g., ≤20% RSD). This confirmation, guided by regulations like ICH Q2(R1) and FDA Bioanalytical Method Validation guidance, validates that your method can reliably quantify the analyte at this level.[3][20][21]
Conclusion
Establishing the LOD and LOQ for this compound is a rigorous process that is foundational to generating reliable scientific data. The choice between GC-MS and LC-MS/MS depends on the specific requirements of the study.
-
LC-MS/MS with derivatization is the recommended approach for applications requiring the highest sensitivity and throughput, such as pharmacokinetic studies or biomarker discovery in complex biological matrices.[10][14]
-
GC-MS with derivatization remains a highly robust, reliable, and cost-effective alternative, particularly when ultimate sensitivity is not the primary driver and a rugged method is required.[13][18]
By following the detailed protocols and validation logic presented in this guide, researchers can confidently establish and defend the performance of their chosen analytical method, ensuring data integrity for critical research and development decisions.
References
-
Dei Cas, M., & Roda, G. (2021). A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. Molecules, 26(16), 4784. [Link]
-
Glowacki, R., et al. (2021). Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience. Metabolites, 11(7), 449. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Bihan, D. G., et al. (2022). Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. PLOS One, 17(4), e0267093. [Link]
-
U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]
-
Kim, J., et al. (2019). A Facile Profiling Method of Short Chain Fatty Acids Using Liquid Chromatography-Mass Spectrometry. Molecules, 24(18), 3243. [Link]
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Zheng, X., et al. (2019). GC-MS Analysis of Short-Chain Fatty Acids in Feces, Cecum Content, and Blood Samples. Methods in Molecular Biology, 1967, 161-169. [Link]
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Gray, N., et al. (2021). Sensitive and quantitative determination of short-chain fatty acids in human serum using liquid chromatography mass spectrometry. Analytical and Bioanalytical Chemistry, 413(25), 6333-6342. [Link]
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Agilent Technologies. (n.d.). GC/MS Detection of Short Chain Fatty Acids from Mammalian Feces Using Automated Sample Preparation in Aqueous Solution. [Link]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Health Canada. (2015). ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology. [Link]
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Zenkevich, I. G. (n.d.). Acids: Derivatization for GC Analysis. [Link]
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Armbruster, D. A., & Pry, T. (2008). Limit of Blank, Limit of Detection and Limit of Quantitation. Clinical Biochemist Reviews, 29(Suppl 1), S49–S52. [Link]
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A Senior Application Scientist's Guide to Method Validation for 3,3-Dimethylpentanoic Acid in Complex Matrices
An Objective Comparison of GC-MS and LC-MS/MS Approaches for Robust and Reliable Quantification
For researchers and drug development professionals, the accurate quantification of small molecules like 3,3-Dimethylpentanoic acid in complex biological matrices is a critical, yet often challenging, task. This branched-chain fatty acid, a potential biomarker or metabolic intermediate, presents unique analytical hurdles due to its polarity, volatility, and the inherent complexity of matrices such as plasma, urine, or tissue homogenates.
This guide provides an in-depth comparison of the two primary analytical platforms for this task: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will move beyond a simple listing of steps to explain the causality behind experimental choices, grounding our protocols in the authoritative bioanalytical method validation guidelines from the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[1][2] Our goal is to equip you with the expertise to select the appropriate methodology and design a self-validating system that ensures data integrity and regulatory compliance.
The Analytical Challenge: Understanding this compound
This compound is a small carboxylic acid. Its analysis in biological fluids is complicated by several factors:
-
High Polarity: The carboxylic acid group makes the molecule highly polar, leading to poor retention on traditional reversed-phase liquid chromatography columns and potential for peak tailing.
-
Volatility: As a short-chain fatty acid, it possesses a degree of volatility that can be exploited by GC but also poses challenges for sample handling and storage.[3]
-
Matrix Complexity: Biological matrices are rife with endogenous compounds (lipids, proteins, other organic acids) that can interfere with quantification, causing ion suppression or enhancement in MS-based detection.[4]
Choosing the right analytical strategy is paramount. The decision between GC-MS and LC-MS/MS is not merely one of instrument availability but a strategic choice based on required sensitivity, sample throughput, and the nature of the research question.
Methodology Comparison: GC-MS vs. LC-MS/MS
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separates volatile and thermally stable compounds in the gas phase. | Separates compounds in the liquid phase based on their physicochemical properties. |
| Sample Preparation | More complex; typically requires extraction followed by chemical derivatization to increase volatility and thermal stability. | Often simpler; protein precipitation or solid-phase extraction (SPE) is common. Direct analysis is possible. |
| Throughput | Lower, due to longer run times and multi-step sample preparation. | Higher, with typical run times of under 5 minutes. Amenable to automation. |
| Sensitivity | Good, but can be limited by derivatization efficiency and background noise. | Generally offers superior sensitivity and specificity, especially with tandem MS (MS/MS) for targeted analysis. |
| Robustness | Can be very robust but is sensitive to non-volatile matrix components, which can contaminate the inlet and column. | Highly robust. Modern instruments are workhorses of the bioanalytical field. |
| Selectivity | Good, based on retention time and mass spectrum. However, isobaric interferences can be an issue with single quadrupole MS. | Excellent, due to the combination of chromatographic separation and highly specific Multiple Reaction Monitoring (MRM) transitions. |
| Best Suited For | Broad-spectrum metabolic profiling where a wide range of volatile compounds are of interest. | Targeted, high-sensitivity quantification for pharmacokinetic (PK), toxicokinetic (TK), and biomarker studies. |
The Regulatory Cornerstone: A Framework for Method Validation
A method is only as good as its validation. For data intended for regulatory submission or to support pivotal drug development decisions, validation must be performed according to established guidelines. The ICH M10 Bioanalytical Method Validation guideline, adopted by both the FDA and European Medicines Agency (EMA), provides a unified global standard.[2][5][6]
The validation process demonstrates that an analytical method is suitable for its intended purpose. It is a system of integrated experiments designed to assess the method's performance and limitations.
Caption: Bioanalytical Method Validation Workflow.
Key Validation Parameters & Acceptance Criteria
The following table summarizes the essential validation experiments and their typical acceptance criteria as stipulated by FDA and ICH M10 guidelines.[1][2][7]
| Validation Parameter | Purpose | Acceptance Criteria |
| Selectivity | To ensure the method can differentiate the analyte from endogenous matrix components and other interferences. | No significant interfering peaks at the retention time of the analyte and internal standard (IS) in blank matrix from at least 6 unique sources. Response of interfering peaks should be ≤ 20% of the LLOQ response. |
| Calibration Curve | To demonstrate the relationship between instrument response and analyte concentration over the intended analytical range. | A minimum of 6 non-zero standards. A simple regression model (typically 1/x² weighted linear) should be used. Back-calculated standards must be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | To assess the closeness of measured values to the nominal concentration (accuracy) and the degree of scatter (precision). | Assessed at ≥ 4 QC levels (L, M, H, and LLOQ). Mean concentration should be within ±15% of nominal (±20% at LLOQ). Precision (%CV) should not exceed 15% (20% at LLOQ). |
| Matrix Effect | To evaluate the suppressive or enhancing effect of the biological matrix on analyte ionization. | Assessed by comparing the response of analyte in post-extraction spiked matrix to the response in a neat solution. The IS-normalized matrix factor from ≥ 6 lots of matrix should have a %CV ≤ 15%. |
| Recovery | To determine the efficiency of the extraction process. | The extraction recovery of the analyte does not need to be 100%, but it should be consistent, precise, and reproducible. |
| Stability | To ensure the analyte concentration remains unchanged during sample handling, processing, and storage. | Assessed via Freeze-Thaw, Bench-Top, and Long-Term stability tests. Mean concentrations of stability QCs must be within ±15% of the nominal concentration. |
Field-Proven Experimental Protocols
Here we provide detailed, self-validating protocols for both GC-MS and LC-MS/MS. These serve as robust starting points for your method development.
Protocol 1: GC-MS Method via Silylation Derivatization
Rationale: This method overcomes the low volatility of this compound by converting the carboxylic acid to a less polar, more volatile trimethylsilyl (TMS) ester using BSTFA. This improves chromatographic peak shape and allows for analysis on standard non-polar GC columns.
Step-by-Step Methodology:
-
Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 100 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of internal standard working solution (e.g., D4-3,3-Dimethylpentanoic acid, 10 µg/mL).
-
Add 50 µL of 1M HCl to acidify the sample and ensure the analyte is in its neutral form. Vortex for 10 seconds.
-
Add 600 µL of methyl tert-butyl ether (MTBE). Vortex vigorously for 2 minutes.
-
Centrifuge at 13,000 x g for 5 minutes.
-
Carefully transfer the upper organic layer (~550 µL) to a new glass vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Derivatization:
-
To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).
-
Add 50 µL of pyridine (as a catalyst).
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool to room temperature before analysis.
-
-
GC-MS Instrumental Conditions:
-
GC System: Agilent 8890 GC (or equivalent)
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Injection: 1 µL, Splitless mode
-
Inlet Temp: 250°C
-
Oven Program: Start at 70°C, hold for 1 min. Ramp at 15°C/min to 150°C. Ramp at 30°C/min to 280°C, hold for 2 min.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
MS System: Agilent 5977B MSD (or equivalent)
-
Mode: Electron Ionization (EI), Selected Ion Monitoring (SIM)
-
Source Temp: 230°C
-
Quad Temp: 150°C
-
Ions to Monitor: (Note: These are hypothetical ions for the TMS derivative and would need to be empirically determined)
-
This compound-TMS: m/z 187 (Quantifier), m/z 117 (Qualifier)
-
D4-3,3-Dimethylpentanoic acid-TMS (IS): m/z 191 (Quantifier)
-
-
Protocol 2: High-Throughput LC-MS/MS Method
Rationale: This method leverages the high sensitivity and specificity of tandem mass spectrometry. Sample preparation is simplified to a "crash and shoot" protein precipitation, enabling high throughput. Negative mode electrospray ionization is used to deprotonate the carboxylic acid, forming the [M-H]⁻ ion for sensitive detection.
Step-by-Step Methodology:
-
Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of plasma sample, calibration standard, or QC into a 96-well deep-well plate.
-
Add 200 µL of ice-cold acetonitrile containing the internal standard (e.g., D4-3,3-Dimethylpentanoic acid, 100 ng/mL).
-
Seal the plate and vortex for 2 minutes at high speed.
-
Centrifuge the plate at 4,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a new 96-well plate for injection.
-
-
LC-MS/MS Instrumental Conditions:
-
LC System: Shimadzu Nexera X2 or Waters Acquity UPLC (or equivalent)
-
Column: Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.5 mL/min
-
Gradient:
-
0.0 - 0.5 min: 5% B
-
0.5 - 2.5 min: 5% to 95% B
-
2.5 - 3.0 min: 95% B
-
3.0 - 3.1 min: 95% to 5% B
-
3.1 - 4.0 min: 5% B (re-equilibration)
-
-
Injection Volume: 5 µL
-
Column Temp: 40°C
-
MS System: Sciex 6500+ or Thermo Quantiva (or equivalent)
-
Ion Source: Electrospray Ionization (ESI), Negative Mode
-
Key Parameters:
-
IonSpray Voltage: -4500 V
-
Source Temperature: 550°C
-
-
MRM Transitions: (Note: These are hypothetical and must be optimized by infusing the pure compound)
-
This compound: Q1: 129.1 -> Q3: 85.1 (Quantifier), Q1: 129.1 -> Q3: 57.1 (Qualifier)
-
D4-3,3-Dimethylpentanoic acid (IS): Q1: 133.1 -> Q3: 89.1
-
-
Logical Framework for Method Selection
The choice between these two powerful techniques is driven by the specific needs of your project. The following diagram illustrates a decision-making framework.
Caption: Decision matrix for selecting an analytical method.
Conclusion
Validating a bioanalytical method for this compound in complex matrices is a rigorous but essential process for generating reliable and defensible data. While GC-MS offers a classic and robust approach, particularly for broader metabolic screening, modern LC-MS/MS has become the gold standard for targeted quantification in regulated bioanalysis due to its superior sensitivity, specificity, and throughput.
The choice of method should be a deliberate one, based on your specific analytical needs and resources. By grounding your work in the principles of authoritative validation guidelines and understanding the causality behind each experimental step, you can develop a robust method that delivers high-quality data to advance your research and development goals.
References
-
European Medicines Agency (EMA). ICH M10 on bioanalytical method validation.[Link]
-
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (May 2018). [Link]
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AAPS. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (January 2025). [Link]
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Outsourced Pharma. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (January 2023). [Link]
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European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.[Link]
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Microbiome Insights. Short Chain Fatty Acid Analysis.[Link]
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National Institutes of Health (NIH). Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma... (October 2021). [Link]
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Eurofins. ANALYTICAL METHOD SUMMARIES. (May 2021). [Link]
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Journal of Applied Pharmaceutical Science. A review on biological matrices and analytical methods used for determination of drug of abuse.[Link]
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Shimadzu. Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS.[Link]
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Safety Operating Guide
Navigating the Disposal of 3,3-Dimethylpentanoic Acid: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development and chemical research, the proper management of chemical waste is a critical, non-negotiable aspect of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3,3-Dimethylpentanoic acid, moving beyond mere procedure to explain the scientific rationale behind each recommendation. Our commitment is to empower you with the knowledge to maintain a safe laboratory environment while ensuring full regulatory compliance.
Understanding the Hazard Profile of this compound
Before delving into disposal procedures, a thorough understanding of the inherent hazards of this compound is paramount. According to available safety data, this compound presents several risks that directly inform its handling and disposal requirements.
Based on its GHS classification, this compound is:
-
Harmful if swallowed (Acute toxicity, oral, Category 4).[1]
-
Causes skin irritation (Skin corrosion/irritation, Category 2).[1][2]
-
Causes serious eye irritation (Serious eye damage/eye irritation, Category 2A).[1]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation, Category 3).[1][2]
These classifications firmly place this compound in the category of hazardous waste, necessitating a disposal protocol that mitigates these dangers.
Core Principles of Chemical Waste Management
The disposal of any laboratory chemical is governed by a hierarchy of waste management principles.[3] The primary goal is always to minimize waste generation.
| Waste Management Hierarchy | Application in the Laboratory |
| Source Reduction | Order only the necessary quantities of this compound for your experiments.[4][5] Consider micro-scale experiments to reduce the volume of waste produced.[3][4] |
| Reuse/Recycling | If possible and pure, consider sharing surplus this compound with other research groups.[3][5] |
| Treatment | Neutralization of the carboxylic acid group can reduce its corrosivity, but this should only be performed by trained personnel following a validated laboratory procedure. |
| Disposal | When other options are not feasible, disposal as hazardous waste is the final step. |
Step-by-Step Disposal Protocol for this compound
The following protocol is designed to ensure the safe and compliant disposal of this compound from the point of generation to its final collection.
Immediate Waste Containment at the Source
Proper containment begins the moment the chemical is deemed waste.
-
Container Selection: Use a dedicated, properly labeled hazardous waste container.[6][7] The container must be compatible with carboxylic acids; high-density polyethylene (HDPE) or glass containers are appropriate. Avoid metal containers as acids can cause corrosion over time.[6]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[7] All constituents and their approximate concentrations should be listed.
-
Segregation: Do not mix this compound waste with other waste streams.[8] Specifically, keep it separate from bases, oxidizing agents, and non-halogenated solvents to prevent unintended chemical reactions.[9]
Accumulation and Storage in a Satellite Accumulation Area (SAA)
Laboratories where hazardous waste is generated are considered Satellite Accumulation Areas (SAAs).[4]
-
Location: The waste container should be stored at or near the point of generation and under the control of the laboratory personnel.[9]
-
Container Integrity: Keep the waste container securely closed at all times, except when adding waste.[6][7] This prevents the release of vapors and protects against spills.
-
Secondary Containment: Place the primary waste container in a larger, chemically resistant secondary container to contain any potential leaks or spills.[10][11]
-
Volume Limits: Be aware of the volume limits for hazardous waste storage in an SAA, which is typically 55 gallons for hazardous waste or one quart for acutely hazardous waste.[7][8]
Arranging for Final Disposal
Disposal of hazardous waste is a regulated process that must be handled by trained professionals.
-
Contact Environmental Health & Safety (EHS): Your institution's EHS department is responsible for the collection and disposal of chemical waste.[4] Contact them to schedule a pickup of your full or ready-for-disposal waste container.
-
Documentation: Complete any required waste disposal request forms accurately and completely. This documentation is a crucial part of the "cradle-to-grave" tracking of hazardous waste mandated by the Resource Conservation and Recovery Act (RCRA).[12][13]
-
Do Not Dispose Down the Drain: Under no circumstances should this compound be disposed of in the sanitary sewer.[10] Carboxylic acids can contribute to the corrosion of plumbing and can have ecotoxicological effects.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is critical.
-
Small Spills: For minor spills, trained laboratory personnel wearing appropriate Personal Protective Equipment (PPE) — including gloves, safety goggles, and a lab coat — should absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial sorbent pads). The contaminated absorbent material must then be collected in a sealed container and disposed of as hazardous waste.[8]
-
Large Spills: In the case of a large spill, evacuate the area immediately and notify your institution's EHS or emergency response team.[8]
Visualizing the Disposal Workflow
The following diagram illustrates the key decision points and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory. This guide serves as a foundational resource, and it is imperative to always consult your institution's specific chemical hygiene plan and EHS guidelines.
References
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Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved from [Link]
-
Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]
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Laboratory Chemical Waste Management. (n.d.). CSIR IIP. Retrieved from [Link]
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Guide to Managing Laboratory Chemical Waste. (2024, January). Vanderbilt University. Retrieved from [Link]
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Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press. Retrieved from [Link]
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3,4-Dimethylpentanoic acid. (n.d.). PubChem. Retrieved from [Link]
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This compound. (n.d.). PubChem. Retrieved from [Link]
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Safety Data Sheet - this compound. (2021, May 1). Angene Chemical. Retrieved from [Link]
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Procedures for Disposal of Hazardous Waste. (n.d.). The University of Tennessee Knoxville. Retrieved from [Link]
-
Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]
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Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue University College of Engineering. Retrieved from [Link]
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SRS-008 – Chemical Disposal Standard Operating Procedures (SOP). (2023, August 29). VA.gov. Retrieved from [Link]
-
Resource Conservation and Recovery Act (RCRA) and Federal Facilities. (2025, August 4). U.S. EPA. Retrieved from [Link]
-
Resource Conservation and Recovery Act (RCRA) Overview. (2025, September 5). U.S. EPA. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
